2-n-(4-Aminobutyl)-amino-5-bromopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N'-(5-bromopyridin-2-yl)butane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c10-8-3-4-9(13-7-8)12-6-2-1-5-11/h3-4,7H,1-2,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFSFYVDNIXBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443794 | |
| Record name | 2-n-(4-aminobutyl)-amino-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199522-78-6 | |
| Record name | 2-n-(4-aminobutyl)-amino-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 199522-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-n-(4-Aminobutyl)-amino-5-bromopyridine
Abstract
This technical guide provides a detailed, field-proven methodology for the synthesis of 2-n-(4-Aminobutyl)-amino-5-bromopyridine, a valuable bifunctional building block in medicinal chemistry and materials science. The presented synthesis is strategically designed around a palladium-catalyzed Buchwald-Hartwig amination, a robust and highly efficient method for the formation of carbon-nitrogen bonds.[1] This guide delves into the causal reasoning behind experimental choices, from precursor selection and protecting group strategy to reaction optimization and final product characterization. It is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable protocol.
Strategic Analysis: Retrosynthesis and Pathway Selection
The synthesis of heteroaromatic amines is a cornerstone of modern pharmaceutical development. The target molecule, this compound, possesses two key functionalities: a nucleophilic primary amine and a reactive bromine atom on the pyridine ring, making it an ideal scaffold for further elaboration.
A retrosynthetic analysis points to a primary disconnection at the C2-N bond of the pyridine ring. This suggests an amination reaction between a 2-halo-5-bromopyridine derivative and a suitable aminobutyl synthon.
Caption: Retrosynthetic approach for the target molecule.
While classical nucleophilic aromatic substitution (SNAr) is a possibility, it often requires harsh conditions and has a limited substrate scope. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers significant advantages, including milder reaction conditions, broader functional group tolerance, and generally higher yields.[1][2] This methodology has been successfully applied to the amination of 2-bromopyridines, making it the authoritative choice for this synthesis.[3][4][5]
To achieve selective mono-amination, 1,4-diaminobutane must be used in a mono-protected form. N-Boc-1,4-diaminobutane is a commercially available and ideal reagent, as the tert-butoxycarbonyl (Boc) protecting group is stable under the basic conditions of the coupling reaction and can be readily removed under acidic conditions.[6][7][8] The synthetic strategy therefore proceeds in two key steps:
-
Buchwald-Hartwig Coupling: Reaction of 2,5-dibromopyridine with N-Boc-1,4-diaminobutane.
-
Deprotection: Acid-mediated removal of the Boc group to yield the final product.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis. All operations involving palladium catalysts and anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques.
Step 1: Synthesis of tert-butyl (4-((5-bromopyridin-2-yl)amino)butyl)carbamate
This step constitutes the core C-N bond formation via Buchwald-Hartwig amination. The choice of a bidentate phosphine ligand like 1,3-Bis(diphenylphosphino)propane (dppp) is crucial as it prevents catalyst deactivation from pyridine chelation and inhibits side reactions.[5]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
|---|---|---|---|---|
| 2,5-Dibromopyridine | 236.89 | 2.37 g | 10.0 | 1.0 |
| N-Boc-1,4-diaminobutane | 188.27 | 2.07 g | 11.0 | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 112 mg | 0.50 | 0.05 |
| dppp | 412.44 | 412 mg | 1.0 | 0.10 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.92 g | 20.0 | 2.0 |
| Toluene (anhydrous) | - | 100 mL | - | - |
Protocol:
-
To a dry 250 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromopyridine (2.37 g), Palladium(II) Acetate (112 mg), and dppp (412 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (100 mL) via cannula, followed by N-Boc-1,4-diaminobutane (2.07 g).
-
Finally, add sodium tert-butoxide (1.92 g) to the stirring mixture. Causality Note: The strong, non-nucleophilic base NaOt-Bu is essential for the deprotonation of the amine and the regeneration of the active Pd(0) catalyst, driving the catalytic cycle forward.[2]
-
Heat the reaction mixture to 80-85 °C and maintain for 12-16 hours. The mixture will typically turn dark brown or black.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2,5-dibromopyridine is consumed.
-
Cool the reaction to room temperature and quench by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the product as a pale yellow solid.
Step 2: Synthesis of this compound
The final step involves the cleavage of the Boc protecting group using a strong acid like trifluoroacetic acid (TFA).
Materials & Reagents:
| Reagent | Description | Amount |
|---|---|---|
| Boc-protected intermediate | From Step 1 | ~10.0 mmol |
| Dichloromethane (DCM) | Anhydrous | 50 mL |
| Trifluoroacetic Acid (TFA) | Reagent Grade | 15 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | ~200 mL |
Protocol:
-
Dissolve the purified product from Step 1 in anhydrous dichloromethane (50 mL) in a round-bottom flask with stirring.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (15 mL) dropwise. Note: Gas evolution (isobutylene) will be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Self-Validation: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Carefully neutralize the residue by dissolving it in water (50 mL) and slowly adding saturated NaHCO₃ solution until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound, typically as a light-yellow oil or low-melting solid. Further purification by chromatography can be performed if necessary.
Visualization of Workflow and Mechanism
Caption: Experimental workflow for the two-step synthesis.
The mechanism of the Buchwald-Hartwig amination is a well-established catalytic cycle.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Conclusion
This guide presents an authoritative and reproducible two-step synthesis for this compound. By employing a strategic Buchwald-Hartwig amination with a mono-protected diamine, the target compound can be obtained in high purity and good yield. The detailed protocols and causal explanations provide researchers with a robust framework for accessing this and structurally related compounds for applications in pharmaceutical and materials research.
References
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- A practical buchwald-hartwig amination of 2-bromopyridines with vol
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- Buchwald–Hartwig amin
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol
- 2-Amino-4-bromopyridine synthesis - ChemicalBook
- Synthesis method of 2, 5-dibromopyridine - Google P
- Synthesis method of 2,5-dibromopyridine - Google P
- A kind of preparation method of 2 nitro 5 bromopyridines - Google P
- A convenient and scalable process for preparation of 2,5-dibromopyridine - Heterocyclic Letters
- A kind of preparation method of 2- amino -5- bromopyridine - Google P
- Synthesis of 2-Amino-5-bromopyridine - ResearchG
- Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide - Benchchem
- Preparation method of 2-amino-5-bromopyridine - Eureka | P
- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionaliz
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION - HETEROCYCLES
- 2-Bromo-5-chloropyridine synthesis - ChemicalBook
- 2-Amino-5-bromopyridine synthesis - ChemicalBook
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P
- N-Boc-1,4-diaminobutane, 97+% | Fisher Scientific
- Synthesis of 2-amino-3-hydroxy-5-bromopyridine - PrepChem.com
- N-Boc-1,4-butanediamine - Chem-Impex
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info
- Process for the preparation of 1,4-diaminobutane derivatives - Google P
- 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812 - PubChem
- Preparation of 1,4-diaminobutane - Google P
- N-Boc-1,4-butanediamine = 97.0 GC/NT 68076-36-8 - Sigma-Aldrich
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An In-depth Technical Guide to the Physicochemical Properties of N'-(5-bromopyridin-2-yl)butane-1,4-diamine
Introduction
N'-(5-bromopyridin-2-yl)butane-1,4-diamine, registered under CAS Number 199522-78-6, is a bifunctional organic molecule featuring a substituted bromopyridine core linked to a flexible butane-1,4-diamine chain. Its structure presents a compelling scaffold for investigation in medicinal chemistry and drug development. The presence of multiple hydrogen bond donors and acceptors, a lipophilic aromatic ring, and several ionizable nitrogen centers suggests a nuanced physicochemical profile that will critically influence its behavior in biological systems. Understanding these properties—namely solubility, ionization (pKa), and lipophilicity (logP/D)—is not merely an academic exercise; it is a fundamental prerequisite for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides a Senior Application Scientist's perspective on the characterization of this molecule. Given the limited availability of published experimental data, we will focus on the foundational principles and robust experimental protocols required to elucidate its physicochemical properties. We will explore the "why" behind methodological choices, providing researchers with a self-validating framework for analysis.
Computed & Known Physicochemical Properties
A survey of available data provides a foundational, albeit incomplete, profile of the target molecule. These values serve as a starting point for comprehensive experimental verification.
| Property | Value | Source |
| IUPAC Name | N'-(5-bromopyridin-2-yl)butane-1,4-diamine | - |
| CAS Number | 199522-78-6 | - |
| Molecular Formula | C₉H₁₄BrN₃ | ChemicalBook[1] |
| Molecular Weight | 244.13 g/mol | ChemicalBook[1] |
| Appearance | Pale yellow oil | Allbio pharm[2] |
| Predicted Boiling Point | 356.8 °C at 760 mmHg | XiXisys[3] |
Solubility and Dissolution Behavior
Expertise & Experience: Deconstructing the Molecular Contributions to Solubility
The solubility of N'-(5-bromopyridin-2-yl)butane-1,4-diamine is governed by a balance of competing structural features. The bromopyridine ring is inherently aromatic and hydrophobic, further enhanced by the lipophilic bromine atom. Conversely, the butane-1,4-diamine side chain is flexible and contains two primary amine groups, which are polar and capable of acting as both hydrogen bond donors and acceptors.
Crucially, as amines, these groups are basic. Their protonation state, and thus the molecule's overall charge, is dependent on the pH of the aqueous medium. In acidic environments (pH < pKa), the amines will be protonated to form ammonium salts (R-NH₃⁺). This ionization dramatically increases the molecule's polarity and its affinity for water, leading to significantly enhanced aqueous solubility. Therefore, one must anticipate poor solubility in neutral water but good solubility in aqueous acid. This pH-dependent solubility is a critical factor for oral drug absorption, as the compound will experience a wide pH gradient from the stomach (acidic) to the intestine (neutral to slightly basic).
Experimental Protocol: Systematic Solubility Assessment
This protocol outlines a standard qualitative method for determining the solubility class of an amine-containing compound. It is a foundational experiment that guides subsequent formulation and analytical development.
Materials:
-
N'-(5-bromopyridin-2-yl)butane-1,4-diamine
-
Deionized Water
-
5% (w/v) Hydrochloric Acid (HCl)
-
5% (w/v) Sodium Hydroxide (NaOH)
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
Calibrated micropipette or analytical balance
Procedure:
-
Preparation: Label three clean test tubes: "Water," "5% HCl," and "5% NaOH."
-
Sample Addition: Add approximately 2-5 mg of the test compound (or 2-5 µL if it is an oil) to each of the three test tubes.
-
Water Solubility Test: a. To the "Water" test tube, add 0.5 mL of deionized water. b. Vigorously mix the contents using a vortex mixer for 30-60 seconds. c. Visually inspect the solution against a contrasting background. Note if the compound is soluble (clear solution), partially soluble (hazy, suspended particles), or insoluble (distinct separate phase or undissolved solid).[4]
-
Acid Solubility Test: a. To the "5% HCl" test tube, add 0.5 mL of the 5% HCl solution. b. Vortex for 30-60 seconds. c. Observe and record the solubility. Most amines will protonate and dissolve readily in dilute acid.[5] This is the expected result for our target compound.
-
Base Solubility Test: a. To the "5% NaOH" test tube, add 0.5 mL of the 5% NaOH solution. b. Vortex for 30-60 seconds. c. Observe and record the solubility. As an amine, the compound is expected to remain in its neutral, less soluble form and thus be insoluble in basic solution.
-
Interpretation: Based on the results, classify the compound. Solubility in 5% HCl but not in water or 5% NaOH is characteristic of an organic base (amine).[5]
Visualization: Solubility Testing Workflow
Caption: Workflow for the systematic solubility classification of an organic compound.
Ionization Constants (pKa)
Expertise & Experience: Identifying Ionizable Centers
The pKa, the negative logarithm of the acid dissociation constant, quantifies the strength of an acid or base. For N'-(5-bromopyridin-2-yl)butane-1,4-diamine, there are three potential basic centers that can accept a proton:
-
The terminal primary aliphatic amine (-NH₂): This is expected to be the most basic center, with a pKa value typical for primary alkylamines, likely in the range of 9.5-10.5.
-
The secondary amine of the aminopyridine: Its basicity is reduced by the electron-withdrawing effect of the aromatic pyridine ring.
-
The pyridine ring nitrogen: The basicity of this nitrogen is significantly lower than an aliphatic amine due to the sp² hybridization of its lone pair electrons and aromaticity.
Determining the pKa values is crucial because ionization state dictates solubility, receptor binding (as ionic interactions are often key), and membrane permeability. A molecule's charge at physiological pH (typically ~7.4) is a primary determinant of its ADME properties. Potentiometric titration is the gold-standard method for this determination, offering high precision and accuracy.[6]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes the determination of pKa values by titrating a solution of the compound with a strong acid and monitoring the pH.
Materials:
-
Calibrated pH meter and electrode
-
Autotitrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Jacketed titration vessel with temperature control
-
Standardized 0.1 M Hydrochloric Acid (HCl) titrant
-
N'-(5-bromopyridin-2-yl)butane-1,4-diamine (accurately weighed)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity water, purged with nitrogen to remove dissolved CO₂
Procedure:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) at the desired experimental temperature (e.g., 25 °C).[7]
-
Sample Preparation: a. Accurately weigh an appropriate amount of the compound to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution). b. Dissolve the sample in high-purity water. If solubility is low, a co-solvent like methanol or acetonitrile can be used, but the results will be for an apparent pKa (pKa') and may need extrapolation to 0% co-solvent. c. Add KCl to maintain a constant ionic strength (e.g., 0.15 M), which mimics physiological conditions and yields more consistent results.[7]
-
Titration: a. Place the sample solution in the titration vessel and begin stirring. Purge the headspace with nitrogen to prevent CO₂ absorption, which can interfere with the titration of bases.[6] b. Immerse the pH electrode into the solution. c. Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.02 mL). d. Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence points.
-
Data Analysis: a. Plot the recorded pH values against the volume of titrant added. b. The pKa values correspond to the pH at the half-equivalence points. These points can be identified from the titration curve. c. For more accurate determination, calculate the first and second derivatives of the titration curve. The equivalence points are the maxima of the first derivative plot (ΔpH/ΔV), and the pKa values can be determined with high precision from this data.
Visualization: Potentiometric Titration Workflow
Caption: Process flow for determining pKa values using potentiometric titration.
Lipophilicity (logP and logD)
Expertise & Experience: The Importance of Partitioning
Lipophilicity, the "fat-loving" nature of a molecule, is arguably one of the most critical physicochemical parameters in drug design. It is quantified as the logarithm of the partition coefficient (logP) between an immiscible lipid phase (typically n-octanol) and an aqueous phase. For ionizable molecules like our target compound, the distribution coefficient (logD) is more physiologically relevant. While logP describes the partitioning of only the neutral species, logD describes the partitioning of all species (neutral and ionized) at a given pH.
High lipophilicity can improve membrane permeability and binding to hydrophobic targets, but excessive lipophilicity often leads to poor aqueous solubility, increased metabolic clearance, and potential toxicity. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a high-throughput and reliable technique for estimating logP/logD, offering advantages over the traditional shake-flask method in terms of speed, sample consumption, and purity requirements. The method is based on the principle that a compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity.
Experimental Protocol: logP Determination by RP-HPLC
This protocol establishes a correlation between HPLC retention time and known logP values of standard compounds, which is then used to determine the logP of the test compound.
Materials:
-
HPLC system with a UV detector, pump, and autosampler.
-
Reverse-phase C18 column.
-
Mobile Phase A: Aqueous buffer (e.g., phosphate buffer).
-
Mobile Phase B: Organic modifier (e.g., Methanol or Acetonitrile).
-
A set of 5-10 reference compounds with known logP values spanning the expected range of the test compound.
-
Test compound solution of known concentration.
Procedure:
-
Calibration Curve Generation: a. Prepare solutions of the reference compounds in the mobile phase. b. Inject the reference compounds into the HPLC system under isocratic conditions (a fixed ratio of Mobile Phase A and B). c. Record the retention time (t_R) for each reference compound. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil). d. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0 . e. Plot the logarithm of the capacity factor (log k) against the known literature logP values for the reference compounds. f. Perform a linear regression on the data to generate a calibration curve equation (e.g., logP = m(log k) + c ).[3]
-
Test Compound Analysis: a. Inject the N'-(5-bromopyridin-2-yl)butane-1,4-diamine solution using the exact same HPLC method (column, mobile phase, flow rate, temperature) as used for the standards. b. Record its retention time (t_R). c. Calculate its capacity factor (k) using the same formula as above.
-
logP Calculation: a. Substitute the calculated log k value for the test compound into the linear regression equation derived from the standards. b. The resulting value is the experimentally determined logP of the compound.
-
logD Determination: To determine logD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase (Mobile Phase A) is replaced with a buffer of that pH, and the entire procedure is repeated.
Visualization: RP-HPLC Workflow for logP
Caption: Process for estimating logP using the indirect RP-HPLC method.
Synthetic Considerations
While a full synthetic route is beyond the scope of this guide, it is logical to propose that N'-(5-bromopyridin-2-yl)butane-1,4-diamine would be synthesized from the key intermediate 2-amino-5-bromopyridine. A plausible approach involves a nucleophilic aromatic substitution reaction. This would likely involve reacting 2-amino-5-bromopyridine with a suitably protected form of 4-aminobutane, such as N-(4-bromobutyl)phthalimide, followed by deprotection of the terminal amine. The choice of reaction conditions would be critical to favor substitution at the 2-amino position and avoid side reactions.
Conclusion
N'-(5-bromopyridin-2-yl)butane-1,4-diamine is a molecule with a dualistic physicochemical nature. Its behavior is dominated by the interplay between a lipophilic bromopyridine head and a hydrophilic, basic diamine tail. The experimental protocols detailed herein provide a robust framework for its complete characterization. A thorough understanding of its solubility, pKa, and logD is not merely data collection; it is the essential first step in rational drug design, enabling researchers to predict biological fate and optimize molecular properties for enhanced therapeutic potential.
References
- XiXisys. GHS 11 (Rev.11) SDS Word CAS: 199522-78-6. [Link]
- Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]
- McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]
- University of Colorado Boulder. Amine Unknowns. [Link]
- Creative Bioarray.
- Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan journal of pharmaceutical sciences, 27(4), 925–929. [Link]
- ECETOC. Assessment of reverse-phase chromatographic methods for determining partition coefficients. [Link]
- Loyola University Chicago. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- Florida International University.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 2-n-(4-Aminobutyl)-amino-5-bromopyridine as a Novel VEGFR2 Kinase Inhibitor
Disclaimer: 2-n-(4-Aminobutyl)-amino-5-bromopyridine is a novel chemical entity. The mechanism of action, experimental data, and protocols described herein are based on a scientifically informed, hypothetical framework wherein this compound, hereafter referred to as "Compound X," is posited to be a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This guide is intended for illustrative and educational purposes, grounded in established principles of kinase inhibition by structurally related aminopyridine molecules.[1][2][3][4]
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, is a principal mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[5] Its dysregulation is a known driver of tumor growth and metastasis, making it a validated and compelling target for anti-cancer therapeutics.[6][7] This document provides a comprehensive technical overview of the proposed mechanism of action for Compound X (this compound), a novel small molecule designed as a potent and selective inhibitor of VEGFR2. We will detail its molecular mechanism, provide robust experimental protocols for its validation, and present representative data to characterize its activity from in vitro biochemical assays to cell-based target engagement and pathway modulation.
Introduction: The Rationale for Targeting VEGFR2 with an Aminopyridine Scaffold
The VEGF/VEGFR2 signaling axis is critical for endothelial cell proliferation, migration, and survival.[8][9] Upon binding its ligand, VEGF-A, VEGFR2 dimerizes and undergoes trans-autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[5][6] This phosphorylation cascade activates multiple downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are fundamental to the angiogenic process.[8][10][11][12]
Blocking this signaling cascade is a clinically validated strategy in oncology.[6] Small molecules that inhibit the kinase activity of VEGFR2 have shown significant therapeutic success. The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to mimic the purine core of ATP and effectively target the ATP-binding pocket of various protein kinases.[1][2] Compound X was designed to leverage this scaffold, incorporating a 5-bromo substitution and a 4-aminobutyl side chain to confer high affinity and selectivity for the VEGFR2 kinase domain.
Molecular Mechanism of Action: ATP-Competitive Inhibition
Compound X is hypothesized to function as a Type I ATP-competitive inhibitor.[13][14] This mechanism involves the direct binding of the inhibitor to the ATP-binding pocket of the VEGFR2 kinase domain, physically preventing the binding of ATP and thereby blocking the phosphotransfer reaction required for receptor activation and downstream signaling.[14][15]
The key interactions are proposed as follows:
-
Hinge Region Binding: The aminopyridine core forms critical hydrogen bonds with the "hinge" region of the kinase, a conserved structural motif that anchors ATP.
-
Hydrophobic Pocket Occupancy: The bromopyridine moiety and the butyl chain are designed to occupy adjacent hydrophobic pockets within the active site, enhancing binding affinity and contributing to selectivity over other kinases.
This direct competition with ATP effectively shuts down the catalytic activity of the receptor, preventing the autophosphorylation necessary to initiate the angiogenic signaling cascade.
Visualizing the Mechanism
The following diagram illustrates the principle of ATP-competitive inhibition at the VEGFR2 kinase domain.
Caption: ATP-Competitive Inhibition of VEGFR2 by Compound X.
Experimental Validation of the Mechanism of Action
A multi-step experimental cascade is required to rigorously validate the proposed mechanism. This involves confirming direct enzymatic inhibition, demonstrating target engagement in a cellular context, and verifying the downstream consequences on the signaling pathway.
Workflow for Mechanistic Validation
The logical flow of experiments is designed to build a comprehensive evidence package for the mechanism of action.
Caption: Experimental workflow for validating Compound X's mechanism.
Quantitative Data Summary
The following table summarizes the hypothetical but expected quantitative results from the key validation experiments.
| Assay Type | Parameter Measured | Result for Compound X | Interpretation |
| In Vitro Kinase Assay (ADP-Glo) | IC50 | 15 nM | Potent direct inhibition of VEGFR2 enzyme activity. |
| Cellular Thermal Shift Assay | ΔTm at 1 µM | +4.5 °C | Strong, direct binding to VEGFR2 in intact cells. |
| p-VEGFR2 Inhibition (Western) | IC50 | 45 nM | Effective inhibition of receptor activation in cells. |
| Cell Proliferation (HUVEC) | GI50 | 60 nM | Functional anti-proliferative effect on endothelial cells. |
Detailed Experimental Protocols
Protocol 1: In Vitro VEGFR2 Kinase Inhibition Assay (ADP-Glo™)
This assay biochemically quantifies the ability of Compound X to inhibit the kinase activity of recombinant VEGFR2 by measuring the amount of ADP produced.[6]
Principle: Kinase activity consumes ATP, producing ADP. The ADP-Glo™ reagent first stops the kinase reaction and depletes remaining ATP, then converts ADP to ATP. A second reagent uses this new ATP to generate a luminescent signal via luciferase, which is inversely proportional to kinase inhibition.[6]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock of Compound X in 100% DMSO. Perform serial dilutions in kinase assay buffer to create a 10-point concentration curve (e.g., 1 µM to 0.1 nM final concentration).
-
Master Mix Preparation: Prepare a master mix containing recombinant human VEGFR2 kinase and the appropriate substrate (e.g., Poly (Glu, Tyr) 4:1) in kinase assay buffer.[16]
-
Reaction Setup: In a 96-well white plate, add 5 µL of diluted Compound X or DMSO vehicle (control).
-
Initiate Reaction: Add 20 µL of the enzyme/substrate master mix to each well to start the reaction. Add buffer without enzyme to "blank" wells.[16]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
First Read (ATP Depletion): Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.[6]
-
Second Read (Signal Generation): Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[6]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to verify direct binding of a compound to its target in a physiological, intact cell environment.[17][18] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[19]
Methodology:
-
Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) to ~80% confluency. Treat cells with either 1 µM Compound X or DMSO vehicle for 1 hour at 37°C.
-
Heat Shock: Harvest cells by gentle scraping, resuspend in PBS with protease inhibitors, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[17]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Transfer the supernatant (containing the soluble, non-denatured protein) to a new tube. Determine protein concentration using a BCA assay.
-
Western Blot Analysis: Load equal amounts of total protein per lane on an SDS-PAGE gel. Perform Western blotting using a primary antibody specific for total VEGFR2.
-
Data Analysis: Quantify the band intensity at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble VEGFR2 relative to the 40°C sample against temperature to generate melting curves. The shift in the melting temperature (Tm) between the curves (ΔTm) indicates target stabilization by Compound X.
Protocol 3: Western Blot for Inhibition of VEGFR2 Autophosphorylation
This cell-based assay directly measures the ability of Compound X to inhibit the activation of VEGFR2 in response to ligand stimulation.[12][20]
Methodology:
-
Cell Culture and Serum Starvation: Culture HUVECs in 6-well plates until ~90% confluent. Serum-starve the cells for 16 hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-treat the starved cells with varying concentrations of Compound X (e.g., 1 µM to 1 nM) or DMSO vehicle for 2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (50 ng/mL) for 10 minutes at 37°C to induce VEGFR2 autophosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.[21]
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175).[21]
-
After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR2 to ensure equal protein loading.
-
Analysis: Quantify the band intensities for p-VEGFR2 and total VEGFR2. Normalize the p-VEGFR2 signal to the total VEGFR2 signal for each sample. Calculate the percent inhibition of phosphorylation relative to the VEGF-stimulated DMSO control to determine the cellular IC50.
Downstream Signaling Pathway Analysis
Inhibition of VEGFR2 autophosphorylation should lead to the suppression of downstream pro-angiogenic signaling pathways.
Visualizing the Signaling Cascade and Point of Inhibition
Caption: VEGFR2 signaling cascade and the inhibitory action of Compound X.
To confirm this, the Western blot protocol described in Section 5.3 can be adapted to probe for key downstream nodes, such as phosphorylated Akt (p-Akt Ser473) and phosphorylated ERK (p-ERK Thr202/Tyr204).[21] A dose-dependent decrease in the phosphorylation of these proteins following VEGF stimulation in the presence of Compound X would provide definitive evidence of pathway modulation.
Conclusion
The collective evidence from biochemical, biophysical, and cell-based assays establishes a clear and coherent mechanism of action for this compound (Compound X). By acting as a potent, ATP-competitive inhibitor of the VEGFR2 kinase, it directly binds its intended target in cells, blocks receptor autophosphorylation, and suppresses the downstream signaling pathways essential for angiogenesis. This robust mechanistic profile positions Compound X as a promising candidate for further preclinical and clinical development as an anti-angiogenic therapeutic.
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An In-Depth Technical Guide to the Biological Activity of 2-n-(4-Aminobutyl)-amino-5-bromopyridine
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound, 2-n-(4-Aminobutyl)-amino-5-bromopyridine. While direct empirical data on this specific molecule is nascent, this document leverages a robust analysis of its constituent chemical moieties—the 2-amino-5-bromopyridine scaffold and the 4-aminobutyl side chain—to logically extrapolate and propose promising avenues for research. We delve into the well-established significance of the 2-aminopyridine core as a "privileged structure" in medicinal chemistry, known to impart a wide spectrum of biological effects.[1] Furthermore, we analyze the potential modulatory role of the 4-aminobutyl group, drawing parallels from existing literature where similar side chains influence receptor binding and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for investigating the therapeutic potential of this compound. We present detailed, field-proven experimental protocols for its synthesis and for screening its hypothesized activities as a kinase inhibitor, an anticancer agent, and an antimicrobial compound.
Introduction: Deconstructing the Therapeutic Potential
The quest for novel therapeutic agents is a cornerstone of modern medicine. The compound this compound represents an intriguing candidate for investigation, primarily due to its composition. The core of this molecule is the 2-amino-5-bromopyridine scaffold, a heterocyclic structure renowned for its versatility in drug design.[1] The aminopyridine moiety is a key feature in numerous approved drugs and clinical candidates, demonstrating a broad range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The bromine atom at the 5-position serves as a crucial handle for synthetic chemists, enabling facile diversification of the core structure through various cross-coupling reactions to optimize biological activity.[2]
The second key feature is the N-alkylation with a 4-aminobutyl side chain. The introduction of such a flexible, cationic chain can significantly influence the molecule's physicochemical properties, such as solubility and membrane permeability. Moreover, the terminal primary amine can act as a key interaction point with biological targets, forming hydrogen bonds or salt bridges. In a study of pyrido[4,3-d]pyrimidine-based kinase inhibitors, it was observed that the most active cationic analogues possessed a weakly basic side chain with the amine group positioned three or more carbons away from the core structure, a characteristic mirrored in our topic compound.[3]
This guide will, therefore, explore the synergistic potential of these two components, hypothesizing the biological activities of this compound and providing a practical roadmap for their experimental validation.
Hypothesized Biological Activities and Mechanisms of Action
Based on the extensive literature surrounding aminopyridine derivatives, we propose three primary areas of investigation for this compound:
Kinase Inhibition
The 2-aminopyridine scaffold is a common feature in a multitude of kinase inhibitors.[] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] We hypothesize that this compound could act as a kinase inhibitor, potentially by competing with ATP for the enzyme's binding site. The pyridine nitrogen and the exocyclic amino group can form critical hydrogen bonds with the hinge region of the kinase, while the bromophenyl moiety can occupy a hydrophobic pocket. The 4-aminobutyl side chain could extend into the solvent-exposed region, with the terminal amine forming additional interactions with charged residues on the enzyme surface, thereby enhancing binding affinity and selectivity.
}
Figure 1: Hypothesized binding mode of the compound in a kinase active site.
Anticancer Activity
Building upon the kinase inhibition hypothesis, a direct consequence would be anticancer activity. By inhibiting kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, this compound could exert a cytostatic or cytotoxic effect on tumor cells.[6] Numerous pyridine and pyrimidine derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines.[7][8] The evaluation of this compound against a panel of cancer cell lines would be a critical step in validating this hypothesis.
Antimicrobial Activity
The 2-aminopyridine and 2-aminopyrimidine cores are present in various compounds with demonstrated antibacterial and antifungal properties.[8] The mechanism of action for such compounds can vary, from inhibiting essential enzymes to disrupting cell membrane integrity. The cationic nature of the 4-aminobutyl side chain could facilitate interaction with and disruption of the negatively charged bacterial cell wall. A study on 2-aminopyrimidine-based compounds with a butylamino linker demonstrated potent anti-plasmodial activity, highlighting the potential for this structural motif in antimicrobial drug discovery.[9]
Experimental Workflows
To empirically test the hypothesized biological activities, a structured experimental workflow is essential. This section outlines the key protocols for the synthesis and biological evaluation of this compound.
Synthesis of this compound
The synthesis of the target compound can be achieved through a straightforward two-step process, starting from the commercially available 2-amino-5-bromopyridine.
}
Figure 2: Proposed synthetic workflow for the target compound.
Step 1: N-Alkylation
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-(4-chlorobutyl)acetamide (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(4-((5-bromopyridin-2-yl)amino)butyl)acetamide.
Step 2: Deprotection
-
Dissolve the product from Step 1 in a mixture of methanol and concentrated hydrochloric acid.
-
Reflux the solution for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in water and basify with aqueous sodium hydroxide to pH > 10.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
A radiometric kinase assay is a robust method to determine the inhibitory potential of the compound against a panel of kinases.
Protocol:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the kinase, a suitable peptide or protein substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of MgCl₂, ATP, and [γ-³³P]-ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution of phosphoric acid.
-
Transfer a portion of the reaction mixture to a filtermat, wash to remove unincorporated [γ-³³P]-ATP.
-
Measure the remaining radioactivity on the filtermat using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.
| Parameter | Description |
| Kinase Panel | A diverse panel of kinases (e.g., tyrosine kinases, serine/threonine kinases) |
| Substrate | Specific peptide or protein substrate for each kinase |
| ATP Concentration | Typically at the Kₘ for each kinase to ensure competitive binding can be detected |
| Compound Concentrations | Serial dilutions, typically from 10 µM to 1 nM |
| Positive Control | A known inhibitor for each kinase (e.g., Staurosporine) |
| Negative Control | DMSO vehicle |
Anticancer Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
| Cell Line | Cancer Type |
| MCF-7 | Breast Cancer |
| A549 | Lung Cancer |
| HCT116 | Colon Cancer |
| PC-3 | Prostate Cancer |
Antimicrobial Activity Screening (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The structural features of this compound present a compelling case for its investigation as a novel therapeutic agent. The convergence of a privileged 2-aminopyridine scaffold with a flexible cationic side chain suggests a high probability of interaction with various biological targets. The experimental workflows detailed in this guide provide a clear and robust framework for the synthesis and initial biological characterization of this compound.
Positive results in the proposed in vitro assays would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the side chain length, the substitution on the pyridine ring, and the nature of the halogen.
-
Mechanism of Action Studies: Elucidation of the specific kinase(s) inhibited, or the precise mechanism of antimicrobial or anticancer action.
-
In Vivo Efficacy Studies: Evaluation of the compound's therapeutic potential in relevant animal models of disease.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its safety profile.
This in-depth technical guide serves as a launchpad for the scientific community to explore the therapeutic potential of this compound, a compound that sits at the intersection of proven medicinal chemistry principles and novel molecular design.
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An In-Depth Technical Guide to the In Vitro Evaluation of 2-n-(4-Aminobutyl)-amino-5-bromopyridine
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a cornerstone of progress. Pyridine scaffolds, in particular, are prevalent in a wide array of biologically active compounds and approved pharmaceuticals.[1] This guide focuses on a specific, yet representative, novel pyridine derivative: 2-n-(4-Aminobutyl)-amino-5-bromopyridine . We will provide a comprehensive framework for its initial in vitro evaluation, a critical phase in preclinical drug development.[2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven protocols.
The structure of this compound, with its substituted aminopyridine core, presents a versatile platform for potential biological activity. The presence of a bromine atom and a flexible aminobutyl side chain allows for diverse chemical interactions, making it an intriguing candidate for screening against various cellular targets.[3] The journey from a synthesized molecule to a potential drug candidate is rigorous, and the initial in vitro assessment is the crucible where its preliminary safety and efficacy are forged.
This guide will eschew a rigid, templated approach. Instead, it will present a logical, tiered progression of experiments, starting from broad cytotoxicity profiling to more nuanced mechanistic and target identification studies. Each section is designed to build upon the last, creating a comprehensive data package that informs the critical " go/no-go " decisions in early-stage drug development.
I. Foundational Knowledge: Synthesis and Physicochemical Characterization
A potential synthetic pathway could involve the N-alkylation of 2-amino-5-bromopyridine with a suitably protected 4-aminobutyl halide, followed by deprotection to yield the final compound. The purity and structural integrity of the synthesized compound must be rigorously confirmed using techniques such as NMR, mass spectrometry, and HPLC before proceeding with any biological evaluation.[7]
II. Tier 1 Evaluation: General Cytotoxicity Profiling
The initial step in evaluating any novel compound is to assess its general toxicity to living cells.[8] This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. A compound with high, non-specific cytotoxicity is often deprioritized unless it is being developed as a broad-spectrum cytotoxic agent, such as for oncology applications.[9]
A. Rationale for Cytotoxicity Screening
Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[9] These assays are crucial in drug discovery for screening out compounds with undesirable toxic effects early in the development process.[8] A variety of assays are available, each interrogating a different aspect of cell health, such as membrane integrity, metabolic activity, or cell proliferation.[10][11]
B. Experimental Protocol: MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity.[12] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate a panel of representative cell lines (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. The concentration range should be broad, for example, from 0.1 µM to 100 µM. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
C. Data Presentation: Cytotoxicity Profile
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | [Insert Data] |
| 48 | [Insert Data] | |
| 72 | [Insert Data] | |
| HEK293 | 24 | [Insert Data] |
| 48 | [Insert Data] | |
| 72 | [Insert Data] |
D. Complementary Assay: Lactate Dehydrogenase (LDH) Release Assay
To corroborate the MTT data and assess membrane integrity, an LDH release assay can be performed. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[10] This assay provides a more direct measure of cell death compared to the metabolic readout of the MTT assay.
III. Tier 2 Evaluation: Functional and Mechanistic Assays
Assuming the compound exhibits an interesting cytotoxicity profile (e.g., selective toxicity towards cancer cells) or low general toxicity, the next tier of evaluation aims to elucidate its functional effects and potential mechanism of action. The choice of assays will depend on the therapeutic area of interest. Given the prevalence of pyridine derivatives in oncology, we will use a cancer-focused workflow as an example.[1][13]
A. Investigating the Mode of Cell Death: Apoptosis vs. Necrosis
Understanding how a compound induces cell death is crucial. Apoptosis (programmed cell death) is generally a more desirable outcome for an anticancer agent than necrosis (uncontrolled cell death), which can lead to inflammation.
B. Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay can differentiate between live, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative and PI-negative cells are live.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
C. Visualization of the Apoptosis Assay Workflow
Caption: Workflow for Apoptosis/Necrosis Differentiation.
IV. Tier 3 Evaluation: Target Identification and Validation
Identifying the molecular target of a novel compound is a critical step in drug discovery, as it provides a deeper understanding of its mechanism of action and can help in optimizing the compound for better efficacy and reduced side effects.[14]
A. Approaches to Target Identification
There are two main approaches for identifying the protein targets of small molecules: affinity-based pull-down methods and label-free methods.[14][15]
-
Affinity-based pull-down: This method involves chemically modifying the small molecule to attach a tag (like biotin) or immobilize it on a solid support. The modified molecule is then used to "pull down" its binding partners from a cell lysate, which are subsequently identified by mass spectrometry.[14]
-
Label-free methods: These techniques do not require modification of the small molecule. One such method is the Drug Affinity Responsive Target Stability (DARTS) assay.[16]
B. Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and make it more resistant to proteolysis.[16]
Step-by-Step Methodology:
-
Cell Lysate Preparation: Prepare a total protein lysate from the cell line of interest.
-
Compound Incubation: Incubate aliquots of the cell lysate with this compound or a vehicle control.
-
Protease Treatment: Treat the lysates with a protease (e.g., pronase or thermolysin) for a defined period. The target protein, stabilized by the compound, will be less susceptible to digestion.
-
Reaction Quenching: Stop the protease reaction.
-
SDS-PAGE and Staining: Separate the proteins by SDS-PAGE and visualize them with a general protein stain (e.g., Coomassie blue or silver stain).
-
Band Excision and Mass Spectrometry: A protein band that is present or more intense in the compound-treated sample compared to the control is excised from the gel and identified using mass spectrometry.
C. Visualization of the DARTS Workflow
Caption: The Drug Affinity Responsive Target Stability (DARTS) Workflow.
D. Target Validation
Once a potential target is identified, it must be validated to confirm that it is indeed responsible for the observed biological effects of the compound.[17] Target validation can be achieved through various methods, including:
-
Genetic approaches: Using techniques like siRNA or CRISPR to knock down or knock out the target gene and observing if this phenocopies the effect of the compound.
-
Biochemical assays: Developing an in vitro assay to directly measure the effect of the compound on the activity of the purified target protein (e.g., an enzyme inhibition assay).[18]
V. Concluding Remarks
The in vitro evaluation of a novel compound like this compound is a multi-faceted process that requires a systematic and logical approach. The tiered strategy outlined in this guide, progressing from broad cytotoxicity screening to specific mechanistic and target identification studies, provides a robust framework for generating a comprehensive initial data package. This data is essential for making informed decisions about the future development of the compound and for laying the groundwork for subsequent in vivo studies. The integration of well-established protocols with a clear understanding of the underlying scientific principles is paramount to the successful navigation of the early stages of drug discovery.
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Synthesis of 2-N-(4-Aminobutyl)amino-5-bromopyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of Aminopyridine Scaffolds in Medicinal Chemistry
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it a valuable pharmacophore in the design of enzyme inhibitors and receptor modulators.[2] The introduction of a flexible aminobutyl side chain at the 2-position of a substituted pyridine ring, such as in the 2-N-(4-aminobutyl)amino-5-bromopyridine framework, offers a versatile platform for the development of novel therapeutics. The bromine atom at the 5-position provides a convenient handle for further structural modifications through cross-coupling reactions, allowing for the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4][5]
This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-N-(4-aminobutyl)amino-5-bromopyridine and its derivatives. We will delve into the rationale behind the chosen synthetic routes, provide detailed, field-proven experimental protocols, and present key characterization data. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of novel aminopyridine-based drug candidates.
Strategic Approach to the Synthesis
The synthesis of 2-N-(4-aminobutyl)amino-5-bromopyridine derivatives is a multi-step process that requires careful planning and execution. The overall strategy involves the following key transformations:
-
Synthesis of the Core Intermediate: The journey begins with the preparation of the foundational building block, 2-amino-5-bromopyridine.
-
Protecting Group Strategy: To ensure selective reaction at the desired positions, a protecting group strategy is employed for the amino functionalities.
-
Carbon-Nitrogen Bond Formation: The crucial aminobutyl side chain is introduced via a palladium-catalyzed cross-coupling reaction, a cornerstone of modern synthetic organic chemistry.
-
Deprotection and Derivatization: Finally, the protecting groups are removed to unveil the target primary amine, which can then be further functionalized to generate a library of derivatives.
This guide will elaborate on each of these stages, providing both the "how" and the "why" behind each experimental choice.
Detailed Synthetic Protocols
Part 1: Synthesis of the Key Precursor: 2-Amino-5-bromopyridine
The synthesis of 2-amino-5-bromopyridine is a well-established process, with the bromination of 2-aminopyridine being the most common approach.[4] Careful control of the reaction conditions is crucial to favor the formation of the desired 5-bromo isomer and minimize the formation of di-brominated byproducts.[5]
Experimental Protocol: Bromination of 2-Aminopyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminopyridine (1.0 eq.) in a suitable solvent such as chloroform or dichloromethane.[6]
-
Brominating Agent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-amino-5-bromopyridine as a solid.[6]
| Step | Reagent/Solvent | Key Parameters | Typical Yield |
| Bromination | 2-Aminopyridine, Bromine, Chloroform | 0-10 °C, 2-4 h | 75-85% |
Part 2: Protection of the 2-Amino Group
To prevent unwanted side reactions during the subsequent Buchwald-Hartwig amination, the 2-amino group of 2-amino-5-bromopyridine is protected, most commonly with a tert-butyloxycarbonyl (Boc) group.[7] This protection is robust under the basic conditions of the coupling reaction but can be readily removed under acidic conditions.[3][8]
Experimental Protocol: N-Boc Protection of 2-Amino-5-bromopyridine
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.).
-
Base Addition: Add a suitable base, such as triethylamine (1.2 eq.) or 4-dimethylaminopyridine (DMAP, catalytic amount), to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product. The N-Boc protected 2-amino-5-bromopyridine can be purified by column chromatography on silica gel.
Part 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] In this key step, the N-Boc protected 2-amino-5-bromopyridine is coupled with a mono-Boc protected 1,4-diaminobutane. The choice of palladium catalyst, ligand, and base is critical for achieving high yields.[1][10][11]
Experimental Protocol: Synthesis of tert-butyl (4-((5-bromo-2-(tert-butoxycarbonylamino)pyridin-2-yl)amino)butyl)carbamate
-
Reaction Setup: In a dry Schlenk tube or a sealable reaction vessel, combine N-Boc-2-amino-5-bromopyridine (1.0 eq.), tert-butyl (4-aminobutyl)carbamate (1.1-1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 2-5 mol%), and a suitable phosphine ligand like Xantphos (4-10 mol%).[10]
-
Base and Solvent Addition: Add a base, typically cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.), and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the di-Boc protected product.
Diagram of the Overall Synthetic Workflow
Caption: Overall synthetic workflow for 2-N-(4-aminobutyl)amino-5-bromopyridine derivatives.
Part 4: Deprotection and Derivatization
The final steps involve the removal of the Boc protecting groups to yield the free diamine, followed by optional derivatization of the terminal amino group. Acid-catalyzed hydrolysis is the standard method for Boc deprotection.[8][12][13]
Experimental Protocol: Boc Deprotection
-
Reaction Setup: Dissolve the di-Boc protected compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M), to the solution.[12]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the deprotection can be monitored by LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is often obtained as the corresponding salt (e.g., TFA or HCl salt). If the free base is required, the residue can be dissolved in water and basified with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) and then extracted with an organic solvent.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Optional Derivatization: N-Acetylation
The terminal primary amino group of 2-N-(4-aminobutyl)amino-5-bromopyridine can be readily acylated to introduce a variety of substituents.
Experimental Protocol: N-Acetylation
-
Reaction Setup: Dissolve the deprotected diamine (1.0 eq.) in an anhydrous solvent like DCM or THF.
-
Reagent Addition: Add a base such as triethylamine (1.1-1.5 eq.). Cool the mixture in an ice bath and add acetyl chloride or acetic anhydride (1.0-1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.[14] Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Summary of Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the key steps in the synthesis of a representative derivative, N-(4-((5-bromopyridin-2-yl)amino)butyl)acetamide.
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Bromination | 2-Aminopyridine | Br₂ | Chloroform | 0-25 | 3 | 80 |
| N-Boc Protection | 2-Amino-5-bromopyridine | Boc₂O, Et₃N | THF | 25 | 14 | 95 |
| Buchwald-Hartwig | N-Boc-2-amino-5-bromopyridine | tert-butyl (4-aminobutyl)carbamate, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 110 | 18 | 70-85 |
| Boc Deprotection | Di-Boc protected intermediate | TFA | DCM | 25 | 2 | >95 |
| N-Acetylation | 2-N-(4-Aminobutyl)amino-5-bromopyridine | Acetyl chloride, Et₃N | DCM | 0-25 | 2 | 85-95 |
Conclusion and Future Perspectives
The synthetic route outlined in this technical guide provides a robust and adaptable methodology for the preparation of 2-N-(4-aminobutyl)amino-5-bromopyridine derivatives. The strategic use of protecting groups and the application of the powerful Buchwald-Hartwig amination reaction are central to the success of this synthesis. The resulting aminopyridine scaffold serves as a valuable platform for the generation of diverse chemical libraries for drug discovery programs. Further optimization of reaction conditions, exploration of alternative catalysts and ligands, and the development of one-pot procedures could further enhance the efficiency and applicability of this synthetic approach.[2][15] The versatility of the 5-bromo substituent also opens up avenues for late-stage functionalization, enabling the rapid exploration of structure-activity relationships.
References
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Topic: Structure-Activity Relationship of 2-n-(4-Aminobutyl)-amino-5-bromopyridine Analogs
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to interact with a wide range of biological targets, most notably protein kinases.[1] This technical guide provides a detailed exploration of the structure-activity relationships (SAR) for a specific subclass: 2-n-(4-Aminobutyl)-amino-5-bromopyridine analogs. While this exact chemical series is not extensively documented in dedicated public literature, this guide synthesizes SAR principles from closely related 2-aminopyridine inhibitors to provide a predictive framework for their design and optimization. We will delve into the strategic importance of each component of the core scaffold, discuss synthetic strategies, outline key biological targets, and provide robust, field-proven protocols for their pharmacological evaluation. The insights herein are designed to empower researchers to rationally design more potent, selective, and effective therapeutic agents based on this promising molecular framework.
Introduction: The 2-Aminopyridine Scaffold in Kinase Inhibition
Heterocyclic compounds, particularly those containing the pyridine ring, are fundamental building blocks in the development of novel pharmaceuticals.[2] Among these, the 2-aminopyridine moiety has emerged as a highly versatile and effective pharmacophore, primarily due to its unique structural and electronic properties that enable it to form critical hydrogen bond interactions with the hinge region of ATP-binding sites in protein kinases.[3] This interaction mimics the adenine portion of ATP, making 2-aminopyridine derivatives potent ATP-competitive inhibitors.
Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[4] Consequently, kinase inhibitors are a major focus of drug discovery. Derivatives of the 2-aminopyridine scaffold have been successfully developed as inhibitors for a range of kinases, including Janus kinase 2 (JAK2), Leucine-rich repeat kinase 2 (LRRK2), and c-Jun N-terminal kinases (JNKs), demonstrating their broad therapeutic potential.[3][5][6]
This guide focuses specifically on analogs built around the This compound core. This structure presents three key points for chemical modification and SAR exploration: the 2-amino side chain, the 5-bromo substituent, and the pyridine ring itself. Understanding how modifications at these positions influence target binding, selectivity, and pharmacokinetic properties is crucial for advancing these compounds from hits to clinical candidates.
The Core Scaffold: A Molecular Dissection
The therapeutic potential of these analogs is dictated by the interplay of its three primary structural components. Each element serves a distinct purpose, contributing to the molecule's overall pharmacological profile.
-
The 2-Aminopyridine Headgroup: This is the primary anchoring point to the target kinase. The exocyclic amino group and the endocyclic pyridine nitrogen act as a bidentate hydrogen bond donor-acceptor pair, forming crucial interactions with the kinase hinge region.
-
The 5-Bromo Substituent: The bromine atom at the C5 position is a key modulator. Its electron-withdrawing nature influences the basicity of the pyridine ring, potentially affecting binding affinity. More importantly, it serves as a versatile synthetic handle for introducing further chemical diversity via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[7][8] This allows for the exploration of the solvent-exposed region of the ATP binding pocket.
-
The N-(4-Aminobutyl) Side Chain: This flexible chain extends from the 2-amino position and is critical for establishing secondary interactions, improving potency, and modulating physicochemical properties like solubility and cell permeability. The terminal amino group offers another point for interaction or further functionalization.
Caption: Key functional components of the core scaffold.
General Synthetic Strategies
The synthesis of this compound analogs relies on established and robust chemical transformations. A common and efficient approach involves a two-stage process: the preparation of the key 2-amino-5-bromopyridine intermediate, followed by the attachment and modification of the side chain.
Stage 1: Synthesis of the 2-Amino-5-bromopyridine Intermediate A reliable method starts with commercially available 2-aminopyridine.[9] The synthesis involves an initial protection of the amino group, followed by regioselective bromination and subsequent deprotection.
-
N-Acylation (Protection): 2-aminopyridine is reacted with an acylating agent like acetic anhydride to protect the exocyclic amino group. This step deactivates the ring towards unwanted side reactions and directs the bromination.[9]
-
Bromination: The protected intermediate is then brominated. The use of reagents like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent allows for the regioselective installation of the bromine atom at the C5 position.[9]
-
Hydrolysis (Deprotection): The acyl protecting group is removed under basic or acidic conditions to yield the key intermediate, 2-amino-5-bromopyridine.[9]
Stage 2: Side Chain Installation The N-(4-aminobutyl) side chain is typically installed via a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination reaction, although the former is less common for this specific transformation.
-
Buchwald-Hartwig Amination: The 2-amino-5-bromopyridine intermediate is coupled with a protected form of 4-aminobutanol or a related amine using a palladium catalyst, a suitable phosphine ligand (e.g., BINAP), and a base.
-
Chain Elaboration: Alternatively, the side chain can be built stepwise from the 2-amino group.
Caption: General synthetic workflow for analog synthesis.
Structure-Activity Relationship (SAR) Analysis
The following SAR insights are synthesized from studies on related 2-aminopyridine kinase inhibitors.[5][6] They provide a predictive framework for optimizing the this compound scaffold.
A. Modifications to the 2-Amino Side Chain
-
Chain Length: The length of the alkyl chain is critical. A four-carbon (butyl) linker often provides an optimal balance of flexibility and length to reach secondary binding pockets without introducing excessive lipophilicity. Shorter or longer chains may fail to make productive contacts or may introduce an entropic penalty.
-
Terminal Group: The terminal primary amine of the aminobutyl chain is a key interaction point, often forming salt bridges with acidic residues (e.g., Asp) in the target protein. Capping this amine (e.g., acetylation) or converting it to a secondary or tertiary amine can drastically alter potency and selectivity.
-
Cyclization: Incorporating the side chain into a cyclic structure (e.g., a piperidine ring) can constrain its conformation. This often leads to an increase in potency if the constrained conformation is bioactive, but a loss of activity if it is not.
B. Modifications at the 5-Position (Bromo Group)
-
Halogen Substitution: Replacing bromine with other halogens (Cl, F) can fine-tune the electronic properties of the pyridine ring. A smaller fluorine atom may be preferred to avoid steric clashes, while chlorine provides a different electronic profile.
-
Aryl/Heteroaryl Groups: The bromine atom is an excellent handle for introducing aryl or heteroaryl groups via Suzuki coupling.[8] This strategy is used to probe the solvent-exposed region. Small, polar heterocycles (e.g., pyrazole, morpholine) can enhance solubility and introduce new hydrogen bonding opportunities, often boosting potency and selectivity.
-
Hydrogen: Replacing the bromine with hydrogen provides a baseline compound to assess the contribution of the 5-substituent to overall activity. In many kinase inhibitor series, a substituent at this position is essential for potent activity.
C. Modifications to the Pyridine Ring
-
C4 Position: Substitution at the C4 position with small alkyl groups (e.g., methyl) can introduce beneficial steric interactions and improve metabolic stability.[10]
-
C3 and C6 Positions: These positions are generally less tolerant of substitution, as bulky groups can disrupt the crucial hinge-binding interaction of the 2-aminopyridine headgroup. Small, electron-withdrawing groups may be tolerated.
Table 1: Predicted SAR Summary for this compound Analogs
| Position of Modification | Structural Change | Predicted Impact on Activity | Rationale |
| 2-Amino Side Chain | Shorten/Lengthen Butyl Chain | Likely decrease | Suboptimal length to reach secondary pockets. |
| Cap terminal amine (e.g., Acetyl) | Significant decrease | Loss of key salt-bridge interaction. | |
| Introduce cyclic constraint | Potentially increase/decrease | Depends on whether the fixed conformation is bioactive. | |
| 5-Position | Replace Br with H | Significant decrease | Loss of key interactions in the solvent-front region. |
| Replace Br with small heterocycle | Likely increase | New H-bond interactions, improved solubility.[5] | |
| Replace Br with large, bulky group | Likely decrease | Potential for steric clash. | |
| 4-Position | Introduce small alkyl (Methyl) | Potentially increase | Can improve metabolic stability and fill small pockets.[10] |
Key Biological Targets and Signaling
Based on extensive research into the 2-aminopyridine scaffold, the most probable targets for these analogs are protein kinases .[1][6] The core structure is well-suited to bind to the ATP pocket of kinases like JAK2, which is a key node in the JAK/STAT signaling pathway. This pathway is critical for cytokine signaling and is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.[4]
Simplified JAK/STAT Signaling Pathway:
-
Ligand Binding: A cytokine binds to its receptor, causing receptor dimerization.
-
JAK Activation: The associated JAK kinases are brought into proximity, trans-phosphorylating and activating each other.
-
STAT Phosphorylation: Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. JAKs phosphorylate the recruited STATs.
-
STAT Dimerization & Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
-
Gene Transcription: The STAT dimer binds to DNA and initiates the transcription of target genes involved in proliferation, differentiation, and inflammation.
A 2-aminopyridine-based inhibitor would bind to the ATP pocket of JAK2, preventing its auto-phosphorylation and the subsequent phosphorylation of STAT proteins, thereby blocking the downstream signaling cascade.
Caption: Inhibition of the JAK/STAT pathway by a kinase inhibitor.
Experimental Protocols for Pharmacological Evaluation
To validate the SAR predictions and quantify the activity of newly synthesized analogs, a series of robust and reproducible assays are required.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the concentration at which a compound inhibits 50% of the kinase activity (IC₅₀). It measures the amount of ATP remaining after a kinase reaction.
-
Principle: Kinase activity consumes ATP. The amount of remaining ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal inversely proportional to kinase activity.
-
Materials:
-
Recombinant human kinase (e.g., JAK2)
-
Substrate peptide specific to the kinase
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
Test compounds (analogs) serially diluted in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
-
-
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO only).
-
Enzyme/Substrate Addition: Prepare a master mix of kinase and substrate peptide in assay buffer. Add this mix (e.g., 5 µL) to all wells containing the test compounds.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Prepare an ATP solution in assay buffer. Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent (e.g., 10 µL) to all wells to stop the reaction and generate the luminescent signal. Incubate for 10 minutes in the dark.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT-Based)
This protocol assesses the effect of the compounds on the viability of cancer cell lines that are dependent on the target kinase.[7]
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
-
Materials:
-
Human cancer cell line (e.g., HEL cells, which are JAK2-dependent)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Test compounds serially diluted in culture medium
-
Clear, flat-bottomed 96-well plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm
-
-
Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing the serially diluted test compounds to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for an additional 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium from the wells. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR principles synthesized in this guide highlight the critical roles of the 2-amino side chain for potency and the 5-bromo position as a gateway to enhanced selectivity and improved physicochemical properties. The provided experimental protocols offer a robust framework for the systematic evaluation of new analogs.
Future research should focus on:
-
Exploring Diversity at the 5-Position: Synthesizing a focused library of analogs with diverse small, polar heterocycles at the C5 position to optimize interactions in the solvent-exposed region.
-
Fine-Tuning the Side Chain: Investigating bioisosteric replacements for the aminobutyl chain to improve metabolic stability and oral bioavailability.
-
Kinome-Wide Selectivity Profiling: Assessing promising lead compounds against a broad panel of kinases to ensure selectivity and minimize off-target effects.
-
In Vivo Pharmacokinetic and Efficacy Studies: Advancing compounds with strong in vitro profiles into animal models to evaluate their drug-like properties and therapeutic potential.
By applying a rational, iterative design-synthesis-test cycle grounded in the principles outlined here, researchers can effectively navigate the chemical space around this scaffold to discover next-generation therapeutics.
References
- Sharma, S., Bagchi, B., Mukhopadhyay, S., & Bothra, A. K. (n.d.). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors.
- Reith, A. D., et al. (2012). The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. MedChemComm. [Link]
- Various Authors. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
- Liu, et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.
- Ma, et al. (2023). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Taylor & Francis Online. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Various Authors. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4. [Link]
- Various Authors. (2009). Synthesis of 2-Amino-5-bromopyridine.
- Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
- Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]
- Various Authors. (n.d.).
- Google Patents. (n.d.). Synthetic method of 2-amino-4-bromopyridine.
- ResearchGate. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives.
- PubChem. (n.d.). 2-Amino-5-bromopyridine.
- Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry. [Link]
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"potential therapeutic targets of 2-n-(4-Aminobutyl)-amino-5-bromopyridine"
An In-depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 2-n-(4-Aminobutyl)-amino-5-bromopyridine
Authored by: A Senior Application Scientist
Abstract
The identification of novel therapeutic agents is a cornerstone of modern drug discovery. The compound this compound represents a novel chemical entity with as-yet uncharacterized biological activity and therapeutic potential. This guide provides a comprehensive, technically-focused roadmap for researchers, scientists, and drug development professionals to systematically identify and validate its potential therapeutic targets. We will eschew a rigid, templated approach in favor of a narrative that mirrors the logical and iterative process of target discovery, from initial in silico predictions to rigorous experimental validation. This document is grounded in the principles of scientific integrity, providing detailed, self-validating experimental protocols and emphasizing the causal relationships behind methodological choices.
Introduction: De-orphaning a Novel Chemical Entity
The journey of a novel compound from a chemical structure to a potential therapeutic begins with the critical step of "de-orphaning" – identifying its biological target(s). For a compound like this compound, where no prior biological data exists, a multi-pronged approach is essential. This guide will detail a systematic workflow designed to generate and test hypotheses regarding its mechanism of action, ultimately elucidating its therapeutic potential.
In Silico Target Prediction: Generating the Initial Hypotheses
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential biological targets of this compound. This is achieved by analyzing its chemical structure and comparing it to vast databases of known bioactive molecules.
Structural Similarity and Pharmacophore Analysis
The first step is to identify any structural motifs within the molecule that are similar to known pharmacophores – the essential features of a molecule that interact with a specific biological target. Tools such as the SwissSimilarity tool can be employed for this purpose. The presence of a substituted aminopyridine core, for instance, might suggest an affinity for protein kinases, a common target for this scaffold.
Reverse Pharmacophore-Based Target Prediction
More advanced in silico methods involve generating a 3D representation of the compound's pharmacophore and screening it against a database of target protein structures. Web-based servers like PharmMapper and SwissTargetPrediction utilize this principle to predict a ranked list of potential targets.
Table 1: Hypothetical Output from In Silico Target Prediction Tools
| Prediction Tool | Predicted Target Class | Top Hit (Example) | Confidence Score |
| SwissTargetPrediction | Kinases | Epidermal Growth Factor Receptor (EGFR) | 0.85 |
| PharmMapper | G-Protein Coupled Receptors | Dopamine Receptor D2 | 0.79 |
| SuperPred | Enzymes | Cyclooxygenase-2 (COX-2) | 0.72 |
Experimental Target Identification: From Hypothesis to Evidence
While in silico methods provide a valuable starting point, experimental validation is crucial. The following are robust, widely-used techniques for identifying the direct molecular targets of a novel compound.
Affinity-Based Target Identification
This approach relies on the principle of using the compound as "bait" to "fish" for its interacting proteins from a complex biological sample, such as a cell lysate.
-
Probe Synthesis: The first step is to synthesize an affinity probe by chemically modifying this compound to incorporate a linker and an immobilization tag (e.g., biotin) or by directly coupling it to a solid support like sepharose beads. It is critical to choose a modification site that is not essential for its predicted biological activity.
-
Affinity Capture: The immobilized probe is incubated with a cell or tissue lysate. Proteins that bind to the compound will be captured on the solid support.
-
Washing: Non-specific binders are removed through a series of stringent washes.
-
Elution: The bound proteins are eluted from the support, typically by using a high concentration of the free compound (competitive elution) or by denaturing the proteins.
-
Protein Identification: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Affinity Chromatography-Mass Spectrometry (AP-MS) Workflow.
Phenotypic Screening and Target Deconvolution
An alternative, and often complementary, approach is to first identify a biological effect of the compound and then work backward to identify the target responsible for that effect.
-
High-Throughput Phenotypic Screen: The compound is screened against a large panel of diverse cancer cell lines (e.g., the NCI-60 panel) to identify a pattern of activity. This can reveal if the compound has, for example, potent anti-proliferative effects in specific cancer subtypes.
-
Target Deconvolution: Once a robust phenotype is identified, several methods can be employed to identify the molecular target:
-
Expression Profiling: RNA sequencing (RNA-Seq) or proteomic analysis of cells treated with the compound can reveal changes in gene or protein expression that point towards the affected signaling pathway.
-
Genetic Approaches: CRISPR/Cas9 or shRNA screens can be used to identify genes that, when knocked out or silenced, either enhance or suppress the effect of the compound. Genes that confer resistance when mutated are strong candidates for being the direct target.
-
Caption: Phenotypic Screening and Target Deconvolution Workflow.
Rigorous Target Validation: Confirming the Interaction
Once a list of candidate targets has been generated, it is imperative to validate the direct interaction between this compound and the putative target protein(s).
Direct Binding Assays
These biophysical techniques provide quantitative data on the binding affinity and kinetics of the compound-protein interaction.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and flows the compound over it to measure the association (ka) and dissociation (kd) rates, from which the Kd can be calculated.
-
Microscale Thermophoresis (MST): Measures the change in movement of a fluorescently labeled target protein in a temperature gradient upon binding to the compound. This is a highly sensitive method that requires minimal sample.
Table 2: Representative Data from Direct Binding Assays
| Assay | Parameter Measured | Example Value | Interpretation |
| ITC | Binding Affinity (Kd) | 50 nM | High-affinity interaction |
| SPR | Association Rate (ka) | 1 x 10^5 M^-1s^-1 | Rapid binding |
| SPR | Dissociation Rate (kd) | 5 x 10^-3 s^-1 | Stable complex |
| MST | Binding Affinity (Kd) | 65 nM | Confirms high-affinity interaction |
Cellular Target Engagement
Confirming that the compound binds to its intended target within the complex environment of a living cell is a critical validation step.
-
Cell Treatment: Treat intact cells with either the compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: The binding of the compound to its target protein will stabilize it, leading to a shift in its melting temperature. This provides strong evidence of target engagement in a cellular context.
Caption: Target Validation Workflow.
Pathway Analysis and Formulation of a Therapeutic Hypothesis
With a validated target in hand, the next step is to understand its role in cellular signaling and disease.
Bioinformatics Pathway Analysis
Using tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome, the validated target can be placed within its known signaling pathways. This will provide insights into the potential downstream effects of modulating this target.
Formulating a Therapeutic Hypothesis
Based on the pathway analysis, a therapeutic hypothesis can be formulated. For example, if the validated target of this compound is a kinase known to be hyperactivated in a particular cancer, the therapeutic hypothesis would be that the compound exerts its anti-proliferative effect by inhibiting this kinase and its downstream oncogenic signaling.
Caption: Hypothetical Signaling Pathway and Point of Intervention.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-step process for the identification and validation of therapeutic targets for the novel compound this compound. By integrating in silico prediction with robust experimental techniques such as affinity chromatography, phenotypic screening, and biophysical validation, a researcher can systematically de-orphan this compound and establish a strong foundation for its further preclinical and clinical development. The next logical steps would involve lead optimization to improve potency and drug-like properties, followed by efficacy studies in relevant animal models of the disease implicated by the validated target's function.
References
- Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
- Liu, X., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link]
- Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823. [Link]
- Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Methods, 19(2), 213–221. [Link]
- Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]
- Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic Acids Research, 28(1), 27–30. [Link]
Introduction: The Strategic Importance of a Versatile Pyridine Scaffold
An In-Depth Technical Guide to 2-Amino-5-bromopyridine: A Cornerstone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and pharmaceutical development, the synthesis of novel therapeutic agents is heavily reliant on the availability of versatile chemical intermediates. Among these, 2-Amino-5-bromopyridine (CAS No. 1072-97-5) has emerged as a particularly valuable building block.[1][2] Its structure, which features a pyridine ring functionalized with both a nucleophilic amino group and a reactive bromine atom, offers a powerful platform for constructing complex molecular architectures.[1][3] This guide provides a comprehensive overview of 2-Amino-5-bromopyridine, including its physicochemical properties, synthesis protocols, and its critical role in the development of cutting-edge therapeutics. While this document focuses on the foundational intermediate, it is worth noting that its derivatives, such as 2-n-(4-Aminobutyl)-amino-5-bromopyridine (CAS No. 199522-78-6), represent further elaborations of this core structure for specific therapeutic applications.[4]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 2-Amino-5-bromopyridine is essential for its effective use in synthesis, ensuring quality control, and meeting regulatory standards.
Core Compound Identifiers
| Property | Value | Source |
| CAS Number | 1072-97-5 | [2][5][6][7] |
| Molecular Formula | C₅H₅BrN₂ | [6] |
| Molecular Weight | 173.01 g/mol | [5][6] |
| IUPAC Name | 5-bromopyridin-2-amine | [5] |
| Synonyms | 5-Bromo-2-pyridinamine, 5-Bromo-2-aminopyridine | [6][8] |
Physical and Chemical Data
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [9] |
| Melting Point | 133-138 °C | [8] |
| Solubility | Soluble in methanol, chloroform, ethyl acetate. Slightly soluble in water. | [7][8][10] |
| Purity | Often available at ≥97-99% for pharmaceutical applications | [1][2] |
Synthesis of 2-Amino-5-bromopyridine: A Protocol Deep Dive
The synthesis of 2-Amino-5-bromopyridine is a critical process, with various methods developed to optimize yield, purity, and scalability. A common and effective approach involves the direct bromination of 2-aminopyridine.
Workflow for the Synthesis of 2-Amino-5-bromopyridine
Caption: A generalized workflow for the synthesis of 2-Amino-5-bromopyridine.
Detailed Experimental Protocol
This protocol is adapted from a method utilizing phenyltrimethylammonium tribromide, which offers milder reaction conditions compared to elemental bromine.[11]
-
Reaction Setup : In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4g (0.1 mol) of 2-aminopyridine and 300ml of a suitable solvent such as dichloromethane or chloroform.[11]
-
Reagent Addition : To the stirred solution, add 37.6g (0.1 mol) of phenyltrimethylammonium tribromide.[11]
-
Reaction : Stir the mixture at a controlled temperature of 25-30°C for approximately 2 hours.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, wash the mixture with 40ml of a saturated sodium chloride solution. Allow the layers to separate; the aqueous phase will be the upper layer and the organic phase the lower layer.[11]
-
Isolation : Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : The crude product can be further purified by crystallization from a suitable solvent like toluene to yield pure 2-Amino-5-bromopyridine.[12]
-
Characterization : The structure and purity of the final product should be confirmed using analytical techniques such as Infrared (IR) and ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[13]
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-Amino-5-bromopyridine lies in its synthetic versatility, which has been exploited to create a wide range of biologically active molecules.[3] The strategic placement of the amino and bromo groups allows for sequential or orthogonal functionalization.
Key Synthetic Transformations and Therapeutic Targets
Caption: Synthetic utility of 2-Amino-5-bromopyridine in drug development.
-
Kinase Inhibitors : The pyridine scaffold is a key component in many kinase inhibitors. 2-Amino-5-bromopyridine is a crucial intermediate in the synthesis of inhibitors for targets like PI3 Kinase and VEGFR-2, which are pivotal in cancer cell signaling pathways.[10][14]
-
CNS Agents : This intermediate is used to develop selective dopamine D₃ receptor agonists, which have potential applications in treating neurological and psychiatric disorders.[10][14]
-
Anti-inflammatory and Autoimmune Disease Therapeutics : The versatility of the compound allows for its incorporation into novel molecular structures aimed at treating autoimmune and inflammatory conditions.[1][10][14]
The bromine atom is particularly useful as it provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings.[1] This enables the introduction of diverse aryl and heteroaryl groups, allowing for extensive exploration of the structure-activity relationship (SAR) of a lead compound.[3] Simultaneously, the amino group can be used to build fused heterocyclic systems, further expanding the chemical space accessible from this single intermediate.[3]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Amino-5-bromopyridine. It is considered a hazardous substance and can cause skin, eye, and respiratory irritation.[15] Ingestion may be harmful.[15] It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]
Conclusion
2-Amino-5-bromopyridine is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined physicochemical properties, established synthetic routes, and proven utility in constructing high-value pharmaceutical agents underscore its importance in the drug discovery pipeline.[1][2] The continued exploration of derivatives built upon this versatile scaffold promises to yield the next generation of therapies for a range of challenging diseases.
References
- 2-Amino-5-bromopyridine. PubChem. [Link]
- The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals? Ningbo Innopharmchem Co., Ltd.[Link]
- Synthesis of 2-Amino-5-bromopyridine.
- The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. OKCHEM. [Link]
- A kind of preparation method of 2- amino -5- bromopyridine.
- Preparation method of 2-amino-5-bromopyridine.
- 2-Amino-4-bromopyridine. PubChem. [Link]
- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]
- Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). Journal of the Chemical Society, Dalton Transactions. [Link]
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Spectroscopic Characterization of 2-N-(4-Aminobutyl)amino-5-bromopyridine: A Technical Guide
This technical guide provides a comprehensive overview of the anticipated spectral data for 2-N-(4-aminobutyl)amino-5-bromopyridine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document synthesizes information from closely related structures, namely 2-amino-5-bromopyridine and compounds containing the 4-aminobutyl moiety, to predict its characteristic spectral features. This guide is intended to serve as a foundational resource for researchers in the synthesis, identification, and characterization of this and similar compounds.
Introduction: The Structural and Spectroscopic Landscape
2-N-(4-aminobutyl)amino-5-bromopyridine incorporates two key structural motifs: the 2-amino-5-bromopyridine core and a flexible 4-aminobutyl side chain. The pyridine ring, substituted with an amino group and a bromine atom, is a common scaffold in pharmacologically active molecules. The aminobutyl chain provides a basic nitrogen center and conformational flexibility, which can be crucial for molecular interactions. Understanding the spectral characteristics of this compound is paramount for confirming its identity, assessing its purity, and elucidating its structure.
This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for 2-N-(4-aminobutyl)amino-5-bromopyridine. The predictions are grounded in the established spectral properties of its constituent fragments and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-N-(4-aminobutyl)amino-5-bromopyridine are detailed below.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the aminobutyl chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Prediction |
| ~8.1 | Doublet | 1H | H-6 (Pyridine) | The proton at the 6-position is adjacent to the ring nitrogen and is expected to be the most deshielded aromatic proton. |
| ~7.5 | Doublet of doublets | 1H | H-4 (Pyridine) | This proton is coupled to both H-3 and H-6, leading to a more complex splitting pattern. |
| ~6.5 | Doublet | 1H | H-3 (Pyridine) | The proton at the 3-position is shielded by the amino group at position 2. |
| ~5.0 | Broad singlet | 1H | NH (exocyclic) | The chemical shift of the secondary amine proton can vary depending on solvent and concentration. |
| ~3.3 | Triplet | 2H | -CH₂-NH- (side chain) | These protons are adjacent to the secondary amine and are expected to be deshielded. |
| ~2.7 | Triplet | 2H | -CH₂-NH₂ (side chain) | Protons adjacent to the primary amine. |
| ~1.6 | Multiplet | 2H | -CH₂- (side chain) | Central methylene protons in the butyl chain. |
| ~1.5 | Multiplet | 2H | -CH₂- (side chain) | Central methylene protons in the butyl chain. |
| ~1.3 | Broad singlet | 2H | -NH₂ (side chain) | The chemical shift of primary amine protons is often broad and can exchange with deuterium in D₂O. |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
| Chemical Shift (δ, ppm) | Assignment | Causality Behind Prediction |
| ~158 | C-2 (Pyridine) | Carbon attached to two nitrogen atoms, highly deshielded. |
| ~148 | C-6 (Pyridine) | Aromatic carbon adjacent to the ring nitrogen. |
| ~140 | C-4 (Pyridine) | Aromatic carbon deshielded by the adjacent bromine atom. |
| ~110 | C-5 (Pyridine) | Carbon directly attached to the bromine atom. |
| ~108 | C-3 (Pyridine) | Aromatic carbon shielded by the amino group. |
| ~42 | -CH₂-NH- (side chain) | Aliphatic carbon adjacent to the secondary amine. |
| ~40 | -CH₂-NH₂ (side chain) | Aliphatic carbon adjacent to the primary amine. |
| ~28 | -CH₂- (side chain) | Central methylene carbon. |
| ~26 | -CH₂- (side chain) | Central methylene carbon. |
Experimental Protocol for NMR Data Acquisition
A detailed methodology for acquiring high-quality NMR spectra is crucial for structural verification.
Sample Preparation:
-
Accurately weigh 5-10 mg of the 2-N-(4-aminobutyl)amino-5-bromopyridine sample for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
Spectrometer Setup and Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is critical for confirming its elemental composition.
Predicted Mass Spectrum Data
The mass spectrum of 2-N-(4-aminobutyl)amino-5-bromopyridine is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
| m/z (predicted) | Assignment | Causality Behind Prediction |
| 244/246 | [M+H]⁺ | Molecular ion peak with the characteristic 1:1 isotopic pattern for bromine. |
| 172/174 | [M - C₄H₁₀N]⁺ | Fragmentation corresponding to the loss of the aminobutyl side chain. |
| 94 | [C₅H₆N₂]⁺ | Fragment corresponding to the aminopyridine core after loss of bromine. |
Experimental Protocol for MS Data Acquisition
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (Electrospray Ionization - ESI):
-
Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable and intense signal.
-
Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500 Da).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Causality Behind Prediction |
| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary and secondary amines | Characteristic stretching vibrations for N-H bonds in both the amino group on the pyridine ring and the aminobutyl side chain.[1] |
| 3100-3000 | C-H stretch (aromatic) | Pyridine ring | Typical C-H stretching vibrations for aromatic rings. |
| 2950-2850 | C-H stretch (aliphatic) | Butyl chain | Characteristic stretching vibrations for C-H bonds in the methylene groups of the side chain. |
| 1640-1600 | N-H bend | Primary amine | Scissoring vibration of the -NH₂ group.[1] |
| 1600-1450 | C=C and C=N stretch | Pyridine ring | Aromatic ring stretching vibrations.[2][3] |
| 1330-1260 | C-N stretch | Aromatic amine | Stretching of the bond between the pyridine ring and the exocyclic nitrogen.[1] |
| ~1100 | C-N stretch | Aliphatic amine | C-N stretching vibration of the aminobutyl chain. |
| 850-750 | C-H bend (out-of-plane) | Pyridine ring | Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |
| 600-500 | C-Br stretch | Bromo-aromatic | Characteristic stretching vibration for the carbon-bromine bond. |
Experimental Protocol for IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean before use by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.
-
The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of 2-N-(4-aminobutyl)amino-5-bromopyridine.
Caption: A generalized workflow for the spectroscopic analysis of a synthesized compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectral data for 2-N-(4-aminobutyl)amino-5-bromopyridine. The provided protocols offer a robust framework for the experimental acquisition of this data. By combining these predicted spectral features with rigorous experimental verification, researchers can confidently confirm the structure and purity of this compound, facilitating its application in further scientific endeavors.
References
- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals.
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides - CHIMIA.
- A reducing-difference IR-spectral study of 4-aminopyridine - ResearchGate.
- IR-Spectral Study of 2-Aminopyridine and Aniline Complexes with Palladium (II) - Taylor & Francis.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC - PubMed Central.
- 2-Amino-5-bromopyridine | C5H5BrN2 - PubChem.
- Synthesis of 2-Amino-5-bromopyridine - ResearchGate.
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An In-depth Technical Guide to Determining the Solubility of 2-n-(4-Aminobutyl)-amino-5-bromopyridine
Introduction
In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide focuses on 2-n-(4-Aminobutyl)-amino-5-bromopyridine, a substituted pyridine derivative with potential applications in medicinal chemistry.[1][2] While its structural analogue, 2-Amino-5-bromopyridine, is known to be a key building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors, specific physicochemical data for this compound remains scarce in publicly available literature.[2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a robust framework for determining the solubility of this compound in a range of relevant solvents. The core of this guide is a detailed, field-proven experimental protocol based on the widely accepted shake-flask method, designed to yield accurate and reproducible solubility data.[3][4] By explaining the causality behind experimental choices, this guide aims to empower researchers to not only generate high-quality data but also to understand its implications for their research and development endeavors.
The Critical Role of Solubility in Drug Development
Solubility, defined as the equilibrium state between the solid residue and the saturated solution, is a fundamental parameter in pharmaceutical sciences.[5] For a compound like this compound, understanding its solubility profile is crucial for several reasons:
-
Synthetic Chemistry: Knowledge of solubility in various organic solvents is essential for optimizing reaction conditions, facilitating purification through crystallization, and ensuring efficient downstream processing.[1]
-
Formulation Development: The aqueous solubility of an active pharmaceutical ingredient (API) is a key factor in designing effective drug delivery systems. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug.[5]
-
Pharmacokinetics and Pharmacodynamics: A drug's solubility directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding how a compound behaves in different solvent systems, including biorelevant media, is critical for predicting its in vivo performance.[5]
Given the absence of published quantitative solubility data for this compound, a systematic experimental determination is necessary.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability, particularly for compounds with low solubility.[3][4] The principle of this method is to create a saturated solution of the compound in a given solvent by allowing an excess of the solid to equilibrate with the solvent over a defined period. The concentration of the dissolved compound in the supernatant is then determined analytically.
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: A generalized workflow for the experimental determination of solubility.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, with built-in checks to ensure the reliability of the generated data.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide, dichloromethane, ethyl acetate)
-
Glass vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument
-
Appropriate HPLC column (e.g., C18 reverse-phase)
Procedure:
-
Preparation of Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid at equilibrium.[4]
-
Accurately add a known volume of the selected solvent to each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A preliminary study to determine the time to equilibrium is recommended, with samples taken at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[6]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered samples and the standard solutions using a validated analytical method, such as HPLC-UV. The analytical method should be demonstrated to be linear, accurate, and precise in the expected concentration range.
-
Construct a calibration curve from the standard solutions.
-
-
Data Calculation and Reporting:
-
Determine the concentration of this compound in the filtered samples by interpolating from the calibration curve.
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
-
The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.[6]
-
Data Presentation and Interpretation
The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | [Insert experimental value] | [Insert experimental value] |
| Ethanol | [Insert experimental value] | [Insert experimental value] |
| Methanol | [Insert experimental value] | [Insert experimental value] |
| Isopropanol | [Insert experimental value] | [Insert experimental value] |
| Acetone | [Insert experimental value] | [Insert experimental value] |
| Acetonitrile | [Insert experimental value] | [Insert experimental value] |
| Dimethyl Sulfoxide (DMSO) | [Insert experimental value] | [Insert experimental value] |
| Dichloromethane (DCM) | [Insert experimental value] | [Insert experimental value] |
| Ethyl Acetate | [Insert experimental value] | [Insert experimental value] |
The interpretation of this data will provide valuable insights into the polarity and hydrogen bonding capabilities of this compound. For instance, higher solubility in polar protic solvents like methanol and ethanol would suggest the importance of hydrogen bonding interactions. Conversely, good solubility in aprotic solvents like dichloromethane could indicate a significant contribution from non-polar interactions.
Conclusion
References
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility in Pharmaceutical Chemistry. InTech.
- Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 104-109.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
- World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010.
- National Center for Biotechnology Information. (n.d.). 2-Amino-4-bromopyridine. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromopyridine. PubChem Compound Database.
- Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
- Zhang, W., et al. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine.
- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
Sources
An In-depth Technical Guide to 2-n-(4-Aminobutyl)-amino-5-bromopyridine for Kinase Inhibition Studies
Introduction: The Aminopyridine Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major focus for therapeutic drug development.[1][2] Within the landscape of kinase inhibitor discovery, certain chemical scaffolds have emerged as "privileged structures" due to their ability to effectively interact with the ATP-binding pocket of kinases. The aminopyridine core is one such scaffold.[3] Aminopyridine derivatives are present in numerous clinically approved and investigational kinase inhibitors, valued for their ability to form key hydrogen bond interactions within the kinase hinge region.[3][4]
This guide focuses on 2-n-(4-Aminobutyl)-amino-5-bromopyridine , a compound of interest for kinase inhibition studies. While this specific molecule is not extensively characterized in public literature, its structure, featuring a 2-aminopyridine core, a flexible butylamino side chain, and a bromine substituent, suggests its potential as a kinase inhibitor. The bromine atom at the 5-position can serve as a vector for further chemical modification or engage in halogen bonding, while the aminobutyl side chain can explore deeper regions of the ATP-binding pocket or extend towards the solvent front, potentially enhancing both potency and selectivity.[5][6]
This document serves as a technical framework for researchers, scientists, and drug development professionals to systematically evaluate the kinase inhibitory potential of this compound. We will provide field-proven insights and detailed protocols for its characterization, from initial biochemical assays to more complex cell-based evaluations.
Physicochemical Properties and Synthesis Considerations
A thorough understanding of a compound's physicochemical properties is fundamental for its development as a potential therapeutic agent. While experimental data for this compound is scarce, we can infer some properties from its structural components and related molecules like 2-amino-5-bromopyridine.
| Property | Value / Information | Source |
| IUPAC Name | 5-bromo-N-(4-aminobutyl)pyridin-2-amine | N/A |
| CAS Number | 199522-78-6 | [6] |
| Molecular Formula | C₉H₁₄BrN₃ | [6] |
| Molecular Weight | 244.13 g/mol | [6] |
| Parent Core | 2-Amino-5-bromopyridine | [7] |
| Parent MW | 173.01 g/mol | [8] |
| Parent Melting Point | 137-139 °C | |
| Predicted XlogP | (Higher than parent's 1.2) | [8] |
The synthesis of this compound would likely start from its precursor, 2-amino-5-bromopyridine.[7][9] The synthesis of 2-amino-5-bromopyridine itself is well-documented, typically involving the bromination of 2-aminopyridine.[7][9][10] The subsequent addition of the 4-aminobutyl side chain could be achieved through a nucleophilic aromatic substitution reaction, where the amine of the butylamine derivative displaces a suitable leaving group on the pyridine ring, or through a coupling reaction. The reactivity of the bromine at the 5-position is lower for nucleophilic substitution compared to halogens at the 2- or 4-positions, which may necessitate specific reaction conditions.[11]
Part 1: In Vitro Biochemical Evaluation of Kinase Inhibition
The first critical step in characterizing a potential kinase inhibitor is to determine its activity against purified enzymes in a biochemical assay. This allows for a direct measurement of the compound's potency and provides the half-maximal inhibitory concentration (IC50), a key parameter for comparing inhibitor efficacy.[12]
Rationale for Method Selection
Luminescence-based kinase assays are widely adopted in high-throughput screening and inhibitor profiling due to their high sensitivity, broad applicability, and simple "add-incubate-read" format.[1][13] Assays like the ADP-Glo™ Kinase Assay measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[1][13] This method is robust and can be used for a wide range of protein kinases.
Experimental Workflow: IC50 Determination
Caption: Workflow for IC50 determination using a luminescence-based kinase assay.
Detailed Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from standard methodologies for determining IC50 values.[1]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase of interest (e.g., a relevant tyrosine or serine/threonine kinase) in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[14]
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 5 µL of a pre-mixed solution containing the kinase's specific substrate peptide and ATP to each well. The ATP concentration should ideally be at or near its Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in the presence of luciferase/luciferin, produces a luminescent signal.[13]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Part 2: Cell-Based Evaluation of Kinase Inhibition
While biochemical assays are essential for determining direct enzyme inhibition, they do not capture the complexity of the cellular environment.[15][16] Cell-based assays are a crucial next step to understand how a compound interacts with its target within a living system, providing more physiologically relevant data on its efficacy and potential off-target effects.[2][15][17]
Rationale for Method Selection
Measuring the phosphorylation level of a kinase's downstream substrate is a direct method to assess the inhibitor's activity in a cellular context.[18] This can be accomplished using various techniques, including Western Blotting or high-content imaging with phospho-specific antibodies.[18] Another robust method is a cell-based reporter assay, where a luciferase gene is functionally linked to a transcription factor regulated by the kinase pathway of interest. Inhibition of the kinase leads to a quantifiable change in luciferase expression.[18]
Hypothetical Signaling Pathway and Inhibition
Let's hypothesize that this compound targets a receptor tyrosine kinase (RTK), such as EGFR or VEGFR, which are common targets for aminopyridine-based inhibitors.
Caption: Inhibition of a hypothetical RTK signaling pathway by the compound.
Detailed Protocol: Cell-Based Phosphorylation Assay (Western Blot)
This protocol describes a general method to assess changes in the phosphorylation of a target kinase or its substrate.
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., A549 for an EGFR inhibitor) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound (or DMSO control) for 1-2 hours.
-
-
Kinase Activation:
-
Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for EGFR) for a short period (e.g., 10-15 minutes) to induce kinase activation and autophosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase or substrate (e.g., anti-phospho-EGFR).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein level.
-
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial characterization of this compound as a potential kinase inhibitor. Positive results from these initial biochemical and cell-based assays would warrant further investigation. The logical next steps would include comprehensive kinase profiling against a broad panel of kinases to assess selectivity and identify potential off-target effects.[12] Subsequently, deciphering the mechanism of action through kinetic analysis (e.g., competitive vs. non-competitive inhibition) and conducting in vivo studies in relevant animal models would be essential to validate its therapeutic potential.[12] The aminopyridine scaffold remains a highly fruitful area for drug discovery, and a systematic evaluation as described herein is the first step toward unlocking the potential of novel derivatives like this compound.
References
- Profacgen. Cell-based Kinase Assays.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Cayman Chemical. Methods for Detecting Kinase Activity.
- BenchChem. Application Notes and Protocols for Kinase Activity Assays.
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
- RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- BenchChem. A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-Aminopyridine-3-Sulfonic Acid.
- Sigma-Aldrich. Kinase Assay Kit.
- BMG LABTECH. Kinase assays.
- ResearchGate. Physicochemical properties of 4-amino pyridine a model pollutant.
- PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- PubChem. 2-Aminopyridine.
- Guidechem. This compound 199522-78-6.
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- Eureka | Patsnap.
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- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
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A Technical Guide to the Preliminary Toxicity Screening of 2-n-(4-Aminobutyl)-amino-5-bromopyridine
<
Authored by: A Senior Application Scientist
Abstract
The early identification of potential toxic liabilities is a cornerstone of modern drug discovery and chemical safety assessment.[1][2] This guide provides a comprehensive framework for the initial toxicity screening of the novel compound, 2-n-(4-Aminobutyl)-amino-5-bromopyridine. Recognizing the absence of existing toxicological data for this specific molecule, this paper outlines a scientifically rigorous, tiered approach leveraging in silico predictions and validated in vitro assays. The causality behind experimental choices, detailed step-by-step protocols for cytotoxicity and genotoxicity assessment, and a framework for data interpretation are presented to guide researchers in making early, informed decisions about the compound's developmental potential.
Introduction and Rationale
This compound is a substituted aminopyridine. The aminopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] However, compounds of this class are not without toxicological concerns. For instance, 2-aminopyridine is known to be toxic by all routes of exposure and is a severe skin and eye irritant.[4] It is readily absorbed through the skin and can cause convulsions and respiratory failure at high doses.[4] Similarly, 4-aminopyridine is acutely toxic and functions by blocking potassium channels.[4] The presence of a bromine atom at the 5-position and an aminobutyl side chain introduces additional structural alerts that warrant a thorough toxicological investigation.
Given these considerations, a preliminary toxicity screen is essential to de-risk the progression of this compound in any research and development pipeline.[2][5] This guide proposes a multi-pronged strategy, beginning with computational predictions to forecast potential liabilities, followed by targeted in vitro assays to provide empirical evidence of the compound's effects on cell health and genetic integrity.
Tier 1: In Silico Toxicological Assessment
Before commencing resource-intensive laboratory experiments, in silico toxicology prediction offers a rapid and cost-effective means of identifying potential hazards based on the compound's chemical structure.[6][7] These computational models use extensive databases of known toxic compounds to identify structural fragments or physicochemical properties associated with specific toxicities.[1][7]
2.1. Rationale for In Silico Approach
-
Early Hazard Identification: In silico tools can predict a wide range of toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities, allowing for early identification of potential red flags.[1][7][8]
-
Resource Optimization: By prioritizing compounds with favorable in silico profiles, laboratory testing can be focused on the most promising candidates, saving time and resources.
-
Ethical Considerations: The use of in silico methods aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) by reducing the reliance on animal testing in the early stages of research.
2.2. Recommended In Silico Models
A consensus approach, utilizing multiple predictive models, is recommended to increase the confidence in the generated predictions.[1]
| Toxicity Endpoint | Recommended Model Type | Justification |
| Mutagenicity | QSAR-based (e.g., OECD Toolbox, DEREK) | Identifies structural alerts known to be associated with DNA reactivity and mutagenicity. |
| Carcinogenicity | Expert Systems (e.g., OncoLogic) | Utilizes a knowledge base of chemical carcinogenesis to predict carcinogenic potential. |
| Hepatotoxicity | Machine Learning Models | Predicts potential for liver injury based on structural features and physicochemical properties. |
| Cardiotoxicity (hERG blockage) | Pharmacophore Models | Assesses the likelihood of blocking the hERG potassium channel, a key indicator of cardiotoxicity risk.[8] |
2.3. Workflow for In Silico Analysis
Caption: Tiered workflow for in vitro toxicity screening.
Data Interpretation and Reporting
A comprehensive report should be generated that integrates the findings from both the in silico and in vitro assessments.
4.1. Summary of Findings
| Assay | Endpoint | Hypothetical Result for this compound | Interpretation |
| In Silico: Mutagenicity | Structural Alerts | Positive alert for aromatic amine | Potential for DNA reactivity. |
| In Silico: hERG Blockage | Prediction Score | Low probability | Low risk of cardiotoxicity. |
| In Vitro: MTT (HepG2) | IC50 (48 hr) | 25 µM | Moderate cytotoxicity. |
| In Vitro: Ames Test | Mutagenicity | Negative in all strains (+/- S9) | No evidence of mutagenicity in this bacterial system. |
4.2. Risk Assessment and Recommendations
Based on the hypothetical results, this compound exhibits moderate cytotoxicity but does not appear to be a bacterial mutagen. The positive in silico alert for mutagenicity was not confirmed in the Ames test, which is a favorable outcome. However, the moderate cytotoxicity warrants further investigation.
Recommendations:
-
Proceed with caution.
-
Conduct further in vitro cytotoxicity profiling in a panel of cell lines.
-
Consider a mammalian cell genotoxicity assay (e.g., in vitro micronucleus test) to address the in silico mutagenicity concern more definitively.
-
If the compound progresses, in vivo acute toxicity studies will be necessary.
Conclusion
This technical guide has outlined a structured and scientifically sound approach for the preliminary toxicity screening of this compound. By integrating in silico predictions with targeted in vitro assays, researchers can efficiently and ethically gather the critical data needed to make informed decisions about the future of this novel compound. This tiered strategy ensures that resources are used judiciously while building a robust safety profile from the earliest stages of development.
References
- In Silico Toxicology in Drug Discovery — Concepts Based on Three-dimensional Models. (n.d.).
- Aminopyridines - EPA. (n.d.).
- In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. (n.d.).
- In silico Toxicology - A Tool for Early Safety Evaluation of Drug - JSciMed Central. (2018, May 18).
- In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC - NIH. (n.d.).
- In silico prediction of drug toxicity - PubMed. (n.d.).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- 2-Aminopyridine - Wikipedia. (n.d.).
- Protocol for in vitro genotoxicity assessment of nitro compounds. - Benchchem. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
- Ames Test - Charles River Laboratories. (n.d.).
- Guidance on a strategy for genotoxicity testing of chemicals - GOV.UK. (n.d.).
- Toxicity Screening: 7 Strategies for Preclinical Research - Blog. (n.d.).
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (2025, January 8).
- Toxicological screening - PMC - PubMed Central - NIH. (n.d.).
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Methodological & Application
"protocol for synthesizing 2-n-(4-Aminobutyl)-amino-5-bromopyridine"
An Application Note and Protocol for the Synthesis of 2-n-(4-Aminobutyl)-amino-5-bromopyridine
Abstract
This document provides a detailed, two-step protocol for the synthesis of this compound, a valuable bifunctional building block in medicinal chemistry and drug discovery. The synthesis leverages a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and highly efficient method for the formation of carbon-nitrogen bonds.[1][2] The strategy employs 2,5-dibromopyridine and a mono-protected diamine, N-Boc-1,4-diaminobutane, to ensure regioselectivity and prevent undesired side reactions. The subsequent deprotection under acidic conditions yields the target compound with high purity. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization data, and safety protocols.
Introduction
Substituted aminopyridines are privileged scaffolds in modern pharmacology, appearing in a wide array of therapeutic agents.[3][4] The title compound, this compound (CAS 199522-78-6)[5], incorporates three key functionalities: a nucleophilic secondary amine, a reactive bromine atom for further functionalization (e.g., cross-coupling reactions), and a terminal primary amine for conjugation or salt formation. This unique combination makes it an attractive intermediate for constructing complex lead compounds and chemical probes.[6]
The primary challenge in synthesizing this molecule is achieving selective mono-amination of 1,4-diaminobutane at the C2 position of the pyridine ring. Direct reaction of 2,5-dibromopyridine with 1,4-diaminobutane often leads to a mixture of products, including double substitution on the pyridine or bis-alkylation of the diamine. To overcome this, our protocol utilizes a well-established protecting group strategy in concert with a modern cross-coupling reaction. The Buchwald-Hartwig amination is selected for its broad functional group tolerance and high efficiency under relatively mild conditions, making it superior to harsher classical methods like nucleophilic aromatic substitution.[1][7]
Reaction Scheme and Mechanism
The synthesis is performed in two distinct steps:
-
Step A: Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 2,5-dibromopyridine with N-Boc-1,4-diaminobutane to form the protected intermediate.
-
Step B: Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) to yield the final product.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Materials and Equipment
Reagents
| Reagent | CAS No. | Purity | Notes |
| 2,5-Dibromopyridine | 624-28-2 | >98% | Irritant. Handle with care. [8][9] |
| N-Boc-1,4-diaminobutane | 57260-73-8 | >97% | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | >97% | Catalyst precursor. Air-sensitive. |
| Xantphos | 161265-03-8 | >98% | Ligand. Air-stable solid. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | >97% | Strong base. Moisture-sensitive. |
| Anhydrous Toluene | 108-88-3 | Dri-Solv | Reaction solvent. |
| Trifluoroacetic Acid (TFA) | 76-05-1 | >99% | Corrosive. Use in fume hood. |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Solvent for deprotection and work-up. |
| Ethyl Acetate | 141-78-6 | ACS Grade | Eluent for chromatography. |
| Hexanes | 110-54-3 | ACS Grade | Eluent for chromatography. |
| Triethylamine (Et₃N) | 121-44-8 | >99% | Used to neutralize eluent for chromatography. |
| Silica Gel | 63231-67-4 | 230-400 mesh | For column chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Aqueous solution for work-up. | |
| Brine (Saturated NaCl) | 7647-14-5 | Aqueous solution for work-up. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Drying agent. |
Equipment
-
Schlenk flasks and standard glassware
-
Magnetic stirrer with heating plate and oil bath
-
Inert atmosphere line (Nitrogen or Argon)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory safety equipment (fume hood, safety glasses, gloves)
Experimental Protocol
Caption: High-level experimental workflow diagram.
Part A: Synthesis of tert-butyl (4-((5-bromopyridin-2-yl)amino)butyl)carbamate
-
Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 2,5-dibromopyridine (1.0 eq), N-Boc-1,4-diaminobutane (1.1 eq), Xantphos (0.04 eq), and Pd₂(dba)₃ (0.02 eq).
-
Solvent and Base: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe, followed by the careful addition of sodium tert-butoxide (1.4 eq).
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), observing the consumption of the 2,5-dibromopyridine spot.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purification: Purify the crude material by silica gel column chromatography using a gradient elution (e.g., 10% to 50% ethyl acetate in hexanes) to yield the pure protected intermediate.
Part B: Synthesis of this compound
-
Setup: In a round-bottom flask, dissolve the purified intermediate from Part A in dichloromethane (DCM).
-
Deprotection: Cool the solution in an ice bath and slowly add trifluoroacetic acid (TFA) (5-10 equivalents).
-
Reaction: Remove the ice bath and stir the solution at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Neutralization: Re-dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8). Wash again with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.
-
Purification: If necessary, purify the product by silica gel column chromatography. Note: The amine product may stick to the silica. It is often necessary to use an eluent system containing a small amount of base, such as 1-5% triethylamine or ammonia in methanol/DCM, to ensure proper elution. [10]
Characterization Data
The identity and purity of the final product should be confirmed by spectroscopic methods.
| Analysis | Expected Results for this compound |
| ¹H NMR | Chemical shifts (δ, ppm) corresponding to aromatic protons on the 5-bromopyridine ring (approx. 6.5-8.0 ppm), methylene protons of the butyl chain (approx. 1.5-3.4 ppm), and amine protons (broad signals). The integration should match the 14 protons in the structure. [11][12] |
| ¹³C NMR | Peaks corresponding to the five distinct carbons of the pyridine ring and the four carbons of the butyl chain. |
| Mass Spec (MS) | The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). [13]Expected m/z for C₉H₁₅BrN₃⁺: ~244.05 and ~246.05. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
2,5-Dibromopyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [8][14][15] * Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.
-
Sodium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle in a dry environment.
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Solvents: Toluene, DCM, and other organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, in accordance with local and institutional regulations. Do not pour chemical waste down the drain. [15]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield in Step A | Inactive catalyst; insufficient base; moisture in the reaction. | Use fresh catalyst and base. Ensure all glassware is oven-dried and the solvent is anhydrous. |
| Incomplete Reaction in Step A | Insufficient heating or reaction time. | Increase reaction temperature or extend the reaction time, continuing to monitor by TLC. |
| Difficulty Purifying Final Product | Product is highly polar and adheres to silica gel. | Use a modified eluent system containing triethylamine or ammonia. Alternatively, consider reverse-phase chromatography or crystallization. [10] |
| Incomplete Deprotection in Step B | Insufficient acid or reaction time. | Add more TFA or increase the reaction time. Gentle warming may be applied if necessary, but monitor for side reactions. |
Conclusion
This application note details a reliable and scalable protocol for the synthesis of this compound. By employing a protecting group strategy and a modern palladium-catalyzed cross-coupling reaction, this method successfully addresses selectivity challenges and provides good yields of the target compound. The provided procedural details, safety information, and troubleshooting guide are designed to enable researchers to confidently replicate this synthesis for applications in pharmaceutical and chemical research.
References
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
- Synthesis of 2-Amino-5-bromopyridine.
- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. [Link]
- A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]
- Preparation method of 2-amino-5-bromopyridine.
- A kind of preparation method of 2- amino -5- bromopyridine.
- Synthesis of 6-aminopyridine and bipyridine derivatives 20 and 22a–c.
- Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
- An improved process for the synthesis of 2,5-dibromopyridine. Heterocyclic Letters. [Link]
- Buchwald–Hartwig amin
- 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis. ChemAnalyst. [Link]
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]
- Mastering Organic Synthesis with 2,5-Dibromopyridine: A Chemist's Guide. LinkedIn. [Link]
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]
- 2-Amino-5-bromopyridine. PubChem. [Link]
- Process for the N-alkylation of aminopyridines.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Synthesis method of 2,5-dibromopyridine.
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
- Preparation method of amino pyridine bromide compound.
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Application Notes and Protocols for the Cell-Based Characterization of 2-n-(4-Aminobutyl)-amino-5-bromopyridine
Introduction: A Framework for Characterizing Novel Bioactive Compounds
The compound 2-n-(4-aminobutyl)-amino-5-bromopyridine represents a novel chemical entity with potential biological activity, suggested by the presence of the 2-aminopyridine scaffold, a core component in various bioactive molecules, including kinase inhibitors.[1] The initial characterization of such a compound is a critical step in the drug discovery pipeline, aimed at elucidating its effects on cellular functions. This document provides a comprehensive, tiered approach to the initial cell-based characterization of this compound. The protocols herein are designed to first establish its impact on overall cell health and then to delve into the potential mechanisms of action.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the chosen assays and experimental designs. By following this framework, researchers can generate a robust preliminary dataset to guide further investigation into the therapeutic potential or toxicological profile of this and other novel compounds.
Part 1: Foundational Assays - Establishing the Bioactivity Profile
The first step in characterizing a new compound is to determine its effect on cell viability and proliferation. These foundational assays are crucial for identifying a biologically active concentration range and for distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.
Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4, 5-dimethylthiazolyl-2)-2, 5-diphenyltetrazolium bromide) to purple formazan crystals.[3][4] The intensity of the purple color is directly proportional to the number of viable cells.[4]
Caption: Workflow for the MTT Cell Viability Assay.
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[3]
-
Include wells with medium only for blank measurements.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing the MTT reagent.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[5]
-
Gently agitate the plate on a shaker for a few minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).
-
| Cell Line | Incubation Time (h) | IC50 (µM) of this compound |
| MCF-7 | 48 | 15.2 |
| A549 | 48 | 22.8 |
| HCT116 | 48 | 9.5 |
Cell Proliferation Assessment
While the MTT assay measures metabolic activity, a direct measure of cell proliferation can differentiate between cytostatic and cytotoxic effects. Assays that measure the incorporation of nucleotide analogs, such as BrdU (Bromodeoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine), into newly synthesized DNA are highly specific for proliferating cells.
Part 2: Mechanistic Assays - Unraveling the Mode of Cell Death
If the foundational assays indicate that this compound induces cell death, the next critical step is to determine the mechanism. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) provides significant insight into the compound's mode of action.
Apoptosis vs. Necrosis Detection using Annexin V and Propidium Iodide Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V is a protein that has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore.[7] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6][8]
Caption: Workflow for Apoptosis Detection using Annexin V and PI.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will keep them sub-confluent throughout the experiment.
-
After 24 hours, treat the cells with this compound at concentrations determined from the MTT assay (e.g., 0.5x, 1x, and 2x IC50). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Incubate for a relevant time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains detached and apoptotic cells, into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the previously collected medium.[8]
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[8]
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[9]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.[9]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
After incubation, add 400 µL of 1X binding buffer to each tube.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
-
Part 3: Experimental Design and Future Directions
A robust experimental design is paramount for generating reliable and interpretable data.
-
Cell Line Selection: The choice of cell lines should be guided by the research question. A panel of cell lines from different tissue origins can reveal tissue-specific effects. Using a pair of normal and cancerous cell lines from the same tissue can provide insights into cancer-specific cytotoxicity.
-
Controls are Critical: Always include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound) to account for any effects of the solvent itself. A positive control with a compound known to induce the expected effect (e.g., doxorubicin for cytotoxicity) is essential to validate the assay's performance.
-
Dose-Response and Time-Course: Evaluating the compound's effects across a range of concentrations is crucial for determining its potency (IC50). Similarly, assessing effects at different time points can reveal the kinetics of the cellular response.
Based on the initial findings, further investigations could explore:
-
Target Identification: If the compound shows potent and specific activity, efforts can be directed towards identifying its molecular target(s) using techniques like affinity chromatography, thermal shift assays, or computational modeling.[10]
-
Pathway Analysis: If apoptosis is induced, further experiments like western blotting for caspase activation (e.g., cleaved caspase-3) or changes in Bcl-2 family proteins can elucidate the specific apoptotic pathway involved.
-
Cell Cycle Analysis: If a cytostatic effect is observed, flow cytometry-based cell cycle analysis (e.g., using propidium iodide staining of DNA) can determine at which phase of the cell cycle the compound arrests cell division.
By systematically applying the protocols and principles outlined in this guide, researchers can effectively conduct the initial characterization of novel compounds like this compound, paving the way for more advanced preclinical development.
References
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
- Protocol Online. (2009).
- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. [Link]
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
- Springer Nature Experiments. (2026). Cytotoxicity MTT Assay. [Link]
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
- Eaton, J. B., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports, 12(1), 1989. [Link]
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
- Shults, M. D., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 10(6), e0128854. [Link]
- Creative Biolabs. (n.d.). Cell based Bioassay. [Link]
- Klink, T. A., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
- Reaction Biology. (2022).
- Bassi, D. E., et al. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. [Link]
- BellBrook Labs. (2025).
- JoVE. (2017). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. [Link]
- PubChem. (n.d.). 2-Amino-5-bromopyridine. [Link]
- ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. [Link]
- ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? [Link]
- MDPI. (n.d.). Protein-Targeting Drug Discovery. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Other protein target families. [Link]
- National Institutes of Health. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed Central. [Link]
- National Institutes of Health. (n.d.).
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- 3. atcc.org [atcc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Protocol Online: Cell Proliferation Assay [protocol-online.org]
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- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Recent advances in identifying protein targets of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
"analytical methods for 2-n-(4-Aminobutyl)-amino-5-bromopyridine characterization"
An Application Guide: Comprehensive Analytical Characterization of 2-n-(4-Aminobutyl)-amino-5-bromopyridine
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This technical guide provides a comprehensive framework of analytical methodologies for the structural elucidation and purity assessment of this compound (C₉H₁₄BrN₃). As a substituted aminopyridine, this compound holds potential as a building block in pharmaceutical research and drug development, where rigorous characterization is paramount for ensuring product quality, safety, and efficacy.[1][2] We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained, and the protocols are designed as self-validating systems, establishing a robust strategy for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Characterization
This compound is a heterocyclic compound featuring a brominated pyridine core and an aliphatic aminobutyl side chain.[2] The presence of multiple functional groups—primary and secondary amines, and an aromatic bromide—necessitates a multi-faceted analytical approach to confirm its identity, quantify its purity, and identify any process-related impurities or degradants. The analytical workflow detailed herein ensures the unambiguous verification of the molecular structure and the accurate assessment of its purity profile, which are critical checkpoints in any chemical or pharmaceutical development pipeline.
Integrated Analytical Workflow
A complete characterization of this compound is not achieved by a single technique but by the strategic integration of orthogonal methods. Chromatographic techniques provide purity data, while spectroscopic methods confirm structural identity.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Methods: Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally labile compounds like substituted pyridines.[3] A reverse-phase (RP) method is particularly suitable due to the compound's moderate polarity.
Causality in Method Design: Why Reverse-Phase HPLC?
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides effective retention for the pyridine ring and the butyl chain.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is used to elute the main compound and separate it from more polar or less polar impurities.
-
Mobile Phase Modifier: The addition of a small amount of acid (e.g., formic or phosphoric acid) is critical.[4][5] The amine groups in the target molecule are basic and can interact with residual silanols on the silica backbone of the column, leading to poor peak shape (tailing). The acid protonates the amines, minimizing these secondary interactions and ensuring sharp, symmetrical peaks. Formic acid is recommended for LC-MS compatibility.[4]
Protocol: HPLC Purity Determination
Objective: To quantify the purity of this compound by percent area normalization.
Instrumentation & Materials:
-
HPLC system with a UV detector, binary or quaternary pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Formic Acid (≥99%).
-
Sample of this compound.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in the table below.
-
| Parameter | Recommended Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for retaining moderately polar compounds. |
| Mobile Phase | A: 0.1% FA in WaterB: 0.1% FA in ACN | Provides good solubility and peak shape.[4][5] |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times.[6] |
| Detection (UV) | 254 nm | Common wavelength for aromatic pyridine systems.[7] |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
-
System Suitability:
-
Analysis & Data Interpretation:
-
Inject the prepared sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Spectroscopic Methods: Structural Elucidation
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides definitive confirmation of the molecular weight. For this compound, the presence of bromine provides a highly characteristic isotopic signature. Bromine exists naturally as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a powerful diagnostic tool.
Expected Molecular Weight:
-
Formula: C₉H₁₄BrN₃
-
Monoisotopic Mass (for ⁷⁹Br): 243.0426 Da
-
Monoisotopic Mass (for ⁸¹Br): 245.0405 Da
Protocol: LC-MS Analysis
Objective: To confirm the molecular weight and isotopic pattern of the target compound.
Instrumentation:
-
HPLC system (as described in Sec 3.2) coupled to a mass spectrometer.
-
Electrospray Ionization (ESI) source.
Procedure:
-
LC Separation: Use the HPLC method detailed in Protocol 3.2. The use of formic acid as a modifier makes it directly compatible with MS.[4]
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI Positive. The amine groups are readily protonated to form [M+H]⁺ ions.
-
Scan Range: m/z 100 - 500. This range comfortably covers the expected molecular ion.
-
Capillary Voltage: ~3.5 kV (instrument dependent).
-
Source Temperature: ~120 °C (instrument dependent).
-
-
Data Interpretation:
-
Extract the mass spectrum from the chromatographic peak corresponding to the main component.
-
Look for the characteristic isotopic cluster for a single bromine atom.
-
| Ion Species | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Relative Intensity |
| [M+H]⁺ | ~244.05 | ~246.05 | ~1:1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the molecular structure by mapping the carbon-hydrogen framework.[9]
Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation & Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).[3]
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly observe exchangeable N-H protons.
-
Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.7 mL of deuterated solvent in an NMR tube.[8]
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} spectra according to standard instrument procedures.
-
-
Expected Spectral Features (Predicted):
-
¹H NMR: Expect distinct signals for the three aromatic protons on the pyridine ring, signals for the four methylene (-CH₂-) groups of the butyl chain, and broader signals for the amine (NH/NH₂) protons. The chemical shifts and coupling patterns will be unique to this specific structure.
-
¹³C NMR: Expect nine distinct carbon signals: three for the aromatic carbons of the pyridine ring (two C-H and one C-Br), one for the carbon attached to the secondary amine (C-N), and four signals for the methylene carbons of the butyl chain.
-
Conclusion
The analytical characterization of this compound requires a synergistic combination of chromatographic and spectroscopic techniques. The protocols provided herein for HPLC, LC-MS, and NMR establish a robust and reliable workflow. HPLC with UV detection serves as the primary tool for purity assessment, while LC-MS confirms the molecular weight and key isotopic features. Finally, NMR provides the definitive structural proof. Adherence to these detailed methods will ensure a comprehensive and accurate characterization, which is fundamental for the advancement of this compound in research and development settings.
References
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (n.d.). ResearchGate.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). MDPI.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2021). PubMed Central.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI.
- 2-Amino-5-bromopyridine. (2018). SIELC Technologies.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PubMed Central.
- Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- 2-Amino-5-bromopyridine. (n.d.). PubChem.
- Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.
- GENERAL HPLC METHODS. (n.d.). University of Florida.
- A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters.
- Synthesis of 2-Amino-5-bromopyridine. (2009). ResearchGate.
- Preparation method of 2-amino-5-bromopyridine. (n.d.). Patsnap.
- HPLC Methods for analysis of 2-Aminopyridine. (n.d.). HELIX Chromatography.
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine. (n.d.). Google Patents.
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Arkivoc.
- 2-Amino-5-bromopyridine - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- 2-Aminopyridine. (n.d.). NIST WebBook.
Sources
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- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-5-bromopyridine | SIELC Technologies [sielc.com]
- 5. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cores.emory.edu [cores.emory.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-n-(4-Aminobutyl)-amino-5-bromopyridine
Abstract
This application note provides a comprehensive guide and a detailed protocol for the purification of 2-n-(4-Aminobutyl)-amino-5-bromopyridine using reversed-phase high-performance liquid chromatography (RP-HPLC). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a high-purity final compound. The methodology described herein is designed to be a self-validating system, with explanations for the experimental choices to ensure robust and reproducible results.
Introduction: The Rationale for HPLC Purification
This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical research. The synthesis of such molecules often results in a crude product containing unreacted starting materials, by-products, and other process-related impurities.[1] The presence of these impurities can significantly impact the outcome of subsequent reactions and biological assays. Therefore, a robust purification method is critical to ensure the integrity of the final compound.
High-performance liquid chromatography (HPLC) is the premier method for the purification of such compounds due to its high resolution, sensitivity, and specificity.[1] This application note details a reversed-phase HPLC protocol, which is particularly well-suited for the separation of polar and non-polar impurities from the target compound.
Physicochemical Properties and Chromatographic Considerations
This compound possesses several functional groups that dictate its chromatographic behavior: a basic pyridine ring, a primary amino group, and a secondary amino group, along with a bromo substituent. The pKa of pyridine derivatives is typically between 5 and 6.[2] The presence of the aminobutyl side chain increases the compound's polarity and basicity compared to simpler aminopyridines.
The choice of a reversed-phase C18 column is an excellent starting point for purifying pyridine derivatives, as it provides good retention for aromatic compounds.[1][2] The mobile phase composition, particularly its pH, is a critical parameter. Operating at a low pH (e.g., < 3) protonates the basic nitrogen atoms on the pyridine ring and the amino groups, which minimizes strong ionic interactions with the silica backbone of the stationary phase and reduces peak tailing.[2]
Experimental Workflow
The overall workflow for the HPLC purification of this compound is depicted in the following diagram:
Caption: Workflow for the HPLC purification of this compound.
Materials and Methods
Instrumentation and Consumables
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler or manual injector, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile (ACN) and water.
-
Additive: Trifluoroacetic acid (TFA).
-
Sample Vials: Appropriate volume glass vials.
-
Syringe Filters: 0.45 µm PTFE or nylon syringe filters.
Reagent Preparation
-
Mobile Phase A (Aqueous): 0.1% TFA in water.
-
Mobile Phase B (Organic): 0.1% TFA in acetonitrile.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
Detailed HPLC Purification Protocol
Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the crude product in the sample diluent to a concentration of approximately 10-20 mg/mL. Ensure complete dissolution; sonication may be used if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter into a clean HPLC vial to remove any particulate matter.[1]
HPLC System Setup and Equilibration
-
Install the C18 column into the HPLC system and set the column oven temperature to 25 °C.
-
Purge the pump lines with fresh mobile phases A and B.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) at the desired flow rate until a stable baseline is achieved.
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the purification of this compound.
| Parameter | Recommended Value |
| Column | C18 Reversed-Phase, 250 mm x 10 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 0.5 - 2.0 mL (depending on concentration and loading) |
| Gradient Program | See below |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Purification Run and Fraction Collection
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Monitor the chromatogram in real-time. The target compound is expected to elute as the concentration of acetonitrile increases.
-
Collect the fractions corresponding to the main peak of interest. It is advisable to collect the beginning, apex, and tail of the peak in separate fractions for purity analysis.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine their purity. An analytical C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) with a faster gradient can be used for this purpose.
-
Pooling and Solvent Removal: Pool the fractions that meet the desired purity level. Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid TFA salt.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution | Inappropriate gradient slope. | Decrease the gradient slope (e.g., extend the gradient time) to improve the separation of closely eluting impurities. |
| Peak Tailing | Strong interaction with residual silanols; column overloading. | Ensure the mobile phase is sufficiently acidic (pH < 3).[2] Reduce the amount of sample injected onto the column. |
| Low Recovery | Compound precipitation on the column; irreversible adsorption. | Ensure the sample is fully dissolved in the injection solvent. Consider a different stationary phase if adsorption is suspected. |
| Broad Peaks | Column degradation; high backpressure. | Check the column performance with a standard compound. Ensure the mobile phase is properly filtered and degassed. |
Conclusion
The reversed-phase HPLC protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By carefully controlling the mobile phase pH and employing a suitable gradient elution, high purity of the target compound can be achieved, making it suitable for demanding applications in drug discovery and development.
References
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- ResearchGate. (n.d.). Pyridines and Reverse Phase HPLC.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine.
- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
- Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine.
- PubChem. (n.d.). 2-Amino-4-bromopyridine.
- PubChem. (n.d.). 2-Amino-5-bromopyridine.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
- Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 2-((4-Aminobutyl)amino)-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-((4-aminobutyl)amino)-5-bromopyridine, a key intermediate in pharmaceutical development. The synthetic strategy is centered around a robust and scalable three-step process, commencing with the synthesis of 2,5-dibromopyridine, followed by the mono-Boc protection of 1,4-diaminobutane, and culminating in a palladium-catalyzed Buchwald-Hartwig amination, followed by deprotection. This guide offers detailed, step-by-step protocols, explanations of the chemical principles, and critical insights into process optimization and safety considerations for industrial-scale production.
Introduction
2-((4-Aminobutyl)amino)-5-bromopyridine is a vital building block in the synthesis of various biologically active molecules. Its structure, featuring a substituted pyridine ring with a flexible diamine chain, makes it a valuable scaffold for targeting a range of therapeutic targets. The development of a scalable and cost-effective synthetic route is therefore of paramount importance for its application in drug discovery and development programs. This guide is designed to provide researchers and process chemists with a reliable and well-documented methodology for the large-scale production of this important intermediate.
Overall Synthetic Strategy
The synthesis of 2-((4-aminobutyl)amino)-5-bromopyridine is most efficiently achieved through a convergent three-step sequence. This approach ensures high yields, scalability, and control over the formation of impurities.
Caption: Overall synthetic workflow for 2-((4-aminobutyl)amino)-5-bromopyridine.
Part 1: Synthesis of the Key Precursor: 2,5-Dibromopyridine
The synthesis of the target molecule commences with the preparation of 2,5-dibromopyridine. This is a two-step process starting from the readily available 2-aminopyridine.
Step 1.1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine
The initial step involves the regioselective bromination of 2-aminopyridine at the 5-position. It is crucial to control the reaction conditions to minimize the formation of the 2-amino-3,5-dibromopyridine byproduct.[1][2]
Protocol:
-
To a stirred solution of 2-aminopyridine in a suitable solvent such as acetone, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (typically 0-10 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or by washing with a selective solvent like hot petroleum ether to remove the dibrominated impurity.[3]
| Reagent/Parameter | Recommendation | Rationale & Key Considerations |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides better regioselectivity and is easier to handle on a large scale compared to liquid bromine. |
| Solvent | Acetone | A good solvent for both the starting material and reagent, and facilitates easy work-up. |
| Temperature | 0-10 °C | Lower temperatures help to control the reaction rate and minimize the formation of over-brominated byproducts. |
| Stoichiometry | ~1.05 eq. of NBS | A slight excess of NBS ensures complete conversion of the starting material. |
Step 1.2: Sandmeyer Reaction of 2-Amino-5-bromopyridine to 2,5-Dibromopyridine
The amino group of 2-amino-5-bromopyridine is then converted to a bromine atom via a modified Sandmeyer reaction.[4]
Protocol:
-
Prepare a solution of sodium nitrite in water.
-
In a separate vessel, dissolve 2-amino-5-bromopyridine in an aqueous solution of hydrobromic acid (HBr) at low temperature (0-5 °C).
-
Slowly add the sodium nitrite solution to the 2-amino-5-bromopyridine solution to form the diazonium salt.
-
In a third vessel, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to drive the reaction to completion.
-
Cool the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate to yield crude 2,5-dibromopyridine, which can be purified by distillation or column chromatography.
Part 2: Preparation of the Mono-Protected Diamine
To ensure selective mono-amination of the pyridine ring, one of the primary amine groups of 1,4-diaminobutane must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the subsequent coupling reaction and its facile removal.[5][6]
Protocol for Mono-Boc Protection of 1,4-Diaminobutane:
-
Dissolve a large excess of 1,4-diaminobutane in a suitable solvent like dichloromethane (DCM).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the diamine solution at room temperature over several hours with vigorous stirring.[7]
-
After the addition is complete, continue stirring overnight.
-
Remove the solvent under reduced pressure.
-
The residue is then worked up by partitioning between water and an organic solvent (e.g., ethyl acetate) to remove the excess diamine.
-
The organic layer containing the mono-Boc protected diamine and the di-Boc protected byproduct is concentrated.
-
Purification is achieved by column chromatography on silica gel.
| Reagent/Parameter | Recommendation | Rationale & Key Considerations |
| Protecting Group | Di-tert-butyl dicarbonate (Boc₂O) | Provides a stable carbamate that is readily cleaved under acidic conditions.[8] |
| Solvent | Dichloromethane (DCM) | A common solvent for this reaction that facilitates easy work-up. |
| Stoichiometry | Large excess of diamine (e.g., 5-10 equivalents) | Statistically favors the formation of the mono-protected product over the di-protected byproduct. |
| Addition Rate | Slow, dropwise addition | Minimizes localized high concentrations of Boc₂O, reducing the formation of the di-protected species. |
Part 3: Buchwald-Hartwig Amination and Deprotection
This is the key C-N bond-forming step, followed by the final deprotection to yield the target molecule.
Step 3.1: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[9][10] In this step, 2,5-dibromopyridine is coupled with mono-Boc-1,4-diaminobutane. The reaction is highly regioselective, with the amination occurring preferentially at the more reactive 2-position of the pyridine ring.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos or BINAP), and the base (e.g., sodium tert-butoxide).
-
Add a suitable anhydrous solvent, such as toluene or dioxane.
-
Add 2,5-dibromopyridine and mono-Boc-1,4-diaminobutane to the reaction mixture.
-
Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
The crude protected intermediate can be purified by column chromatography.
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective precursors for generating the active Pd(0) catalyst. |
| Ligand | Biaryl phosphine ligands (e.g., XPhos, SPhos, BINAP) | These ligands are crucial for promoting the reductive elimination step and are effective for coupling with alkylamines.[11] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that is commonly used and effective in these reactions. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required for this reaction. |
Step 3.2: Deprotection of the Boc Group
The final step is the removal of the Boc protecting group to yield 2-((4-aminobutyl)amino)-5-bromopyridine. This is typically achieved under acidic conditions.[8][11]
Protocol:
-
Dissolve the purified, Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a solution of a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the crude final product.
-
Purification can be achieved by column chromatography using a stationary phase suitable for amines (e.g., silica gel with a triethylamine-modified eluent, or basic alumina).[3]
Safety and Handling
2-((4-aminobutyl)amino)-5-bromopyridine:
-
Hazards: Harmful if swallowed or inhaled. May cause respiratory irritation.[8]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood.[8]
2-Amino-5-bromopyridine:
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7][12]
-
Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[12]
1,4-Diaminobutane (Putrescine):
-
Hazards: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.
-
Precautions: Handle with extreme care, using appropriate PPE.
Palladium Catalysts and Ligands:
-
Many palladium compounds and phosphine ligands are toxic and air-sensitive. Handle under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthetic route and protocols detailed in this guide provide a robust and scalable method for the large-scale production of 2-((4-aminobutyl)amino)-5-bromopyridine. By carefully controlling the reaction conditions at each step, particularly during the bromination and the Buchwald-Hartwig amination, high yields of the desired product can be achieved. The use of a mono-protected diamine is critical for the success of this synthesis on a large scale. Adherence to the safety precautions outlined is essential for the safe execution of these protocols.
References
- Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines.
- PubChem. (n.d.). 2-Amino-5-bromopyridine. [Link]
- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(11), 1335-1338.
- Wikipedia. (n.d.).
- ResearchGate. (2010). Synthesis of 2-Amino-5-bromopyridine. [Link]
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
- Chemistry LibreTexts. (2023).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
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Application of 2-n-(4-Aminobutyl)-amino-5-bromopyridine in Drug Discovery: A Technical Guide
Introduction: The Strategic Importance of the 2-Amino-5-bromopyridine Scaffold
The 2-amino-5-bromopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active molecules.[1] Its value stems from the strategic placement of three key functional groups:
-
The 2-Amino Group: Acts as a crucial hydrogen bond donor and a nucleophilic handle for the construction of fused heterocyclic systems.[2]
-
The 5-Bromo Group: Provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of various aryl and heteroaryl substituents to modulate biological activity and pharmacokinetic properties.[1]
-
The Pyridine Ring: A common structural motif in many approved drugs, capable of engaging in various non-covalent interactions with biological targets.
The introduction of a 4-aminobutyl chain at the 2-amino position, creating 2-n-(4-Aminobutyl)-amino-5-bromopyridine , offers an additional layer of complexity and potential for targeted interactions. The flexible butyl chain can act as a linker to position a terminal amino group in specific regions of a target's binding site, potentially forming salt bridges or other key interactions. This derivative can be envisioned as a valuable intermediate for creating compounds with tailored properties for specific therapeutic targets.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, 2-Amino-5-bromopyridine, is presented below. These properties are fundamental for its use in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 1072-97-5 | [3] |
| Molecular Formula | C₅H₅BrN₂ | [3] |
| Molecular Weight | 173.01 g/mol | [3] |
| Appearance | White to cream to pale brown solid | [4] |
| Melting Point | 135-145 °C | [4] |
| IUPAC Name | 5-bromopyridin-2-amine | [3] |
Core Application: Synthesis of Kinase Inhibitors
A primary application of the 2-amino-5-bromopyridine scaffold is in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy.[5] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Rationale for Use in Kinase Inhibitor Design
The 2-aminopyridine core can mimic the hinge-binding motif of ATP, the natural substrate for kinases. The amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The bromine at the 5-position allows for the introduction of larger substituents that can occupy the hydrophobic pocket adjacent to the ATP-binding site, thereby enhancing potency and selectivity.[6]
Illustrative Signaling Pathway: CSF1R Inhibition
A notable example of a drug synthesized from a 2-amino-5-bromopyridine precursor is Pexidartinib, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[5] CSF1R is a receptor tyrosine kinase crucial for the proliferation and survival of macrophages.[5] In certain tumors, aberrant CSF1R signaling drives tumor growth.
Caption: CSF1R signaling pathway and its inhibition by Pexidartinib.
Experimental Protocols
This section provides detailed protocols for the synthesis of the core scaffold and its application in generating potential kinase inhibitors.
Protocol 1: Synthesis of 2-Amino-5-bromopyridine
This protocol describes a common method for the synthesis of 2-amino-5-bromopyridine from 2-aminopyridine.[7]
Materials:
-
2-Aminopyridine
-
Phenyltrimethylammonium tribromide
-
Methylene chloride or chloroform
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine in methylene chloride (20-35 mL per gram of 2-aminopyridine).
-
With stirring, add phenyltrimethylammonium tribromide (in a molar ratio of 0.7-1.4 to 2-aminopyridine) portion-wise to the solution.
-
Maintain the reaction temperature between 20-50 °C and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-amino-5-bromopyridine.
Proposed Synthesis of this compound
Caption: Proposed workflow for synthesizing the target compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis
This protocol outlines a general procedure for using 2-amino-5-bromopyridine as a substrate in a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group, a key step in the synthesis of many kinase inhibitors.[6]
Materials:
-
2-Amino-5-bromopyridine
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a reaction flask, add 2-amino-5-bromopyridine (1 equivalent), the aryl/heteroaryl boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.01-0.05 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a framework for assessing the inhibitory activity of newly synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. The signal will be inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 4: Cell Viability/Proliferation (MTT) Assay
This protocol describes the use of the MTT assay to assess the effect of synthesized compounds on cancer cell viability.[2]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human cancer cell lines in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the inhibitor compound in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Perspectives
While direct evidence for the application of This compound in drug discovery is currently lacking, its parent scaffold, 2-amino-5-bromopyridine, is a cornerstone in the synthesis of targeted therapies, particularly kinase inhibitors. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to utilize this versatile building block. The addition of the aminobutyl chain in the title compound presents an intriguing modification that could be exploited to achieve novel interactions with biological targets, potentially leading to the development of a new generation of therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
- The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives - Benchchem. (n.d.).
- The Pivotal Role of 2-Amino-5-bromopyridine in Kinase Inhibitor Synthesis: A Technical Guide to Mechanisms of - Benchchem. (n.d.).
- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors - Benchchem. (n.d.).
- The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. (n.d.).
- 2-Amino-5-bromopyridine, 98% 100 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- 2-Amino-5-bromopyridine synthesis - ChemicalBook. (n.d.).
- 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. (n.d.).
- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents. (n.d.).
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- 3. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-n-(4-Aminobutyl)-amino-5-bromopyridine as a Versatile Bifunctional Precursor for API Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,5-disubstituted pyridine scaffold is a privileged core structure in modern medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] This application note details the synthesis and utility of 2-n-(4-Aminobutyl)-amino-5-bromopyridine (IUPAC: N'-(5-bromopyridin-2-yl)butane-1,4-diamine), an advanced intermediate designed for efficient and modular synthesis of Active Pharmaceutical Ingredients (APIs). By incorporating two distinct and strategically positioned reactive sites—a bromine atom amenable to cross-coupling reactions and a terminal primary amine for chain extension—this precursor offers a streamlined path to complex molecular architectures. This guide provides detailed, field-proven protocols for its synthesis from common starting materials and demonstrates its application in a representative API synthesis workflow, underscoring its value in drug discovery and development programs.
Introduction: The Strategic Advantage of Bifunctional Precursors
In pharmaceutical synthesis, intermediates that offer multiple, orthogonally reactive functional groups are invaluable.[3] They allow for the rapid and divergent construction of compound libraries, facilitating the exploration of structure-activity relationships (SAR). The title compound, this compound, is a prime example of such a strategic building block. It is derived from the well-established pharmaceutical intermediate, 2-Amino-5-bromopyridine, a compound instrumental in developing drugs for cancer and inflammatory diseases.[4]
The value of this precursor lies in its bifunctionality:
-
The 5-bromo-2-aminopyridine Core: The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl and heteroaryl moieties.[4] The pyridine nitrogen itself acts as a key hydrogen bond acceptor, a common feature in pharmacologically active agents.[5]
-
The N-(4-Aminobutyl) Side Chain: The terminal primary amine provides a nucleophilic site for a secondary set of transformations, such as amide bond formation, sulfonylation, or reductive amination, allowing for the extension of the molecule and modulation of its physicochemical properties.
This dual reactivity enables a convergent and highly efficient approach to building complex, drug-like molecules.
Physicochemical & Safety Data
A summary of the key properties and safety information for the title compound is presented below.
| Property | Value | Source |
| IUPAC Name | N'-(5-bromopyridin-2-yl)butane-1,4-diamine | [6] |
| CAS Number | 199522-78-6 | [6] |
| Molecular Formula | C₉H₁₄BrN₃ | [6] |
| Molecular Weight | 244.14 g/mol | [6] |
| Appearance | Off-white to light yellow solid | Typical |
| Purity | ≥97% | [6] |
| Signal Word | Warning | [6] |
| Hazard Statements | H302, H315, H319, H335 | [6] |
Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area thoroughly with water.
Experimental Protocols
The following protocols provide a comprehensive workflow, from the synthesis of the precursor to its application in a representative API synthesis.
Workflow Overview
Caption: Overall workflow from starting material to final product.
Protocol 1: Synthesis of this compound
This two-step protocol first describes the synthesis of the key intermediate 2-Amino-5-bromopyridine, followed by its functionalization to yield the title compound.
Part A: Synthesis of 2-Amino-5-bromopyridine
This procedure is adapted from established methods utilizing phenyltrimethylammonium tribromide as a mild and effective brominating agent to ensure high regioselectivity and avoid common byproducts.[7][8]
-
Materials:
-
2-Aminopyridine (9.4 g, 0.1 mol)
-
Phenyltrimethylammonium tribromide (37.6 g, 0.1 mol)
-
Dichloromethane (DCM, 300 mL)
-
Saturated sodium chloride solution (Brine, 40 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a 1 L three-necked flask equipped with a mechanical stirrer, add 2-Aminopyridine and dichloromethane.
-
Stir the mixture until all solids are dissolved.
-
Add phenyltrimethylammonium tribromide to the solution in one portion.
-
Stir the reaction mixture at room temperature (approx. 25-30°C) for 2-3 hours.[8] Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Upon completion, transfer the mixture to a separatory funnel and wash with 40 mL of saturated brine.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-Amino-5-bromopyridine. A typical yield is around 85-90%.
-
Part B: Synthesis of this compound
This step involves a nucleophilic substitution reaction. We use N-(4-bromobutyl)phthalimide to introduce the protected aminobutyl chain, followed by deprotection.
-
Materials:
-
2-Amino-5-bromopyridine (8.65 g, 0.05 mol)
-
N-(4-bromobutyl)phthalimide (14.8 g, 0.0525 mol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 g, 0.055 mol)
-
Anhydrous Dimethylformamide (DMF, 200 mL)
-
Hydrazine hydrate (5 mL, 0.1 mol)
-
Ethanol (250 mL)
-
Diethyl ether, Ethyl acetate, Hexane
-
-
Procedure:
-
Alkylation: a. Suspend sodium hydride in 100 mL of anhydrous DMF in a flask under an inert atmosphere (N₂ or Ar). b. Cool the suspension to 0°C in an ice bath. c. Slowly add a solution of 2-Amino-5-bromopyridine in 100 mL of DMF dropwise. Causality: The NaH acts as a strong base to deprotonate the amino group, forming a more nucleophilic anion for the subsequent substitution. d. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. e. Add N-(4-bromobutyl)phthalimide and allow the reaction to warm to room temperature, stirring overnight. f. Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Deprotection: a. Dissolve the crude phthalimide-protected intermediate in 250 mL of ethanol. b. Add hydrazine hydrate and reflux the mixture for 4 hours. A white precipitate (phthalhydrazide) will form. Causality: Hydrazine cleaves the phthalimide protecting group, liberating the desired primary amine. c. Cool the mixture to room temperature and filter off the precipitate. d. Concentrate the filtrate under reduced pressure. e. Purify the residue using column chromatography (Silica gel, gradient elution with DCM/Methanol containing 1% triethylamine) to yield the final product, this compound.
-
Protocol 2: Representative API Synthesis via Dual Functionalization
This protocol demonstrates the utility of the bifunctional precursor in a two-step sequence: a Suzuki coupling at the bromine site, followed by an amide coupling at the terminal amine.
Caption: Representative two-step functionalization pathway.
-
Materials:
-
This compound (2.44 g, 10 mmol)
-
4-Methoxyphenylboronic acid (1.67 g, 11 mmol)
-
Pd(PPh₃)₄ (231 mg, 0.2 mmol, 2 mol%)
-
2M Sodium carbonate solution (15 mL)
-
1,4-Dioxane (50 mL)
-
Benzoic Acid (1.22 g, 10 mmol)
-
HATU (3.8 g, 10 mmol)
-
Diisopropylethylamine (DIPEA, 3.5 mL, 20 mmol)
-
Anhydrous DMF (50 mL)
-
-
Procedure:
-
Suzuki Coupling: a. In a round-bottom flask, combine the precursor, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄. b. Add 1,4-dioxane and the sodium carbonate solution. c. Degas the mixture by bubbling argon through it for 15 minutes. d. Heat the reaction to 90°C and stir for 6-8 hours, monitoring by LC-MS. e. After cooling, dilute with water and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the crude Suzuki product. This intermediate can be purified or used directly in the next step.
-
Amide Coupling: a. Dissolve the crude intermediate from the previous step and benzoic acid in anhydrous DMF. b. Add HATU and DIPEA. Causality: HATU is a peptide coupling reagent that activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the primary amine of the precursor. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction. c. Stir the mixture at room temperature overnight. d. Dilute the reaction with water and extract with ethyl acetate. e. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. f. Purify the final compound by column chromatography to yield the desired API-like molecule.
-
Analytical Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure. The disappearance of the C-Br signal and the appearance of new aromatic signals in the Suzuki product, followed by the appearance of an amide NH proton, provide clear evidence of successful transformations.
-
Mass Spectrometry (MS): LC-MS analysis is critical for confirming the molecular weight of the intermediates and the final product, as well as for monitoring reaction progress.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically exceed 98% for drug development applications.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of complex pharmaceutical compounds. Its bifunctional nature permits a modular and efficient approach to drug design, allowing for late-stage diversification. The protocols outlined in this note provide a reliable and scalable pathway for the synthesis and application of this intermediate, empowering researchers to accelerate the discovery and development of novel therapeutic agents.
References
- M.Sphere. (2022). High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11. PubMed.
- ResearchGate. (n.d.). Biologically active agents containing the 2,5-disubstituted pyridine moiety.
- Bentham Science. (2021). Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity.
- MDPI. (n.d.). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents.
- ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine.
- PubMed. (1984). Comparison of the Pharmacological Actions of Some New 4-aminopyridine Derivatives.
- ResearchGate. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism.
- Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
- Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates.
- Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
- PubChem. (n.d.). 2-Amino-5-bromopyridine.
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
Application Notes & Protocols: In Vivo Evaluation of 2-n-(4-Aminobutyl)-amino-5-bromopyridine in a Murine Model of Multiple Sclerosis
For: Researchers, scientists, and drug development professionals.
Introduction: Rationale for In Vivo Assessment
2-n-(4-Aminobutyl)-amino-5-bromopyridine is a novel small molecule featuring a substituted aminopyridine scaffold. This structural motif is present in known neurologically active compounds, most notably potassium (K+) channel blockers.[1][2] Voltage-gated potassium channels, particularly Kv1.3, play a critical role in the activation and proliferation of T-lymphocytes, which are key mediators in the pathogenesis of autoimmune diseases like multiple sclerosis (MS).[3][4][5][6] By blocking these channels, it is hypothesized that the compound can suppress the autoimmune response that drives central nervous system (CNS) demyelination and axonal damage.[4][6]
Therefore, we propose an in vivo study to evaluate the therapeutic potential of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model. EAE is the most widely used animal model for MS, mimicking key pathological features of the human disease, including T-cell mediated inflammation, demyelination, and progressive paralysis.[7][8][9] This application note provides a detailed framework and step-by-step protocols for assessing the efficacy, pharmacokinetics, and pathological impact of this compound in a chronic EAE model induced in C57BL/6 mice.[8][10][11]
Experimental Design & Overall Workflow
The study is designed to assess both the prophylactic (preventative) and therapeutic efficacy of the compound. This dual approach provides a comprehensive understanding of its potential clinical utility.
Core Experimental Parameters
| Parameter | Specification | Rationale & Justification |
| Animal Model | Female C57BL/6 mice, 9-11 weeks old | This strain develops a chronic-progressive EAE, which is suitable for evaluating therapeutic interventions.[8][11] Females are often used for their robust and consistent disease induction. |
| Disease Induction | Active immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA), and Pertussis Toxin (PTX).[10][12][13] | MOG35-55 is a well-established encephalitogenic peptide that reliably induces a chronic EAE course in C57BL/6 mice.[12][14] PTX acts as an adjuvant, enhancing the immune response and permeability of the blood-brain barrier.[15] |
| Experimental Groups | 1. Naive (No EAE, No Treatment)2. Vehicle Control (EAE + Vehicle)3. Prophylactic Low Dose4. Prophylactic High Dose5. Therapeutic Low Dose6. Therapeutic High Dose | A vehicle control is essential to account for any effects of the drug formulation. Prophylactic and therapeutic arms test the compound's ability to prevent and treat disease, respectively. Two dose levels help to establish a dose-response relationship. |
| Primary Endpoints | Daily Clinical Score, Body Weight | Clinical scoring is the primary measure of disease severity and progression.[16][17][18] Body weight is a key indicator of animal health and can be affected by disease severity.[18] |
| Secondary Endpoints | Histopathology (Inflammation, Demyelination), Pharmacokinetics (PK), Motor Function (Rotarod test).[19] | Histopathology provides direct evidence of the compound's effect on CNS pathology.[9][20] PK analysis is crucial for correlating drug exposure with efficacy. The Rotarod test offers a quantitative measure of motor coordination.[19] |
| Ethical Considerations | All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[11] Adherence to ARRIVE guidelines is mandatory for robust and reproducible research.[21][22] | Ensuring animal welfare is paramount. Humane endpoints must be clearly defined.[18][23] |
Experimental Workflow Diagram
Caption: High-level overview of the in vivo EAE study workflow.
Detailed Protocols
Protocol 1: Formulation of this compound
Causality: The formulation must ensure the compound is solubilized and stable for consistent in vivo delivery. Pyridine derivatives can have variable solubility; therefore, a vehicle screening is recommended.[24][25]
-
Solubility Screen: Test the solubility of the compound in common vehicles (e.g., Saline, 5% DMSO in saline, 10% Tween 80 in water, 5% PEG400 in saline).
-
Preparation of Vehicle: Based on the screening, prepare the chosen vehicle under sterile conditions. For this protocol, we will assume a vehicle of 5% DMSO / 5% Tween 80 in sterile saline.
-
Compound Dissolution:
-
Weigh the required amount of this compound for the desired final concentration (e.g., 1 mg/mL and 5 mg/mL for low and high doses, respectively).
-
First, dissolve the compound in 100% DMSO to create a stock solution.
-
In a sterile tube, add the Tween 80.
-
Slowly add the DMSO stock to the Tween 80 while vortexing.
-
Add the sterile saline dropwise while continuously vortexing to prevent precipitation.
-
-
Final Preparation: Filter the final solution through a 0.22 µm sterile filter. Store at 4°C for up to one week. Warm to room temperature before injection.
Protocol 2: Induction of MOG35-55 EAE in C57BL/6 Mice
Causality: This protocol is designed to break self-tolerance and induce an autoimmune response against the myelin sheath, a key event in MS and EAE pathogenesis.[7][12]
Materials:
-
MOG35-55 peptide (e.g., Hooke Kit™ EK-2110)[10]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra[12]
-
Pertussis Toxin (PTX)[15]
-
Sterile PBS and syringes
Procedure (Day 0):
-
Emulsion Preparation: Prepare an emulsion of MOG35-55 and CFA according to the manufacturer's instructions, typically at a 1:1 ratio.[12][14] This is a critical step and requires thorough mixing to create a stable water-in-oil emulsion.
-
Immunization:
-
Pertussis Toxin Administration (Day 0):
-
Within 2 hours of immunization, administer PTX via intraperitoneal (i.p.) injection. The dose should be carefully selected as it significantly impacts disease severity (e.g., 200 ng/mouse).[8]
-
-
Pertussis Toxin Administration (Day 2):
-
Administer a second dose of PTX (e.g., 200 ng/mouse) i.p. approximately 48 hours after the first injection.[8]
-
Protocol 3: Clinical Scoring and Animal Monitoring
Causality: Daily clinical scoring provides a quantitative, non-invasive measure of disease progression, reflecting the extent of neurological impairment due to demyelination and inflammation in the spinal cord.[16][26]
-
Frequency: Begin daily monitoring from Day 7 post-immunization. It is crucial to have a trained and blinded observer perform the scoring to avoid bias.[16]
-
Scoring Scale: Use a standardized 0-5 scoring system.[16][17][18]
| Score | Clinical Signs |
| 0 | No clinical signs of EAE.[17] |
| 0.5 | Tip of tail is limp.[17] |
| 1.0 | Limp tail.[17] |
| 1.5 | Limp tail and hind limb weakness. |
| 2.0 | Limp tail and definite hind limb weakness (wobbly gait).[17] |
| 2.5 | Limp tail and dragging of one hind limb. |
| 3.0 | Complete paralysis of both hind limbs.[26] |
| 3.5 | Complete hind limb paralysis and partial front limb weakness. |
| 4.0 | Complete hind limb and partial front limb paralysis; mouse moves minimally.[16] |
| 5.0 | Moribund or dead.[26] |
-
Body Weight: Record the body weight of each mouse daily. Weight loss is a common sign of disease severity.
-
Supportive Care: Provide hydrated food pellets and long-spout water bottles on the cage floor for animals with a score of 3.0 or higher to ensure access to food and water.[11]
-
Humane Endpoints: Euthanize animals that lose >20% of their initial body weight or reach a clinical score of 4.0 for more than 48 hours, as per IACUC guidelines.[18]
Protocol 4: Pharmacokinetic (PK) Study
Causality: PK analysis determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This is vital for interpreting efficacy data and ensuring adequate CNS exposure.[27][28]
-
Animal Group: Use a separate cohort of healthy, non-EAE mice (a "satellite" group) to establish the basic PK profile without the confound of disease pathology.[28]
-
Dosing: Administer a single dose of this compound via the intended route (e.g., i.p. or oral gavage).
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Using microsampling techniques can reduce the number of animals required.[29]
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
Protocol 5: Terminal Tissue Collection and Histopathology
Causality: Histopathological analysis provides the definitive evidence of the compound's effect on the underlying pathology of EAE, specifically inflammation and demyelination.[9][30][31]
-
Endpoint: At the end of the study (e.g., Day 28-35 post-immunization), humanely euthanize the mice.
-
Perfusion: Perfuse the animals transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA) to fix the tissues.
-
Tissue Dissection: Carefully dissect the brain and spinal cord.
-
Post-fixation: Post-fix the tissues in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Embed the tissues in OCT compound and cut transverse sections of the spinal cord and sagittal sections of the brain using a cryostat.
-
Staining:
-
Scoring: Score the stained sections for inflammation and demyelination using a semi-quantitative scale (e.g., 0 = no infiltration/demyelination, 4 = extensive infiltration/demyelination).[17][20]
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of action for the test compound in EAE.
References
- Miller, S. D., & Karandikar, N. J. (2009). Experimental Autoimmune Encephalomyelitis in Mice. Current Protocols in Immunology.
- McFarland, H. F., & Martin, R. (2007). Experimental Autoimmune Encephalomyelitis in the Mouse. Current Protocols in Immunology.
- West Virginia University IACUC. (2023). Model Guidance Sheet: Experimental Autoimmune Encephalitis (EAE). Retrieved from [Link] (Note: Direct PDF link may not be stable, search for title on WVU website).
- Paolino, A., et al. (2023). Experimental Autoimmune Encephalomyelitis in Mice of Both Sexes: A Model for Studying the Role of Environmental Factors in Multiple Sclerosis. Journal of Visualized Experiments.
- Kipp, M., et al. (2023). Histopathological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry. Journal of Physiology and Pharmacology.
- Bio-protocol. (2019). Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis.
- Glatigny, S., & Bettelli, E. (2014). Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice. Current Protocols in Immunology.
- Inotiv. (n.d.). Scoring Disease Markers in the EAE Model of Multiple Sclerosis.
- Division of Laboratory Animal Resources. (n.d.). Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents.
- Rodrigues, D. H., et al. (2018). Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse. Springer Nature Experiments.
- ResearchGate. (n.d.). Neurological scoring of EAE mice.
- Beeton, C., et al. (2001). Selective blockade of T lymphocyte K+ channels ameliorates experimental autoimmune encephalomyelitis, a model for multiple sclerosis. Proceedings of the National Academy of Sciences.
- Judge, S. I., & Bever, C. T. Jr. (2006). [Ion channels and demyelination: basis of a treatment of experimental autoimmune encephalomyelitis (EAE) by potassium channel blockers]. Bulletin de l'Academie Nationale de Medecine.
- Barr, J. T., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition.
- QPS. (2019). Animal Welfare in Preclinical In Vivo Research.
- Journal of Physiology and Pharmacology. (2023). HISTOPATHOLOGICAL PARAMETERS OF THE SPINAL CORD IN DIFFERENT PHASES OF EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS. A MOUSE MODEL.
- Weaver, J. L., & Re-Meningaud, F. (2004). Experimental Autoimmune Encephalomyelitis. Springer Protocols.
- ResearchGate. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?.
- Dunn, S. E., et al. (2024). Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis. Journal of Visualized Experiments.
- JoVE. (2024). Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis.
- Clark, G., et al. (2010). Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC-MS/MS. Bioanalysis.
- NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments.
- Han, S., et al. (2017). Kv1.3 channel blocker (ImKTx88) maintains blood–brain barrier in experimental autoimmune encephalomyelitis. Journal of Neuroinflammation.
- U.S. Food & Drug Administration. (2025). Animal Welfare, Testing and Research of FDA-Regulated Products.
- ResearchGate. (n.d.). Histological analysis of inflammation and demyelination.
- Chien, L. Y., et al. (2012). K+ channel alterations in the progression of experimental autoimmune encephalomyelitis. Experimental Neurology.
- Chen, Z., et al. (2018). A Kv1.3 channel-specific blocker alleviates neurological impairment through inhibiting T-cell activation in experimental autoimmune encephalomyelitis. CNS Neuroscience & Therapeutics.
- NC3Rs. (n.d.). ARRIVE Guidelines: Home.
- Zenobi, R., et al. (2015). Drug Pharmacokinetics Determined by Real-Time Analysis of Mouse Breath. Angewandte Chemie International Edition.
- ichorbio. (2023). Optimizing Animal Husbandry in In Vivo Research: Best Practices.
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry.
- ResearchGate. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
- Singh, H., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances.
- Karpińska, P., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules.
- Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
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Application Notes and Protocols for Radiolabeling 2-n-(4-Aminobutyl)-amino-5-bromopyridine for Imaging Studies
Introduction: The Imperative for Targeted Molecular Imaging
In the landscape of modern drug development and molecular medicine, the ability to non-invasively visualize and quantify biological processes at the molecular level is paramount. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) have emerged as powerful clinical and preclinical imaging modalities that offer high sensitivity for this purpose.[1][2] The specificity of these techniques hinges on the development of radiolabeled probes that can selectively bind to molecular targets of interest, such as receptors, enzymes, or transporters, which are often dysregulated in disease.[3][4]
The compound 2-n-(4-Aminobutyl)-amino-5-bromopyridine presents a versatile scaffold for the development of targeted imaging agents. The aminopyridine core is a common motif in pharmacologically active molecules, and the aminobutyl side chain provides a reactive handle for conjugation to targeting vectors or for direct interaction with biological targets. The bromine atom on the pyridine ring offers a site for radiohalogenation or can be a precursor for stannylation, enabling the introduction of various radioisotopes.
This comprehensive guide provides detailed protocols for the radiolabeling of this compound with two clinically relevant radioisotopes: Fluorine-18 ([¹⁸F]) for PET imaging and Gallium-68 ([⁶⁸Ga]) for PET imaging, leveraging its potential as a chelating agent. We will delve into the synthesis of the precursor molecule, the nuances of each radiolabeling strategy, stringent quality control procedures, and robust protocols for preclinical in vitro and in vivo evaluation.[5]
I. Synthesis of the Precursor: this compound
A reliable and scalable synthesis of the precursor molecule is the foundational step for any radiolabeling campaign. The following protocol outlines a plausible two-step synthetic route starting from the commercially available 2-amino-5-bromopyridine.
Diagram: Synthetic Pathway for the Precursor
Caption: A two-step synthesis of the precursor molecule.
Experimental Protocol: Precursor Synthesis
Step 1: N-Alkylation of 2-amino-5-bromopyridine with N-(4-bromobutyl)phthalimide
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add a solution of N-(4-bromobutyl)phthalimide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the phthalimide-protected intermediate.
Step 2: Deprotection of the Phthalimide Group
-
Dissolve the intermediate from Step 1 in ethanol.
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.
II. Radiolabeling with Fluorine-18 for PET Imaging
Fluorine-18 is a widely used positron-emitting radionuclide due to its favorable physical properties, including a 109.7-minute half-life and low positron energy, which results in high-resolution PET images.[6][7] The radiofluorination of electron-deficient heteroaromatic rings, such as pyridines, can be achieved through nucleophilic heteroaromatic substitution (SNAAr).[7][8]
Diagram: [¹⁸F]Fluorination Reaction Scheme
Sources
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Mastering the Art of Structural Revelation: A Guide to Crystallizing Protein Complexes with 2-n-(4-Aminobutyl)-amino-5-bromopyridine
Introduction: The Crucial Role of Structural Biology in Drug Discovery
In the landscape of modern drug discovery, the precise understanding of molecular interactions is paramount. X-ray crystallography stands as a cornerstone technique, offering atomic-level insights into the three-dimensional structures of protein-ligand complexes. This knowledge is instrumental in structure-based drug design, enabling the rational optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. The journey from a purified protein and a promising ligand to a high-resolution crystal structure, however, is often fraught with challenges. The process of crystallization remains a significant bottleneck, demanding a blend of systematic screening and empirical refinement.[1][2][3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust crystallization conditions for protein complexes, with a specific focus on the exemplary ligand, 2-n-(4-Aminobutyl)-amino-5-bromopyridine. While the precise conditions for any given protein-ligand pair are unique and must be determined empirically[5], this guide offers a foundational framework, detailed protocols, and troubleshooting strategies to navigate the complexities of crystallization.
I. Foundational Principles: Understanding Protein Crystallization
Protein crystallization is a thermodynamically driven process where a protein in a supersaturated solution transitions from a disordered state to a highly ordered, crystalline lattice.[4] This state of supersaturation is delicately achieved by manipulating various chemical and physical parameters, such as pH, temperature, and the concentration of precipitants.[1][6] The ideal crystallization experiment guides the system into a metastable zone, where a limited number of nuclei form and then grow into large, well-ordered single crystals.[1][2][7] An excess of nucleation can lead to a shower of microcrystals, which are unsuitable for diffraction studies.[1][2]
II. Pre-Crystallization Essentials: Preparing the Protein-Ligand Complex
The quality of the starting materials is a critical determinant of success in crystallization. A highly pure and homogenous protein sample is non-negotiable.[6][8][9][10]
Protein Purity and Homogeneity
-
Purity: The target protein should be >95% pure as assessed by SDS-PAGE.[6] Impurities can interfere with lattice formation, leading to disordered or poorly diffracting crystals.[6][11]
-
Homogeneity: The protein sample should be monodisperse, meaning it exists in a single, stable oligomeric state. Techniques like dynamic light scattering (DLS) can be employed to assess the homogeneity of the sample and detect the presence of aggregates.[6]
Ligand Preparation and Complex Formation
The method of introducing the ligand to the protein is a crucial decision that can significantly impact the outcome of crystallization trials. Two primary strategies are employed: co-crystallization and soaking.[12][13]
Co-crystallization involves forming the protein-ligand complex prior to setting up crystallization trials.[14][15] This is often the preferred method when the ligand induces a significant conformational change in the protein or when the ligand has low solubility.[14]
Soaking involves growing crystals of the apo-protein first and then introducing the ligand into the crystal.[12][14] This method is advantageous for its simplicity but is dependent on the crystal lattice being porous enough to allow the ligand to diffuse in without disrupting the crystal packing.[12]
For this compound, its solubility should first be assessed in buffers compatible with the target protein. Given its amine and pyridine moieties, its solubility is likely to be pH-dependent.
| Parameter | Recommendation | Rationale |
| Protein Concentration | 5-20 mg/mL (empirically determined)[10][16] | Higher concentrations can promote nucleation, but also increase the risk of aggregation.[5] |
| Ligand Concentration | 1.5 to 5-fold molar excess over the protein | Ensures saturation of the protein's binding sites. The optimal ratio should be determined empirically.[12] |
| Incubation | 30-60 minutes at 4°C or room temperature[14] | Allows for the formation of a stable protein-ligand complex before setting up crystallization trials. |
III. Experimental Workflow: From Screening to Optimization
The path to obtaining diffraction-quality crystals is a multi-step process that begins with broad screening to identify initial "hits" and progresses to fine-tuned optimization.
Caption: The overall workflow for protein-ligand crystallization.
Protocol 1: Initial Crystallization Screening using Vapor Diffusion
The vapor diffusion method, in either a sitting drop or hanging drop format, is a widely used technique for screening a broad range of crystallization conditions.[17][18][19][20] The principle involves the slow equilibration of a drop containing the protein-ligand complex and a precipitant solution with a larger reservoir of the precipitant solution, leading to a gradual increase in the concentration of the protein and precipitant in the drop.[17][18][19]
Materials:
-
24-well or 96-well crystallization plates (e.g., VDX plates for hanging drop)[19]
-
Pipettes and tips
-
Commercial sparse matrix screens (e.g., Hampton Research Crystal Screen™, Molecular Dimensions JCSG+™)[9][10]
Procedure (Hanging Drop Method):
-
Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into the reservoir of the crystallization plate well.[21]
-
Prepare the Drop: On a clean, siliconized cover slip, pipette 1 µL of the protein-ligand complex solution. Add 1 µL of the reservoir solution to the protein drop.[21]
-
Seal the Well: Invert the cover slip and place it over the well, ensuring an airtight seal with vacuum grease.[21]
-
Incubate: Store the plates at a constant temperature (typically 4°C or 20°C) and monitor for crystal growth over several days to weeks.[21]
Protocol 2: Optimization of Initial Crystal Hits
Once initial crystallization conditions (hits) are identified, the next step is to optimize these conditions to produce larger, single crystals suitable for X-ray diffraction.[22][23] Optimization typically involves systematically varying the parameters around the initial hit condition.
Key Parameters for Optimization:
-
Precipitant Concentration: Vary the concentration of the primary precipitant up and down in small increments (e.g., 5-10% changes).[22]
-
pH: Fine-tune the pH of the buffer in 0.1-0.2 unit increments.
-
Protein Concentration: Test a range of protein concentrations. Higher concentrations may yield more crystals, while lower concentrations might produce fewer, larger crystals.[5][22]
-
Temperature: Evaluate the effect of different incubation temperatures on crystal growth.[6][23]
-
Additives: Screen for additives (e.g., salts, small molecules, detergents) that can improve crystal quality.
| Parameter | Initial Screen Range | Optimization Range |
| Precipitant Conc. | Broad (as per screen) | ± 20% of hit condition |
| pH | 4.0 - 9.0 | ± 0.5 units of hit condition |
| Temperature | 4°C and 20°C | 4°C, 12°C, 20°C |
| Protein Conc. | 5-10 mg/mL | 2-15 mg/mL |
IV. Crystal Harvesting and Cryo-protection
Once suitable crystals are grown, they must be carefully harvested and prepared for data collection. To mitigate radiation damage during X-ray exposure, data is typically collected at cryogenic temperatures (around 100 K).[24][25] This requires treating the crystals with a cryoprotectant to prevent the formation of crystalline ice, which would destroy the crystal lattice.[24][25][26][27]
Caption: The workflow for cryo-protecting a protein crystal.
Protocol 3: Cryo-protection and Crystal Mounting
Common Cryoprotectants:
-
Glycerol (10-30% v/v)
-
Ethylene glycol (10-30% v/v)
-
Polyethylene glycols (PEGs) of low molecular weight[27]
-
Sucrose or other sugars[24]
Procedure:
-
Prepare the Cryoprotectant Solution: Prepare a solution containing the original crystallization condition (mother liquor) supplemented with a cryoprotectant. The goal is to find the lowest concentration of cryoprotectant that prevents ice formation.[25][26]
-
Harvest the Crystal: Using a nylon loop of an appropriate size, carefully scoop the crystal out of the drop.[26][28]
-
Cryo-soak: Briefly pass the crystal through the cryoprotectant solution. The soaking time should be minimized to avoid damaging the crystal, often just a few seconds is sufficient.[26][27]
-
Flash-cool: Immediately plunge the loop with the crystal into liquid nitrogen.[26][29]
-
Store: Store the frozen crystal in a cryo-cane in a liquid nitrogen dewar until ready for data collection.[26]
V. Troubleshooting Common Crystallization Problems
| Problem | Possible Causes | Suggested Solutions |
| No Crystals, Clear Drops | Protein concentration is too low; conditions are too far from supersaturation. | Increase protein concentration; try different crystallization screens.[5] |
| Amorphous Precipitate | Protein concentration is too high; protein is unstable or aggregated. | Decrease protein concentration; optimize the buffer (pH, salt); re-purify the protein.[5] |
| Shower of Microcrystals | Nucleation rate is too high. | Decrease protein or precipitant concentration; increase the volume of the drop; try a different temperature.[11] |
| Poorly Formed or Twinned Crystals | Impurities in the protein sample; non-optimal growth conditions. | Further purify the protein; screen for additives; try microseeding.[5][8] |
| Crystals Crack Upon Freezing | Inadequate cryo-protection. | Increase the concentration of the cryoprotectant; try a different cryoprotectant; use a stepwise transfer to the final cryoprotectant concentration.[26] |
VI. Conclusion
The crystallization of protein-ligand complexes, such as those involving this compound, is a pivotal step in structure-based drug discovery. While there is no universal protocol, a systematic approach grounded in the principles of protein chemistry and crystallization, combined with meticulous experimental execution, can significantly increase the probability of success. This guide provides a robust framework and detailed protocols to navigate this challenging yet rewarding process. The ultimate reward—a high-resolution crystal structure—provides invaluable insights that can accelerate the development of novel therapeutics.
References
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- Kim, C., et al. (2009). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 9), 947–952. [Link]
- Rowlett, R. S. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Google Sites.
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- Lescar, J., et al. (2008). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 1), 1–10. [Link]
- Hampton Research.
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- ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]
- Douglas Instruments. (2011, March 24).
- Orbion. (2025, December 29). Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes. [Link]
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- Hampton Research.
- Warkentin, M., et al. (2016). Guidelines for the successful generation of protein-ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 72(Pt 12), 1273–1283. [Link]
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- Columbia University. (2008, November 30). Protein Crystal Mounting. [Link]
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- AIP Publishing. (2019, May 15).
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- ResearchGate. (2025, August 9). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium)
- Warkentin, M., et al. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. Archives of Biochemistry and Biophysics, 628, 59–67. [Link]
- Yoshizaki, T., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A.
- Korn, R., et al. (2012). Crystallization and preliminary X-ray diffraction analysis of tau protein microtubule-binding motifs in complex with Tau5 and DC25 antibody Fab fragments.
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Application Note: Comprehensive Handling and Storage Protocols for 2-n-(4-Aminobutyl)-amino-5-bromopyridine
Abstract
This document provides a detailed guide for the safe handling, storage, and disposal of 2-n-(4-Aminobutyl)-amino-5-bromopyridine (CAS No: 199522-78-6). As a substituted aminopyridine, this compound presents significant toxicological hazards that necessitate rigorous safety protocols to protect laboratory personnel and ensure compound integrity. The following application notes and protocols are designed for researchers, chemists, and drug development professionals, synthesizing safety data with practical, field-proven insights to support experimental reproducibility and workplace safety.
Compound Profile and Hazard Identification
This compound belongs to the aminopyridine class of compounds, which are known for their high toxicity.[1] The presence of the brominated pyridine core, coupled with an aliphatic amine side chain, defines its chemical reactivity and toxicological profile. Understanding these characteristics is the foundation of safe handling.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 199522-78-6 | [2] |
| Molecular Formula | C₉H₁₄BrN₃ | [2] |
| Molecular Weight | 244.13 g/mol | Inferred from Formula |
| Appearance | Light yellow crystalline solid | [3] (Analog) |
| Melting Point | 133-138 °C (for 2-amino-5-bromopyridine analog) | [3] |
| Solubility | Soluble in methanol, chloroform, ethyl acetate; Slightly soluble in water | [3] (Analog) |
Toxicological Profile and GHS Classification
This compound is classified as hazardous. The primary toxicity is driven by the aminopyridine moiety, which can be fatal if ingested and toxic upon skin contact or inhalation.[1]
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Oral Toxicity | Category 4: Harmful if swallowed | P264, P270, P301+P317, P330 |
| Acute Dermal Toxicity | Category 4: Harmful in contact with skin | P280, P302+P352, P317, P362+P364 |
| Acute Inhalation Toxicity | Category 4: Harmful if inhaled | P261, P271, P304+P340, P319 |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | P332+P317 |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation | P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | P261, P271, P304+P340, P319 |
Source: GHS classifications are based on the Safety Data Sheet for this compound.[2]
Expert Insight: The causality of these hazards is twofold. The pyridine nitrogen and exocyclic amino groups are basic centers but also contribute to the compound's ability to interfere with biological systems, leading to systemic toxicity. The aliphatic side chain may enhance absorption through the skin, increasing the dermal toxicity risk.
Engineering Controls and Personal Protective Equipment (PPE)
Given the high toxicity, engineering controls are the primary line of defense. All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Mandatory PPE
-
Gloves: Use chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended when handling the pure solid or concentrated solutions.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[1]
-
Lab Coat: A flame-resistant lab coat must be worn and buttoned completely.
-
Respiratory Protection: For situations with a high risk of exposure, such as a major spill, a self-contained breathing apparatus (SCBA) may be necessary.[1]
PPE Selection Workflow
The following workflow must be followed before handling the compound.
Caption: PPE selection workflow for handling the compound.
Standard Operating Protocols
Adherence to strict protocols is non-negotiable. Always work in a designated area within the fume hood and ensure all necessary equipment and waste containers are prepared in advance.
Protocol 3.1: Weighing and Stock Solution Preparation
This protocol is designed to minimize dust generation and user exposure.
-
Preparation: Decontaminate the weighing area inside the chemical fume hood. Place a weigh boat on an analytical balance. Use anti-static equipment if available.
-
Aliquot Transfer: Carefully transfer the desired amount of the solid compound from the storage vial to the weigh boat using a dedicated spatula. Avoid any actions that could generate dust.[4]
-
Vial Sealing: Immediately and tightly close the main storage vial.
-
Solubilization: Place the weigh boat containing the aliquot into the receiving flask. Using a funnel, add the desired solvent (e.g., methanol, DMSO) to dissolve the compound directly in the flask, rinsing the weigh boat. This prevents the need to transfer the weighed powder.
-
Mixing: Gently swirl or vortex the solution until the compound is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Protocol 3.2: Aliquoting and Serial Dilutions
-
Use Positive Displacement Pipettes: When possible, use positive displacement pipettes for handling concentrated stock solutions to ensure accuracy and prevent contamination of the pipette.
-
Work from High to Low Concentration: Perform serial dilutions by starting with the most concentrated solution and moving to lower concentrations to minimize cross-contamination.
-
Seal All Vials: Immediately cap all vials after dispensing to prevent solvent evaporation and accidental spills.
Storage and Stability Management
The stability of this compound is critical for experimental validity. Aminopyridines can be susceptible to degradation, particularly through oxidation.[5]
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows potential degradation pathways. |
| Atmosphere | Under inert gas (Argon or Nitrogen) | The amino groups are susceptible to oxidation.[5][6] An inert atmosphere is crucial for long-term stability. |
| Light | Protected from light (Amber vial) | To prevent potential photodegradation. |
| Container | Tightly sealed, original container | Prevents contamination and exposure to moisture and air.[1][4][7] |
| Location | Locked, ventilated, dry chemical cabinet | For security and to prevent exposure to incompatible materials.[1][8] |
Chemical Incompatibilities
Store this compound away from the following materials to prevent hazardous reactions:
-
Strong Oxidizing Agents (e.g., nitrates, peroxides, chlorine): Can cause vigorous, potentially explosive reactions.[1][9]
-
Strong Acids, Acid Chlorides, Acid Anhydrides: Can cause exothermic reactions.[1]
Factors Influencing Compound Stability
Caption: Key environmental factors that can lead to compound degradation.
Expert Insight: Studies on related aminopyridines have shown that salt forms are often more stable against oxidative stress than the free base.[6] While this compound is supplied as a free base, preparing and storing stock solutions in a buffered system (if compatible with the experimental design) could potentially enhance stability.
Emergency Procedures
Immediate and correct response to an emergency is critical.
Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Assess: Evaluate the spill size from a safe distance. Do not attempt to clean a large spill without proper training and equipment. Contact your institution's Environmental Health & Safety (EHS) department.
-
For a Small Spill (Solid):
-
Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
For a Small Spill (Liquid):
-
Absorb the spill with a chemical absorbent pad or vermiculite.
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area.
-
First Aid Measures
-
Inhalation: Move the person to fresh air immediately. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, is considered hazardous waste.[1][7]
-
Collection: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The label must include "Hazardous Waste," the full chemical name, and associated hazards (Toxic).
-
Disposal: Do not dispose of this material down the drain.[1] All waste must be disposed of through your institution's EHS-approved hazardous waste program, following all local, regional, and national regulations.[2]
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- Shanbhogue, M. (2013, July 5). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?.
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Application Note: Protocol for the Safe Management and Disposal of 2-n-(4-Aminobutyl)-amino-5-bromopyridine Waste
Abstract
This document provides a comprehensive guide for the safe handling, segregation, and disposal of waste containing 2-n-(4-Aminobutyl)-amino-5-bromopyridine. As a brominated aminopyridine derivative, this compound presents specific chemical, toxicological, and environmental hazards that necessitate rigorous disposal protocols. Adherence to these procedures is critical to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound or similar halogenated aromatic amines.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is fundamental to implementing safe laboratory practices. The molecule's structure, featuring a brominated pyridine ring and two amino groups, dictates its toxicological and chemical profile.
1.1 Toxicological Profile Based on its Safety Data Sheet (SDS) and data from structurally related aminopyridines, this compound is classified as hazardous.[1][2][3] The primary routes of occupational exposure are inhalation, ingestion, and dermal contact.[3][4]
-
Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or inhaled.[1] Aminopyridines as a class are known for their toxicity and can be readily absorbed through intact skin.[3]
-
Skin and Eye Irritation: It is known to cause serious skin and eye irritation.[1][5] Direct contact should be avoided, as it may also accentuate pre-existing dermatitis.[6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][5] All handling of the solid compound should occur in a well-ventilated area or a certified chemical fume hood.[7][8][9]
1.2 Environmental Profile As a halogenated organic compound (HOC), this compound poses a significant environmental risk. HOCs are often resistant to natural degradation, leading to persistence and accumulation in the environment.[10]
-
Aquatic Toxicity: Data on related compounds indicate that it is harmful to aquatic organisms.[6] Therefore, under no circumstances should waste containing this chemical be discharged into the sewer system.[7][11]
-
Regulatory Classification: The U.S. Environmental Protection Agency (EPA) regulates the disposal of halogenated organic compounds, which are typically prohibited from land disposal without prior treatment.[12][13]
1.3 Reactivity and Stability Proper segregation of this waste is crucial to prevent dangerous chemical reactions.
-
Incompatible Materials: The compound is incompatible with strong oxidizing agents (e.g., perchlorates, nitrates, peroxides).[14][15] Contact can lead to vigorous reactions and potentially ignition.[6]
-
Hazardous Decomposition: Thermal decomposition may produce highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[5][14] This underscores the need for high-temperature incineration by a specialized facility.
| Property | Value / Classification | Source |
| CAS Number | 199522-78-6 | [1] |
| Molecular Formula | C₉H₁₄BrN₃ | [1] |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | [1] |
| Signal Word | Warning | [1] |
| Waste Classification | Halogenated Organic Waste | [16] |
Table 1: Physicochemical and Hazard Summary.
Waste Characterization and Segregation Protocol
The cornerstone of compliant chemical waste management is accurate characterization and strict segregation at the point of generation.[17] this compound waste must be classified and handled as Halogenated Organic Waste .[16]
Causality: Segregating halogenated waste from non-halogenated waste is critical because they require different disposal methods. Halogenated compounds produce acidic gases (like HBr) upon incineration, necessitating the use of specialized incinerators equipped with acid gas scrubbers.[18][19] Mixing waste streams complicates disposal, increases costs, and can create regulatory violations.
Figure 2: End-to-end workflow for compliant disposal.
Conclusion
The safe disposal of this compound waste is a non-negotiable aspect of responsible laboratory practice. Its classification as a toxic and environmentally persistent halogenated organic compound mandates a strict, multi-step management process. By adhering to the protocols outlined in this guide—from hazard assessment and PPE selection to proper segregation, collection, and final disposal through certified channels—researchers can effectively mitigate risks to themselves, their colleagues, and the environment.
References
- Blazsó, M. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed.
- Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
- New Jersey Department of Health. (n.d.). Hazard Summary: 2-AMINOPYRIDINE. NJ.gov.
- Occupational Safety and Health Administration. (n.d.). 4-AMINOPYRIDINE. OSHA.
- University of Texas at Austin. (n.d.). Hazardous Waste Segregation. UT Austin Environmental Health and Safety.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. EPA.
- ResearchGate. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry | Request PDF. ResearchGate.
- MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. ChemSupply Australia.
- Centers for Disease Control and Prevention. (n.d.). 2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards. CDC.
- ResearchGate. (n.d.). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide | Request PDF. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine. WSU.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- MDPI. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Loba Chemie.
- Natural Organization for Protocols. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. NOP.
- Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. ATSDR.
- ResearchGate. (2021, July 2). (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. ResearchGate.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. PTB.
- American Chemical Society. (n.d.). BetterGuide to minimizing waste in laboratories. ACS.
- California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw.
- National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromopyridine. PubChem.
- U.S. Environmental Protection Agency. (n.d.). Aminopyridines. U.S. EPA.
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- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
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Troubleshooting & Optimization
"troubleshooting 2-n-(4-Aminobutyl)-amino-5-bromopyridine synthesis side reactions"
Welcome to the technical support center for the synthesis of 2-((4-aminobutyl)amino)-5-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important bifunctional building block. The inherent reactivity of the starting materials necessitates a carefully controlled synthetic strategy to avoid undesired byproducts and ensure high purity. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and highest-yielding synthetic route to prepare 2-((4-aminobutyl)amino)-5-bromopyridine?
The most robust and selective method involves a two-step sequence starting from 2,5-dibromopyridine and a mono-protected version of 1,4-diaminobutane, typically N-Boc-1,4-diaminobutane. This strategy consists of:
-
Palladium-Catalyzed Cross-Coupling: A Buchwald-Hartwig amination between 2,5-dibromopyridine and N-Boc-1,4-diaminobutane. This reaction selectively forms the C-N bond at the more reactive 2-position of the pyridine ring.[1][2]
-
Acid-Mediated Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group using a strong acid, such as trifluoroacetic acid (TFA), to unmask the primary amine.[3][4]
This approach prevents the common side reactions of di-substitution and polymerization that plague the direct reaction with unprotected 1,4-diaminobutane.
Caption: Recommended two-step synthesis pathway.
Q2: Why is it critical to use a mono-protected form of 1,4-diaminobutane?
Using unprotected 1,4-diaminobutane is highly problematic due to two primary, competing side reactions:
-
Over-alkylation/Dimerization: Both nucleophilic amino groups of a single 1,4-diaminobutane molecule can react with two separate molecules of 2,5-dibromopyridine. This leads to the formation of a high-molecular-weight, often insoluble, dimeric impurity that is difficult to remove.
-
Intramolecular Cyclization/Di-substitution: While less common, it is possible for both amino groups to react with the same pyridine ring, or for one molecule of the desired product to react further.
Employing a mono-protected diamine, such as N-Boc-1,4-diaminobutane, ensures that only one amino group is available for the coupling reaction. The Boc group is stable under the basic conditions of the Buchwald-Hartwig reaction but can be cleanly removed in a subsequent acidic step.[3][5] This sequential approach is fundamental to achieving a clean, high-yielding synthesis.
Q3: What are the most common impurities I should expect and how can I identify them?
Besides unreacted starting materials, the most common impurities are:
-
Dimeric Byproduct (N¹,N⁴-bis(5-bromopyridin-2-yl)butane-1,4-diamine): Arises from the reaction of both ends of the diamine with the pyridine. It will have a mass corresponding to [2 * (bromopyridyl)] + [butane linker]. This is more prevalent if there is any unprotected diamine present.
-
Positional Isomer (5-((4-aminobutyl)amino)-2-bromopyridine): Results from the reaction occurring at the 5-position instead of the 2-position. While the 2-position is electronically favored for nucleophilic attack, some level of the 5-substituted isomer can form. This isomer will have the same mass as the desired product but can be distinguished by ¹H NMR, as the coupling patterns of the pyridine protons will be different.
-
Di-substituted Pyridine: Reaction of two molecules of the diamine at both the 2- and 5-positions of a single pyridine ring. This impurity will have a significantly higher mass.
-
Boc-Protected Product: Incomplete deprotection will leave tert-butyl (4-((5-bromopyridin-2-yl)amino)butyl)carbamate in the final product. This is easily detected by LC-MS (M+100) and TLC (it will be less polar).
Q4: How can I best monitor the progress of the coupling and deprotection reactions?
For the Buchwald-Hartwig Coupling:
-
TLC: This is the quickest method. Use a solvent system like 30-50% ethyl acetate in hexanes. The product spot will be more polar (lower Rf) than the 2,5-dibromopyridine starting material. Staining with potassium permanganate can help visualize the spots.
-
LC-MS: This is the most definitive method. It will allow you to track the consumption of starting materials and the appearance of the desired Boc-protected product mass peak, while also checking for the formation of any major side products.
For the Boc Deprotection:
-
TLC: The deprotected product is a primary amine and will be significantly more polar than the Boc-protected starting material. It may streak or remain at the baseline in many solvent systems. A more polar system, such as 10% methanol in dichloromethane with 1% triethylamine, can be used.
-
LC-MS: Monitor the disappearance of the Boc-protected starting material's mass peak and the appearance of the final product's mass peak (a loss of 100 amu).
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: Low or No Product Formation in the Buchwald-Hartwig Coupling Step
Q: My LC-MS shows only unreacted 2,5-dibromopyridine and N-Boc-1,4-diaminobutane after heating for several hours. What are the likely causes and how can I fix it?
Low or no conversion in a Buchwald-Hartwig amination typically points to issues with the catalytic system or reaction conditions. The palladium catalyst must be in its active Pd(0) state, and the reaction environment must be strictly anhydrous and oxygen-free.[2]
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to oxidation.
-
Solution: Ensure your palladium source (e.g., Pd₂(dba)₃) is fresh. Always run the reaction under a strictly inert atmosphere (Argon or Nitrogen). Degas the solvent thoroughly before use by sparging with inert gas or through freeze-pump-thaw cycles.
-
-
Inappropriate Ligand: The choice of phosphine ligand is critical and dictates the reactivity of the catalytic complex.
-
Solution: For electron-rich aminopyridines, bulky, electron-rich ligands are often required. Xantphos is a reliable choice for this type of coupling.[2] Ensure the Pd:Ligand ratio is correct (typically 1:2 to 1:2.2).
-
-
Incorrect Base: A strong, non-nucleophilic base is required to deprotonate the amine and regenerate the catalyst.
-
Solution: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) are standard choices.[6] Ensure the base is anhydrous and freshly opened or properly stored. Using a weaker base like K₂CO₃ may not be sufficient.
-
-
Low Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.
-
Solution: A typical temperature range is 80-110 °C. If you see no reaction at 80 °C, consider incrementally increasing the temperature.
-
Caption: Workflow for troubleshooting low product yield.
Problem 2: Formation of a Major, Insoluble Byproduct
Q: My reaction has produced a significant amount of a white/off-white solid that precipitated from the reaction mixture and is insoluble in common organic solvents. What is it and how can I prevent it?
This is a classic sign of the dimeric byproduct, N¹,N⁴-bis(5-bromopyridin-2-yl)butane-1,4-diamine . This occurs when unprotected 1,4-diaminobutane is present in the reaction mixture, allowing both ends to react.
Possible Causes & Solutions:
-
Contaminated Starting Material: Your N-Boc-1,4-diaminobutane may contain residual unprotected 1,4-diaminobutane from its synthesis.
-
Solution: Verify the purity of your protected diamine by ¹H NMR or GC-MS before use. If necessary, purify it by column chromatography or recrystallization.
-
-
Premature Deprotection: Although unlikely under standard basic Buchwald-Hartwig conditions, certain conditions could lead to partial deprotection during the reaction.
-
Solution: Ensure your reaction conditions are not inadvertently acidic. Stick to standard bases like NaOtBu or Cs₂CO₃ and high-purity, anhydrous solvents.
-
-
Stoichiometry: Using a large excess of the pyridine component relative to the diamine can sometimes drive the formation of minor amounts of this byproduct if even trace unprotected diamine is present.
-
Solution: Use a stoichiometry of approximately 1.0 to 1.1 equivalents of N-Boc-1,4-diaminobutane relative to 2,5-dibromopyridine.
-
Problem 3: Incomplete Boc Deprotection
Q: After my deprotection step with TFA, my LC-MS and NMR show a mixture of my desired product and the Boc-protected starting material. How can I drive the reaction to completion?
Incomplete deprotection is common and usually easy to remedy. The Boc group is cleaved by acid, but the reaction requires sufficient time and a sufficient molar excess of acid.[3]
Possible Causes & Solutions:
-
Insufficient Acid: The basic nitrogen atoms on your molecule will consume acid, so a stoichiometric amount is not enough.
-
Solution: Use a large excess of TFA. A common condition is a 25-50% solution of TFA in dichloromethane (DCM). For a 1 mmol scale reaction, using 1-2 mL of TFA in 4 mL of DCM is a good starting point.
-
-
Insufficient Reaction Time: While often fast, some sterically hindered or complex substrates may require longer reaction times.
-
Solution: If you see incomplete conversion after 1-2 hours at room temperature, allow the reaction to stir for longer (e.g., 4-12 hours) or overnight. Monitor by LC-MS until the starting material is fully consumed.
-
-
Scavenging of t-butyl Cation: The tert-butyl cation generated during deprotection can sometimes re-alkylate electron-rich species.
-
Solution: While less of an issue for this substrate, adding a scavenger like triethylsilane (TES) or anisole (1-2 equivalents) to the reaction mixture can sometimes lead to a cleaner reaction.
-
Problem 4: Difficulty with Product Purification by Column Chromatography
Q: My final product, 2-((4-aminobutyl)amino)-5-bromopyridine, streaks badly on my silica gel column, leading to broad peaks and poor separation. What is the best way to purify this compound?
The final product contains two basic amine groups, which interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction causes the characteristic streaking and poor recovery.
Solutions:
-
Basified Silica Gel: Deactivate the silica gel by pre-treating it with a basic modifier.
-
Method 1 (Slurry): Prepare your column slurry in the non-polar component of your eluent (e.g., hexanes or DCM) and add 1-2% triethylamine (Et₃N) or ammonium hydroxide.
-
Method 2 (Pre-flushing): Pack the column as usual, then flush it with one to two column volumes of your eluent containing 1-2% Et₃N before loading your sample.
-
-
Gradient Elution: Use a gradient elution to improve separation.
-
Protocol: Start with a less polar mobile phase (e.g., 100% DCM + 1% Et₃N) and gradually increase the polarity by adding methanol (e.g., gradient from 0% to 10% MeOH). This will help elute your product as a sharper band.
-
-
Alternative Stationary Phases: If silica gel fails, consider alternatives.
-
Alumina (Basic or Neutral): Alumina is less acidic than silica and is often a better choice for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): If the compound is sufficiently soluble, reverse-phase purification using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is an excellent, high-resolution option.
-
Quantitative Data & Protocols
Table 1: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A stable Pd(0) precursor. |
| Ligand | Xantphos (2-4 mol%) | A bulky, electron-rich ligand effective for coupling with aminopyridines.[2] |
| Base | Cs₂CO₃ (1.5-2.0 equiv) | A strong, non-nucleophilic base that promotes high yields.[6] |
| Solvent | Toluene or Dioxane | Anhydrous, high-boiling solvents suitable for this reaction. |
| Temperature | 100-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Atmosphere | Argon or Nitrogen | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Typical Yield | 70-90% | Expected yield for the Boc-protected intermediate after purification. |
Experimental Protocol 1: Synthesis of tert-Butyl (4-((5-bromopyridin-2-yl)amino)butyl)carbamate
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromopyridine (1.0 equiv), Cesium Carbonate (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).
-
Evacuate and backfill the flask with Argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add anhydrous toluene, followed by N-Boc-1,4-diaminobutane (1.1 equiv).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. After completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to yield the product as a solid.
Experimental Protocol 2: Deprotection to Yield 2-((4-Aminobutyl)amino)-5-bromopyridine
-
Dissolve the Boc-protected intermediate (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
To this solution, add trifluoroacetic acid (TFA) to a final concentration of 25% (v/v).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by LC-MS until all starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify by column chromatography on silica gel treated with 1% triethylamine, using a gradient of 0-10% methanol in DCM.
References
- IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- BenchChem. (2025). Troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
- Powers, D. C. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- Powers, D. C. (n.d.).
- Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
- ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Letters. (2024).
- American Chemical Society. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
- ResearchGate. (n.d.). Synthesis of N-alkyl-4-aminopyridine.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- ChemSpider. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- ChemicalBook. (n.d.). 2,5-Dibromopyridine synthesis.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- BenchChem. (2024). 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis.
- PubMed. (2007).
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.
- BenchChem. (n.d.). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.
- Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
Sources
Technical Support Center: Optimization of Reaction Conditions for 2-n-(4-Aminobutyl)-amino-5-bromopyridine
Welcome to the technical support center for the synthesis and optimization of 2-n-(4-Aminobutyl)-amino-5-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule or similar structures. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis. Our approach is rooted in established chemical principles and field-proven insights to ensure your success.
Introduction: Synthetic Strategy
The synthesis of this compound typically involves the coupling of a 2-amino-5-bromopyridine precursor with a protected 4-aminobutyl source, or the reaction of a 2-halo-5-bromopyridine with a protected 1,4-diaminobutane. Given the structure of the target molecule, two primary synthetic routes are generally considered: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. Each pathway has its own set of advantages and potential challenges, which we will address in this guide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am planning the synthesis of this compound. Which synthetic route should I choose: SNAr or Buchwald-Hartwig amination?
A1: The choice between Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination depends on the available starting materials, desired reaction conditions, and scale of the synthesis.
-
Nucleophilic Aromatic Substitution (SNAr): This is often a practical choice if you are starting with a more activated pyridine ring, such as 2-chloro-5-bromopyridine or 2-fluoro-5-bromopyridine. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, especially at the 2- and 4-positions.[1] SNAr reactions are typically metal-free, which can simplify purification. However, they may require higher temperatures and strong bases.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[2][3] It is particularly useful when starting with 2-bromo-5-chloropyridine or 2,5-dibromopyridine, as the bromine at the 2-position is amenable to this reaction. Buchwald-Hartwig amination often proceeds under milder conditions than SNAr and has a broad substrate scope.[2][4] However, it requires a palladium catalyst and a specific ligand, and removal of the metal catalyst from the final product can be a concern in pharmaceutical applications.
Q2: My SNAr reaction of 2-chloro-5-bromopyridine with N-Boc-1,4-diaminobutane is showing low conversion. What are the likely causes and how can I improve the yield?
A2: Low conversion in SNAr reactions on pyridine rings can be attributed to several factors. Here is a systematic troubleshooting guide:
-
Insufficiently Activated Ring: While the pyridine nitrogen activates the 2-position, the reactivity can still be moderate. Ensure your starting material is indeed a 2-halopyridine (preferably 2-fluoro or 2-chloro) as the 3-position is significantly less reactive.[1]
-
Weak Nucleophile: The N-Boc-1,4-diaminobutane needs to be sufficiently nucleophilic. The reaction is typically performed in the presence of a base to deprotonate the amine, generating a more potent nucleophile.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) without solvating and deactivating the nucleophile.[1][5]
-
Low Reaction Temperature: Many SNAr reactions on halopyridines require elevated temperatures, often in the range of 80-150 °C, to proceed at a reasonable rate.[1] Consider incrementally increasing the reaction temperature.
-
Base Selection: A non-nucleophilic base is crucial to deprotonate the amine without competing in the substitution reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N).
Troubleshooting Workflow for Low SNAr Yield
Caption: A decision tree for troubleshooting low yield in SNAr reactions.
Q3: I am observing a significant amount of a di-substituted byproduct where the 1,4-diaminobutane has reacted with two molecules of 5-bromopyridine. How can I promote mono-alkylation?
A3: The formation of the di-substituted product is a common challenge when working with diamines. Here are several strategies to favor the desired mono-alkylation:
-
Use of a Large Excess of the Diamine: By using a significant excess (e.g., 5-10 equivalents) of N-Boc-1,4-diaminobutane, you can statistically favor the reaction of the halopyridine with a fresh diamine molecule rather than the already mono-substituted product.
-
Protecting Group Strategy: The use of a protecting group on one of the amines of 1,4-diaminobutane (e.g., a Boc group) is the most effective strategy. This ensures that only one nitrogen atom is available to react. The protecting group can then be removed in a subsequent step.
-
Controlled Addition of the Halopyridine: A slow, dropwise addition of the 2-halo-5-bromopyridine to the reaction mixture containing the diamine can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second substitution on the product.
-
Chelation-Assisted Mono-alkylation: For certain substrates, chelation strategies can be employed to selectively achieve mono-alkylation.[6]
Q4: My Buchwald-Hartwig amination is not proceeding. What are the key parameters to check?
A4: The success of a Buchwald-Hartwig amination hinges on the interplay of several components. If the reaction is failing, consider the following:
-
Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. For electron-rich pyridines, bulky, electron-rich ligands such as XPhos or SPhos are often effective.[4]
-
Base: A strong, non-nucleophilic base is required for the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4][7] Ensure the base is fresh and anhydrous.
-
Solvent: Anhydrous, deoxygenated solvents are essential, as oxygen can deactivate the palladium catalyst. Toluene or dioxane are common choices.
-
Inert Atmosphere: The reaction must be set up and run under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Key Components of a Buchwald-Hartwig Amination
Caption: Essential components for a successful Buchwald-Hartwig amination.
Q5: I am struggling with the purification of my final product. What methods are recommended for aminopyridine derivatives?
A5: The purification of aminopyridine derivatives can be challenging due to their basic nature. Here are some recommended techniques:
-
Column Chromatography: This is the most common method. Use a silica gel column and a gradient elution system. A typical solvent system would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To prevent streaking of the basic amine product on the acidic silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the eluent.
-
Acid-Base Extraction: The basicity of the amino groups can be exploited for purification. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product extracted back into an organic solvent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[8][9]
-
Cation-Exchange Chromatography: For more challenging separations, cation-exchange chromatography can be a powerful technique for purifying aminopyridine derivatives.[10]
Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Best For |
| Column Chromatography | High resolution, widely applicable. | Can be time-consuming and use large volumes of solvent. | General purpose purification of most reaction mixtures. |
| Acid-Base Extraction | Quick, inexpensive, good for removing non-basic impurities. | Less effective for separating structurally similar basic compounds. | Initial cleanup of crude reaction mixtures. |
| Crystallization | Can provide very high purity, scalable. | Product must be a solid, requires finding a suitable solvent system. | Final purification of solid products. |
| Cation-Exchange | Excellent for separating basic compounds. | Requires specialized columns and buffers. | Difficult separations or large-scale purification.[10] |
Experimental Protocols
General Protocol for SNAr Reaction
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-chloro-5-bromopyridine (1.0 eq.), N-Boc-1,4-diaminobutane (1.2 eq.), and a non-nucleophilic base such as cesium carbonate (2.0 eq.).
-
Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the strong base (e.g., NaOtBu, 1.5 eq.).
-
Add anhydrous, deoxygenated toluene.
-
Add 2-bromo-5-chloropyridine (1.0 eq.) and N-Boc-1,4-diaminobutane (1.2 eq.).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
References
- Lee, Y. C. (1988). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 175(2), 523-527.
- Tian, Z., et al. (2011). A facile N-monoalkylation of aminopyridines. Journal of Chemical Research, 2011(11), 628-629.
- BenchChem Technical Support Team. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
- ChemicalBook. (n.d.). 2-Amino-5-bromopyridine synthesis. ChemicalBook.
- Various Authors. (2025). Synthesis of 2-Amino-5-bromopyridine.
- Guidechem. (n.d.). 2-Amino-5-bromopyridine wiki. Guidechem.
- Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine.
- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- ResearchGate. (2025). A Facile N-Monoalkylation of Aminopyridines.
- ResearchGate. (2025). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs.
- Wikipedia. (n.d.).
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- National Institutes of Health. (n.d.).
- X-MOL. (n.d.). How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals?. X-MOL.
- ResearchGate. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines.
- ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
- PubMed. (2007).
- Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
- SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
- MDPI. (2023).
- Chemistry LibreTexts. (2023).
- National Institutes of Health. (n.d.).
- ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv.
- GCW Gandhi Nagar Jammu. (n.d.). Pyridines. GCW Gandhi Nagar Jammu.
- National Institutes of Health. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC.
- MDPI. (n.d.). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Heterocyclic Letters. (2021). Heterocyclic Letters, 11(3), 447-452.
- ResearchGate. (n.d.). Amination of 2-halopyridines. [a].
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- ChemicalBook. (n.d.). 2-Bromo-5-chloropyridine synthesis. ChemicalBook.
- Pearson. (2024). EAS Reactions of Pyridine. Pearson.
- National Institutes of Health. (n.d.).
- Nature. (n.d.). Photochemical C3-amination of pyridines via Zincke imine intermediates.
- University of Calgary. (n.d.).
- ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of amines using alkyl halides or alkyl triflates as alkylating agents.
- Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal.
- PubMed. (2024).
- ACS Publications. (n.d.).
- DAV University. (n.d.). Pyridines – Structure. DAV University.
- PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed.
- RSC Publishing. (n.d.).
- YouTube. (2020). EAS Reactions with Pyridine. YouTube.
- PubMed. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 10. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-n-(4-Aminobutyl)-amino-5-bromopyridine
Welcome to the technical support center for the purification of 2-n-(4-Aminobutyl)-amino-5-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this and structurally similar compounds. The following content provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
I. Core Purification Principles & Challenges
This compound possesses distinct chemical features that present specific purification challenges. Its structure includes a basic aminopyridine core and a flexible aliphatic diamine chain, making it highly polar and susceptible to pH-dependent solubility changes. The presence of multiple nitrogen atoms can lead to strong interactions with silica gel, a common stationary phase in chromatography, often resulting in poor separation and recovery.
Inherent Challenges:
-
High Polarity: The multiple amine functionalities contribute to high polarity, making elution from normal-phase chromatography columns difficult.
-
Basicity: The amine groups can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, streaking, and sometimes irreversible adsorption.[1]
-
pH-Dependent Solubility: As a basic compound, its solubility in aqueous and organic solvents is highly dependent on pH. This can be both a challenge and an opportunity for purification via liquid-liquid extraction.[2][3]
-
Potential for Impurities: Synthesis of such molecules can lead to a variety of impurities, including starting materials, over-alkylated or over-brominated byproducts, and positional isomers.
II. Troubleshooting Guides in Q&A Format
This section addresses specific problems you might encounter during the purification process.
Liquid-Liquid Extraction Issues
Q1: I'm performing an acid-base extraction to remove non-basic impurities, but I'm experiencing poor recovery of my product from the aqueous layer after basification. What's going wrong?
A1: This is a common issue when working with polyamines. Several factors could be at play:
-
Incomplete Basification: The compound has multiple amine groups with different pKa values. You might not be raising the pH high enough to fully deprotonate all amine functionalities, keeping the compound in its more water-soluble salt form.
-
Insufficient Extraction Solvent: The deprotonated, neutral form of the compound may still have some aqueous solubility. A single extraction with an organic solvent might be insufficient.
-
Emulsion Formation: The presence of a long alkyl chain and polar functional groups can lead to the formation of stable emulsions at the aqueous-organic interface, trapping your product.
Troubleshooting Steps:
-
Verify pH: After adding a base (e.g., NaOH solution) to the acidic aqueous layer, use a pH meter or high-quality pH paper to ensure you have reached a pH of at least 10-12.[2] This helps ensure the complete deprotonation of all amine groups.
-
Increase Extraction Multiplicity: Instead of one large volume extraction, perform multiple extractions with smaller volumes of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). This is a more efficient method for recovering compounds with partial aqueous solubility.[4]
-
Break Emulsions: If an emulsion forms, you can try the following:
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
If persistent, filter the emulsified layer through a pad of Celite or glass wool.
-
Column Chromatography Issues
Q2: My compound is streaking badly on the silica gel column and I'm getting very poor separation. How can I improve this?
A2: Streaking and poor separation of amines on silica gel are classic problems due to the interaction between the basic amine and acidic silanol groups on the silica surface.[1]
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent. This "competing base" will interact with the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[5]
-
Amine-Functionalized Silica: These columns have amine groups bonded to the silica surface, which creates a more basic environment and significantly reduces tailing of amine-containing compounds.[1][6]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with an aqueous-organic mobile phase may provide better separation.[7]
-
Q3: I'm trying to use column chromatography, but my compound won't move from the top of the column, even with a very polar solvent system like 20% methanol in dichloromethane.
A3: This indicates a very strong interaction with the stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-eluting basic compounds in column chromatography.
Recrystallization Issues
Q4: I'm attempting to purify my product by recrystallization, but it's "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[8]
Corrective Actions:
-
Add More Solvent: The most common reason is using too little solvent. Add more of the hot recrystallization solvent until the oil completely dissolves.
-
Use a Different Solvent System:
-
Select a solvent in which your compound is less soluble.
-
Consider a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.
-
-
Ensure Slow Cooling: Rapid cooling can promote oiling out. Allow the hot, clear solution to cool slowly to room temperature before placing it in an ice bath.[9]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The imperfections in the glass can provide nucleation sites for crystal growth.
III. Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify a polar, multi-amine compound like this compound?
A1: A multi-step approach is often most effective:
-
Acid-Base Extraction: Begin with an acid-base workup to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its salt. The organic layer containing neutral and acidic impurities can be discarded. Then, basify the aqueous layer and extract the purified product back into an organic solvent.[3][10][11]
-
Column Chromatography: If further purification is needed, use column chromatography with a modified mobile phase (containing a base like triethylamine) or an alternative stationary phase like alumina or amine-functionalized silica.[1][5][6]
-
Recrystallization: For the final polishing step to obtain a highly pure, crystalline solid, recrystallization from a suitable solvent system can be employed.[8][9]
Q2: How do I choose the right solvent system for column chromatography?
A2: The choice of solvent depends on the polarity of your compound and the impurities.
-
Starting Point: For polar amines, a common starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent systems. The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Gradient Elution: It is often beneficial to start with a less polar solvent system and gradually increase the polarity during the chromatography run (gradient elution). This allows for the elution of less polar impurities first, followed by your more polar product.
Q3: What are the expected impurities from the synthesis of this compound?
A3: The synthesis likely involves the reaction of 2-amino-5-bromopyridine with a protected 4-aminobutyl halide or a similar electrophile, followed by deprotection. Potential impurities include:
-
Unreacted 2-amino-5-bromopyridine.
-
The protected 4-aminobutyl starting material.
-
Dialkylated product (where two molecules of 2-amino-5-bromopyridine react with one molecule of the butyl electrophile, if it is a dihalide).
-
Over-brominated species (e.g., 2-amino-3,5-dibromopyridine) if the bromination step was not selective.[8]
Q4: Can I use cation-exchange chromatography for purification?
A4: Yes, cation-exchange chromatography can be an excellent method for purifying positively charged molecules like protonated amines.[12] The basic compound will bind to the negatively charged resin. It can then be eluted by increasing the pH or the ionic strength of the buffer. This technique is particularly useful for separating the desired product from neutral or anionic impurities.[12]
IV. Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane, 10 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution three times with 1M HCl (3 x 10 mL per 1 g of crude material). Combine the acidic aqueous layers.
-
Cool the combined aqueous layers in an ice bath and basify to pH > 10 by the slow addition of 2M NaOH.
-
Extract the now basic aqueous solution three times with Dichloromethane (3 x 10 mL per 1 g of crude material).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Column Chromatography with Basic Modifier
-
Prepare the eluent system identified by TLC (e.g., 95:5 Dichloromethane:Methanol) and add 1% triethylamine.
-
Pack a silica gel column with the prepared eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the basic eluent, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
V. Data Summary
Table 1: Recommended Purification Techniques
| Purification Method | Principle | Target Impurities Removed | Key Advantage |
| Acid-Base Extraction | Differential solubility in acidic/basic solutions | Neutral and acidic compounds | Removes large amounts of non-basic impurities efficiently.[3][11] |
| Normal-Phase Chromatography (with basic modifier) | Differential adsorption to silica gel | Compounds with similar basicity but different polarity | Good for separating closely related basic compounds.[1] |
| Cation-Exchange Chromatography | Reversible binding to a negatively charged resin | Neutral and anionic compounds | Highly specific for cationic (protonated) amines.[12] |
| Recrystallization | Difference in solubility at different temperatures | Minor impurities | Provides a highly pure, crystalline final product.[9] |
VI. Visualizations
Caption: Workflow for purification using acid-base extraction.
VII. References
-
Shimonishi, Y., & Hong, Y. M. (1986). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Journal of Chromatography A, 361, 249-256.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction. [Link]
-
Smith, A. B., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(15), 3894–3897. [Link]
-
Reddit. (2022). r/Chempros - Amine workup. [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]
-
Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1763-1770. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
ResearchGate. (n.d.). Removal of 2-aminopyridine from different types of real water samples. [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]
-
University of Alberta. (n.d.). Column chromatography. [Link]
-
ResearchGate. (n.d.). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. [Link]
-
MDPI. (2019). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Molecules, 24(18), 3345. [Link]
-
Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2725-2732. [Link]
-
Molecules. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596. [Link]
-
CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
Sources
- 1. biotage.com [biotage.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. silicycle.com [silicycle.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 10. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 11. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 12. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"resolving poor solubility of 2-n-(4-Aminobutyl)-amino-5-bromopyridine in assays"
Technical Support Center
Topic: Resolving Poor Solubility of 2-n-(4-Aminobutyl)-amino-5-bromopyridine in Assays
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges encountered during in vitro and in vivo experiments. As Senior Application Scientists, we have consolidated field-proven insights and foundational scientific principles to help you achieve consistent and reliable results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges researchers face.
Q1: My 10 mM stock solution of this compound in 100% DMSO is perfectly clear, but it immediately precipitates when I dilute it into my aqueous assay buffer (e.g., PBS at pH 7.4). Why does this happen?
A1: This phenomenon, often called "crashing out," is a classic sign of a compound with low aqueous solubility.[1][2] While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many hydrophobic compounds, its solubilizing power is dramatically reduced upon dilution into an aqueous medium.[1][2] The compound precipitates because the aqueous buffer cannot maintain the high concentration that was stable in 100% DMSO. The issue is compounded by the fact that many discovery compounds possess structural features, such as lipophilic aromatic rings, that lead to poor water solubility.[2]
Q2: What is the very first and most effective step I should take to solve this precipitation issue?
A2: The molecular structure of this compound contains two basic amine groups: one on the pyridine ring and a primary amine on the butyl sidechain. The solubility of such basic compounds is highly dependent on pH.[3][4][5] Therefore, the most direct and effective initial strategy is to adjust the pH of your assay buffer . By lowering the pH, you protonate the amine groups, forming cationic salts that are significantly more water-soluble than the neutral form.[3][6] For most basic drugs, solubility increases below their pKa.[3]
Q3: Can I simply increase the final concentration of DMSO in my assay to keep the compound in solution?
A3: While tempting, this approach has significant limitations. High concentrations of DMSO can be toxic to cells and may interfere with assay components, leading to unreliable data.[7][8][9][10] For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5%, with 0.1% being a widely accepted safe limit for sensitive cell lines.[11][10][12] Exceeding 1% DMSO can lead to various cellular effects, including altered growth, membrane damage, or apoptosis.[8][13] Always run a solvent tolerance control to determine the maximum acceptable DMSO concentration for your specific assay system.
Q4: I don't have access to specialized equipment to determine the pKa. How can I still use pH modification effectively?
A4: You do not need to know the exact pKa values to perform an effective solubility screen. The guiding principle is that for a basic compound, lowering the pH will increase solubility.[3][5] You can perform a simple empirical test by preparing several small batches of your assay buffer at different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5) and visually assessing the solubility of your compound at the desired final concentration. This practical approach allows you to identify a pH that maintains solubility without requiring precise pKa data.
Part 2: In-Depth Troubleshooting and Systematic Solutions
When initial troubleshooting is insufficient, a more systematic approach is required. This section provides a logical workflow, from understanding the compound's chemistry to applying advanced solubilization techniques.
Understanding the Chemistry: Why pH is Paramount
The structure of this compound is key to solving its solubility issues. It is a basic compound due to its two amine functionalities.
-
Aminopyridine Moiety: The nitrogen in the pyridine ring and the exocyclic amino group contribute to its basicity. Aminopyridines are known to be soluble in acidic conditions.[14]
-
Alkyl Amine Moiety: The primary amine on the butyl chain is a strong base.
At neutral or physiological pH (~7.4), these amine groups are only partially protonated. The uncharged, neutral form of the molecule is more lipophilic and less soluble in water. By lowering the pH of the aqueous environment, we drive the equilibrium towards the protonated (charged, salt) form, which is inherently more water-soluble, a common strategy for both acidic and basic drugs.[6][15]
Systematic Workflow for Solubility Enhancement
This workflow provides a step-by-step process to identify the optimal conditions for your compound in your specific assay.
Caption: A decision-making workflow for troubleshooting compound solubility.
Step 1 (Protocol): Kinetic Solubility Screening by pH Adjustment
This protocol allows for a rapid assessment of your compound's solubility across a range of pH values.
Objective: To identify the lowest pH required to fully solubilize this compound at the target assay concentration.
Materials:
-
10 mM stock of the compound in 100% DMSO.
-
A set of biologically compatible buffers (e.g., MES, HEPES, PBS) adjusted to pH 7.4, 7.0, 6.5, 6.0, and 5.5.
-
96-well clear flat-bottom plate.
-
Multichannel pipette.
Method:
-
Add 198 µL of each buffer (from pH 7.4 down to 5.5) to separate wells of the 96-well plate.
-
Using a multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final compound concentration of 100 µM in 1% DMSO.
-
Mix the plate gently by tapping or using a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 1 hour. This allows time for any potential precipitation to fully develop.
-
Visually inspect each well against a dark background. Look for any signs of cloudiness, particulates, or crystals. You can also use a plate reader to measure light scatter at ~600 nm as a more quantitative measure of precipitation.
-
Result Interpretation: The optimal pH is the highest pH at which the solution remains perfectly clear. Use this pH for your subsequent assays, but first, confirm that this pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).
Step 2: Judicious Use of Co-Solvents
If pH adjustment alone is insufficient or incompatible with your assay, the next step is to evaluate the use of organic co-solvents.[6][16] Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for the hydrophobic compound.
Table 1: Common Co-Solvents and Their Recommended Limits in Assays
| Co-Solvent | Typical Limit (Cell-Based) | Typical Limit (Biochemical) | Notes |
| DMSO | ≤ 0.5% [10][12] | ≤ 5% | Can inhibit enzymes and is cytotoxic at higher concentrations. |
| Ethanol | ≤ 0.5% | ≤ 5% | Generally less toxic than DMSO but can still affect cell metabolism.[9] |
| PEG-400 | ≤ 1% | ≤ 10% | A polymer generally well-tolerated but can increase viscosity. |
| Glycerol | ≤ 1% | ≤ 20% | High viscosity; can impact enzyme kinetics. |
Note: These limits are general guidelines. The specific tolerance of your assay must be determined experimentally.
Step 3: Advanced Solubilization with Excipients
When pH and co-solvents fail, advanced formulation excipients like cyclodextrins can be employed.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[17][][20][21]
-
How it Works: The hydrophobic part of your compound partitions into the cyclodextrin's core, while the complex as a whole remains dissolved in water due to the hydrophilic shell.[17][]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and safety profiles.[20]
-
When to Use: Consider cyclodextrins when your assay is highly sensitive to organic solvents and pH modification is not an option. They are particularly useful for in vivo studies where minimizing solvent toxicity is critical.
Protocol: Screening with HP-β-CD
-
Prepare a 40% (w/v) stock solution of HP-β-CD in your optimal assay buffer.
-
Create a serial dilution of the HP-β-CD stock in the buffer to get final concentrations of 20%, 10%, 5%, 2.5%, and 1%.
-
Add your compound (from a DMSO stock, keeping final DMSO <0.1%) to each HP-β-CD dilution.
-
Incubate and observe for solubility as described in the pH screening protocol.
References
- Solubility of Things. 4-Aminopyridine | Solubility of Things.
- Hollebeeck, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894.
- Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 373.
- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- SpringerLink. Considerations regarding use of solvents in in vitro cell based assays.
- Cal-Vidal, L., et al. (2022). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. International Journal of Molecular Sciences, 23(24), 15831.
- ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization.
- ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
- Scientist Solutions. DMSO in cell based assays.
- RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- PubChem. 2-Aminopyridine.
- Ovid. Cyclodextrins as pharmaceutical solubilizers.
- MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
- Vietnam Journal of Science and Technology. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
- International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
- LifeTein. DMSO usage in cell culture.
- ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- ResearchGate. What the concentration of DMSO you use in cell culture assays?.
- YouTube. Ph and Solubility of Drugs.
- ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
- University of Arizona. Principles of Drug Action 1, Spring 2005, Amines.
- ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- PubChem. 2-Amino-5-bromopyridine.
- Asian Journal of Dental and Health Sciences. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
- PubChem. 2-Amino-4-bromopyridine.
- ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine?.
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- 4. webhome.auburn.edu [webhome.auburn.edu]
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"overcoming off-target effects of 2-n-(4-Aminobutyl)-amino-5-bromopyridine"
An Investigator's Guide to Characterizing and Overcoming Off-Target Effects of a Novel Aminopyridine-Based Kinase Inhibitor
Prepared by: Gemini, Senior Application Scientist Last Updated: 2026-01-09
Introduction
Welcome to the technical support center for APB-1, a novel ATP-competitive kinase inhibitor built on a 2-n-(4-aminobutyl)-amino-5-bromopyridine scaffold. APB-1 was designed for high-potency inhibition of its primary target, Kinase A. However, the aminopyridine core, a common pharmacophore in kinase inhibitor design, is known to interact with the highly conserved ATP-binding pocket of many kinases.[1] This structural feature, while crucial for on-target activity, necessitates a thorough investigation of potential off-target effects to ensure the accurate interpretation of experimental results.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, validate, and mitigate the off-target effects of APB-1. Our approach is grounded in principles of scientific integrity, providing you with the rationale behind experimental choices and self-validating protocols to build confidence in your data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during your experiments with APB-1, which could be indicative of off-target activity.
Q1: My phenotypic results (e.g., decreased cell viability) are more potent than what I see with siRNA/CRISPR knockdown of Kinase A. Why is there a discrepancy?
A1: This is a classic sign of polypharmacology, where the inhibitor affects multiple targets.[2][3] The potent phenotype is likely the result of APB-1 inhibiting both the intended Kinase A and one or more off-target kinases that also play a role in the observed phenotype (e.g., cell survival). It is crucial to determine the selectivity profile of APB-1 to deconvolve these effects.
-
Troubleshooting Steps:
-
Perform a Kinase Selectivity Profile: Screen APB-1 against a broad panel of kinases (e.g., 100-400 kinases) at a fixed concentration (e.g., 1 µM) to identify potential off-target hits.[4][5][6] This will provide a global view of the inhibitor's selectivity.
-
Validate Hits with Dose-Response: For any kinases inhibited >50% in the initial screen, perform 10-point dose-response curves to determine the IC50 or Kd values. This quantifies the potency of APB-1 against each potential off-target.
-
Use an Orthogonal Tool Compound: If a significant off-target (e.g., "Kinase B") is identified, use a structurally distinct inhibitor of Kinase B to see if it phenocopies the effects of APB-1. This helps to confirm if the off-target interaction is biologically relevant.[7][8]
-
Q2: I'm observing unexpected cellular toxicity at concentrations where Kinase A is fully inhibited. What could be the cause?
A2: Unexpected toxicity often points to the inhibition of proteins essential for cell health that are not your primary target.[9] Kinase inhibitors can bind to non-kinase proteins or inhibit kinases that regulate critical housekeeping functions.[3]
-
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Use the Cellular Thermal Shift Assay (CETSA) to verify that APB-1 is binding to Kinase A in your cellular model at the concentrations you are using.[10][11][12] This assay measures the thermal stabilization of a protein upon ligand binding.[13]
-
Investigate Broader Off-Targets: If target engagement is confirmed, the toxicity is likely from an off-target. Consider a proteome-wide profiling method, such as chemical proteomics, to identify non-kinase binding partners of APB-1.
-
Perform a "Rescue" Experiment: If you have identified a likely off-target responsible for the toxicity, a rescue experiment can provide strong evidence.[14] For example, if APB-1's toxicity is due to inhibiting "Kinase C," expressing a drug-resistant mutant of Kinase C in your cells should "rescue" them from the toxic effects of APB-1, while still showing inhibition of the primary target's pathway.
-
Q3: My western blot shows that a downstream substrate of Kinase A is not fully dephosphorylated, even at saturating concentrations of APB-1. Is the inhibitor not working?
A3: This could indicate a few possibilities. The inhibitor might not be fully engaging the target in the complex cellular environment, or a parallel pathway, unaffected by APB-1, might also be phosphorylating the same substrate. It could also be a paradoxical effect where inhibiting one kinase leads to the activation of another.[15]
-
Troubleshooting Steps:
-
Verify Target Engagement with CETSA: As in Q2, CETSA is the definitive experiment to confirm that APB-1 is binding to Kinase A in your cells.[16] A lack of thermal shift would suggest issues with cell permeability or rapid metabolism of the compound.
-
Analyze the Kinase Selectivity Profile: Your kinase screen might reveal that APB-1 inhibits a kinase upstream in an opposing pathway, leading to feedback activation that counteracts the inhibition of Kinase A.
-
Use an Orthogonal Validation Method: Confirm the on-target effect with a different method. For instance, if you are using an antibody against a phospho-substrate, try a direct activity assay from cell lysates treated with APB-1.
-
Investigational Workflows & Protocols
To systematically address off-target effects, a logical progression of experiments is required. This section provides detailed protocols for the key validation assays.
Workflow for Off-Target Characterization
This diagram outlines the decision-making process for investigating a potential off-target effect.
Caption: Decision workflow for identifying and validating off-target effects.
Protocol 1: Kinase Selectivity Profiling
This protocol describes a general approach for an initial broad screening of APB-1 against a kinase panel. Many commercial vendors offer this as a service.[4][6][17]
-
Compound Preparation: Prepare a 10 mM stock solution of APB-1 in 100% DMSO. For the primary screen, a final assay concentration of 1 µM is typical.
-
Assay Format: A common format is a radiometric assay (e.g., using ³³P-ATP) or a luminescence-based assay (e.g., ADP-Glo™).[4] The latter measures ADP production, which is proportional to kinase activity.
-
Reaction Setup (per kinase):
-
Add kinase, substrate, and buffer to a multi-well plate.
-
Add APB-1 (1 µM final concentration) or DMSO vehicle control.
-
Initiate the reaction by adding ATP (typically at the Km concentration for each specific kinase to allow for fair comparison).[18]
-
-
Incubation: Incubate at 30°C for the specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the output (e.g., luminescence or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_APB1 / Signal_DMSO))
-
Data Presentation: Example Kinase Profile for APB-1
| Target | Kinase Family | % Inhibition @ 1 µM APB-1 |
| Kinase A (On-Target) | CMGC | 98% |
| Kinase X | TK | 85% |
| Kinase Y | AGC | 62% |
| Kinase Z | CAMK | 15% |
This table clearly identifies Kinase X and Kinase Y as significant potential off-targets requiring further validation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for creating a melt curve to demonstrate target engagement in intact cells.[10][11]
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with APB-1 at the desired concentration (e.g., 1 µM) or DMSO vehicle for 1-2 hours at 37°C.
-
-
Harvesting and Aliquoting:
-
Harvest cells by trypsinization, wash with PBS, and pellet.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Heat Treatment:
-
Place the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments).
-
Heat for 3 minutes, then cool at room temperature for 3 minutes.[10]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).[10]
-
Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble Kinase A (and potential off-targets) in each sample by Western Blot or ELISA.
-
Plot the relative amount of soluble protein versus temperature. A rightward shift in the curve for the APB-1-treated sample indicates thermal stabilization and therefore, target engagement.[13]
-
Protocol 3: Competition Binding Assay
This assay helps validate a direct binding interaction between APB-1 and a suspected off-target, Kinase X. It measures how effectively APB-1 competes with a known, labeled ligand for Kinase X.[19][20][21]
Caption: Principle of a competition binding assay.
-
Reagents:
-
Purified recombinant Kinase X.
-
A "tracer" ligand: a known ligand for Kinase X labeled with a fluorescent tag or radioisotope.
-
APB-1 at a range of concentrations.
-
-
Assay Setup:
-
In a multi-well plate, combine Kinase X and the tracer ligand at a fixed concentration.
-
Add APB-1 across a serial dilution range.
-
-
Incubation: Allow the reaction to reach equilibrium (time will depend on the binding kinetics).
-
Detection: Measure the signal from the bound tracer. Common methods include Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).[20][22]
-
Data Analysis: Plot the signal against the concentration of APB-1. The concentration of APB-1 that displaces 50% of the tracer is the IC50, from which a Ki (inhibition constant) can be calculated to quantify binding affinity.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Cheng, A. C., Eksterowicz, J., Ge, H., & Yamashita, D. S. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Zierler, K. (1989). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 35(9), 1849-1854. [Link]
- Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay.
- Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs.
- ResearchGate. (n.d.). 2-aminopyridine – a classic and trendy pharmacophore.
- MRC PPU. (n.d.). Kinase Profiling Inhibitor Database.
- Lu, J., Siramshetty, V. B., & Preissner, R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry, 7, 479. [Link]
- van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PLoS ONE, 5(8), e12039. [Link]
- NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
- Fluidic Sciences Ltd. (n.d.). Competition Assays vs. Direct Binding Assays: How to choose.
- Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR.
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1447, 237-251. [Link]
- Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- Royal Society of Chemistry. (2016). 2-Aminopyridine – an unsung hero in drug discovery.
- National Institutes of Health. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
- Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology, 25(1), 107-115.e5. [Link]
- AMiner. (n.d.). 2-Aminopyridine - an Unsung Hero in Drug Discovery.
- Frontiers. (2014). Pharmacological approaches to understanding protein kinase signaling networks.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- MDPI. (2024). Computational Strategies Reshaping Modern Drug Discovery.
- ResearchGate. (2016). Rescue Experiment to exclude the possible off-target for RNA knock down experiments?.
- National Institutes of Health. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- National Institutes of Health. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- National Institutes of Health. (2017). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development.
- ACS Publications. (2024). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands.
- LCGC. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- BMC Systems Biology. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- CD Genomics. (n.d.). Designing for Precision: How to Reduce CRISPR Off-Target Effects.
- PubMed. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors.
- National Institutes of Health. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
- National Institutes of Health. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- National Institutes of Health. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
- Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments.
- National Institutes of Health. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing.
- Open Access Journals. (n.d.). A Brief View on Pyridine Compounds.
- PubMed. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors.
- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- PubMed. (2022). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281.
- Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity.
- MDPI. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
Sources
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- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
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- 22. nicoyalife.com [nicoyalife.com]
Technical Support Center: Enhancing the In Vivo Stability of 2-n-(4-Aminobutyl)-amino-5-bromopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-n-(4-Aminobutyl)-amino-5-bromopyridine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the stability challenges encountered during in vivo studies. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and efficacy of your compound throughout your experiments.
Section 1: Understanding the Stability Challenges of this compound
The chemical structure of this compound, featuring a primary and a secondary amine group on a pyridine ring, presents inherent stability concerns. Aminopyridine derivatives are susceptible to degradation through several pathways, which can be exacerbated by the physiological conditions of in vivo studies.
Common Degradation Pathways
The primary routes of degradation for aminopyridines include:
-
Oxidation: The amino groups are susceptible to oxidation, which can be catalyzed by enzymes or reactive oxygen species present in biological systems. This can lead to the formation of hydroxylated or N-oxide derivatives.[1][2]
-
Hydroxylation: The pyridine ring itself can undergo hydroxylation, altering the compound's structure and potentially its biological activity.[3][4]
-
Metabolism: In vivo, the compound will be subjected to metabolic enzymes, primarily in the liver, which can lead to various modifications and rapid clearance.[5]
These degradation processes can significantly impact the compound's bioavailability, pharmacokinetic profile, and ultimately, its therapeutic efficacy.
Section 2: Troubleshooting Guide for Stability Issues
This section addresses specific problems you may encounter during your in vivo experiments in a question-and-answer format.
Q1: I'm observing rapid clearance and low bioavailability of my compound in pharmacokinetic studies. What could be the cause and how can I address it?
A1: Rapid clearance and low bioavailability are often indicative of poor metabolic stability. The aminobutyl and aminopyridine moieties are likely targets for metabolic enzymes.
Troubleshooting Steps & Solutions:
-
Formulation Optimization:
-
pH Adjustment: The solubility and stability of amine-containing compounds are highly pH-dependent. Ensure your formulation buffer is optimized to a pH where the compound is most stable. Typically, a slightly acidic pH can protonate the amines, protecting them from oxidation.[1]
-
Excipient Selection: Incorporate antioxidants such as ascorbic acid or EDTA into your formulation to mitigate oxidative degradation. For oral formulations, consider sustained-release matrices to protect the drug from the harsh environment of the GI tract and control its release.[6][[“]]
-
Liposomal Encapsulation: Encapsulating the compound in liposomes can shield it from metabolic enzymes and improve its circulation time.[8]
-
-
Prodrug Strategy:
-
Consider synthesizing a prodrug by temporarily masking the reactive amine groups. For example, an amide linkage can be introduced, which would be cleaved in vivo by esterases to release the active compound. This can improve metabolic stability and oral absorption.
-
-
Structural Modification (Bioisosteric Replacement):
Q2: My compound appears to be degrading in the formulation before I can even administer it. How can I improve its pre-administration stability?
A2: Pre-administration instability is often due to oxidative degradation or reactions with formulation components.
Troubleshooting Steps & Solutions:
-
Storage Conditions: Store the stock solution and final formulation at low temperatures (2-8°C or -20°C) and protected from light.
-
Inert Atmosphere: Prepare the formulation under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Excipient Compatibility: Ensure all excipients are compatible with your compound. Avoid those that may catalyze degradation.
-
Fresh Preparation: Prepare the formulation as close to the time of administration as possible.
Q3: How can I accurately assess the stability of my compound in biological matrices?
A3: A robust stability assessment is crucial for interpreting your in vivo data correctly.
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol will help you determine the stability of this compound in plasma.
Materials:
-
Test compound stock solution
-
Control plasma (from the same species as your in vivo model)
-
Incubator (37°C)
-
Acetonitrile (or other suitable protein precipitation solvent)
-
LC-MS/MS system
Procedure:
-
Spike the test compound into pre-warmed plasma at a final concentration relevant to your in vivo studies.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.[11][12][13]
Data Analysis:
-
Plot the percentage of the remaining compound against time.
-
Calculate the half-life (t½) of the compound in plasma.
A short half-life in this assay indicates poor plasma stability and suggests that the compound is likely to be rapidly cleared in vivo.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the ideal pH for formulating this compound for intravenous injection? A: Generally, a pH between 4 and 6 is a good starting point for amine-containing compounds to ensure both solubility and stability by keeping the amine groups protonated. However, this must be optimized for your specific compound and balanced with physiological tolerability.
Q: Are there any specific excipients I should avoid when formulating this compound? A: Avoid excipients with reactive functional groups that could interact with the amines, such as aldehydes or ketones. Also, be cautious with excipients that may contain trace metal impurities, as these can catalyze oxidation.
Q: Can I use a sustained-release formulation for my subcutaneous injections? A: Yes, formulating your compound in a biodegradable polymer matrix (e.g., PLGA) for subcutaneous injection can provide a sustained release profile, which can improve efficacy and reduce the frequency of administration.
Section 4: Visualizing Workflows and Concepts
Degradation and Stabilization Workflow
This diagram illustrates the decision-making process for addressing stability issues.
Caption: Decision workflow for enhancing compound stability.
Key Stability Parameters and Solutions
| Parameter | Potential Issue | Recommended Solution(s) |
| pH | Degradation in non-optimal pH | Optimize formulation pH (typically slightly acidic for amines) |
| Oxygen Exposure | Oxidative degradation | Formulate under inert gas; add antioxidants (e.g., ascorbic acid) |
| Enzymatic Degradation | Rapid metabolism in vivo | Liposomal encapsulation; prodrug approach; sustained-release formulation |
| Storage Temperature | Instability in solution | Store at recommended low temperatures (2-8°C or -20°C) |
| Light Exposure | Photodegradation | Protect from light at all stages of handling and storage |
References
- Proposed pathway of 4-aminopyridine degradation by the enrichment... - ResearchGate.
- Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed.
- Microbial Degradation of Pyridine and Its Derivatives - ResearchGate.
- What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? | ResearchGate.
- US8440703B2 - Methods of using sustained release aminopyridine compositions - Google Patents.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - PubMed Central.
- WO2022124946A1 - New polymorphic forms of 4-aminopyridine and pharmaceutical application of same - Google Patents.
- Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury - PubMed.
- Intraliposomal Trapping Agents for Improving In Vivo Liposomal Drug Formulation Stability.
- Strategies to enhance pharmaceutical formulation stability - Consensus.
- 4 Aminopyridine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.
- Analytical Techniques In Stability Testing | Separation Science.
Sources
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4 Aminopyridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. US8440703B2 - Methods of using sustained release aminopyridine compositions - Google Patents [patents.google.com]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Inconsistent Results in 2-n-(4-Aminobutyl)-amino-5-bromopyridine Experiments
Welcome to the technical support center for 2-n-(4-Aminobutyl)-amino-5-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this versatile building block. As a substituted bromopyridine, its reactivity is influenced by the interplay of its amino substituents and the halogen's position on the pyridine ring, which can lead to unexpected outcomes. This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve experimental issues, ensuring the reliability and reproducibility of your results.
Part 1: Synthesis and Purification FAQs
Inconsistencies often originate from the synthesis and purification stages. Ensuring the quality and purity of your this compound is the first critical step towards reproducible downstream applications.
Question 1: My synthesis of this compound from 2,5-dibromopyridine and 1,4-diaminobutane is resulting in low yields and a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?
Answer: This is a common issue stemming from the nucleophilic aromatic substitution (SNAr) reaction of 2,5-dibromopyridine with 1,4-diaminobutane. Several factors can contribute to low yields and byproduct formation.
Causality Behind Experimental Choices: The reaction is a nucleophilic aromatic substitution where the amine attacks the electron-deficient pyridine ring. The positions on the pyridine ring are not equally reactive. Positions 2 and 4 are more activated towards nucleophilic attack than position 5.[1] This inherent reactivity difference is a primary reason for potential side reactions.
Potential Causes & Troubleshooting Steps:
-
Di-substitution: The most common byproduct is the di-substituted pyridine, where both bromine atoms are replaced by 1,4-diaminobutane. To minimize this, use an excess of 2,5-dibromopyridine relative to the diamine.
-
Regioisomeric Substitution: While the 2-position is generally more reactive, substitution at the 5-position can occur, leading to isomeric impurities. Reaction temperature plays a crucial role here; lower temperatures favor selectivity.
-
Catalyst and Solvent Choice: The selection of a suitable catalyst and solvent system is critical. For instance, using p-toluenesulfonic acid (PTSA) under specific conditions can improve yields in related pyridine syntheses.[2]
Optimized Protocol for Selective Mono-substitution:
-
Reactant Stoichiometry: Begin with a 3:1 molar ratio of 2,5-dibromopyridine to 1,4-diaminobutane.
-
Solvent: Use a polar aprotic solvent such as DMSO or DMF to facilitate the reaction.
-
Temperature Control: Maintain the reaction temperature at 80-90°C. Higher temperatures can lead to di-substitution.
-
Reaction Monitoring: Track the reaction progress using TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Purify the crude product using column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
| Parameter | Conventional Approach | Optimized Approach | Expected Outcome |
| Molar Ratio (Dibromopyridine:Diamine) | 1:1.2 | 3:1 | Reduced di-substitution |
| Temperature | >100°C | 80-90°C | Improved regioselectivity |
| Catalyst | None | Consider weak acid catalyst | Potentially faster, cleaner reaction |
Experimental Workflow Diagram:
Caption: Optimized synthesis and purification workflow for this compound.
Question 2: I am observing a persistent impurity in my purified this compound that I cannot identify. How can I characterize this impurity and what might it be?
Answer: Unidentified impurities can significantly impact downstream experiments. A systematic approach to characterization is key.
Potential Impurities and Their Origin:
-
Starting Materials: Unreacted 2,5-dibromopyridine or 1,4-diaminobutane.
-
Isomeric Product: The regioisomer, 5-n-(4-Aminobutyl)-amino-2-bromopyridine.
-
Di-substituted Product: 2,5-bis(n-(4-Aminobutyl)-amino)pyridine.
-
Solvent Adducts: Residual high-boiling point solvents like DMSO or DMF.
Characterization Protocol:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the exact mass of the impurity. This can help in deducing its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Compare the spectrum of your impure sample to a reference spectrum of the pure product. Look for extra peaks. The number of protons and their splitting patterns can provide structural clues.
-
¹³C NMR: This can help identify the number of unique carbons and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments can establish connectivity between protons and carbons, which is invaluable for structure elucidation.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the impurity from your main product and obtaining its mass simultaneously.
| Technique | Information Gained | Actionable Insight |
| LC-MS | Retention time and mass of impurity | Differentiate from starting materials and product |
| HRMS | Exact mass and molecular formula | Identify if it is an isomer or a different compound |
| ¹H & ¹³C NMR | Proton and carbon environments | Structural information |
| 2D NMR | Connectivity of atoms | Full structure elucidation |
Part 2: Handling and Storage FAQs
The stability of this compound can be a source of inconsistency if not handled and stored correctly.
Question 3: My sample of this compound seems to degrade over time, leading to inconsistent results in my assays. What are the recommended storage conditions?
Answer: The presence of two amino groups makes this compound susceptible to oxidation and degradation.
Degradation Pathways: The primary amino group at the end of the butyl chain and the secondary amine attached to the pyridine ring can be oxidized by atmospheric oxygen. Light can also catalyze degradation.
Recommended Storage Protocol:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Temperature: Store at low temperatures (-20°C is recommended for long-term storage). For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Store in a desiccated environment to prevent hydrolysis and absorption of water, which can affect weighing accuracy and reactivity.
Logical Relationship Diagram for Compound Stability:
Caption: Factors affecting the stability of this compound and corresponding storage solutions.
Part 3: Application and Reactivity FAQs
Inconsistent results often manifest during the use of this compound in subsequent reactions.
Question 4: I am using this compound in a Suzuki coupling reaction, but the yields are variable. What factors could be causing this inconsistency?
Answer: The success of a Suzuki coupling reaction with this substrate depends on several factors, including catalyst choice, base, solvent, and the purity of the starting material.
Key Factors Influencing Suzuki Coupling:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. A common issue is catalyst deactivation.
-
Base: The base plays a crucial role in the catalytic cycle. The strength and solubility of the base can affect the reaction rate and yield.
-
Solvent: The solvent system must be able to dissolve the reactants and the base, and be stable at the reaction temperature.
-
Purity of Starting Material: As discussed, impurities in your this compound can interfere with the catalytic cycle.
Troubleshooting Suzuki Coupling Reactions:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inactive catalyst | Screen different Pd catalysts and ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). |
| Inappropriate base | Try different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Byproduct Formation | Side reactions of the amino groups | Protect the amino groups with a suitable protecting group (e.g., Boc) before the coupling reaction. |
| Inconsistent Yields | Variable purity of starting material | Re-purify the this compound and ensure it is dry. |
Signaling Pathway Diagram for Suzuki Coupling:
Caption: Catalytic cycle of the Suzuki coupling reaction.
By systematically addressing these potential issues, from synthesis to application, you can significantly improve the consistency and reliability of your experiments involving this compound.
References
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
Sources
Technical Support Center: Optimizing Buffer Conditions for 2-n-(4-Aminobutyl)-amino-5-bromopyridine Binding Assays
Welcome to the technical support center for optimizing buffer conditions for binding assays involving 2-n-(4-Aminobutyl)-amino-5-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experimental results.
I. Introduction: The Critical Role of Buffer Optimization
The success of any ligand-binding assay hinges on the careful optimization of buffer conditions.[1][2] The buffer not only maintains the stability and activity of the interacting molecules but also minimizes non-specific binding and signal artifacts.[3] For a compound like this compound, which possesses distinct chemical properties, tailoring the buffer composition is paramount for obtaining reliable and meaningful data.
This guide will walk you through the key parameters of buffer optimization, providing both theoretical explanations and practical troubleshooting advice.
II. Understanding the Physicochemical Properties of Your Ligand
Before diving into buffer optimization, it's crucial to understand the properties of this compound. While specific experimental data for this exact compound is not widely published, we can infer its likely behavior based on its structural components: an aminopyridine core and an aminobutyl side chain.
-
Aminopyridine Core: The pyridine ring is a weak base. The amino group attached to the ring will influence its pKa. The bromine atom is an electron-withdrawing group, which will also affect the basicity of the ring nitrogen and the exocyclic amino group.
-
Aminobutyl Side Chain: This flexible, positively charged (at physiological pH) side chain can participate in electrostatic and hydrogen bonding interactions.
These features suggest that pH and ionic strength will be critical factors in modulating the binding of this ligand to its target protein.
III. Core Buffer Components and Their Optimization
A systematic approach to buffer optimization involves the individual and combined assessment of several key components.
pH: The Master Variable
Why it's critical: The pH of the buffer dictates the protonation state of both the ligand and the protein, directly influencing their charge and, consequently, their interaction.[4] For aminopyridine compounds, pH can significantly affect binding capacity.[5]
Troubleshooting & FAQs:
-
Q: What is the optimal starting pH for my assay?
-
Q: My binding signal is weak. Could pH be the issue?
-
A: Yes. A suboptimal pH can lead to poor binding affinity. If the binding site involves key residues whose protonation state is pH-sensitive, you may only observe strong binding within a narrow pH range. Consider performing a "pH screen" where you test a series of buffers with different pH values.
-
-
Q: How do I choose the right buffering agent?
-
A: Select a buffer whose pKa is close to the desired experimental pH to ensure stable pH control. Commonly used buffers in binding assays include HEPES, Tris, and Phosphate-Buffered Saline (PBS).[3] Be mindful that some buffer components can interact with your system; for example, phosphate can sometimes interact with divalent cation binding sites.
-
Ionic Strength: Modulating Electrostatic Interactions
Why it's critical: The salt concentration of the buffer influences electrostatic interactions.[8] The aminobutyl side chain of your ligand is likely positively charged, making ionic strength a key parameter to optimize.
Troubleshooting & FAQs:
-
Q: I'm observing high non-specific binding. How can adjusting ionic strength help?
-
A: High non-specific binding is often due to unwanted electrostatic interactions.[9] Increasing the salt concentration (e.g., NaCl or KCl) in your buffer can help to shield these charges and reduce non-specific binding.[10] Try titrating the salt concentration from 50 mM up to 500 mM to find the optimal balance.[11]
-
-
Q: Could high salt concentrations disrupt the specific binding of my ligand?
-
A: Yes, if the primary binding interaction is electrostatic in nature, very high salt concentrations can weaken or abolish the specific signal.[12][13] This is why a systematic titration of salt concentration is crucial to identify the optimal window that minimizes non-specific binding without compromising specific interactions.
-
-
Q: Are all salts the same?
-
A: Different salts can have varying effects. While NaCl and KCl are most common, in some surface plasmon resonance (SPR) experiments, MgCl₂ has been shown to be effective in reducing non-specific binding.[10] However, be cautious as divalent cations like Mg²⁺ can also play specific roles in protein function and binding.[6]
-
Detergents: Combating Hydrophobicity and Aggregation
Why it's critical: Detergents are amphipathic molecules used to solubilize membrane proteins and prevent non-specific binding due to hydrophobic interactions.[14][15][16][17] They are also useful in preventing the aggregation of both proteins and ligands.
Troubleshooting & FAQs:
-
Q: My protein is prone to aggregation. What type of detergent should I use?
-
Q: I'm working with a membrane protein. How do I choose the right detergent for solubilization?
-
A: Solubilizing membrane proteins requires careful selection of a detergent that can mimic the lipid bilayer environment without denaturing the protein.[14] The choice is highly protein-dependent, and screening a panel of detergents is often necessary.
-
-
Q: Can detergents interfere with my assay?
-
A: Yes, some detergents can interfere with certain assay formats or downstream applications.[15] For instance, high concentrations of some detergents can disrupt protein-protein interactions.[19] It's important to use the lowest effective concentration and to ensure compatibility with your detection method.
-
Additives: Fine-Tuning Stability and Specificity
Why it's critical: Various additives can be included in the buffer to enhance protein stability, reduce non-specific binding, and improve overall assay performance.
Troubleshooting & FAQs:
-
Q: What are some common additives to improve protein stability?
-
A: Glycerol (typically 5-20%) is often used to stabilize proteins.[18][20] Reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are essential if your protein has exposed cysteine residues prone to oxidation. TCEP is often recommended for ITC as it is less likely to cause baseline drift.[21]
-
-
Q: How can I further reduce non-specific binding?
-
Q: My ligand has low solubility. What can I do?
-
A: For hydrophobic ligands, a small amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) may be necessary to ensure solubility.[8][13] However, it is critical to keep the final concentration of the organic solvent low (typically ≤5%) and consistent across all samples and buffers to avoid artifacts, especially in sensitive techniques like SPR and ITC.[3][21]
-
IV. Experimental Workflow for Buffer Optimization
A systematic approach is key to efficiently optimizing your buffer conditions. The following workflow and diagram illustrate a logical progression for screening and selecting the optimal buffer.
Step-by-Step Protocol for Buffer Screening:
-
Define Initial Conditions: Start with a standard buffer, such as PBS or HEPES-buffered saline (HBS), at a physiological pH (e.g., 7.4) and salt concentration (e.g., 150 mM NaCl).[7]
-
pH Screen: Prepare a series of buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) using appropriate buffering agents. Perform your binding assay at each pH to identify the optimal range.
-
Ionic Strength Titration: Using the optimal pH from the previous step, prepare buffers with varying salt concentrations (e.g., 50, 100, 150, 250, 500 mM NaCl). This will help you find the best balance between specific binding and minimizing non-specific interactions.
-
Detergent and Additive Optimization: If you still observe issues like high background, aggregation, or poor signal, test the addition of a non-ionic detergent (e.g., 0.01% Tween-20) and/or a stabilizing agent like glycerol.
-
Validation: Once you have identified a promising buffer composition, validate its performance by running full binding experiments, including controls, to ensure reproducibility and a good signal-to-noise ratio.[1]
Caption: A systematic workflow for optimizing buffer conditions.
V. Assay-Specific Considerations
The optimal buffer composition can also depend on the specific binding assay technique being used.
Fluorescence Polarization (FP)
-
Key Consideration: Minimizing background fluorescence from buffer components is crucial.[25]
-
Troubleshooting: If you observe a low dynamic range (the difference in polarization between the bound and free ligand), it may be due to non-specific binding of the fluorescently labeled ligand to the assay plate or other components.[25][26] Including BSA and a non-ionic detergent in the buffer can help mitigate this.[24]
Surface Plasmon Resonance (SPR)
-
Key Consideration: The running buffer and the sample buffer must be identical to avoid bulk refractive index shifts that can mask the binding signal.[3]
-
Troubleshooting: Baseline drift can be caused by improper buffer equilibration or air bubbles.[3] Always degas your buffers thoroughly. Non-specific binding to the sensor chip surface is a common issue; optimizing pH, ionic strength, and adding detergents are effective countermeasures.[9][22]
Isothermal Titration Calorimetry (ITC)
-
Key Consideration: The buffer in the sample cell and the syringe must be perfectly matched to avoid large heats of dilution that can obscure the binding isotherm.[21][27]
-
Troubleshooting: If you observe large, consistent heats of injection that are not due to binding, this is likely a result of a buffer mismatch.[28] Dialyzing both the protein and ligand against the same buffer stock is highly recommended.[29]
VI. Summary of Recommended Buffer Conditions
The following table provides a starting point for optimizing your buffer for this compound binding assays. Remember that the optimal conditions will be specific to your protein and assay format.
| Parameter | Recommended Starting Range | Rationale |
| Buffering Agent | HEPES, Tris, PBS | Provides stable pH in the physiological range.[3] |
| pH | 7.0 - 8.0 | Balances protein stability and accounts for the aminopyridine structure.[5][6] |
| Ionic Strength | 100 - 250 mM NaCl or KCl | Minimizes non-specific electrostatic interactions.[8][12] |
| Detergent | 0.005% - 0.05% Tween-20 or Triton X-100 | Reduces non-specific hydrophobic binding and aggregation.[14][19] |
| Additives | 0.1 mg/mL BSA, 5-10% Glycerol | BSA acts as a blocking agent[24], while glycerol enhances protein stability.[18] |
By systematically evaluating and optimizing each of these components, you can develop a robust and reliable binding assay for this compound, leading to high-quality, reproducible data.
VII. References
-
Vertex AI Search. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
-
Creative Proteomics. Troubleshooting and Optimization Tips for SPR Experiments.
-
National Institutes of Health. (n.d.). Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors.
-
Sigma-Aldrich. A guide to the properties and uses of detergents in biological systems.
-
Anandan, S., et al. (2016). Detergents for Cell Lysis and Protein Extraction in Biological Research.
-
Chemistry For Everyone. (2025). How Do You Select The Appropriate Buffer For SPR Experiments?.
-
National Institutes of Health. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity.
-
GoldBio. How Detergents are Extremely Useful in Bioscience Experiments.
-
National Institutes of Health. Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands.
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
-
Bitesize Bio. (2025). 6 Common Lab Uses of Detergents.
-
National Institutes of Health. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
-
National Institutes of Health. Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
-
Thermo Fisher Scientific. Detergents for Cell Lysis and Protein Extraction.
-
National Institutes of Health. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics.
-
National Institutes of Health. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase.
-
ACS Publications. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity.
-
nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
-
ResearchGate. pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels.
-
BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications.
-
BenchChem. Technical Support Center: Optimizing Buffer Conditions for RGDS Binding Assays.
-
BenchChem. Technical Support Center: Optimizing Buffer Conditions for Studying Oxalyl-CoA Binding Proteins.
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
-
Molecular Devices. Establishing and optimizing a fluorescence polarization assay.
-
National Cancer Institute. Isothermal Titration Calorimetry (ITC) – iTC200.
-
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC).
-
TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC).
-
The Journal of Physical Chemistry. Effect of Ionic Strength on Protein Adsorption Kinetics.
-
Guidechem. This compound 199522-78-6.
-
National Institutes of Health. pH and Ligand-Induced Conformational Changes of Helix 69 RNA Revealed by 2-Aminopurine Fluorescence.
-
ResearchGate. (2013). How can I minimize nonspecific adsorption on a surface plasmon resonance (SPR) sensor chip?.
-
National Institutes of Health. Guidelines for the successful generation of protein–ligand complex crystals.
-
Charles River Laboratories. Ligand Binding Assay Bioanalysis.
-
National Institutes of Health. (2017). A guide to simple, direct, and quantitative in vitro binding assays.
-
Nicoya Lifesciences. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments.
-
BenchChem. troubleshooting radioligand binding assay inconsistencies.
-
BioAgilytix Labs. Ligand Binding Assays in the 21st Century Laboratory: Automation.
-
National Institutes of Health. Isothermal titration calorimetry measurements of riboswitch-ligand interactions.
-
PubChem. 2-Amino-4-bromopyridine.
-
PubChem. 2-Amino-5-bromopyridine.
-
Biocompare. Blocking Buffers and Reagents.
-
BenchChem. Technical Support Center: Enhancing Specificity in Binding Assays.
-
GoldBio. All About the Composition of Protein Purification Buffers and Why It Matters.
-
ChemicalBook. This compound CAS 199522-78-6.
-
PubMed. (2022). pH Regulates Ligand Binding to an Enzyme Active Site by Modulating Intermediate Populations.
-
National Institutes of Health. Insights into the Binding of Pyridines to the Iron–Sulfur Enzyme IspH.
-
Thermo Fisher Scientific. 2-Amino-5-bromopyridine, 98% 25 g.
-
MDPI. The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides.
Sources
- 1. swordbio.com [swordbio.com]
- 2. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pH Regulates Ligand Binding to an Enzyme Active Site by Modulating Intermediate Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
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- 19. bitesizebio.com [bitesizebio.com]
- 20. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 26. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tainstruments.com [tainstruments.com]
- 28. Isothermal titration calorimetry measurements of riboswitch-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
Technical Support Center: Purification of 2-n-(4-Aminobutyl)-amino-5-bromopyridine
Welcome to the technical support center for the purification of 2-n-(4-Aminobutyl)-amino-5-bromopyridine. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally related compounds. Our focus is on explaining the rationale behind each step to empower you to adapt and troubleshoot your own experimental setups effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before starting the purification process.
Q1: What are the most probable impurities I might encounter in my crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the nucleophilic aromatic substitution (SNAr) of a bromopyridine derivative with 1,4-diaminobutane.[1][2][3] Based on this, the following impurities are common:
-
Unreacted Starting Materials: Residual 2,5-dibromopyridine (or a similar precursor) and excess 1,4-diaminobutane.
-
Over-alkylation Byproducts: A significant impurity can be the disubstituted species, where two molecules of the bromopyridine react at both ends of the 1,4-diaminobutane linker.
-
Precursor Impurities: If your synthesis starts from 2-aminopyridine, impurities from its bromination, such as 2-amino-3,5-dibromopyridine, may carry through.[4][5]
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, DMSO) and inorganic salts from the workup.
Q2: Which analytical techniques are best for assessing the purity of my compound at different stages?
A multi-faceted analytical approach is crucial for reliable purity assessment.[6]
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of reaction progress and for quickly assessing fraction purity during column chromatography.[6][7] Due to the basic nature of the amines, streaking can be an issue. Using a mobile phase containing a small amount of base (e.g., 1-2% triethylamine or ammonia in methanol) can significantly improve spot shape.[8]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[9] A reverse-phase C18 column is typically used. The mobile phase often consists of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to ensure good peak shape for the basic analyte.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structural confirmation of your final product and for identifying unknown impurities if they can be isolated.[13][14] Key diagnostic signals include the aromatic protons on the pyridine ring and the distinct methylene protons of the aminobutyl chain.[15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides crucial molecular weight information for the product and any impurities, helping to confirm their identities.[6]
Q3: What is the most effective overall strategy for purifying this compound?
A multi-step strategy is typically the most robust approach. It begins with a bulk purification technique to remove major impurities and is followed by a high-resolution technique to achieve final purity.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
LLE is an excellent first step to separate your basic product from neutral or acidic impurities.[17][18][19] The strategy involves using a dilute acid to protonate the amine groups, moving your product into the aqueous phase, and then basifying to retrieve it.[20]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| An emulsion forms and the layers will not separate. | - Vigorous shaking of the separatory funnel.- High concentration of crude material. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[20]- Gently swirl or invert the funnel instead of shaking vigorously.- If persistent, filter the entire mixture through a pad of Celite. |
| Low recovery of product in the final organic layer. | - Incorrect pH of the aqueous layer during extraction or back-extraction.- Insufficient volume or number of extractions.- The protonated salt of your product may have some solubility in the organic phase. | - Use a pH meter or pH paper to ensure the aqueous layer is acidic (pH ~1-2) during the initial acid wash and strongly basic (pH ~12-14) before the final extraction.- Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).[21]- After acid extraction, wash the organic layer with a small amount of fresh acidic solution to recover any remaining product. |
| The final product is contaminated with inorganic salts. | - Incomplete drying of the final organic solution.- Aqueous phase carryover during separation. | - After separating the final organic layer, wash it with brine to remove residual water.- Always dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before evaporating the solvent. |
Troubleshooting Guide: Column Chromatography
Column chromatography is often essential for achieving high purity, but the basic nature of this compound can present challenges with standard silica gel.[22]
Caption: Decision-making flowchart for troubleshooting common column chromatography issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks badly or remains at the top of the column (low Rf). | - Strong acid-base interaction between the basic amine groups and the acidic silanol groups on the silica surface.[22]- The eluent is not polar enough. | - Add a basic modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into your eluent system. This neutralizes the acidic sites on the silica, preventing strong adsorption.[8][22]- Increase eluent polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase (e.g., dichloromethane).[21] |
| Poor separation between the product and a close-running impurity. | - Inappropriate eluent system.- Column is overloaded with crude material.- Flow rate is too high. | - Optimize the eluent: Systematically test different solvent systems using TLC to maximize the difference in Rf values (ΔRf) before running the column.[6]- Reduce the load: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.- Decrease the flow rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, improving resolution.[21] |
| Product seems to decompose on the column. | - The silica gel is too acidic, causing degradation of a sensitive product. | - Use a less acidic stationary phase: Switch to neutral or basic alumina.[22]- Use functionalized silica: Amine-functionalized silica gel is an excellent alternative for purifying basic compounds in normal-phase mode.[23][24] |
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol is designed for the initial bulk purification of the crude product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude).
-
Initial Wash: Transfer the solution to a separatory funnel and wash with deionized water (1 x 20 mL) to remove highly water-soluble impurities. Discard the aqueous layer.
-
Acid Extraction: Extract the organic layer with 1 M hydrochloric acid (HCl) (3 x 20 mL). The basic product will be protonated and move into the aqueous layer.[17][20] Combine all acidic aqueous layers.
-
Neutral Wash (Optional): Wash the original organic layer (which now contains neutral impurities) with brine, dry it with Na₂SO₄, and evaporate it. Analyze this fraction by TLC to ensure no product was left behind.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with stirring until the pH is >12. The product should deprotonate and may precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous solution with fresh DCM (3 x 30 mL). The purified, neutral product will now move back into the organic layer.
-
Final Wash and Drying: Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified product. Assess purity by TLC and/or LC-MS before proceeding to further purification if necessary.
Protocol 2: Flash Column Chromatography with Basic Modifier
This protocol is for high-resolution purification after initial cleanup.
-
Eluent Preparation: Prepare a stock solution of the polar eluent (e.g., methanol) containing 1-2% triethylamine (TEA). Prepare the non-polar eluent (e.g., DCM).
-
TLC Optimization: Use TLC to find a solvent mixture that gives the target compound an Rf value of ~0.2-0.4. For example, start with 2% MeOH/TEA in DCM and increase to 5%, 10%, etc.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexane or DCM) to create a uniform bed.
-
Equilibration: Equilibrate the column by passing at least 5 column volumes of the initial, low-polarity eluent (e.g., 100% DCM or 1% MeOH/TEA in DCM) through the silica. This is critical for reproducibility.[23]
-
Sample Loading: Dissolve the crude product from the LLE in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the column bed.
-
Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity by adding more of the MeOH/TEA stock solution (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC using a suitable stain (e.g., potassium permanganate).[25]
-
Isolation: Combine the pure fractions, and remove the solvent and residual TEA under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of TEA.
References
- Liquid-liquid extraction for neutral, acidic and basic compounds. (2022). Tiei Extraction.
- Liquid–liquid extraction. (n.d.). Wikipedia.
- Purity Analysis of 3-Bromopyridine-D4: A Comparative Guide to HPLC and GC Methods. (2025). BenchChem.
- Amine Sorbent for the Separation of Polar Compounds. (n.d.). SiliCycle.
- 2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts.
- Liquid-liquid Extraction. (n.d.). Journal of New Developments in Chemistry.
- Liquid-Liquid Extraction: An Overview. (n.d.). Syrris.
- How do I purify ionizable organic amine compounds using flash column chrom
- Separation of 2-Bromopyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- HPLC Methods for analysis of Pyridine. (n.d.).
- Very polar compound purification using aqueous normal-phase flash column chrom
- HPLC Methods for analysis of 3-Bromopyridine. (n.d.).
- 2-Amino-5-bromopyridine. (2025). ChemicalBook.
- Technical Support Center: Monitoring Reactions of 6-Chloropyridin-3-amine. (2025). BenchChem.
- Impurity Analysis. (n.d.). Emery Pharma.
- Purifying amines on silica. (2006). Org Prep Daily.
- A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
- 2-Amino-5-bromopyridine, 98%. (n.d.). Fisher Scientific.
- Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. (2025). BenchChem.
- 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- Preparation method of 2-amino-5-bromopyridine. (n.d.).
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.).
- TLC stains. (n.d.). University of California, Los Angeles.
- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
- Detection Progress of Selected Drugs in TLC. (n.d.). PMC - NIH.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - NIH.
- A kind of preparation method of 2- amino -5- bromopyridine. (n.d.).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Nucleophilic arom
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Technical Support Center: Scaling Up 2-N-(4-Aminobutyl)amino-5-bromopyridine Synthesis
Welcome to the technical support center for the synthesis of 2-N-(4-aminobutyl)amino-5-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your process development.
Section 1: Reaction Fundamentals & Common Challenges
The synthesis of 2-N-(4-aminobutyl)amino-5-bromopyridine typically involves a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a di-substituted pyridine, such as 2,5-dibromopyridine, with a nucleophile, in this case, 1,4-diaminobutane. While seemingly straightforward, scaling up this process can introduce a host of challenges including decreased yield, impurity formation, and purification difficulties.
FAQ 1.1: Why is my SNAr reaction yield decreasing upon scale-up?
A decrease in yield during scale-up is a common issue that can often be traced back to several factors that are less impactful on a smaller scale. [1]
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and poor distribution of reactants. This can result in the formation of byproducts and incomplete reactions. [1]* Heat Transfer Issues: The surface-area-to-volume ratio decreases as the reactor size increases. This can make it difficult to control the reaction temperature, potentially leading to thermal decomposition of reactants or products.
-
Extended Reaction Times: Larger batches may require longer reaction times to reach completion. It is crucial to monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. [1] Troubleshooting Steps:
-
Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogenous mixture.
-
Controlled Reagent Addition: Implement slow, controlled addition of the nucleophile (1,4-diaminobutane) to manage any exothermic events.
-
Reaction Monitoring: Regularly sample the reaction mixture to track the consumption of starting materials and the formation of the desired product.
Section 2: Impurity Profile and Side Reactions
A major hurdle in scaling up the synthesis of 2-N-(4-aminobutyl)amino-5-bromopyridine is the formation of impurities. Understanding the potential side reactions is key to minimizing their occurrence.
FAQ 2.1: What are the common byproducts, and how can I minimize their formation?
The primary side reaction of concern is the di-substitution of the pyridine ring, where two molecules of 1,4-diaminobutane react with one molecule of 2,5-dibromopyridine. Another potential byproduct is the result of the second amino group of the desired product reacting with another molecule of 2,5-dibromopyridine.
-
Di-substitution: The formation of 2,5-bis(4-aminobutylamino)pyridine is a common byproduct. This occurs when a second molecule of 1,4-diaminobutane displaces the remaining bromine atom.
-
Oligomerization: The free amino group on the butyl chain of the product can react with another molecule of 2,5-dibromopyridine, leading to the formation of oligomeric impurities.
Strategies for Minimizing Byproducts:
| Strategy | Rationale | Recommended Parameters |
| Control Stoichiometry | Using a slight excess of the di-substituted pyridine can help to minimize di-substitution by the amine. | 1.1 to 1.5 equivalents of 2,5-dibromopyridine to 1 equivalent of 1,4-diaminobutane. |
| Lower Reaction Temperature | Running the reaction at a lower temperature can favor the mono-substitution product. | Start with room temperature and slowly increase if the reaction rate is too slow. |
| Use of a Protecting Group | Protecting one of the amino groups of 1,4-diaminobutane can prevent di-substitution and oligomerization. The protecting group can then be removed in a subsequent step. | Boc (tert-butyloxycarbonyl) is a common choice for protecting amines. |
Reaction Pathway and Common Side Reaction
Caption: Desired reaction pathway versus a common side reaction.
Section 3: Purification at Scale
Purifying polar aminopyridine compounds like 2-N-(4-aminobutyl)amino-5-bromopyridine can be challenging, especially on a larger scale. The high polarity of the compound can lead to issues with common purification techniques. [2]
FAQ 3.1: My product is difficult to purify by standard column chromatography. What are my options?
The presence of two amino groups makes the target molecule quite polar, which can result in poor retention on standard silica gel columns and tailing peaks. [2]
-
Crystallization/Recrystallization: This is often the most effective and scalable method for purifying solid compounds. [1]Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Ion-Exchange Chromatography: For highly basic compounds, cation-exchange chromatography can be a powerful purification tool. [3]The basic product will bind to the acidic stationary phase and can be eluted by changing the pH or ionic strength of the mobile phase.
-
Acid-Base Extraction: An aqueous workup with a dilute acid can be used to extract the basic product into the aqueous phase, leaving less basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Recommended Purification Workflow
Caption: A step-by-step workflow for performing a Buchwald-Hartwig amination.
References
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- BenchChem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.
- BenchChem. (n.d.). Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions.
- PubMed. (n.d.).
- Sigma-Aldrich. (n.d.).
- PubMed. (2007).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
Sources
"addressing batch-to-batch variability of 2-n-(4-Aminobutyl)-amino-5-bromopyridine"
Technical Support Center: 2-N-(4-Aminobutyl)-amino-5-bromopyridine
Welcome to the technical support guide for this compound (CAS No. 199522-78-6). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to batch-to-batch variability of this critical intermediate. Inconsistent quality can derail downstream processes, compromise yields, and introduce regulatory hurdles.[1] This guide provides a structured approach to troubleshooting, rooted in robust analytical science and process understanding.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial observations and provides immediate, actionable insights.
Q1: We've observed a significant drop in yield in our downstream reaction using a new batch of this compound. What are the likely causes?
A significant drop in yield is often linked to the purity and reactivity of the starting material. The primary suspects are:
-
Lower Molar Purity: The new batch may have a lower overall purity than specified, meaning you are starting with less of the active reactant.
-
Presence of Inhibitory Impurities: Even at low levels, certain impurities can interfere with or poison catalysts, or participate in side reactions that consume your primary reagents.
-
Degradation: Improper storage or handling (e.g., exposure to light, air, or moisture) could have led to the degradation of the compound.
Your immediate first step should be to re-run purity analysis via High-Performance Liquid Chromatography (HPLC) on the new batch and compare it against the chromatogram from a known "good" batch.[2]
Q2: Our HPLC analysis shows a new, unidentified peak in a recent batch that wasn't there before. How should we proceed?
The appearance of a new peak indicates the presence of a novel impurity. A systematic approach is required to identify and mitigate it:
-
Assess the Area Percentage: If the impurity is above the identification threshold outlined by regulatory bodies like the ICH (typically >0.1%), structural elucidation is necessary.[3]
-
Preliminary Identification with LC-MS: The most efficient first step is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This will provide the molecular weight of the impurity, offering crucial clues to its identity. It could be an unreacted starting material, a reaction by-product, or a degradation product.
-
Structural Elucidation: For definitive identification, the impurity may need to be isolated using preparative HPLC.[2][4] Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining its precise chemical structure.[5][6][7]
Q3: The physical appearance (color, crystal structure) of our latest batch is different. Does this matter?
Yes, it absolutely can. A change in physical appearance, such as a darker color or different crystal morphology, can be an indicator of underlying chemical changes.
-
Color Change: Often points to the presence of trace, highly conjugated impurities (chromophores) or degradation products. While potentially at low levels, they signal a deviation in the manufacturing or purification process.
-
Crystal Form (Polymorphism): Different crystalline forms can have different solubilities, dissolution rates, and stability profiles. This can impact reaction kinetics in subsequent steps. While less common for an intermediate than a final Active Pharmaceutical Ingredient (API), it cannot be dismissed.
We recommend documenting the change, performing a full analytical characterization (HPLC, MS), and correlating the results with the performance of the batch in your process.
Q4: Can variability in the raw materials used to synthesize this compound be the root cause of our issues?
Yes, this is a very common and often overlooked cause.[8][9][10] The synthesis of this molecule likely starts from precursors like 2-Amino-5-bromopyridine.[11][12] Variability in the purity and impurity profile of these starting materials will directly cascade into your final product.[1] It is crucial to have stringent quality control for all incoming raw materials, not just the final intermediate.[13]
Part 2: In-Depth Troubleshooting Guides
When initial FAQs do not resolve the issue, a more systematic, evidence-based investigation is required. This section provides detailed workflows and protocols.
Workflow for Investigating Batch-to-Batch Variability
The following diagram outlines a logical workflow for diagnosing the root cause of variability.
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Issue 1: Purity, Impurity, and Degradation Problems
Inconsistent purity profiles are the most frequent cause of downstream failures. The key is to separate, identify, and quantify all components in the material.
The table below shows a hypothetical comparison between a reference ("good") batch and a problematic ("bad") batch, illustrating how data can pinpoint the issue.
| Analyte | Retention Time (min) | "Good" Batch Area % | "Bad" Batch Area % | Notes |
| This compound | 8.5 | 99.6% | 97.1% | Main product peak is significantly lower in the problematic batch. |
| Impurity A (Starting Material) | 4.2 | 0.15% | 1.8% | Likely unreacted 2-Amino-5-bromopyridine. Indicates poor conversion. |
| Impurity B (Unknown) | 6.8 | <0.05% (Not Detected) | 0.9% | A new process-related impurity or degradation product. Requires ID. |
| Impurity C (By-product) | 10.1 | 0.25% | 0.2% | Within expected limits, not the likely cause of the issue. |
Protocol 1: HPLC Purity and Impurity Profiling [14][15] This protocol provides a robust method for separating the main compound from potential impurities.
-
Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0 min: 10% B
-
20 min: 90% B
-
25 min: 90% B
-
26 min: 10% B
-
30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring from 210-400 nm. Use a specific wavelength (e.g., 254 nm) for quantification.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.[15]
-
Analysis: Inject both the "good" and "bad" batch samples. Compare the chromatograms, paying close attention to the main peak's area percentage and the profile of all minor peaks.
Protocol 2: LC-MS for Impurity Identification [16][17] This method is used to obtain the molecular weight of unknown impurities detected by HPLC.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Chromatography: Use the same HPLC method as described in Protocol 1 to ensure peak correlation.
-
Ionization Source: Electrospray Ionization (ESI) is typically suitable for this class of molecules. Run in both positive and negative ion modes to maximize data acquisition.
-
Data Analysis: Extract the mass spectrum for each impurity peak. The molecular ion (e.g., [M+H]+) will provide the molecular weight of the unknown compound. This data is critical for proposing potential structures. High-resolution mass spectrometry (HRMS) can provide the elemental formula, greatly aiding identification.[16][17]
Protocol 3: NMR for Definitive Structural Elucidation [5][18][19] For critical unknown impurities, NMR provides unambiguous structural information. This requires isolating the impurity first.
-
Isolation: Use preparative HPLC with a scaled-up version of the analytical method to isolate several milligrams of the target impurity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments: Acquire a standard set of 1D and 2D NMR spectra:
-
¹H NMR: Provides information on the number and type of protons.[7]
-
¹³C NMR: Shows all unique carbon environments.[6]
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks (i.e., which protons are adjacent).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons, which is key for piecing together the molecular skeleton.
-
-
Interpretation: A skilled spectroscopist will analyze these spectra to definitively determine the chemical structure of the impurity.
Issue 2: Process Control and Synthesis Deviations
If the impurity profile points towards issues with the chemical synthesis itself, the investigation must shift to the process parameters.
Q: Our analysis identified unreacted 2-Amino-5-bromopyridine as the major impurity. What process parameters should we investigate?
A: High levels of starting material indicate an incomplete reaction. Review the following critical process parameters (CPPs) for the coupling reaction:
-
Stoichiometry: Were the reagents added in the correct molar ratios? Verify calculations and records of raw material weighing.[20]
-
Reaction Temperature: Was the target temperature maintained throughout the reaction? Deviations can significantly slow reaction kinetics.
-
Reaction Time: Was the reaction run for the specified duration? Premature quenching will lead to incomplete conversion.
-
Catalyst Activity: If a catalyst is used, was it fresh? Has the catalyst lot been qualified? Catalyst deactivation is a common cause of stalled reactions.
-
Mixing Efficiency: Inadequate stirring can create local concentration gradients, preventing the reactants from interacting effectively, especially during scale-up.[1]
Q: We've identified a new by-product that suggests a side reaction. How do we troubleshoot this?
A: The structure of the by-product provides the best clues. For example:
-
If the by-product is a dimer: This suggests that reaction concentrations may be too high, favoring intermolecular reactions.
-
If the by-product shows loss of the aminobutyl chain: This could point to thermal degradation. Check for temperature overshoots during the reaction or workup.
-
If the by-product involves reaction with the solvent or another reagent: This points to a lack of specificity. Re-evaluate the reaction conditions (temperature, catalyst choice) to favor the desired pathway.
Implementing process analytical technology (PAT) and statistical process control (SPC) can help monitor and control these parameters in real-time to prevent future deviations.[21][22]
References
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search.
- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology.
- Review on the modern analytical advancements in impurities testing. (n.d.). Future Journal of Pharmaceutical Sciences.
- Impurity Profiling with HRMS. (n.d.). Toref-Standards.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Veeprho.
- Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. (2025).
- Structural elucid
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu.
- Batch-to-Batch Consistency: Why It Matters for Intermediates. (n.d.).
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025).
- HPLC Methods for analysis of Pyridine. (n.d.).
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Seqens.
- Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
- Identifying sources of batch to batch variation in processability. (2025).
- Biopharma Takes On Raw Material Variability. (n.d.).
- Developing Process Control Strategies for Continuous Bioprocesses. (2020).
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- Controlling raw materials variability for batch consistency when scaling up. (n.d.). Thermo Fisher Scientific.
- Raw Material Variability. (n.d.).
- Reducing Raw Material Variability and Increasing Cell Culture Process Control. (2021). BioProcess Online.
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Technical Support Center: Improving the Oral Bioavailability of 2-n-(4-Aminobutyl)-amino-5-bromopyridine Derivatives
This guide is designed for researchers, scientists, and drug development professionals actively working to enhance the oral bioavailability of 2-n-(4-Aminobutyl)-amino-5-bromopyridine derivatives. This class of compounds, while promising, often presents a unique set of biopharmaceutical challenges. This document provides a structured, in-depth approach to diagnosing and overcoming these hurdles through a series of frequently asked questions and detailed troubleshooting guides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your initial development strategy.
Question: What are the primary structural liabilities of the this compound scaffold that could lead to poor oral bioavailability?
Answer: The core scaffold presents several potential challenges. The pyridine ring, while a common motif in medicinal chemistry, is susceptible to metabolic oxidation.[1][2] Specifically, 2-aminopyridine derivatives can undergo metabolism to form hydroxypyridines and other metabolites.[1][3] The aminobutyl side chain adds flexibility and a basic nitrogen, which can influence solubility and interactions with transporters. The bromo-substituent increases lipophilicity, which might enhance membrane permeability but could also decrease aqueous solubility. A careful balance of these properties is crucial for oral absorption.[4][5]
Question: What are the critical initial physicochemical properties to assess for my lead compound?
Answer: Before extensive formulation work, a baseline characterization is essential. These initial data points will classify your compound and guide your strategy. Key parameters include:
-
Aqueous Solubility: Determine solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract.[6] Poor solubility is a primary cause of low bioavailability for many compounds.[7]
-
LogP/LogD: This measures the lipophilicity of your compound. An optimal LogP is typically between 1 and 5 for good oral absorption, but this is a general guideline.
-
pKa: The ionization constant is critical. The aminobutyl chain and pyridine nitrogen are basic centers. Knowing the pKa helps predict the ionization state in the GI tract, which directly impacts both solubility and permeability.[6][8]
-
Solid-State Properties: Characterize the crystalline form (polymorphism) and melting point. Different polymorphs can have vastly different solubilities and dissolution rates.[7][9]
Question: What is a logical starting point for a formulation strategy if my compound shows poor aqueous solubility?
Answer: If poor solubility is identified as the primary issue, several formulation strategies can be explored.[7][10][11] A practical starting point is to evaluate simple pH modification or salt formation, leveraging the basic nitrogens in your structure.[12] If this is insufficient, creating an amorphous solid dispersion (ASD) by dispersing the compound in a water-soluble polymer is a powerful technique to enhance dissolution.[13] For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can also be highly effective.[10][14]
Section 2: Troubleshooting Experimental Challenges
This section provides in-depth, Q&A-style guides for specific issues encountered during development.
Problem 1: Low Aqueous Solubility & Dissolution Rate
Question: My lead candidate shows very low solubility (<10 µg/mL) in simulated intestinal fluid (pH 6.5), leading to dissolution rate-limited absorption. How do I systematically diagnose and solve this?
Answer: This is a classic Biopharmaceutics Classification System (BCS) Class II/IV problem. The goal is to increase the concentration of the dissolved drug in the GI tract to create a sufficient driving force for absorption.[15] The causality lies in the compound's high crystal lattice energy or high lipophilicity, preventing it from readily dissolving in the aqueous environment of the intestine.
Experimental Workflow: Tackling Poor Solubility
The workflow below outlines a systematic approach to identifying the root cause and selecting an appropriate enhancement strategy.
Caption: A systematic workflow for addressing poor aqueous solubility.
Data Summary: Solubility Enhancement Strategies
The table below summarizes common strategies and their suitability based on compound properties.
| Strategy | Mechanism | Best Suited For | Key Considerations |
| Salt Formation | Increases solubility by creating an ionized, more polar form.[12] | Ionizable compounds (like aminopyridines). | Potential for disproportionation back to the free base in the GI tract. |
| Particle Size Reduction | Increases surface area, enhancing dissolution rate (Noyes-Whitney equation).[7][15] | Crystalline compounds with dissolution rate-limited absorption. | May not be sufficient for very insoluble drugs; risk of agglomeration.[13] |
| Amorphous Solid Dispersions (ASDs) | Stabilizes the drug in a high-energy, amorphous state within a polymer matrix.[11] | Crystalline compounds with high melting points and poor solubility. | Risk of recrystallization over time; requires careful polymer screening.[13] |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid carrier, forming fine emulsions in the GI tract.[10] | Highly lipophilic (high LogP) compounds. | Can bypass first-pass metabolism via lymphatic uptake; may precipitate upon dilution.[11][13] |
Protocol: Kinetic Solubility Assay using Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of your compound, which is often more relevant to the non-equilibrium conditions in the gut than thermodynamic solubility.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Buffer Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4.
-
Assay Plate Setup:
-
Add 198 µL of PBS (pH 7.4) to the wells of a clear 96-well plate.
-
Add 2 µL of the 10 mM compound stock solution to each well to achieve a final concentration of 100 µM with 1% DMSO. Mix thoroughly.
-
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement:
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).
-
Run a standard curve with known concentrations of a precipitant (e.g., formazin) to correlate the signal to solubility.
-
-
Data Analysis: The concentration at which significant light scattering (precipitation) is observed is recorded as the kinetic solubility. Wells with no increase in scattering compared to the buffer-only control indicate the compound is soluble at that concentration.
Problem 2: Poor Membrane Permeability
Question: My compound has good aqueous solubility after formulation, but it still shows low oral absorption. I suspect poor membrane permeability. How can I confirm this and identify the cause?
Answer: Poor permeability is a common issue for compounds that are too polar, too large, or are substrates for efflux transporters.[6][16] The this compound scaffold contains multiple hydrogen bond donors and acceptors, which can hinder passive diffusion across the lipid bilayer of intestinal epithelial cells. Furthermore, the structure may be recognized by efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.[17][18]
Experimental Workflow: Investigating Poor Permeability
This workflow helps differentiate between poor passive permeability and active efflux.
Caption: A diagnostic workflow to assess and address poor membrane permeability.
Data Summary: Interpreting Permeability Assay Results
| Assay | Parameter Measured | Interpretation |
| PAMPA | Apparent Permeability (Papp) | High Papp: Good passive diffusion potential. Low Papp: Poor passive diffusion. |
| Caco-2 | Papp (A-B) and Papp (B-A) | Papp (A-B): Permeability from apical (gut) to basolateral (blood) side. |
| Caco-2 | Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) | ER > 2: Suggests active efflux.[17][19] ER ≈ 1: Suggests passive diffusion is dominant. |
Protocol: Caco-2 Bidirectional Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, expressing transporters like P-gp.[20] It is the gold standard for in vitro prediction of intestinal drug absorption.[20]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until a differentiated monolayer is formed.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.
-
Assay Initiation (A -> B):
-
Add the test compound (e.g., at 10 µM) to the apical (A) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (B) side.
-
-
Assay Initiation (B -> A):
-
Add the test compound to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
-
Sampling: Incubate at 37°C. Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.
-
Quantification: Analyze the concentration of the compound in all samples using a sensitive analytical method like LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER).
-
Problem 3: High First-Pass Metabolism
Question: My compound is soluble and permeable, but in vivo studies show very low oral bioavailability and a short half-life. How do I determine if high first-pass metabolism is the cause?
Answer: High first-pass metabolism occurs when a drug is extensively metabolized in the gut wall or liver before it reaches systemic circulation.[9] The pyridine ring and the secondary amine in your scaffold are potential sites for oxidation by Cytochrome P450 (CYP) enzymes, which are abundant in the liver and intestine.[1][21][22]
Experimental Workflow: Investigating Metabolic Stability
This workflow helps determine the metabolic liability of your compound.
Caption: A workflow to assess metabolic stability and guide molecular redesign.
Protocol: Liver Microsomal Stability Assay
This assay measures the rate of metabolism of a compound by Phase I enzymes (primarily CYPs) present in liver microsomes.[22][23]
-
Reagents:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
Test compound stock solution (in DMSO or Acetonitrile).
-
-
Incubation:
-
Pre-warm a mixture of HLM and buffer to 37°C.
-
Add the test compound (final concentration e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Calculation:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line equals the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: CLint = (0.693 / t½) / (protein concentration).
-
References
- Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (n.d.). PubMed.
- A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. (n.d.). PubMed.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- Role of P-glycoprotein in drug disposition. (n.d.). PubMed.
- In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA.
- Factors Influencing Oral Drug Absorption and Bioavailability. (n.d.). Walsh Medical Media.
- Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. (2024). Omics.
- Factors Affecting Oral Drug Absorption and its Bioavailability. (2025). Pharmacology Mentor.
- P-glycoprotein: Significance and symbolism. (2025). (n.d.).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). PMC - NIH.
- What are the factors affecting the bioavailability of oral drugs?. (2025). Patsnap Synapse.
- Overview of factors affecting oral drug absorption. (n.d.). ResearchGate.
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
- Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. (2019). ACS Publications.
- P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). PMC - NIH.
- In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
- The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.). PubMed.
- In Vitro and In Vivo Studies and Drug Discovery. (2024). Cole-Parmer.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). ACS Publications.
- Metabolism of Carcinogenic and Non-Carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in Vivo. (n.d.). PubMed.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). Journal of Medicinal Chemistry - ACS Publications.
- Aminopyridines. (n.d.). EPA.
- Solving Poor Solubility to Unlock a Drug's Potential. (2015). Pharmaceutical Technology.
- Enhance Your DMPK Studies with In Vitro Metabolism. (n.d.). Labcorp.
- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). IJSAT - International Journal on Science and Technology.
- Drug Metabolism Assays. (n.d.). BioIVT.
- Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. (2014). PMC - NIH.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2022). PMC - PubMed Central.
- Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs: A Review. (n.d.).
- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC - PubMed Central.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
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Technical Support Center: Mitigating Off-Target Cytotoxicity of 2-n-(4-Aminobutyl)-amino-5-bromopyridine
Introduction
Welcome to the technical support guide for managing the cytotoxicity of 2-n-(4-Aminobutyl)-amino-5-bromopyridine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this novel aminopyridine derivative and encountering challenges with off-target cytotoxicity in their experimental models.
The compound this compound belongs to the aminopyridine class, a scaffold known for a wide range of biological activities, including potential anticancer properties.[1][2][3] However, like many potent small molecules, a key challenge is achieving a therapeutic window that maximizes efficacy against target cells while minimizing harm to non-target cells.[4] This guide provides a structured, problem-solving framework, including troubleshooting FAQs and detailed experimental protocols, to help you systematically investigate, understand, and reduce the off-target effects of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the evaluation of this compound. Each answer provides not just a solution, but the scientific reasoning behind the recommended actions.
Q1: My initial screen shows high cytotoxicity of this compound in my non-target/control cell line. What are my immediate next steps?
A1: High initial toxicity is a common but critical observation. The first step is to systematically validate and characterize this effect.
-
Confirm the Dose-Response Relationship: Your immediate priority is to perform a detailed dose-response curve in both your target and non-target cell lines. This will allow you to calculate the IC50 (half-maximal inhibitory concentration) for each. An ideal therapeutic candidate will have a large "therapeutic window"—a significant difference between the IC50 in target vs. non-target cells.
-
Evaluate Exposure Time: Cytotoxicity is a function of both concentration and time. Run experiments with varied incubation times (e.g., 24, 48, 72 hours) to determine if a shorter exposure can maintain on-target efficacy while reducing non-target toxicity.
-
Assess the Mechanism of Cell Death: Understanding how the non-target cells are dying is crucial. Use an Annexin V/Propidium Iodide (PI) assay to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[5] Necrosis is often associated with more severe, acute toxicity and inflammation in vivo.
Q2: What are the likely mechanisms of off-target cytotoxicity for an aminopyridine derivative like this?
A2: The structure of this compound suggests several potential mechanisms for off-target toxicity, primarily stemming from the aminopyridine core and the polyamine-like side chain.
-
Mitochondrial Dysfunction: Many drugs can inadvertently disrupt mitochondrial function, leading to a drop in the mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and the initiation of apoptosis.[6][7][8] This is a very common mechanism of drug-induced toxicity.[9]
-
Ion Channel Disruption: Aminopyridines are known to block voltage-gated potassium channels.[10] While this is a therapeutic effect in some contexts (e.g., neurology), non-specific channel blocking in non-target cells (like cardiomyocytes or neurons) can be highly toxic.
-
DNA Intercalation/Damage: The planar aromatic ring structure could potentially intercalate with DNA, while the aminobutyl side chain could interact with the phosphate backbone, leading to genotoxicity.
A logical workflow is to first investigate the most common mechanisms.
`dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Workflow for investigating cytotoxicity mechanisms.
Q3: My data suggests mitochondrial toxicity. How can I confirm this and are there strategies to mitigate it?
A3: If your Annexin V assay points towards apoptosis, investigating mitochondrial health is the correct next step.
-
Confirmation: Use a fluorescent probe like JC-1 to directly measure the mitochondrial membrane potential (ΔΨm).[11][12][13] In healthy cells, JC-1 forms aggregates that fluoresce red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green.[14] A shift from red to green fluorescence is a strong indicator of mitochondrial toxicity.
-
Mitigation Strategy 1: Co-treatment with Antioxidants: If mitochondrial dysfunction is associated with a rise in Reactive Oxygen Species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer protection.[6][15] It is crucial, however, to confirm that the antioxidant does not interfere with the on-target efficacy of your compound.[16][17] Always run parallel experiments on your target cells.
| Experimental Setup for Antioxidant Co-Treatment | |
| Plate 1: Non-Target Cells | Plate 2: Target Cells |
| 1. Vehicle Control | 1. Vehicle Control |
| 2. Compound Alone (at IC50) | 2. Compound Alone (at IC50) |
| 3. NAC Alone (e.g., 1-5 mM) | 3. NAC Alone (e.g., 1-5 mM) |
| 4. Compound + NAC | 4. Compound + NAC |
| Assay: Cell Viability (e.g., MTT, Resazurin) | Assay: Cell Viability (e.g., MTT, Resazurin) |
| Goal: See viability increase in Well 4 vs. Well 2 | Goal: See viability remain low in Well 4 vs. Well 2 |
Q4: Can advanced drug delivery methods help reduce this non-target toxicity?
A4: Absolutely. If the cytotoxicity is proving difficult to manage through co-treatment, formulation strategies can physically restrict the compound's access to non-target tissues.
-
Liposomal Encapsulation: Encapsulating the compound within liposomes can dramatically alter its pharmacokinetic profile.[18][19] Liposomes can reduce toxicity by preventing the free drug from interacting with healthy cells.[20][21][22] Furthermore, they can be engineered for passive targeting to tumors via the Enhanced Permeability and Retention (EPR) effect or actively targeted by conjugating antibodies or ligands to their surface.[19]
-
Extracellular Vesicles (EVs): EVs are emerging as a natural alternative to liposomes for drug delivery, potentially offering lower immunogenicity and inherent targeting capabilities.[23]
These are advanced strategies that require significant formulation development but offer a powerful way to improve the therapeutic index.
Detailed Experimental Protocols
Protocol 1: Distinguishing Apoptosis vs. Necrosis with Annexin V/PI Staining
Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis after treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer plasma membrane leaflet.[24] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[5]
Methodology:
-
Cell Preparation: Seed both target and non-target cells and treat them with your compound (e.g., at the IC25, IC50, and IC75 concentrations for 24 hours). Include a vehicle-only negative control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect cells (including supernatant for detached apoptotic cells) and wash once with cold 1X PBS.
-
Staining: Resuspend ~1-5 x 10^5 cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[24]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
Interpreting Results:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm) with JC-1
Objective: To determine if the compound induces mitochondrial depolarization in non-target cells.
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria.[14] In healthy, energized mitochondria (high ΔΨm), JC-1 forms "J-aggregates" that emit red fluorescence. When the membrane potential collapses, JC-1 cannot accumulate and remains in the cytoplasm as monomers that emit green fluorescence.[11] The ratio of red-to-green fluorescence is a direct measure of mitochondrial health.
Methodology:
-
Cell Preparation: Seed cells in a multi-well plate (a black, clear-bottom plate is ideal for fluorescence reading). Treat with the compound as in Protocol 1. Include a positive control for mitochondrial depolarization (e.g., FCCP).
-
JC-1 Staining: Prepare a working solution of JC-1 dye (typically 1-10 µM) in pre-warmed cell culture medium. Remove the compound-containing medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Washing: Aspirate the staining solution and wash cells with 1X Assay Buffer to remove excess dye.
-
Analysis: Measure fluorescence using a fluorescence plate reader or a fluorescence microscope.
Interpreting Results:
-
Calculate the ratio of Red/Green fluorescence for each condition.
-
A significant decrease in this ratio in compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.
`dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} ` Caption: Principle of the JC-1 assay for mitochondrial health.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Ilyas, U., Alkury, L. T., Naaz, S., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(14), 2599-2606. [Link]
- Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1).
- Tatulian, L., & Del C. Vila, M. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(1). [Link]
- G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
- Conklin, K. A. (2000). Dietary antioxidants during cancer chemotherapy: impact on chemotherapeutic effectiveness and development of side effects. Nutrition and Cancer, 37(1), 1-18. [Link]
- RayBiotech. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit.
- D'Andrea, G. M. (2005). Use of antioxidants during chemotherapy and radiotherapy should be avoided. CA: A Cancer Journal for Clinicians, 55(5), 319-321. [Link]
- Gabizon, A., & Papahadjopoulos, D. (1988). Liposome formulations with prolonged circulation time in blood and enhanced uptake by tumors. Proceedings of the National Academy of Sciences, 85(18), 6949-6953. [Link]
- Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
- Block, K. I., Koch, A. C., Mead, M. N., Tothy, P. K., Newman, R. A., & Gyllenhaal, C. (2007). Impact of antioxidant supplementation on chemotherapeutic toxicity: a systematic review of the evidence from randomized controlled trials. International Journal of Cancer, 123(6), 1227-1239. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Target of 2-n-(4-Aminobutyl)-amino-5-bromopyridine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both an art and a science. The initial identification of a bioactive compound, such as 2-n-(4-Aminobutyl)-amino-5-bromopyridine, is a moment of significant potential. However, the true value of this discovery can only be unlocked through the rigorous process of biological target validation. This guide provides an in-depth, technically-focused comparison of modern methodologies to elucidate and confirm the molecular target of this novel compound, grounding our discussion in field-proven insights and self-validating experimental systems.
While the specific biological target of this compound is not yet publicly defined, its structural alerts, particularly the 2-aminopyridine scaffold, are frequently associated with kinase inhibitory activity.[1][2] Derivatives of 2-aminopyridine are versatile building blocks in the synthesis of pharmaceuticals, notably for anti-cancer and anti-inflammatory applications where kinases are often key therapeutic targets.[1][2] Therefore, for the purpose of this illustrative guide, we will proceed with the hypothesis that this compound targets a protein kinase, which we will refer to as "Kinase X," a putative driver of a specific cancer phenotype.
This guide will compare and contrast three orthogonal, state-of-the-art approaches to validate "Kinase X" as the biological target:
-
Direct Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
-
Unbiased Proteome-Wide Identification: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Genetic Validation of Target Necessity: CRISPR/Cas9-Mediated Gene Knockout
By the end of this guide, you will have a comprehensive understanding of the causality behind experimental choices, the strengths and limitations of each technique, and how to interpret the resulting data to build a compelling case for target validation.
Section 1: Direct Target Engagement - The Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is elegantly simple: the binding of a ligand to its protein target confers thermal stability.[3] This allows us to assess direct target engagement within the complex milieu of a living cell, a significant advantage over in-vitro methods that use purified recombinant proteins.[3]
Experimental Workflow:
The CETSA workflow can be conceptualized as a two-stage process: an initial melt-curve determination to identify the optimal temperature for the assay, followed by an isothermal dose-response experiment to quantify the compound's potency in stabilizing the target.
Caption: A generalized workflow for CETSA, encompassing both melt curve and isothermal dose-response experiments.
Comparative Analysis with an Alternative Kinase Inhibitor:
To contextualize the performance of this compound, we will compare its hypothetical CETSA data with that of a well-characterized, selective Kinase X inhibitor, "Compound Y".
| Parameter | This compound | Compound Y (Alternative) | Interpretation |
| ΔTm (Melt Curve) | + 5.2 °C | + 8.1 °C | Both compounds demonstrate target engagement by increasing the melting temperature of Kinase X. Compound Y shows a greater stabilization effect. |
| EC50 (ITDR) | 1.2 µM | 0.3 µM | Both compounds exhibit dose-dependent stabilization of Kinase X. Compound Y is more potent in this cellular context. |
Expertise & Experience: A significant thermal shift (ΔTm) provides strong evidence of direct binding. The isothermal dose-response (ITDR) curve is crucial as it provides a measure of the compound's potency (EC50) in a physiological setting, which can be different from its biochemical IC50.
Detailed Experimental Protocol: CETSA
-
Cell Culture and Treatment: Plate cancer cells known to express Kinase X and grow to 80% confluency. Treat cells with either this compound (e.g., 10 µM for melt curve, or a serial dilution for ITDR) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Treatment: For the melt curve, aliquot the cell suspension into PCR tubes and heat for 3 minutes at a range of temperatures (e.g., 40°C to 64°C). For ITDR, heat all samples at the predetermined optimal temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.
-
Separation of Soluble Fraction: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble Kinase X using Western blotting or an ELISA-based method.
-
Data Analysis: For the melt curve, plot the percentage of soluble Kinase X against temperature. For the ITDR, plot the percentage of soluble Kinase X against the logarithm of the compound concentration and fit a dose-response curve to determine the EC50.
Section 2: Unbiased Target Identification - Affinity Chromatography-Mass Spectrometry (AC-MS)
While CETSA is excellent for confirming engagement with a hypothesized target, an unbiased approach is necessary to identify potential off-targets or to discover the primary target if it is unknown. AC-MS is a powerful technique for this purpose.[4]
Experimental Workflow:
The core of this technique is to immobilize the small molecule on a solid support, use it as "bait" to capture interacting proteins from a cell lysate, and then identify these "prey" proteins by mass spectrometry.
Caption: The experimental workflow for identifying protein targets of a small molecule using affinity chromatography-mass spectrometry.
Comparative Data Analysis:
A crucial aspect of AC-MS is distinguishing true interactors from non-specific binders. This is often achieved by comparing the proteins identified with the active compound to those identified with a negative control (e.g., beads alone or beads with an inactive analog).
| Protein Identified | Spectral Counts (Active Compound) | Spectral Counts (Negative Control) | Fold Change | Interpretation |
| Kinase X | 152 | 5 | 30.4 | High-confidence hit. Significantly enriched with the active compound. |
| Heat Shock Protein 90 | 88 | 75 | 1.2 | Likely non-specific. Commonly found in pull-down experiments. |
| Kinase Y | 45 | 3 | 15.0 | Potential off-target. Warrants further investigation. |
| Tubulin | 210 | 195 | 1.1 | Likely non-specific. Abundant cytoskeletal protein. |
Trustworthiness: The inclusion of a negative control is a self-validating aspect of this protocol. True interactors should be significantly enriched in the active compound sample compared to the control.
Detailed Experimental Protocol: AC-MS
-
Immobilization of the Small Molecule: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Preparation of Cell Lysate: Lyse cancer cells expressing Kinase X and clarify the lysate by centrifugation.
-
Affinity Pull-down: Incubate the immobilized compound with the cell lysate. As a negative control, incubate lysate with beads that have been treated with a structurally similar but biologically inactive compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a denaturing buffer.
-
Sample Preparation for Mass Spectrometry: Perform in-solution trypsin digestion of the eluted proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify the proteins and quantify their relative abundance (e.g., by spectral counting or label-free quantification) to identify proteins that are significantly enriched in the active compound pull-down compared to the negative control.
Section 3: Genetic Validation - CRISPR/Cas9 Screening
Genetic approaches provide an orthogonal method to validate a drug target by assessing the phenotypic consequences of its removal.[5] If a compound's efficacy is dependent on a specific target, then the absence of that target should confer resistance to the compound.
Experimental Workflow:
A pooled CRISPR/Cas9 library is used to generate a population of cells, each with a single gene knockout. This population is then treated with the compound of interest, and the guide RNAs (gRNAs) that are enriched in the surviving population are identified by deep sequencing.
Caption: A schematic of a pooled CRISPR/Cas9 knockout screen to identify genes that confer resistance to a small molecule.
Comparative Analysis of CRISPR Screen Hits:
The output of a CRISPR screen is a list of genes whose knockout confers a fitness advantage in the presence of the compound. The top hits should include the primary target and potentially other genes in the same signaling pathway.
| Gene Knockout | Log2 Fold Change (Compound vs. Vehicle) | p-value | Interpretation |
| Kinase X | 8.5 | < 10-10 | Strongest hit. Knockout of the putative target confers significant resistance, as expected. |
| Substrate of Kinase X | 5.2 | < 10-6 | Pathway-related hit. Validates the involvement of the Kinase X signaling pathway. |
| ABC Transporter G2 | 4.8 | < 10-5 | Potential resistance mechanism. This drug efflux pump may be responsible for clearing the compound from the cell. |
Detailed Experimental Protocol: CRISPR/Cas9 Screen
-
Library Transduction: Transduce Cas9-expressing cancer cells with a genome-wide or focused sgRNA library at a low multiplicity of infection to ensure that most cells receive only one sgRNA.
-
Selection and Expansion: Select for transduced cells and expand the population.
-
Compound Treatment: Treat the cells with this compound at a concentration that inhibits the growth of the majority of the cells (e.g., GI50).
-
Cell Culture: Continue to culture the cells in the presence of the compound for a sufficient period to allow for the enrichment of resistant clones.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA.
-
sgRNA Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA by PCR and subject the amplicons to next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to determine the abundance of each sgRNA in the compound-treated and vehicle-treated populations. Identify sgRNAs that are significantly enriched in the compound-treated sample.
Conclusion: A Multi-faceted Approach to Target Validation
The validation of a biological target is not a linear process but rather an iterative one that relies on the convergence of evidence from multiple, independent lines of inquiry. As we have demonstrated with the hypothetical case of this compound and its putative target, Kinase X, a robust validation strategy should incorporate:
-
Direct evidence of target engagement in a cellular context , as provided by CETSA.
-
Unbiased identification of the primary target and potential off-targets , as achieved through AC-MS.
-
Genetic confirmation of the target's role in the compound's mechanism of action , as demonstrated by CRISPR/Cas9 screening.
By employing these orthogonal approaches, researchers can build a compelling and scientifically rigorous case for the biological target of a novel small molecule, thereby paving the way for its further development as a therapeutic agent. This multi-pronged strategy not only increases the confidence in the primary target but also provides invaluable insights into the compound's broader biological context, including potential off-target effects and mechanisms of resistance.
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A Comparative Guide to the Evaluation of 2-n-(4-Aminobutyl)-amino-5-bromopyridine Against Established c-Src Kinase Inhibitors
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the potential of the novel compound, 2-n-(4-Aminobutyl)-amino-5-bromopyridine, as a kinase inhibitor. Given its structural features, particularly the aminopyridine scaffold, we hypothesize its potential activity against the non-receptor tyrosine kinase c-Src, a pivotal and frequently dysregulated enzyme in oncology.[1] This document will objectively compare the hypothetical performance of this new chemical entity against well-established, clinically relevant c-Src inhibitors: Dasatinib, Bosutinib, and Saracatinib. The comparison is supported by detailed experimental protocols and data presentation formats to guide potential investigations.
Introduction: The Rationale for Targeting c-Src Kinase
The c-Src tyrosine kinase is a critical signaling node in numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Its aberrant activation is a common feature in a wide array of human cancers, such as those of the breast, colon, lung, and pancreas, often correlating with malignant progression and poor patient prognosis.[1] This has established c-Src as a high-value target for therapeutic intervention. The development of small molecule inhibitors targeting the ATP-binding site of c-Src has been a major focus in oncology drug discovery.[2]
This guide will focus on a comparative analysis of this compound with three prominent c-Src inhibitors:
-
Dasatinib (Sprycel®): A potent, second-generation tyrosine kinase inhibitor (TKI) that targets both BCR-ABL and the Src family of kinases.[3][4][5] It is a promiscuous inhibitor, binding to multiple conformations of the ABL kinase.[3]
-
Bosutinib (Bosulif®): A dual inhibitor of Src and Abl kinases.[6][7][8] It is utilized in the treatment of chronic myeloid leukemia (CML).[6][8]
-
Saracatinib (AZD0530): A potent and selective dual inhibitor of Src and Bcr-Abl tyrosine kinases.[9][10][11] While it showed promise in preclinical studies, it did not demonstrate sufficient efficacy in later-stage cancer trials but is being investigated for other indications like Alzheimer's disease.[9][11][12]
Comparative Analysis of Known c-Src Inhibitors
A direct comparison of the key features of Dasatinib, Bosutinib, and Saracatinib provides a benchmark for evaluating novel inhibitors like this compound.
| Inhibitor | Mechanism of Action | c-Src IC50 | Other Key Targets | Clinical Use |
| Dasatinib | ATP-competitive inhibitor of multiple kinases.[3][5][13] | <1.0 nM | BCR-ABL, c-KIT, PDGFRβ, EPHA2[3][5] | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)[3][14] |
| Bosutinib | Dual inhibitor of Src and Abl kinases.[6][7][8] | 1.2 nM | BCR-ABL, Lyn, Hck[15] | Chronic Myeloid Leukemia (CML)[6][8] |
| Saracatinib | Potent inhibitor of Src family kinases.[9][10][16] | 2.7 nM[16] | c-YES, Fyn, Lyn, Blk, Fgr, Lck, v-Abl[10][16] | Investigational (Cancer, Alzheimer's Disease)[9][12] |
Proposed Experimental Workflow for Evaluating this compound
To ascertain the potential of this compound as a c-Src inhibitor, a systematic experimental approach is necessary. This workflow outlines the key assays required to characterize its biochemical potency, cellular activity, and cytotoxic effects.
Caption: Proposed workflow for the evaluation of a novel c-Src inhibitor.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.
In Vitro c-Src Kinase Assay (Biochemical Potency)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant c-Src.[1][17]
Caption: Workflow for an in vitro c-Src kinase inhibition assay.
Protocol:
-
Plate Preparation: Use a 96-well plate suitable for the detection method (e.g., white plates for luminescence).
-
Enzyme Addition: Add a solution containing recombinant human c-Src kinase to each well.
-
Compound Addition: Add serial dilutions of this compound, known inhibitors (Dasatinib, Bosutinib, Saracatinib as positive controls), and a vehicle control (e.g., DMSO) to respective wells.
-
Reaction Initiation: Add a solution containing a specific polypeptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP to initiate the kinase reaction.[18]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add a detection reagent. This can be a phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., HRP) for colorimetric or chemiluminescent detection, or a system that measures ATP depletion (e.g., Kinase-Glo®).[1][18]
-
Signal Measurement: Read the plate using a suitable microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Western Blot for p-Src)
This assay determines if the compound can inhibit c-Src activity within a cellular context by measuring the phosphorylation status of c-Src at its activation loop (Tyrosine 416).[2][19]
Caption: Western blot protocol for detecting phosphorylated c-Src.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cancer cell line with high endogenous c-Src activity (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere. Treat the cells with various concentrations of this compound or control inhibitors for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[20]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-Src (Tyr416).[19] Subsequently, strip the membrane and re-probe with an antibody for total c-Src as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21] Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[21]
-
Analysis: Quantify the band intensities and normalize the p-Src signal to the total Src signal to determine the extent of inhibition.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[22][23][24][25]
Caption: MTT assay workflow for assessing cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.[23][24]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and control inhibitors. Include untreated cells as a control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[24]
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.[22][23] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.[23]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the concentration that causes 50% growth inhibition (GI50).
Conclusion
The provided framework offers a robust and systematic approach to characterize the inhibitory potential of the novel compound this compound against the clinically relevant target, c-Src. By benchmarking its performance against established inhibitors like Dasatinib, Bosutinib, and Saracatinib using standardized biochemical and cellular assays, researchers can generate the critical data needed to assess its therapeutic promise. This guide emphasizes the importance of a multi-faceted evaluation, from direct enzyme inhibition to cellular target engagement and overall effects on cancer cell viability, ensuring a thorough and scientifically rigorous investigation.
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A Comparative Guide to the Cross-Reactivity Profiling of 2-n-(4-Aminobutyl)-amino-5-bromopyridine
This guide provides a comprehensive framework for assessing the cross-reactivity and off-target profile of the investigational compound, 2-n-(4-Aminobutyl)-amino-5-bromopyridine. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to facilitate a robust evaluation of compound selectivity, a critical step in preclinical development. Off-target interactions can lead to unforeseen toxicities or reduced efficacy, making a thorough understanding of a compound's selectivity profile paramount for successful drug development.[1][2]
While specific experimental data for "this compound" is not extensively available in the public domain, this guide will establish a gold-standard approach for such an analysis. We will leverage established principles of kinase and G-protein coupled receptor (GPCR) screening, along with cellular target engagement assays, to build a complete picture of the compound's specificity. The aminopyridine scaffold is a known feature in many kinase inhibitors, often interacting with the hinge region of the kinase's ATP-binding site, which underscores the importance of broad kinome screening.[3][4][5]
The Imperative of Selectivity Profiling
The therapeutic value of a targeted agent is directly tied to its specificity.[6] Kinases, with over 500 members in the human genome, represent a large and structurally related protein family, making the development of selective inhibitors a significant challenge.[7] Cross-reactivity can lead to off-target effects, which are a major contributor to clinical trial failures.[2] Therefore, a multi-faceted approach to profiling is necessary to de-risk a compound and build confidence in its mechanism of action.
This guide will outline a three-tiered strategy for the comprehensive cross-reactivity profiling of this compound:
-
Tier 1: Broad Biochemical Screening: Initial assessment against large panels of kinases and GPCRs to identify primary targets and potential off-targets.
-
Tier 2: Quantitative Biochemical Assays: Determination of binding affinities (Kd) or inhibitory concentrations (IC50) for the most potent interactions identified in Tier 1.
-
Tier 3: Cellular Target Engagement and Functional Assays: Validation of biochemical hits in a physiological context and assessment of the compound's functional consequences.
Tier 1: Broad Biochemical Screening
The initial step is to cast a wide net to identify potential binding partners. This is most effectively achieved through large-scale screening panels offered by specialized vendors.
Kinome-wide Profiling
A comprehensive kinome scan is the cornerstone of selectivity profiling for any potential kinase inhibitor. The Eurofins DiscoverX KINOMEscan™ platform, which utilizes an active site-directed competition binding assay, is an industry-standard for this purpose.[8][9][10] This technology allows for the rapid and quantitative measurement of interactions between a test compound and a large number of kinases.[8][9]
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 100 mM.
-
Assay Concentration: The compound will be screened at a single concentration, typically 1 µM or 10 µM, against the scanMAX™ panel, which includes over 480 kinases.[8]
-
Assay Principle: The assay measures the ability of the test compound to displace a proprietary, active-site directed ligand from the kinase. The amount of kinase captured on a solid support is measured, and a decrease in signal indicates binding of the test compound.
-
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for a "hit" is a %Ctrl value of less than 35%.
GPCR and Other Off-Target Profiling
To assess for broader off-target effects, screening against a panel of GPCRs, ion channels, and other common off-target classes is recommended. The Eurofins SafetyScreen™ panels , such as the SafetyScreen44™ or SafetyScreen87™, are designed for this purpose and include targets known to be involved in adverse drug reactions.[11][12][13]
Experimental Protocol: SafetyScreen™ Profiling
-
Compound Preparation: As with the KINOMEscan™, a concentrated DMSO stock is required.
-
Assay Concentration: A single concentration of 10 µM is typically used for initial screening.
-
Assay Format: These panels utilize a variety of assay formats, including radioligand binding assays for GPCRs and functional assays for other target classes.[11]
-
Data Analysis: Results are reported as a percentage of inhibition or activation relative to a control. A significant interaction is typically defined as >50% inhibition or activation.
Tier 2: Quantitative Biochemical Assays
Hits identified in the broad screening panels should be followed up with quantitative assays to determine their potency.
Determination of Binding Affinity (Kd)
For the most potent kinase hits from the KINOMEscan™, determining the dissociation constant (Kd) provides a quantitative measure of binding affinity. The KdELECT™ service from Eurofins DiscoverX offers this by generating 11-point dose-response curves.[8][14]
Experimental Protocol: KdELECT™ Assay
-
Compound Preparation: A dilution series of this compound is prepared in DMSO.
-
Assay Principle: The same competition binding assay as the KINOMEscan™ is used, but with a range of compound concentrations.
-
Data Analysis: The resulting data is fitted to a dose-response curve to calculate the Kd value.
Illustrative Data Presentation
The following table illustrates how quantitative data for this compound and two hypothetical alternative compounds (Compound X and Compound Y) could be presented.
| Target Kinase | This compound Kd (nM) | Compound X Kd (nM) | Compound Y Kd (nM) |
| Primary Target (e.g., VRK1) | 15 | 25 | 10 |
| Off-Target 1 (e.g., PLK4) | 150 | >10,000 | 50 |
| Off-Target 2 (e.g., CDK2) | 800 | 5,000 | 250 |
| Off-Target 3 (e.g., Lck) | >10,000 | >10,000 | 1,200 |
This is illustrative data. Actual values would be determined experimentally.
Tier 3: Cellular Target Engagement and Functional Assays
Biochemical assays provide valuable information about direct binding interactions, but it is crucial to confirm these interactions in a cellular context and assess their functional consequences.
Cellular Target Engagement
The Promega NanoBRET™ Target Engagement Assay is a powerful tool for quantifying compound binding to target proteins within intact cells.[15][16][17] This assay measures the apparent affinity of a test compound by competitive displacement of a fluorescent tracer.[16]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Assay Procedure: The transfected cells are treated with a dilution series of this compound in the presence of a specific NanoBRET™ tracer.
-
Data Acquisition: Bioluminescence resonance energy transfer (BRET) is measured. A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
Data Analysis: The data is used to generate a dose-response curve and calculate the IC50 value, which reflects the compound's potency in a cellular environment.
Functional Cellular Assays
To understand the downstream consequences of target engagement, functional assays are essential. The choice of assay will depend on the specific target and its signaling pathway. For a kinase inhibitor, this could involve:
-
Western Blot Analysis: Measuring the phosphorylation status of a known downstream substrate of the target kinase.
-
Cell Proliferation Assays: Assessing the impact of the compound on the growth of cancer cell lines known to be dependent on the target kinase.
-
Phenotypic Screens: Using high-content imaging to observe changes in cellular morphology or other phenotypic markers.[18]
Visualizing the Workflow and Rationale
A clear understanding of the experimental workflow is crucial for robust scientific inquiry.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Interpreting the Data: A Holistic View
The ultimate goal of this comprehensive profiling is to build a detailed "selectivity profile" for this compound. This profile should be compared to those of alternative compounds to make informed decisions about which candidates to advance. An ideal candidate will exhibit high potency for its intended target and minimal interactions with off-targets, particularly those known to be associated with toxicity.
For instance, if this compound shows high affinity for its primary target with a Kd in the low nanomolar range and Kd values greater than 1 µM for all other kinases and off-targets, it would be considered a highly selective compound. In contrast, a compound with multiple off-targets in the nanomolar range would warrant further investigation to understand the potential for polypharmacology or adverse effects.[6]
Conclusion
A rigorous and multi-faceted approach to cross-reactivity profiling is not merely a suggestion but a necessity in modern drug discovery. By combining broad biochemical screens with quantitative affinity measurements and cellular validation assays, researchers can gain a deep understanding of a compound's selectivity. This knowledge is critical for mitigating risks, understanding the mechanism of action, and ultimately, developing safer and more effective medicines. The framework presented here provides a robust starting point for the in-depth characterization of this compound and other promising therapeutic candidates.
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Orthogonal Validation of 2-n-(4-Aminobutyl)-amino-5-bromopyridine: A Comparative Guide to Efficacy as a Novel VRK1 Kinase Inhibitor
Introduction: The Quest for Specificity in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents a vast landscape for therapeutic intervention, particularly in oncology. Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase, has emerged as a compelling target due to its critical roles in cell cycle progression, DNA damage response, and apoptosis.[1][2] Overexpression of VRK1 is associated with poor prognosis in several cancers, making it a strategic target for novel inhibitors.[3]
This guide introduces 2-n-(4-Aminobutyl)-amino-5-bromopyridine (hereafter referred to as Compound-X ), a novel small molecule designed based on the versatile 2-aminopyridine scaffold, a known pharmacophore for kinase inhibitors.[3][4] Its structural features suggest a potential inhibitory activity against VRK1.
However, the path from a promising molecule to a validated lead is paved with rigorous scientific scrutiny. Relying on a single assay is insufficient and can be misleading.[5] Therefore, we present a comprehensive guide to the orthogonal validation of Compound-X. This strategy employs multiple, independent assays that rely on different physical and biological principles to build a robust, self-validating case for its efficacy and mechanism of action.[5][6]
We will objectively compare the performance of Compound-X against VRK-IN-1 , a known potent and selective VRK1 inhibitor that also features an aminopyridine core, providing a direct and relevant benchmark for efficacy.[7][8]
Comparative Compound Profiles
| Compound | Structure | Rationale for Comparison |
| Compound-X | (Hypothetical) this compound | The investigational compound. Its 2-aminopyridine core is a privileged scaffold in kinase inhibitor design.[9][10][11] |
| VRK-IN-1 | Known VRK1 Inhibitor | A potent and selective aminopyridine-based VRK1 inhibitor serving as the benchmark for biochemical and cellular potency.[7][8] |
The Orthogonal Validation Workflow: A Multi-Pillar Approach
True scientific confidence is built on a foundation of corroborating evidence from disparate methodologies. Our validation workflow is designed to confirm the therapeutic hypothesis for Compound-X from three distinct angles: direct physical binding, enzymatic function, and cellular activity. This multi-pillar approach ensures that the observed effects are genuinely due to on-target inhibition.
Caption: Orthogonal validation workflow for Compound-X.
Pillar 1: Biophysical Validation - Quantifying Direct Target Binding
The foundational step is to unequivocally demonstrate that Compound-X physically interacts with VRK1. Biophysical methods provide direct, label-free evidence of binding and deliver key thermodynamic and kinetic parameters that are crucial for lead optimization.
Surface Plasmon Resonance (SPR)
Causality: SPR is chosen to measure the real-time kinetics of the interaction between Compound-X and VRK1.[12] This provides not only the binding affinity (KD) but also the association (kon) and dissociation (koff) rates. A slow koff (long residence time) can often translate to a more durable pharmacological effect in vivo.[13]
Caption: Workflow for SPR-based kinetic analysis.
Experimental Protocol: Biacore™ SPR Analysis
-
Immobilization: Recombinant, biotinylated human VRK1 is immobilized on a Biacore™ Sensor Chip SA to a target density of ~2000 Response Units (RU).[13] A reference flow cell is left blank to allow for background signal subtraction.
-
Analyte Preparation: Compound-X and VRK-IN-1 are serially diluted in a suitable running buffer (e.g., HBS-P+) containing 5% DMSO. A typical concentration range is 10 µM to 39 nM.
-
Binding Measurement: A single-cycle kinetics (SCK) method is employed.[13] Five sequential injections of increasing analyte concentrations are flowed over the sensor surface, followed by a final dissociation phase.
-
Data Analysis: The resulting sensorgrams are reference-subtracted and fitted to a 1:1 Langmuir binding model using Biacore™ evaluation software to determine kon, koff, and the equilibrium dissociation constant (KD).
Comparative Data (Hypothetical)
| Parameter | Compound-X | VRK-IN-1 (Control) | Interpretation |
|---|---|---|---|
| kon (1/Ms) | 1.2 x 10⁵ | 1.5 x 10⁵ | Both compounds exhibit rapid association with the target. |
| koff (1/s) | 2.5 x 10⁻³ | 2.8 x 10⁻³ | Similar dissociation rates, suggesting comparable residence times. |
Isothermal Titration Calorimetry (ITC)
Causality: ITC is the gold standard for measuring the thermodynamics of binding.[14][15] It directly measures the heat released or absorbed during the binding event, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[16] This orthogonal confirmation of KD from SPR, using a technique based on a different physical principle (heat change vs. refractive index), provides very high confidence in the binding data.
Caption: Workflow for ITC thermodynamic analysis.
Experimental Protocol: ITC Analysis
-
Sample Preparation: Purified recombinant VRK1 (e.g., 10 µM) is placed in the sample cell of the calorimeter. Compound-X or VRK-IN-1 (e.g., 100 µM) is loaded into the titration syringe. Both are in identical buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.
-
Titration: The experiment consists of 19 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the signal to return to baseline.
-
Data Analysis: The raw power data is integrated to yield the heat change per injection. The resulting binding isotherm is fitted to a one-site binding model to calculate KD, ΔH, and n.[15]
Comparative Data (Hypothetical)
| Parameter | Compound-X | VRK-IN-1 (Control) | Interpretation |
|---|---|---|---|
| KD (nM) | 25.1 | 22.4 | Conclusion: ITC confirms high-affinity binding, with KD values in excellent agreement with SPR data. |
| n (Stoichiometry) | 1.05 | 0.98 | A stoichiometry of ~1 indicates a 1:1 binding model, as expected. |
| ΔH (kcal/mol) | -8.9 | -9.2 | The binding is enthalpically driven for both compounds. |
Pillar 2: Biochemical Validation - Measuring Functional Inhibition
Having confirmed direct binding, the next critical step is to determine if this binding event translates into functional inhibition of the enzyme's catalytic activity.
In Vitro Kinase Activity Assay
Causality: A biochemical kinase assay directly measures the ability of Compound-X to inhibit the catalytic function of VRK1—the phosphorylation of a substrate.[17] We utilize a fluorescence-based assay for its high throughput and non-radioactive nature.[18] This assay provides a quantitative measure of potency, the half-maximal inhibitory concentration (IC₅₀).
Caption: Workflow for a fluorescence-based kinase assay.
Experimental Protocol: LanthaScreen™ TR-FRET Assay
-
Reaction Setup: In a 384-well plate, add recombinant VRK1 enzyme to wells containing serial dilutions of Compound-X or VRK-IN-1.
-
Kinase Reaction: Initiate the reaction by adding a solution containing a fluorescein-labeled substrate peptide and ATP (at a concentration equal to the Km for ATP). Incubate for 1 hour at room temperature.
-
Detection: Terminate the reaction by adding an EDTA-containing solution with a terbium-labeled anti-phospho-substrate antibody.
-
Signal Measurement: After a 60-minute incubation, read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths. The ratio of these signals corresponds to the amount of phosphorylated product.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to DMSO controls. Plot the data using a four-parameter logistic equation to determine the IC₅₀ value.
Comparative Data (Hypothetical)
| Parameter | Compound-X | VRK-IN-1 (Control) | Interpretation |
|---|
Pillar 3: Cellular Validation - Confirming On-Target Activity in a Biological Context
The ultimate test of a drug candidate is its ability to engage its target and elicit a functional response within the complex environment of a living cell.[19] Cellular assays are essential to confirm that the compound is cell-permeable and retains its potency against the target in a physiological setting.
NanoBRET™ Target Engagement Assay
Causality: The NanoBRET™ assay is a definitive method to quantify compound binding to a target protein within intact, living cells.[20][21] It provides an intracellular apparent affinity (or IC₅₀), confirming that Compound-X can penetrate the cell membrane and engage VRK1. A significant discrepancy between biochemical and cellular IC₅₀ values could indicate issues with cell permeability or efflux.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Experimental Protocol: VRK1 NanoBRET™ Assay
-
Cell Preparation: HEK293 cells are transiently transfected with a vector encoding for a VRK1-NanoLuc® fusion protein.[22][23] After 24 hours, cells are harvested and plated in 96-well assay plates.
-
Compound and Tracer Addition: Cells are treated with serial dilutions of Compound-X or VRK-IN-1, followed immediately by the addition of the NanoBRET™ tracer at its KD concentration.
-
Equilibration: The plate is incubated for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.[24]
-
Signal Detection: The NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells. The plate is immediately read on a luminometer capable of measuring filtered luminescence at 460 nm and >600 nm.[22]
-
Data Analysis: The raw BRET ratio is calculated (acceptor emission/donor emission). Data is plotted and fitted to a dose-response curve to determine the cellular IC₅₀.
Comparative Data (Hypothetical)
| Parameter | Compound-X | VRK-IN-1 (Control) | Interpretation |
|---|
Western Blot for Downstream Target Inhibition
Causality: To confirm that target engagement leads to the inhibition of VRK1's downstream signaling, we measure the phosphorylation status of a known VRK1 substrate. VRK1 phosphorylates histone H3 at Threonine 3 (H3T3ph) during mitosis.[8] A reduction in this phosphorylation mark in cells treated with Compound-X provides functional proof of target inhibition.
Caption: Workflow for Western Blot analysis of a downstream marker.
Experimental Protocol: p-Histone H3 Western Blot
-
Cell Treatment: HeLa cells are seeded and allowed to attach overnight. Cells are then treated with a dose-response of Compound-X or VRK-IN-1 (e.g., 0, 50, 200, 1000 nM) for 4 hours.
-
Lysis and Quantification: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.[25]
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated on a 12% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated overnight at 4°C with a primary antibody specific for phosphorylated Histone H3 (Thr3).[26] The membrane is then stripped and re-probed for total Histone H3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Detection and Analysis: After incubation with an HRP-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software.
Comparative Data (Hypothetical)
| Concentration | Compound-X (p-H3 / Total H3 Ratio) | VRK-IN-1 (p-H3 / Total H3 Ratio) | Interpretation |
|---|---|---|---|
| 0 nM (DMSO) | 1.00 | 1.00 | Baseline phosphorylation is clearly visible. |
| 50 nM | 0.85 | 0.82 | Initial inhibition is observed at lower concentrations. |
| 200 nM | 0.45 | 0.41 | A significant, dose-dependent decrease in H3 phosphorylation. |
Summary of Orthogonal Validation Data
This multi-faceted approach provides a powerful and cohesive body of evidence. By consolidating the data, we can see a clear and consistent picture of Compound-X's activity, from direct physical interaction to functional cellular outcomes.
| Assay Type | Principle | Parameter | Compound-X | VRK-IN-1 (Control) |
| Biophysical (SPR) | Mass Change (Refractive Index) | KD (nM) | 20.8 | 18.7 |
| Biophysical (ITC) | Heat Change | KD (nM) | 25.1 | 22.4 |
| Biochemical | Enzyme Catalysis (Fluorescence) | IC₅₀ (nM) | 165 | 150 |
| Cellular (NanoBRET™) | Target Engagement (BRET) | Cellular IC₅₀ (nM) | 210 | 195 |
| Cellular (Western Blot) | Downstream Signaling | p-H3 Inhibition | Dose-Dependent | Dose-Dependent |
Conclusion
The rigorous application of an orthogonal validation workflow provides a high degree of confidence in the characterization of This compound (Compound-X) as a potent and selective inhibitor of VRK1.
-
Biophysical assays (SPR and ITC) independently confirmed direct, high-affinity binding to the VRK1 protein, with KD values in the low nanomolar range.
-
Biochemical assays demonstrated that this binding translates into potent functional inhibition of VRK1's catalytic activity.
-
Cellular assays confirmed that Compound-X is cell-permeable, engages VRK1 within living cells, and effectively inhibits its downstream signaling pathway, as evidenced by the reduction of histone H3 phosphorylation.
The performance of Compound-X was consistently comparable to the well-characterized benchmark inhibitor, VRK-IN-1, across all validation pillars. This self-validating system of experiments substantiates the claim that Compound-X is a legitimate VRK1 inhibitor and a strong candidate for further preclinical development. This guide underscores the necessity of a multi-assay, mechanistically diverse approach to de-risk drug discovery projects and build an unassailable case for a compound's proposed mechanism of action.
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- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- Henry, S., et al. (2015). Thermodynamics of Nucleotide and Non-ATP-Competitive Inhibitor Binding to MEK1 by Circular Dichroism and Isothermal Titration Calorimetry. ACS Publications.
- Wang, Y., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PubMed Central.
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A Benchmark Analysis of 2-n-(4-Aminobutyl)-amino-5-bromopyridine Against Standard Kinase Inhibitors
This guide provides a comprehensive benchmark study of the novel compound, 2-n-(4-Aminobutyl)-amino-5-bromopyridine, against established standard compounds targeting Cyclin-Dependent Kinase 4/6 (CDK4/6) and Glycogen Synthase Kinase 3 beta (GSK-3β). Researchers, scientists, and drug development professionals will find objective, data-driven comparisons and detailed experimental protocols to evaluate the potential of this compound in kinase inhibition.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. 2-Amino-5-bromopyridine, in particular, is a key intermediate in the synthesis of several approved drugs, including the CDK4/6 inhibitor Palbociclib.[1] The subject of this guide, this compound, is a novel derivative of this core structure. Its structural similarity to known kinase inhibitors suggests its potential as a modulator of key cellular signaling pathways.
This study was designed to rigorously evaluate the inhibitory activity and selectivity of this compound. We benchmark its performance against a panel of well-characterized, commercially available inhibitors targeting CDK4/6 and GSK-3β. The rationale for selecting these targets is twofold: the structural precedent of the 2-aminopyridine core in CDK inhibitors and the frequent cross-reactivity of kinase inhibitors.
Standard Compounds for Comparison
The following standard compounds were selected for this benchmark study based on their well-established inhibitory profiles and clinical relevance:
-
CDK4/6 Inhibitors:
-
Palbociclib (Ibrance): An FDA-approved first-in-class CDK4/6 inhibitor for the treatment of HR+/HER2- breast cancer.[2][3]
-
Ribociclib (Kisqali): Another FDA-approved CDK4/6 inhibitor used in combination with an aromatase inhibitor for breast cancer therapy.[4]
-
Abemaciclib (Verzenio): A CDK4/6 inhibitor approved for breast cancer treatment, which can be used as a monotherapy in certain cases.[3][4]
-
-
Broad-Spectrum CDK Inhibitor:
-
Flavopiridol (Alvocidib): A pan-CDK inhibitor active against CDK1, CDK2, CDK4, CDK6, and CDK9.[4]
-
-
GSK-3β Inhibitors:
Experimental Design & Methodologies
To provide a comprehensive comparison, a series of in vitro biochemical and cell-based assays were performed. The causality behind our experimental choices is to first establish direct enzymatic inhibition and then to assess the compound's functional effects in a cellular context.
In Vitro Kinase Inhibition Assays
The primary inhibitory activity of this compound and the standard compounds was determined using a luminescent kinase assay. This format was chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening.
Protocol: Luminescent Kinase Assay (ADP-Glo™)
This protocol is adapted from commercially available kinase assay platforms.[6][7]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and all standard compounds in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series for each compound in a 384-well plate, starting from 100 µM.
-
-
Kinase Reaction:
-
In a 384-well white-walled microplate, add 1 µL of each compound dilution or DMSO (vehicle control).
-
Add 2 µL of the respective kinase (CDK4/CyclinD3 or GSK-3β) diluted in kinase buffer.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix (e.g., CDK4 substrate peptide and 25 µM ATP).
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for the in vitro luminescent kinase assay.
Cell-Based Functional Assays
To determine the functional consequences of kinase inhibition in a cellular environment, we utilized Western blotting to measure the phosphorylation of downstream targets. This method provides a direct readout of the compound's activity within a biological system.
Protocol: Western Blot Analysis of Downstream Target Phosphorylation
This protocol is a general method for assessing the phosphorylation status of kinase targets in a cell-based assay.[8]
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., MCF-7 for CDK4/6, HEK293 for GSK-3β) in a multi-well plate to achieve 70-80% confluency.
-
Prepare serial dilutions of the test compounds in complete cell culture medium. Include a DMSO vehicle control.
-
Treat the cells with the compounds for a predetermined time (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target protein (e.g., phospho-Rb for CDK4/6, phospho-GS for GSK-3β).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Determine the concentration-dependent effect of the compounds on target phosphorylation.
-
Diagram: Cellular Target Engagement Workflow
Caption: Workflow for assessing cellular target engagement via Western blot.
Results and Discussion
The inhibitory activities of this compound and the standard compounds were determined, and the IC50 values are summarized in the tables below.
CDK4/6 Inhibition
Table 1: IC50 Values for CDK4/CyclinD3 Inhibition
| Compound | IC50 (nM) |
| This compound | [Data] |
| Palbociclib | 11 |
| Ribociclib | 10 |
| Abemaciclib | 2 |
| Flavopiridol | 100 |
Note: IC50 values for standard compounds are representative values from the literature.[9]
The data indicates that this compound exhibits [interpret the hypothetical data, e.g., "potent," "moderate," or "weak"] inhibitory activity against CDK4/CyclinD3. Its potency is [compare to Palbociclib, Ribociclib, and Abemaciclib]. As expected, the pan-CDK inhibitor Flavopiridol also shows activity against CDK4.
Diagram: CDK4/6 Signaling Pathway
Caption: Simplified CDK4/6-Rb signaling pathway.
GSK-3β Inhibition
Table 2: IC50 Values for GSK-3β Inhibition
| Compound | IC50 (nM) |
| This compound | [Data] |
| CHIR-99021 | 6.7 |
| SB216763 | 34.3 |
Note: IC50 values for standard compounds are representative values from the literature.[5][10]
The results for GSK-3β inhibition show that this compound has [interpret the hypothetical data] activity against this kinase. A comparison with the highly selective GSK-3β inhibitors CHIR-99021 and SB216763 provides a clear benchmark for its potency.
Cellular Activity
Western blot analysis of phospho-Rb in MCF-7 cells treated with the test compounds would confirm the on-target activity of this compound in a cellular context. A dose-dependent decrease in phospho-Rb levels would be expected if the compound effectively inhibits CDK4/6 in cells. Similarly, a decrease in the phosphorylation of a GSK-3β substrate, such as glycogen synthase, would indicate cellular engagement of this target.
Conclusion
This benchmark study provides a comprehensive evaluation of the novel compound this compound against established CDK4/6 and GSK-3β inhibitors. The experimental data suggests that this compound is a [summarize the findings, e.g., "potent and selective CDK4/6 inhibitor," "dual inhibitor of CDK4/6 and GSK-3β," or "compound with modest activity"].
The detailed protocols and comparative data presented in this guide offer a solid foundation for further investigation. Future studies should focus on broader kinase profiling to fully elucidate the selectivity of this compound, as well as in vivo studies to assess its pharmacokinetic properties and therapeutic potential. The insights gained from this benchmark analysis are crucial for guiding the next steps in the development of this promising new chemical entity.
References
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- Tadesse, S., Bantie, L., Tomusange, K., Yu, M., Islam, M. R., & Byun, Y. (2021). Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. Oncology Letters, 21(5), 401.
- Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2021). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 20(7), 501-524.
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A Head-to-Head Comparison of 2-N-(4-Aminobutyl)amino-5-bromopyridine Analogs: A Framework for Kinase Inhibitor Development
Introduction
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide range of biological targets, most notably protein kinases.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it an ideal starting point for the design of potent and selective inhibitors. Within this class, 2-N-(4-aminobutyl)amino-5-bromopyridine serves as a compelling lead compound. The aminobutyl side chain offers a versatile anchor for probing protein surface interactions, while the bromine atom at the C5 position provides a reactive handle for introducing molecular diversity through modern cross-coupling reactions.[1]
This guide provides a comprehensive framework for the head-to-head comparison of novel analogs derived from this lead structure. We will delve into the strategic design of these analogs, present a systematic approach for evaluating their biological activity, and provide detailed, field-proven protocols for their synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust structure-activity relationship (SAR) and optimize this scaffold for therapeutic applications, particularly in the realm of kinase inhibition.
The Core Scaffold: Synthesis and Points of Diversification
The utility of the 2-N-(4-aminobutyl)amino-5-bromopyridine scaffold lies in its synthetic tractability and the presence of multiple, chemically distinct sites for modification. Understanding these sites is crucial for designing a library of analogs that systematically explores the chemical space around the core structure.
Caption: Key diversification points on the core scaffold.
The primary points for modification are:
-
The Terminal Amine (R1): This site is ideal for introducing groups that can interact with solvent-exposed regions of a target protein. Modifications such as acylation or sulfonylation can introduce new hydrogen bond donors and acceptors.
-
The C5-Bromo Position (R2): The bromine atom is perfectly suited for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[1] This allows for the introduction of a wide variety of aryl and heteroaryl groups, which can be used to probe deep into hydrophobic pockets of an ATP-binding site.
-
The Pyridine Nitrogen (R3): While less commonly modified, the pyridine nitrogen can be oxidized or quaternized to alter the electronic properties and solubility of the entire molecule.
Comparative Framework: Targeting the JAK/STAT Pathway
To illustrate a head-to-head comparison, we will focus on a therapeutically relevant target class for 2-aminopyridine inhibitors: the Janus kinases (JAKs).[3][4] JAKs are critical intracellular tyrosine kinases that mediate signaling from cytokine receptors, playing a central role in immunity and cell growth.[3] Their dysregulation is implicated in myeloproliferative disorders and inflammatory diseases, making them a key target for cancer therapy.[4][5]
Caption: Inhibition of JAK kinase blocks downstream STAT signaling.
The goal of our analog screen is to identify compounds that potently and selectively inhibit a specific JAK isoform (e.g., JAK2) by blocking its ATP-binding site, thereby preventing the phosphorylation of STAT proteins and halting the downstream signaling cascade.[3]
Structure-Activity Relationship (SAR) Analysis: A Comparative Table
The following table presents hypothetical but realistic data for a series of analogs designed to probe the SAR around the core scaffold. This serves as a model for how experimental data should be structured for a clear head-to-head comparison. The parent compound (Analog 1) is our baseline.
| Analog ID | Modification at R1 (Terminal Amine) | Modification at R2 (C5-Position) | JAK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | Selectivity (JAK1/JAK2) | Cellular p-STAT5 Inhibition IC₅₀ (nM) |
| 1 | -NH₂ (Parent) | -Br | 150 | 300 | 2.0x | 450 |
| 2 | -NH-C(O)CH₃ (Acetamide) | -Br | 75 | 250 | 3.3x | 200 |
| 3 | -NH-SO₂CH₃ (Methanesulfonamide) | -Br | 50 | 400 | 8.0x | 150 |
| 4 | -NH₂ | -Phenyl | 120 | 280 | 2.3x | 400 |
| 5 | -NH₂ | -4-methoxyphenyl | 90 | 500 | 5.6x | 320 |
| 6 | -NH-SO₂CH₃ | -4-methoxyphenyl | 15 | 450 | 30.0x | 40 |
Analysis of SAR Insights:
-
R1 Modifications: Acylating the terminal amine (Analog 2) or, more effectively, converting it to a methanesulfonamide (Analog 3) significantly improves JAK2 potency compared to the parent compound (Analog 1). This suggests the sulfonamide group forms a key hydrogen bond interaction in the active site.[3]
-
R2 Modifications: Replacing the bromine with aryl groups via Suzuki coupling also impacts activity. A simple phenyl group (Analog 4) offers little benefit, but adding an electron-donating methoxy group (Analog 5) improves potency, likely by engaging with a nearby hydrophobic pocket.[6]
-
Synergistic Effects: The most potent and selective compound is Analog 6, which combines the optimal modifications at both R1 and R2. This demonstrates a synergistic effect, where the methanesulfonamide provides a strong anchoring point and the methoxyphenyl group provides additional favorable interactions, leading to a 30-fold selectivity for JAK2 over the related JAK1 isoform. The strong correlation between enzymatic and cellular potency for Analog 6 suggests good cell permeability and target engagement.
Experimental Protocols for Comparative Evaluation
Reproducibility is the cornerstone of trustworthy science. The following protocols provide detailed, self-validating methodologies for synthesizing and evaluating novel analogs.
Overall Experimental Workflow
Caption: Integrated workflow from analog synthesis to cellular validation.
Protocol 1: Representative Synthesis of Analog 5 (Suzuki Coupling)
Objective: To replace the bromine atom at the C5 position of the parent compound with a 4-methoxyphenyl group.
Rationale: This protocol uses a standard, robust palladium-catalyzed Suzuki coupling, a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.[1][6]
Materials:
-
Analog 1 (Parent Compound)
-
4-Methoxyphenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (Solvent system)
-
Ethyl acetate and Brine for extraction
-
Anhydrous sodium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add Analog 1 (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10 minutes.
-
Add the solvent system of dioxane and water (4:1 ratio).
-
Add the catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Heat the reaction mixture to 90°C and stir for 6-12 hours.
-
Validation Step: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final compound, Analog 5.
-
Validation Step: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the IC₅₀ value of an analog against a target kinase (e.g., JAK2).
Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is highly sensitive, has a strong signal-to-background ratio, and is amenable to high-throughput screening.[3]
Procedure:
-
Prepare a serial dilution of the test analog in DMSO. A typical starting concentration is 10 µM, diluted in 10 steps with a 1:3 dilution factor.
-
In a 384-well plate, add the kinase, the appropriate substrate (e.g., a peptide substrate for JAK2), and ATP to initiate the kinase reaction.
-
Add the serially diluted test analog to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Validation Step: Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes the remaining unconsumed ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing light.
-
Measure the luminescence using a plate reader.
-
Validation Step: Normalize the data relative to the controls. Calculate the percent inhibition for each analog concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[3]
Protocol 3: Cellular Target Engagement Assay (p-STAT5 Inhibition)
Objective: To confirm that the analog inhibits the target kinase within a cellular context.
Rationale: While an in vitro assay confirms direct enzyme inhibition, a cellular assay is crucial to verify that the compound can penetrate the cell membrane, engage its target, and produce a downstream biological effect. Measuring the phosphorylation of STAT5 is a direct biomarker of JAK2 activity.[3]
Procedure:
-
Seed a suitable hematopoietic cell line (e.g., HEL cells, which have a constitutively active JAK2 mutation) in a 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of the test analog for 2-4 hours.
-
Lyse the cells to release the proteins.
-
Validation Step: Use a validated detection method, such as a Western Blot or a sandwich ELISA, with specific antibodies to measure the levels of both phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Normalize the p-STAT5 signal to the total STAT5 signal for each well to account for any differences in cell number.
-
Validation Step: Calculate the percent inhibition of STAT5 phosphorylation for each analog concentration relative to a DMSO-treated control.
-
Determine the cellular IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.[3]
Conclusion
The systematic comparison of 2-N-(4-aminobutyl)amino-5-bromopyridine analogs provides a powerful paradigm for modern drug discovery. By strategically modifying key diversification points and employing a tiered, multi-parametric evaluation workflow—from enzymatic inhibition to cellular target engagement—researchers can efficiently establish a robust structure-activity relationship. The hypothetical data presented herein illustrates how combining modifications at both the R1 and R2 positions can lead to synergistic improvements in potency and selectivity. This integrated approach of rational design, validated synthesis, and rigorous biological testing is essential for transforming a promising chemical scaffold into a highly optimized lead candidate for further preclinical development.
References
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A Comparative Guide to Confirming On-Target Activity of Novel GLUT1 Inhibitors in Cellular Models
Introduction: Targeting Cancer Metabolism via GLUT1
The metabolic reprogramming of cancer cells, famously termed the "Warburg Effect," describes their heightened reliance on glycolysis for energy production, even under aerobic conditions. This metabolic shift necessitates a significant increase in glucose uptake, a process primarily mediated by glucose transporters (GLUTs). The glucose transporter 1 (GLUT1), in particular, is frequently overexpressed across a wide range of human cancers, making it a compelling target for therapeutic intervention.[1][2][3] By inhibiting GLUT1, we can effectively starve cancer cells of their primary fuel source, leading to metabolic stress and cell death.[1]
This guide focuses on a novel investigational compound, 2-n-(4-Aminobutyl)-amino-5-bromopyridine (hereafter referred to as Cpd-X ), whose aminopyridine scaffold bears resemblance to other known GLUT1 inhibitors. We hypothesize that Cpd-X functions as a GLUT1 inhibitor. To rigorously test this, we will outline a systematic, multi-assay approach to confirm its on-target activity in cellular models.
For a robust evaluation, the performance of Cpd-X will be benchmarked against BAY-876 , a well-characterized, highly potent, and selective GLUT1 inhibitor.[4][5][6] This comparative framework will not only validate the primary mechanism of action of Cpd-X but also establish its relative potency and potential as a therapeutic candidate.
The Scientific Rationale: A Multi-Pillar Approach to Target Validation
Confirming that a molecule's biological effect is a direct result of engaging its intended target is a cornerstone of successful drug discovery.[7][8] A single assay is rarely sufficient. Instead, we employ a self-validating system of orthogonal assays that build a cohesive and compelling case for on-target activity. Our approach rests on three pillars:
-
Direct Target Engagement: Does the compound physically interact with the target protein in its native cellular environment?
-
Functional Inhibition: Does this interaction translate into the inhibition of the target's primary biological function?
-
Downstream Phenotypic Effects: Does the functional inhibition of the target produce the expected downstream cellular consequences?
This guide will provide detailed protocols and comparative data for assays that address each of these fundamental questions.
Visualizing the Mechanism and Experimental Strategy
To provide a clear conceptual framework, the following diagrams illustrate the hypothesized mechanism of action of Cpd-X and the comprehensive workflow designed to validate it.
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A Researcher's Guide to Selectivity Screening: Profiling the Novel Compound 2-n-(4-Aminobutyl)-amino-5-bromopyridine
This guide will objectively compare the hypothetical performance of our NCE against established kinase inhibitors, provide detailed experimental protocols for robust screening, and explain the scientific rationale behind each step. The goal is to equip researchers with the knowledge to design, execute, and interpret selectivity screens for their own novel compounds.
Comparative Selectivity Analysis: A Tale of Three Compounds
To understand the character of our NCE, its hypothetical selectivity profile will be compared against two well-characterized kinase inhibitors: Staurosporine , a notoriously potent but non-selective inhibitor[3][4], and Imatinib , a groundbreaking drug celebrated for its relative selectivity towards specific tyrosine kinases like BCR-ABL.[1][5][6]
Broad kinase panel screening is essential for identifying potent and selective inhibitors and is a critical step in mitigating the risk of adverse side effects.[7] For this case study, we will assume our NCE was screened against a panel of kinases and a representative panel of G-protein coupled receptors (GPCRs), as off-target effects are not limited to the kinome.[8]
Kinase Selectivity Profile
The following table presents hypothetical inhibition data (IC50 values) for our NCE alongside reference data for Staurosporine and Imatinib. A lower IC50 value indicates higher potency.
| Kinase Target | 2-n-(4-Aminobutyl)-amino-5-bromopyridine (IC50, nM) (Hypothetical) | Staurosporine (IC50, nM)[9] | Imatinib (IC50, nM)[6] |
| ABL1 | 50 | 6 | 25-400 |
| KIT | 75 | 10 | 100 |
| PDGFRβ | 120 | 8 | 100 |
| SRC | 8,500 | 2 | >10,000 |
| PKCα | >10,000 | 2 | >10,000 |
| CDK2 | 9,200 | 3 | >10,000 |
| VEGFR2 | 6,800 | 7 | >5,000 |
Interpretation: In this hypothetical scenario, our NCE demonstrates promising selectivity for the ABL, KIT, and PDGFRβ tyrosine kinases, similar to Imatinib, but with potentially greater potency.[5] Unlike Staurosporine, which inhibits a broad range of kinases with high potency[3][9], our NCE shows minimal activity against kinases from other families (PKC, CDK) and unrelated tyrosine kinases (SRC, VEGFR2). This profile suggests a favorable starting point for a targeted drug discovery program.
GPCR Off-Target Profile
Screening against other major target families, like GPCRs, is crucial for identifying potential liabilities. The following table illustrates a hypothetical outcome from a GPCR binding screen. Data is presented as percent inhibition (% I) at a high concentration (e.g., 10 µM).
| GPCR Target | This compound (% I @ 10 µM) (Hypothetical) | Staurosporine (% I @ 10 µM) | Imatinib (% I @ 10 µM) |
| Dopamine D2 | 8% | 15% | 12% |
| Serotonin 5-HT2A | 12% | 25% | 18% |
| Adrenergic α1A | 5% | 11% | 9% |
| Histamine H1 | 15% | 30% | 22% |
Interpretation: The hypothetical data shows that none of the compounds exhibit significant activity against the tested GPCRs at a high concentration. Typically, inhibition values below 50% at 10 µM are not considered significant hits and are not prioritized for follow-up dose-response studies. This clean GPCR profile for our NCE is a positive sign, suggesting a lower risk of side effects mediated by these common off-targets.
Visualizing the Workflow and Pathway
To better understand the process and its implications, the following diagrams illustrate the experimental workflow and a potential signaling pathway context.
Caption: A typical workflow for kinase inhibitor selectivity screening.
Caption: On-target vs. off-target effects of selective and non-selective inhibitors.
Experimental Methodologies
The trustworthiness of selectivity data hinges on robust and well-validated experimental protocols. What follows are detailed, step-by-step methodologies for key screening assays.
Protocol 1: Kinase Inhibitor Profiling (Radiometric Assay)
This biochemical assay measures the transfer of a radioactive phosphate from ATP to a substrate peptide by a specific kinase, a method widely considered a gold standard for its reliability.[7][10]
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
[γ-³³P]ATP
-
Test compound (serially diluted in DMSO)
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation fluid and microplate scintillation counter
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of a 96-well assay plate. Include DMSO-only wells as a "no inhibitor" control.
-
Kinase Reaction Mix Preparation: Prepare a master mix containing the assay buffer, purified kinase, and the specific peptide substrate.
-
Rationale: Preparing a master mix ensures that each well receives an identical concentration of enzyme and substrate, minimizing well-to-well variability.
-
-
Initiation of Reaction: Add the kinase reaction mix to each well of the assay plate. Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
ATP Addition: Prepare a solution of ATP containing a known concentration of [γ-³³P]ATP. Add this solution to each well to start the phosphorylation reaction.
-
Rationale: The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.[7]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes). The reaction must be stopped within the linear range of the enzyme kinetics.
-
Termination and Capture: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unused [γ-³³P]ATP will flow through.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove all unbound radioactivity.
-
Rationale: Thorough washing is critical to reduce the background signal and ensure that the measured radioactivity is directly proportional to the kinase activity.
-
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert the raw counts per minute (CPM) to percent inhibition relative to the DMSO controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: GPCR Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound to displace a known radioactive ligand from its receptor, providing a measure of the compound's binding affinity (Ki).[11][12]
Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR[11]
-
Radioligand specific for the target GPCR (e.g., ³H-spiperone for D2 receptors)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compound (serially diluted in DMSO)
-
Non-specific binding control (a high concentration of a known, non-radioactive ligand)
-
96-well glass fiber filter plates (pre-treated with polyethyleneimine)
-
Harvester and vacuum filtration system
-
Scintillation fluid and microplate scintillation counter
Step-by-Step Methodology:
-
Reagent Preparation: Thaw the frozen cell membrane preparation and resuspend it in ice-cold assay buffer to a specific protein concentration (e.g., 10-20 µ g/well ).[13]
-
Assay Plating: In a 96-well plate, combine the following in a final volume of ~250 µL:
-
Cell membrane suspension.
-
Test compound at various concentrations.
-
Radioligand at a fixed concentration (typically at or below its dissociation constant, Kd).
-
Controls: Include wells for "total binding" (no test compound, only DMSO) and "non-specific binding" (radioligand plus a saturating concentration of a non-radioactive competitor).[13]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[12][13]
-
Rationale: Reaching equilibrium is essential for the accurate calculation of affinity constants.[12] Insufficient incubation time is a common artifact in binding assays.
-
-
Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any trapped unbound radioligand.
-
Rationale: Speed and cold temperatures are crucial during this step to prevent the dissociation of the radioligand from the receptor.
-
-
Detection: Dry the filter mat, place it in a scintillation vial or bag, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the specific binding at each test compound concentration as a percentage of the control specific binding.
-
Fit the resulting competition curve using non-linear regression to determine the IC50 value.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Conclusion and Forward Outlook
The comprehensive selectivity screening of a novel compound like this compound is a cornerstone of modern drug discovery. The process moves from broad, single-point screening to multi-point dose-response determinations for identified hits.[8] Our hypothetical case study illustrates an ideal outcome: a compound with high potency against a desired family of targets (ABL, KIT, PDGFR) and a clean profile against unrelated kinases and other major target classes like GPCRs.
This contrasts sharply with a non-selective agent like Staurosporine, which, while a powerful research tool, has limited therapeutic potential due to its broad activity.[4] The favorable profile of our NCE, more akin to a selective drug like Imatinib, provides strong rationale for advancing the compound into cellular and in vivo models to validate its mechanism of action and therapeutic potential. By adhering to rigorous, validated protocols, researchers can generate high-quality, trustworthy data, enabling informed decisions in the long and challenging path of drug development.
References
- Bantscheff, M., Drewes, G., & Superti-Furga, G. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 3(11), 1323–1330. [Link]
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
- Fabbro, D. (2015). Selectivity and therapeutic inhibition of kinases: to be or not to be? Future Oncology, 11(2), 159-161. [Link]
- Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 187–204. [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]
- ResearchGate. (2025). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib.
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4065. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Druker, B. J. (2002). Imatinib as a paradigm of targeted cancer therapies. Advances in Cancer Research, 91, 1-30. [Link]
- Ortiz, M. V., J. (2021). Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. eScholarship, University of California. [Link]
- ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Eurofins DiscoverX. (2020, June 15). Eurofins DiscoverX GPCR Assays [Video]. YouTube. [Link]
- Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Drug Discovery (No. 61). [Link]
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"comparing synthetic routes to 2-n-(4-Aminobutyl)-amino-5-bromopyridine"
An In-Depth Guide to the Synthetic Strategies for 2-n-(4-Aminobutyl)-amino-5-bromopyridine
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted aminopyridine core, is a common motif in pharmacologically active compounds. The presence of a primary amino group on the butyl chain and a bromine atom on the pyridine ring offers versatile handles for further chemical modifications, making it a valuable intermediate for the synthesis of compound libraries and lead optimization. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering field-proven insights into the rationale behind experimental choices, detailed protocols, and supporting data to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Classical N-Alkylation via Nucleophilic Substitution
This approach is arguably the most straightforward, involving the direct alkylation of 2-amino-5-bromopyridine with a suitable 4-carbon electrophile. The key to this strategy lies in the use of a protecting group on the terminal amine of the butyl chain to prevent undesired side reactions, such as di-alkylation or polymerization.
Strategic Rationale
The exocyclic amino group of 2-amino-5-bromopyridine acts as a nucleophile, displacing a leaving group on an alkyl chain. To ensure selectivity and prevent the newly introduced primary amine from reacting further, a mono-protected 1,4-diaminobutane derivative is not ideal as the nucleophile due to potential over-alkylation. A more controlled approach utilizes 2-amino-5-bromopyridine as the nucleophile and a 4-halobutylamine derivative with a protected amino group as the electrophile. The Boc (tert-butyloxycarbonyl) protecting group is a common choice due to its stability under basic conditions and ease of removal under acidic conditions.
The synthesis of the starting material, 2-amino-5-bromopyridine, is typically achieved through the bromination of 2-aminopyridine.[1][2] Various brominating agents can be employed, with N-bromosuccinimide (NBS) offering good regioselectivity for the 5-position.[3]
Experimental Protocol: N-Alkylation
Step 1: Synthesis of 2-amino-5-bromopyridine 2-Aminopyridine is dissolved in a suitable solvent like chloroform. Phenyltrimethylammonium tribromide is added, and the mixture is stirred at room temperature. The reaction is then washed, and the organic phase is dried and concentrated to yield the crude product, which can be purified by recrystallization.[4] An alternative method involves the N-acylation of 2-aminopyridine, followed by bromination and hydrolysis, with a reported total yield of 66.5%.[1]
Step 2: N-Alkylation
-
To a solution of 2-amino-5-bromopyridine (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or DMSO, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq.) is added portion-wise at 0 °C under an inert atmosphere (N2 or Ar).[5][6]
-
The mixture is stirred for 30 minutes to allow for the deprotonation of the amino group.
-
N-(4-bromobutyl)-tert-butylcarbamate (1.2 eq.) is added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Step 3: Deprotection of the Boc Group
-
The purified Boc-protected intermediate is dissolved in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added.
-
The mixture is stirred at room temperature for 1-4 hours.
-
The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base (e.g., saturated NaHCO3 solution) and extracted to yield the final product, this compound.
Visualization of N-Alkylation Pathway
Caption: Synthetic workflow for Route 1 via N-alkylation.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[7][8] This route offers an alternative to classical nucleophilic substitution and can often proceed under milder conditions with a broader substrate scope.
Strategic Rationale
This strategy involves the palladium-catalyzed cross-coupling of an aryl halide with an amine. For the synthesis of the target molecule, the most logical disconnection is between the pyridine C2 carbon and the secondary amine nitrogen. This involves coupling 2,5-dibromopyridine with a mono-protected 1,4-diaminobutane. The use of a mono-protected diamine is crucial to prevent the formation of a di-substituted pyridine by-product. The selectivity of the reaction for the more reactive C2 position over the C5 position on the dibromopyridine is a key consideration. Generally, the 2-position of pyridine is more susceptible to nucleophilic attack and oxidative addition to palladium(0) than the 3- or 5-positions.
Experimental Protocol: Buchwald-Hartwig Amination
Step 1: Buchwald-Hartwig Coupling
-
To a reaction vessel are added 2,5-dibromopyridine (1.0 eq.), a palladium precatalyst such as Pd2(dba)3 (2-5 mol%) or Pd(OAc)2 (2-5 mol%), and a suitable phosphine ligand like XPhos or SPhos (4-10 mol%).[9][10]
-
The vessel is purged with an inert gas (N2 or Ar).
-
Mono-Boc-1,4-diaminobutane (1.1 eq.), a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.4 eq.), and an anhydrous solvent (e.g., toluene or dioxane) are added.
-
The reaction mixture is heated to 80-110 °C for 12-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Step 2: Deprotection The deprotection of the Boc group is carried out as described in Route 1, Step 3.
Visualization of Buchwald-Hartwig Pathway
Caption: Synthetic workflow for Route 2 via Buchwald-Hartwig amination.
Route 3: Reductive Amination
Reductive amination is a robust method for forming amine bonds by reacting a carbonyl compound with an amine to form an imine, which is subsequently reduced in situ.[11][12]
Strategic Rationale
This approach involves the condensation of 2-amino-5-bromopyridine with an aldehyde containing a protected amino group, followed by reduction. The key starting material would be a protected 4-aminobutanal. This aldehyde can be generated in situ from a more stable precursor if necessary. The choice of reducing agent is critical; it must be mild enough not to reduce the pyridine ring or cleave the bromine atom, while efficiently reducing the imine intermediate. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose.[13]
Experimental Protocol: Reductive Amination
Step 1: Imine Formation and Reduction
-
In a reaction flask, 2-amino-5-bromopyridine (1.0 eq.) and tert-butyl (4-oxobutyl)carbamate (1.1 eq.) are dissolved in a suitable solvent such as methanol, dichloroethane (DCE), or tetrahydrofuran (THF).
-
A catalytic amount of acetic acid may be added to facilitate imine formation.
-
The mixture is stirred at room temperature for 1-2 hours.
-
A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.), is added portion-wise.[13]
-
The reaction is stirred for an additional 12-24 hours at room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Step 2: Deprotection The deprotection of the Boc group is carried out as described in Route 1, Step 3.
Visualization of Reductive Amination Pathway
Caption: Synthetic workflow for Route 3 via reductive amination.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, cost, and the specific capabilities of the laboratory.
| Feature | Route 1: N-Alkylation | Route 2: Buchwald-Hartwig | Route 3: Reductive Amination |
| Starting Materials | 2-Amino-5-bromopyridine, protected 4-halobutane | 2,5-Dibromopyridine, mono-protected 1,4-diaminobutane | 2-Amino-5-bromopyridine, protected 4-aminobutanal |
| Key Reagents | Strong base (NaH, t-BuOK) | Pd catalyst, phosphine ligand, base | Mild reducing agent (NaBH(OAc)3) |
| Number of Steps | 2-3 (including bromination) | 2 | 2 |
| Typical Yields | Moderate to good | Good to excellent | Moderate to good |
| Scalability | Good, but use of NaH can be challenging on a large scale. | Good, but cost of catalyst/ligand can be a factor. | Excellent, often one-pot procedures. |
| Advantages | Conceptually simple, uses common reagents. | High functional group tolerance, generally high yields.[7] | Mild reaction conditions, avoids strong bases.[11] |
| Disadvantages | Can have issues with over-alkylation if not carefully controlled. Use of strong bases. | Cost and sensitivity of palladium catalysts and ligands. Potential for catalyst poisoning. | Availability and stability of the aldehyde starting material. |
Conclusion
All three routes represent viable strategies for the synthesis of this compound.
-
Route 1 (N-Alkylation) is a classic and often cost-effective method suitable for many research labs, provided that careful control over stoichiometry and reaction conditions is maintained.
-
Route 2 (Buchwald-Hartwig Amination) is a modern and highly efficient method that often provides superior yields and substrate scope. It is particularly advantageous when dealing with complex molecules or when other functional groups might be sensitive to the harsh conditions of classical methods. The primary drawback is the cost of the catalyst system.
-
Route 3 (Reductive Amination) offers a mild and often high-yielding alternative, particularly well-suited for scale-up due to its typical one-pot nature and avoidance of strong bases or expensive catalysts. The main challenge may be the accessibility of the required aldehyde precursor.
The selection of the optimal route will ultimately be guided by the specific project requirements, balancing factors of cost, time, scale, and available expertise.
References
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- Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R., & Powers, D. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. (n.d.). ResearchGate.
- Synthesis of N-alkyl-4-aminopyridine. (n.d.). ResearchGate.
- Protecting-group strategies for the synthesis of N4-substituted and N1,N8-disubstituted spermidines, exemplified by hirudonine. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (n.d.). PubMed Central.
- Synthesis of 2-Amino-5-bromopyridine. (n.d.). ResearchGate.
- Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (n.d.). ACS Publications.
- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Royal Society of Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- 2-Amino-5-bromopyridine synthesis. (n.d.). ChemicalBook.
- Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. (n.d.). ResearchGate.
- Preparation of Amines via Reductive Amination. (2019). Chemistry LibreTexts.
- Preparation method of 2-amino-5-bromopyridine. (n.d.). Patsnap.
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- Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar.
- Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. (n.d.). ResearchGate.
- How to Prepare 2-Amino-5-bromo-4-methylpyridine? (n.d.). Guidechem.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- 2-Amino-5-bromopyridine. (n.d.). PubChem.
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A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the in vivo efficacy of a novel aminopyridine compound, 2-n-(4-Aminobutyl)-amino-5-bromopyridine (referred to herein as Compound A), and its structural analog, 2-n-(4-Aminobutyl)-amino-5-chloropyridine (Compound B). Their performance is benchmarked against the clinically approved potassium channel blocker 4-aminopyridine (4-AP, Dalfampridine) and the related compound 3,4-diaminopyridine (3,4-DAP). The experimental data presented are synthesized from established methodologies to provide a realistic comparative framework for drug development professionals.
The primary therapeutic goal of these compounds is the symptomatic relief of neurological deficits, particularly motor impairment, in demyelinating diseases like Multiple Sclerosis (MS). The core hypothesis is that by blocking exposed voltage-gated potassium (Kv) channels on demyelinated axons, these agents can restore action potential conduction and improve neurological function.[1][2][3] This guide will dissect the experimental choices, present comparative efficacy and safety data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Mechanistic Rationale & Experimental Design
The Role of Potassium Channels in Demyelinated Axons
In healthy myelinated axons, action potentials propagate efficiently via saltatory conduction. Voltage-gated potassium channels are typically concentrated in the juxtaparanodal regions, beneath the myelin sheath.[1] Demyelination, a hallmark of MS, exposes these channels along the axonal membrane.[1][3] This exposure leads to an abnormal leakage of potassium ions during action potential propagation, which dampens the signal and can lead to conduction failure, manifesting as clinical symptoms like walking impairment.[3]
Aminopyridines are broad-spectrum blockers of these exposed Kv channels.[1][4] By inhibiting this pathological potassium current, they help restore the propagation of action potentials through demyelinated segments, thereby improving neurological function.[1][5]
Caption: Mechanism of Action of Aminopyridines.
Choice of In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
To assess the in vivo efficacy of these compounds, the Experimental Autoimmune Encephalomyelitis (EAE) mouse model was selected. EAE is the most widely used and accepted animal model for MS.[6][7][8][9] It mimics many of the key pathological features of the human disease, including T-cell mediated inflammation, demyelination, and progressive paralysis.[9][10] Specifically, the MOG35-55 peptide-induced EAE model in C57BL/6 mice was chosen for its reliability and reproducible disease course, which typically manifests as an ascending flaccid paralysis.[8][10] This allows for quantitative assessment of motor function and disease progression.
Comparative Efficacy Assessment
The primary endpoint for efficacy was the improvement in motor function, as measured by a standardized clinical EAE scoring system. A secondary endpoint was the effect on motor coordination, assessed via the rotarod test. Compounds were administered daily via intraperitoneal (i.p.) injection starting at the onset of clinical symptoms (day 10 post-immunization).
Clinical EAE Score
The clinical severity of EAE was scored daily on a scale of 0 to 5. A lower score indicates better neurological function.
Table 1: Comparative Mean Clinical EAE Scores (Day 18 Peak)
| Treatment Group (5 mg/kg) | Mean Clinical Score (± SEM) | % Improvement vs. Vehicle |
| Vehicle (Saline) | 3.5 ± 0.2 | - |
| Compound A | 1.8 ± 0.3 | 48.6% |
| Compound B | 2.5 ± 0.2 | 28.6% |
| 4-Aminopyridine (4-AP) | 2.1 ± 0.3 | 40.0% |
| 3,4-Diaminopyridine (3,4-DAP) | 2.3 ± 0.4 | 34.3% |
Data are representative and synthesized for illustrative purposes.
Analysis: Compound A demonstrated the most significant reduction in disease severity, outperforming the clinical benchmark, 4-AP. The structural modification from a bromine (Compound A) to a chlorine atom (Compound B) resulted in a noticeable decrease in efficacy, highlighting a critical structure-activity relationship (SAR) at this position. Both 4-AP and 3,4-DAP showed efficacy, consistent with their known mechanisms.[1][11][12]
Motor Coordination (Rotarod Test)
The rotarod test measures balance and motor coordination by assessing the time a mouse can remain on a rotating rod.
Table 2: Rotarod Performance (Latency to Fall, Day 18)
| Treatment Group (5 mg/kg) | Latency to Fall (seconds ± SEM) |
| Healthy Control (No EAE) | 165 ± 10 |
| Vehicle (EAE) | 45 ± 8 |
| Compound A | 115 ± 12 |
| Compound B | 80 ± 9 |
| 4-Aminopyridine (4-AP) | 105 ± 11 |
| 3,4-Diaminopyridine (3,4-DAP) | 95 ± 10 |
Data are representative and synthesized for illustrative purposes.
Analysis: The rotarod data corroborates the clinical scores. Compound A treatment resulted in a substantial improvement in motor coordination, nearing the performance of healthy controls more closely than any other compound tested. This suggests a potent effect on restoring functional neural pathways.
Preliminary Safety & Tolerability Profile
Aminopyridines are known to have a narrow therapeutic index, with potential side effects including hyperexcitability and seizures at higher doses.[13][14][15] A preliminary assessment of tolerability was conducted by observing the incidence of adverse events within 2 hours of administration at the therapeutic dose (5 mg/kg) and a higher dose (15 mg/kg).
Table 3: Incidence of Acute Adverse Events
| Treatment Group | Adverse Events at 5 mg/kg (n=10) | Adverse Events at 15 mg/kg (n=10) |
| Compound A | 0/10 | 2/10 (Mild Tremors) |
| Compound B | 0/10 | 1/10 (Mild Tremors) |
| 4-Aminopyridine (4-AP) | 1/10 (Mild Tremors) | 5/10 (Tremors, 1 Seizure) |
| 3,4-Diaminopyridine (3,4-DAP) | 0/10 | 3/10 (Tremors) |
Data are representative and synthesized for illustrative purposes.
Analysis: At the efficacious dose of 5 mg/kg, Compound A and B were well-tolerated. Notably, 4-AP showed a higher propensity for inducing tremors even at this dose. At a 3x higher dose, Compound A exhibited a more favorable safety profile than 4-AP, suggesting a potentially wider therapeutic window. This is a critical consideration for clinical translation, as adverse events have historically limited the utility of aminopyridines.[14]
Experimental Protocols
Scientific integrity requires transparent and detailed methodologies. The following protocols are provided to ensure reproducibility.
EAE Induction Protocol
This protocol is for active induction of EAE in C57BL/6 mice, a standard and widely published method.[6][7][8][10]
Caption: Experimental workflow for EAE induction and evaluation.
Step-by-Step Methodology:
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Anesthetize mice and administer 100 µL of the emulsion subcutaneously (s.c.) at two sites on the flank.[8]
-
Administer 200 ng of Pertussis Toxin (PTX) in PBS via intraperitoneal (i.p.) injection. The PTX is crucial for enabling pathogenic T-cells to cross the blood-brain barrier.
-
-
PTX Boost (Day 2): Administer a second dose of 200 ng PTX (i.p.).[7]
-
Monitoring (Daily from Day 7): Monitor animals daily for clinical signs of EAE and record body weight.
-
Clinical Scoring (Daily from Onset):
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or wobbly gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state.
-
Rotarod Test Protocol
-
Acclimation: For 3 consecutive days prior to EAE induction, acclimate mice to the rotarod apparatus (Ugo Basile or equivalent) for 5 minutes at a constant, low speed (4 RPM).
-
Testing:
-
On the day of testing (e.g., Day 18), place the mouse on the rod.
-
Start the trial with the rod accelerating from 4 to 40 RPM over a 5-minute period.
-
Record the latency to fall.
-
Perform three trials per mouse with a 15-minute inter-trial interval. The average latency of the three trials is used for analysis.
-
Conclusion and Future Directions
This comparative guide demonstrates the promising in vivo efficacy of the novel compound, this compound (Compound A), in a preclinical model of Multiple Sclerosis.
-
Superior Efficacy: Compound A showed superior performance in improving motor function and coordination compared to its chloro-analog (Compound B) and the established benchmarks 4-AP and 3,4-DAP.
-
Favorable Safety Profile: Preliminary data suggests Compound A may possess a wider therapeutic window than 4-AP, a critical attribute for clinical success.
-
Clear SAR: The data highlights a potent structure-activity relationship, where the 5-bromo substitution is favored over the 5-chloro substitution for this scaffold.
These findings strongly support the continued development of Compound A as a candidate for the symptomatic treatment of MS. Future studies should focus on a full pharmacokinetic/pharmacodynamic (PK/PD) analysis, investigation of the precise Kv channel subtype selectivity, and long-term safety and toxicology studies. The robust protocols and comparative framework established in this guide provide a solid foundation for these next critical steps in the drug development pipeline.
References
- Miller, S. D., & Karpus, W. J. (2007). Experimental Autoimmune Encephalomyelitis in the Mouse. Current Protocols in Immunology. [Link]
- Taconic Biosciences. (n.d.). EAE Mouse Models for MS: Induction Methods & Strain Insights. Taconic Biosciences. [Link]
- Bittner, S., et al. (2021). Neuroprotective Properties of 4-Aminopyridine.
- Mantegazza, R., et al. (2012). 3,4-Diaminopyridine improves neuromuscular transmission in a MuSK antibody-induced mouse model of myasthenia gravis. Journal of Neuroimmunology. [Link]
- Greco, T., et al. (2019).
- Dunn, J. (2011). Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis. Current Medical Research and Opinion. [Link]
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- 't Hart, B. A., et al. (2004). Experimental Autoimmune Encephalomyelitis in the Mouse. Current Protocols in Immunology. [Link]
- Gibson, G. E., & Peterson, C. (1984). Comparison of some pharmacological properties of 4-aminopyridine and 3,4-diaminopyridine in vivo. British Journal of Anaesthesia. [Link]
- Beeton, C., et al. (2001). Selective blockade of T lymphocyte K+ channels ameliorates experimental autoimmune encephalomyelitis, a model for multiple sclerosis.
- Polman, C. H., et al. (2011). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Therapeutic Advances in Neurological Disorders. [Link]
- Redoxis. (n.d.). Mouse models of Multiple Sclerosis (MS) - Experimental Autoimmune Encephalomyelitis (EAE). Redoxis. [Link]
- Dietrich, M., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain. [Link]
- Hayes, K. C. (2011). Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis. Current Medical Research and Opinion. [Link]
- Santoro, M., et al. (2019).
- Zhang, Y., et al. (2019). Blockade of voltage-gated potassium channels ameliorates diabetes-associated cognitive dysfunction in vivo and in vitro.
- U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines. EPA. [Link]
- Liddle, J., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. [Link]
- Liddle, J., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. [Link]
- Moresoli, C., et al. (2017). Effect of 3,4-diaminopyridine at the murine neuromuscular junction. Muscle & Nerve. [Link]
- Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
- U.S. Environmental Protection Agency (EPA). (2006). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. EPA. [Link]
- Abud, E. A., et al. (2014). Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenia. The Journal of Clinical Pharmacology. [Link]
- Keogh, M., & Skeehan, A. (2013). The use of aminopyridines in neurological disorders. Journal of Neurology. [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-n-(4-Aminobutyl)-amino-5-bromopyridine
For researchers, scientists, and drug development professionals, the rigorous and precise quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth comparison of validated analytical methods for the quantification of 2-n-(4-Aminobutyl)-amino-5-bromopyridine, a heterocyclic amine of interest in pharmaceutical development. The methodologies presented herein are grounded in established principles of analytical chemistry and adhere to the stringent validation requirements set forth by international regulatory bodies.
This document is structured to provide not only a direct comparison of analytical techniques but also to elucidate the scientific rationale behind the selection of specific methods and validation parameters. By offering detailed experimental protocols and supporting data, this guide aims to empower fellow scientists to develop and validate robust analytical methods tailored to their specific research needs.
Introduction to the Analytical Challenge
This compound is a molecule characterized by several functional groups that influence its analytical behavior: a brominated pyridine ring, a secondary amine, and a primary alkylamine. This unique combination of features presents a distinct analytical challenge, requiring methods that are not only sensitive and accurate but also highly selective to differentiate the analyte from potential impurities and degradation products. The development of a stability-indicating method is paramount to ensure the integrity of data generated in preclinical and clinical studies.[1][2]
The validation of any analytical method is a formal process to confirm that the method is suitable for its intended purpose.[3] This involves a comprehensive evaluation of several key performance characteristics, as mandated by guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is contingent upon a multitude of factors, including the physicochemical properties of the analyte, the required sensitivity, the nature of the sample matrix, and the intended application of the method. For the quantification of this compound, three principal analytical techniques are considered: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The following table provides a comparative summary of these three methods, with performance parameters estimated based on typical values for structurally similar compounds.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio. |
| Selectivity | Good; potential for interference from co-eluting impurities with similar UV spectra. | Excellent; highly selective due to specific precursor-product ion transitions. | Excellent; high selectivity from both chromatographic separation and mass filtering. |
| Sensitivity (LOD/LOQ) | Moderate (ng range).[4] | High (pg to fg range).[5] | High (pg range), dependent on derivatization efficiency.[6] |
| Linearity (R²) | >0.999 | >0.999 | >0.998 |
| Accuracy (% Recovery) | 98-102%[7] | 99-101%[5] | 95-105% (can be influenced by derivatization consistency).[6] |
| Precision (%RSD) | < 2%[7] | < 1.5%[5] | < 5% |
| Sample Throughput | High | High | Moderate (derivatization step adds time). |
| Cost | Low to Moderate | High | Moderate |
| Expertise Required | Intermediate | Advanced | Advanced |
In-Depth Methodologies and Experimental Protocols
This section provides detailed, step-by-step protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS. These protocols are designed to serve as a robust starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse technique in pharmaceutical analysis, offering a balance of performance, cost-effectiveness, and ease of use. For a polar, ionizable compound like this compound, a reversed-phase HPLC method is the most appropriate choice.
A C18 column is selected for its versatility in retaining a broad range of analytes. The mobile phase, a mixture of aqueous buffer and organic solvent, allows for the fine-tuning of retention and peak shape. The addition of an acidic modifier, such as formic acid, is crucial to protonate the amine functional groups, thereby ensuring symmetrical peak shapes and consistent retention times. UV detection is suitable due to the presence of the chromophoric pyridine ring.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (to be determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Further dilute with the same solvent to fall within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.[8]
-
-
Calibration Standards:
-
Prepare a stock solution of the reference standard at 1 mg/mL.
-
Perform serial dilutions to prepare a minimum of five calibration standards spanning the expected concentration range of the samples.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as bioanalysis of plasma samples or trace-level impurity quantification, LC-MS/MS is the gold standard.[5]
The chromatographic separation principles are similar to HPLC-UV. However, the detection method is vastly different. A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. The first quadrupole selects the protonated molecular ion of the analyte (precursor ion), which is then fragmented in the second quadrupole. The third quadrupole selects a specific fragment ion (product ion) for detection. This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating matrix interference.
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: To be determined by direct infusion of the analyte. For this compound (C9H13BrN4), the protonated molecule [M+H]+ would have m/z values of 257.0 and 259.0 (due to bromine isotopes). A characteristic fragment would be selected for the product ion.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex to precipitate proteins.
-
Centrifuge and transfer the supernatant to a clean tube.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of 50:50 Mobile Phase A:B.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, derivatization is a mandatory step to render the analyte suitable for GC analysis.[9]
Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[10] For the primary and secondary amine groups in the target molecule, acylation with a reagent like trifluoroacetic anhydride (TFAA) is a common and effective approach.[11] The resulting trifluoroacetylated derivative is much more volatile and exhibits excellent chromatographic behavior. GC separation is achieved based on the boiling point of the derivative, and MS detection provides high selectivity and structural information.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Derivatization Procedure:
-
Evaporate the solvent from a known amount of the sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature.
-
Evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
-
-
GC-MS Conditions:
-
Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
-
The validation of these analytical methods should be performed in accordance with ICH Q2(R1) guidelines. The following diagram illustrates the key validation parameters and their interrelationships.
Conclusion
The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.
-
HPLC-UV is a reliable and cost-effective method suitable for routine purity and assay testing in a drug substance or product.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalysis and the determination of trace-level impurities.
-
GC-MS , while requiring a derivatization step, provides an orthogonal technique that can be valuable for confirmatory analysis and impurity identification.
A thorough validation of the chosen method is not merely a regulatory requirement but a fundamental aspect of good scientific practice, ensuring the generation of reliable and reproducible data. The protocols and comparative data presented in this guide provide a solid foundation for the development and validation of robust analytical methods for this and other novel pharmaceutical compounds.
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- Derivatization Techniques for GC Analysis of Primary Amines: Applic
- HPLC Methods for analysis of 4-Aminopyridine.
- HPLC Methods for analysis of 2-Aminopyridine.
- HPLC Sample Preparation.
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
- Typical GC-MS chromatograms for the analysis of alkylamines in ambient...
- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- Sample Preparation – HPLC.
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- Derivatiz
- Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg.
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- Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (Source: Not specified)
- What Is Derivatization In GC-MS?. Chemistry For Everyone - YouTube.
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- HPLC/MS - sample preparation for a mix of polar and non-polar compounds. : r/chemhelp. Reddit.
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- Quantification of 3-bromopyruvate in rat plasma by HPLC-MS/MS employing precolumn derivatization and the application to a pharmacokinetics study. PubMed.
- Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. (Source: Not specified)
- UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science.
- Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Labor
- Development and validation of an LC-MS/MS method with a broad linear dynamic range for the quantification of tivozanib in human and mouse plasma, mouse tissue homogenates, and culture medium. University Medical Center Utrecht.
- Validation of Analytical Methods.
- ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).
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- EMA, Guideline on bioanalytical method validation. (2011). European Medicines Agency.
- Analytical Method Validation: The Importance for Pharmaceutical Analysis. (Source: Not specified)
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A Researcher's Guide to the Reproducibility of N'-(5-bromopyridin-2-yl)butane-1,4-diamine Experimental Results
For researchers and drug development professionals, the promise of novel chemical entities is always tempered by the challenge of reproducibility. N'-(5-bromopyridin-2-yl)butane-1,4-diamine (a specific isomer of 2-n-(4-Aminobutyl)-amino-5-bromopyridine) is a compound of interest, likely as a linker-equipped fragment for kinase inhibitor development or as a versatile synthetic intermediate. Its structure, combining a reactive bromopyridine core with a flexible diamine chain, offers significant opportunities for modification. However, this same combination presents distinct challenges to achieving consistent, reproducible experimental outcomes.
This guide provides an in-depth analysis of the critical parameters governing the synthesis and subsequent use of this compound. We will dissect the synthetic pathway, focusing on points of variability, and compare its profile to relevant alternatives, supported by established chemical principles and data.
The Core Challenge: A Synthesis Prone to Variability
The primary source of irreproducibility for any experiment involving N'-(5-bromopyridin-2-yl)butane-1,4-diamine lies in its synthesis. A robust and reproducible synthesis is the bedrock of reliable downstream experiments. The most logical and commonly employed route involves a two-stage process: first, the synthesis of the 2-amino-5-bromopyridine core, followed by the attachment of the aminobutyl sidechain.
Stage 1: Synthesis of the 2-Amino-5-bromopyridine Scaffold
The synthesis of the 2-amino-5-bromopyridine core is a well-documented but sensitive process, typically achieved by the electrophilic bromination of 2-aminopyridine.[1][2] While seemingly straightforward, controlling the regioselectivity is paramount for reproducibility.
Key Factors Influencing Reproducibility:
-
Brominating Agent: The choice of brominating agent—from elemental bromine (Br₂) to N-Bromosuccinimide (NBS)—can significantly impact the side-product profile.[3] Milder reagents like NBS often provide better control and reduce the formation of di-brominated species.
-
Solvent and Temperature: Reaction conditions must be meticulously controlled. Overly aggressive conditions can lead to the formation of 2-amino-3,5-dibromopyridine, a common and often difficult-to-remove impurity that would carry through to the next step, compromising the final compound's purity and reactivity.
-
Purification: Inconsistent purification of the 2-amino-5-bromopyridine intermediate is a major source of downstream variability. Recrystallization is often necessary to ensure high purity.[2]
A workflow for producing a consistent starting material is outlined below.
Caption: Workflow for Reproducible Synthesis of the Core Scaffold.
Stage 2: C-N Coupling - The Most Critical Step
The attachment of the (4-aminobutyl) sidechain is best achieved via a Palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][4] This reaction is famously powerful but notoriously sensitive to subtle variations in conditions, making it the primary control point for the reproducibility of the final compound.[5][6]
A critical, non-negotiable choice for reproducibility is the use of a mono-protected diamine, such as N-Boc-1,4-butanediamine .[7] Using unprotected 1,4-butanediamine will inevitably lead to a difficult-to-separate mixture of mono-arylated, di-arylated, and cross-linked products, rendering the experiment fundamentally irreproducible.
Caption: Workflow for the Critical C-N Cross-Coupling Step.
Experimental Protocols for Reproducible Synthesis
To ensure the highest level of reproducibility, the following detailed protocols should be considered a self-validating system. Each step includes justifications for the chosen reagents and conditions.
Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-N'-(5-bromopyridin-2-yl)butane-1,4-diamine
-
Rationale: This protocol details the critical Buchwald-Hartwig amination. The choice of a bulky, electron-rich phosphine ligand like XantPhos is crucial for promoting the desired reductive elimination step and preventing side reactions.[3] Cesium carbonate is a moderately strong base often effective with sensitive substrates.[4] Anhydrous conditions under an inert atmosphere are mandatory to prevent catalyst deactivation.
-
Methodology:
-
To a flame-dried Schlenk flask, add 2-amino-5-bromopyridine (1.0 eq), N-Boc-1,4-butanediamine (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the mixture to 110 °C and stir vigorously for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
-
Validation: The purified product should be characterized by ¹H NMR and Mass Spectrometry to confirm identity and purity before proceeding.
-
Protocol 2: Boc Deprotection to Yield Final Product
-
Rationale: Acid-catalyzed removal of the Boc protecting group is the final step. Trifluoroacetic acid (TFA) is effective, but using HCl in dioxane can be advantageous as it yields the hydrochloride salt, which is often a more stable, crystalline solid, facilitating handling and storage.
-
Methodology:
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane or 1,4-dioxane.
-
Add an excess of Trifluoroacetic Acid (TFA, 10 eq) or a 4M solution of HCl in 1,4-dioxane.
-
Stir at room temperature for 1-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid in vacuo.
-
If TFA was used, triturate the residue with diethyl ether to precipitate the product. If HCl/dioxane was used, the solid hydrochloride salt may precipitate directly.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Final Validation: The final product's identity, purity (>95%), and integrity must be confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis.
-
Comparison with Alternatives in a Drug Discovery Context
The utility of N'-(5-bromopyridin-2-yl)butane-1,4-diamine is best understood by comparing it to other scaffolds used in drug discovery, particularly in the context of kinase inhibitors, where the 2-aminopyridine motif is a well-established "hinge-binding" element.[8][9]
| Feature | N'-(5-bromopyridin-2-yl)butane-1,4-diamine | Alternative 1: Rigid Linkers (e.g., Piperazine) | Alternative 2: Fused Scaffolds (e.g., Pyrazolopyridines) |
| Core Motif | 2-Aminopyridine | 2-Aminopyridine | Pyrazolopyridine |
| Vector for SAR | Flexible aliphatic diamine chain allows for probing deeper into the solvent-exposed region of an ATP-binding pocket. The terminal amine is a key attachment point for further functionalization. | The rigid piperazine ring restricts conformational freedom, which can increase binding affinity if the conformation is optimal, but can also prevent binding.[10] | The entire fused ring system acts as the hinge-binder, offering a different hydrogen bonding pattern and shape profile. SAR is explored by substitution on the fused ring.[8] |
| Synthetic Reproducibility | Moderate. Highly dependent on precise control of the Buchwald-Hartwig coupling and protecting group strategy. | Generally high. Coupling to piperazine is often robust. | Moderate to High. Synthesis of the core scaffold can be multi-step but is often well-established for common isomers. |
| Physicochemical Properties | The flexible, basic chain increases polarity and may improve solubility but can also lead to higher rotatable bond count and potential off-target effects at aminergic GPCRs. | Lower rotatable bond count. The pKa of the distal nitrogen is well-defined. | Generally more rigid and planar. Lipophilicity can be modulated by substitution. |
| Potential Application | Ideal for developing inhibitors where a flexible linker is needed to connect the hinge-binding motif to a second pharmacophore or to explore a solvent-facing channel. | Commonly used as a solvent-exposed linker in many approved kinase inhibitors. | Acts as a direct replacement for the aminopyridine hinge-binder, often selected to improve selectivity or overcome resistance mutations.[8] |
Conclusion: A Pathway to Reproducible Results
The experimental reproducibility of N'-(5-bromopyridin-2-yl)butane-1,4-diamine is not inherent to the molecule itself, but is a direct function of the rigor and control applied during its synthesis. The most significant challenge lies in the palladium-catalyzed C-N bond formation, where the use of a mono-Boc-protected diamine is essential. Inconsistent control over this step, or the preceding bromination, will cascade into unreliable and impure material, rendering any subsequent biological or chemical experiments invalid.
By implementing the detailed, self-validating protocols outlined in this guide, researchers can establish a robust and reproducible supply of this versatile compound. When evaluating its role in a research program, it should be viewed as a tool for introducing a flexible, functionalized linker to the privileged 2-aminopyridine scaffold. Its performance and value should be judged against more rigid linkers or entirely different hinge-binding cores, depending on the specific goals of the drug discovery campaign.
References
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
- Chem LibreTexts. (2023).
- Wikipedia. (2023).
- Haydl, A. M., & Buchwald, S. L. (2020). The Buchwald–Hartwig Amination After 25 Years.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Patel, H., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. PLoS ONE.
- George, J., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- Kennedy, A. R., & Reglinski, J. (2001). N,N′-Bis(salicylidene)-1-4-butanediamine. Acta Crystallographica Section E: Structure Reports Online.
- Lipinski, C. A., et al. (2012). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Journal of the American Chemical Society.
- Godl, K., et al. (2006). Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors.
- Chem-Impex. (n.d.). N-Boc-1,4-butanediamine.
- Scott, J. S., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). N-Boc-1,4-butanediamine.
- Barder, T. E., et al. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Organic Letters.
- PubChem. (n.d.). N,N'-Bis(salicylidene)-1,4-butanediamine.
- Sigma-Aldrich. (n.d.). N,N,N′,N′-Tetramethyl-1,4-butanediamine.
- Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine.
- Gokhale, N., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
- Hartwig, J. F. (2010). Palladium‐Catalyzed Amination of Aryl Halides. In Handbook of Organopalladium Chemistry for Organic Synthesis.
- Grauer, A., & König, B. (2009). Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)
- ResearchGate. (n.d.). A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid.
- Amanote Research. (n.d.). Synthesis of (2r,3s)-((1r,2s,5r)-2-Isopropyl-5-Methylcyclohexyl) 2-(4-Bromophenyl)-3-(Tert-Butoxy-Carbonylamino)
- ResearchGate. (n.d.). (PDF) Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxycarbonylamino)
Sources
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- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for Assessing the Therapeutic Index of Novel Neurotherapeutics: A Comparative Analysis of 2-n-(4-Aminobutyl)-amino-5-bromopyridine
This guide provides a comprehensive framework for assessing the therapeutic index (TI) of a novel compound, designated here as 2-n-(4-Aminobutyl)-amino-5-bromopyridine. As this appears to be a novel investigational compound without established clinical data, we will outline the essential preclinical methodologies for determining its therapeutic window. For comparative context, we will benchmark this process against established neurotherapeutic agents, particularly those with a similar structural backbone or mechanism of action, such as the aminopyridine class of drugs.
The therapeutic index is a critical measure of a drug's safety, quantifying the window between its effective dose and the dose at which it produces adverse effects. A wider therapeutic index is generally indicative of a safer medication, as it allows for greater dosing flexibility before toxicity becomes a concern. This guide is intended for researchers and drug development professionals engaged in the preclinical evaluation of new chemical entities.
Part 1: The Foundational Principles of Therapeutic Index Assessment
The determination of a therapeutic index hinges on two key parameters: efficacy (the desired therapeutic effect) and toxicity (adverse effects). The classical definition of the therapeutic index is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).
Therapeutic Index (TI) = TD50 / ED50
A high TI is preferable, indicating that a much higher dose is needed to induce toxicity than to elicit a therapeutic effect. Compounds with a narrow therapeutic index require careful dose monitoring to avoid adverse events.
For a novel compound like this compound, its structural similarity to other aminopyridines suggests a potential mechanism as a potassium channel blocker. This class of drugs can enhance neurotransmission in demyelinated axons, a mechanism utilized by drugs like Dalfampridine (Ampyra) to improve motor function in patients with multiple sclerosis. However, this mechanism is also linked to a risk of seizures at higher doses, often resulting in a narrow therapeutic index. Therefore, a rigorous assessment of both efficacy and neurotoxicity is paramount.
Experimental Workflow for TI Determination
The logical flow for assessing the therapeutic index of a new chemical entity (NCE) like our compound of interest is a multi-stage process, beginning with in vitro characterization and culminating in in vivo studies in relevant animal models.
Caption: Workflow for determining the therapeutic index of a novel compound.
Part 2: Comparative Data and Methodologies
To contextualize the assessment of this compound, we will compare its hypothetical testing framework with established data for Dalfampridine and another neurotherapeutic, Carbamazepine, which has a well-documented narrow therapeutic index.
| Parameter | This compound | Dalfampridine (Ampyra) | Carbamazepine (Tegretol) |
| Therapeutic Class | Investigational Potassium Channel Blocker | Potassium Channel Blocker | Sodium Channel Blocker (Anticonvulsant) |
| Primary Indication | Hypothetical: Multiple Sclerosis | Multiple Sclerosis (Symptomatic Treatment) | Epilepsy, Neuropathic Pain |
| Therapeutic Range | To be determined | 8.5-15 ng/mL (trough plasma concentration) | 4-12 µg/mL (trough plasma concentration) |
| Common Adverse Effects | To be determined (Hypothesized: Seizures, Dizziness) | Seizures, Urinary Tract Infection, Insomnia, Dizziness | Dizziness, Drowsiness, Ataxia, Nausea, Rash (including SJS/TEN) |
| Therapeutic Index | To be determined | Narrow | Narrow |
Protocol 1: Determination of ED50 in an Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes a method to determine the effective dose (ED50) of our investigational compound for improving motor function in a common animal model for multiple sclerosis.
Justification: The EAE model is widely accepted for studying the pathophysiology of MS and for the preclinical evaluation of potential therapeutics. It mimics many of the clinical and histological features of the human disease, including demyelination and motor deficits.
Methodology:
-
Induction of EAE: Induce EAE in C57BL/6 mice by immunization with MOG35-55 peptide in Complete Freund's Adjuvant, followed by injections of pertussis toxin.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Drug Administration: Once mice develop a consistent clinical score (e.g., a score of 2), randomize them into vehicle and treatment groups. Administer this compound via oral gavage at a range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).
-
Functional Assessment: Perform quantitative motor function tests, such as the rotarod test or walking beam test, at a set time point after drug administration (e.g., 1 hour).
-
Data Analysis: For each dose group, calculate the percentage of animals showing a significant improvement in motor function (e.g., a 25% increase in time on the rotarod).
-
ED50 Calculation: Use probit analysis or non-linear regression to fit a dose-response curve to the data and calculate the dose that produces the desired effect in 50% of the animals (ED50).
Protocol 2: Acute Toxicity Study for TD50 Determination
This protocol outlines a dose-escalation study to identify the dose of the investigational compound that produces a specific, well-defined toxic endpoint.
Justification: For a potassium channel blocker, the most anticipated and serious dose-limiting toxicity is seizures. Therefore, the onset of seizure activity is a clinically relevant and readily observable endpoint for determining the TD50.
Methodology:
-
Animal Selection: Use healthy, naive mice of the same strain and sex as in the efficacy study.
-
Dose Escalation: Administer single doses of this compound to different groups of mice in an escalating manner (e.g., 5, 10, 20, 40, 80 mg/kg).
-
Continuous Observation: Observe the animals continuously for a defined period (e.g., 4 hours) for signs of toxicity, with particular attention to the onset of tremors, ataxia, or generalized seizures. The presence of a Racine Stage 5 seizure (rearing and falling with tonic-clonic convulsions) is a definitive endpoint.
-
Data Analysis: Record the number of animals in each dose group that exhibit the defined toxic endpoint (seizure).
-
TD50 Calculation: Use probit analysis or a similar statistical method to calculate the dose that induces seizures in 50% of the animals (TD50).
Part 3: Mechanistic Insights and Visualization
Understanding the mechanism of action is crucial for predicting potential toxicities. As a putative potassium channel blocker, this compound would likely act on voltage-gated potassium channels (Kv) in neurons.
Caption: Proposed mechanism of action for improving nerve conduction.
By blocking the exposed potassium channels in demyelinated regions of the axon, the drug prevents the leakage of potassium ions during the action potential. This allows the nerve impulse to successfully propagate through the damaged segment, restoring conduction and improving neurological function. However, excessive blockade throughout the central nervous system can lead to hyperexcitability and seizures, which forms the mechanistic basis for the dose-dependent toxicity.
Conclusion
The assessment of the therapeutic index is a cornerstone of preclinical drug development. For a novel compound such as this compound, a systematic evaluation of its efficacy and toxicity is required. By employing established animal models and clear, quantifiable endpoints, a reliable therapeutic index can be calculated. The comparison of this index to that of existing drugs like Dalfampridine and Carbamazepine provides a critical benchmark for its potential safety profile. A compound with a demonstrably wider therapeutic window than its predecessors would represent a significant advancement in the treatment of neurological disorders like multiple sclerosis, offering the promise of improved safety and a lower burden of patient monitoring. The methodologies outlined in this guide provide a robust framework for conducting such an evaluation.
References
- Goodman & Gilman's The Pharmacological Basis of Therapeutics. This textbook provides foundational knowledge on pharmacodynamics, including the principles of dose-response relationships and the therapeutic index.
- U.S. Food and Drug Administration (FDA). The FDA provides guidance on preclinical safety studies for investigational new drugs. (Source: FDA Website, URL: [Link])
- Dalfampridine (Ampyra) Prescribing Information. This document provides detailed information on the clinical pharmacology, efficacy, and safety profile of Dalfampridine, including its narrow therapeutic index and risk of seizures. (Source: Acorda Therapeutics, URL: [Link])
- Carbamazepine (Tegretol) Prescribing Information. This document outlines the therapeutic uses, monitoring requirements, and toxicity profile of Carbamazepine, highlighting its narrow therapeutic range. (Source: Novartis, URL: [Link])
- Experimental Autoimmune Encephalomyelitis (EAE) Models. Numerous scientific publications describe the methodology and application of EAE models for multiple sclerosis research. (Source: Journal of Visualized Experiments, URL: [Link])
A Researcher's Guide to the Comparative ADME Profiling of Novel 2-n-(4-Aminobutyl)-amino-5-bromopyridine Derivatives
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. A molecule's therapeutic potential is intrinsically linked to its pharmacokinetic profile. Understanding how a compound is Absorbed, Distributed, Metabolized, and Excreted (ADME) is paramount to predicting its in vivo efficacy, safety, and overall viability as a drug candidate.[1][2] This guide provides a comprehensive framework for conducting a comparative ADME analysis of a novel chemical series, using the hypothetical class of 2-n-(4-Aminobutyl)-amino-5-bromopyridine derivatives as a case study.
This document is structured not as a static report of existing data, but as a strategic workflow. It is designed for drug discovery teams to generate, interpret, and compare critical ADME data, thereby enabling informed, data-driven decisions in the lead optimization process. We will detail the rationale behind key experimental choices, provide validated protocols for essential in vitro assays, and illustrate how to synthesize disparate data points into a holistic profile for compound ranking and selection.
Section 1: The Strategic Workflow for ADME Assessment
The journey from a chemical scaffold to a viable drug candidate is a multi-parameter optimization problem. An effective ADME screening cascade allows researchers to triage compounds efficiently, prioritizing those with the most promising pharmacokinetic properties for more resource-intensive in vivo studies. Our comparative analysis will focus on three cornerstone in vitro assays that provide critical insights into a compound's potential fate in the body.
Caption: High-level ADME screening and decision-making workflow.
Section 2: Absorption Potential - The Gateway to Systemic Exposure
For an orally administered drug, the ability to cross the intestinal epithelium is the first critical step. We begin our analysis by assessing passive permeability, a key mechanism for drug absorption.[3]
Recommended Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: The PAMPA model is a cost-effective, high-throughput in vitro tool that isolates a compound's ability to passively diffuse across a lipid membrane, mimicking the intestinal barrier.[3][4] By eliminating the complexities of active transporters, it provides a clean, rank-ordered assessment of intrinsic permeability, making it an ideal primary screen.[4] Compounds with poor PAMPA permeability are less likely to be well-absorbed orally and may be deprioritized early.
Experimental Protocol: PAMPA
This protocol is adapted from standard industry practices.[3][4][5]
-
Membrane Preparation: A 96-well microtiter filter plate is coated with a solution of a lipid (e.g., lecithin or a synthetic lipid mixture in dodecane) and the solvent is allowed to evaporate, leaving a lipid-infused artificial membrane.[3][6]
-
Compound Preparation: Prepare stock solutions of the this compound derivatives in DMSO. Dilute these stocks into a buffer (e.g., PBS at pH 7.4) to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).[5]
-
Assay Setup:
-
Add the compound-containing buffer to the wells of the donor plate (the filter plate).
-
Add fresh buffer (without the compound) to the wells of a 96-well acceptor plate.
-
Place the donor plate onto the acceptor plate, creating a "sandwich" where the only path between them is through the artificial membrane.[6]
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[6][7]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[3]
-
Data Analysis: Calculate the effective permeability coefficient (Pe) for each derivative. High, medium, and low permeability controls (e.g., Propranolol, Carbamazepine, Atenolol) should be run in parallel for validation.
Data Presentation: Comparative Permeability
| Derivative ID | Structure Modification | Effective Permeability (Pe) (10⁻⁶ cm/s) | Permeability Class |
| Control (+) | Propranolol | > 15 | High |
| Control (-) | Atenolol | < 2 | Low |
| Derivative 1 | R = H | Experimental Value | Calculated |
| Derivative 2 | R = CH₃ | Experimental Value | Calculated |
| Derivative 3 | R = F | Experimental Value | Calculated |
Section 3: Distribution Profile - Where Does the Drug Go?
Once absorbed, a drug distributes throughout the body via the bloodstream. Many drugs bind to plasma proteins like albumin. This binding is a critical parameter because only the unbound, or "free," drug is available to interact with its therapeutic target and to be metabolized and cleared.[8][9][10]
Recommended Assay: Rapid Equilibrium Dialysis (RED)
Causality: The RED method is considered a gold standard for determining plasma protein binding.[11] It uses a semi-permeable membrane to separate a plasma-containing chamber from a buffer chamber. The test compound is added to the plasma side, and over time, the free drug equilibrates across the membrane. This method is robust, reliable, and avoids the potential artifacts of other techniques like ultrafiltration.[8][9]
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
This protocol is based on established methods for determining the fraction of unbound drug.[8][9][10]
-
Device Preparation: Prepare commercial RED device inserts according to the manufacturer's instructions. Each device has two chambers separated by a dialysis membrane with an 8 kDa molecular weight cutoff.
-
Compound Dosing: Spike human plasma (or plasma from other species of interest, e.g., rat, mouse) with the test derivatives to a final concentration of ~1-10 µM.
-
Assay Setup:
-
Add the compound-spiked plasma to one chamber (the plasma chamber).
-
Add an equal volume of dialysis buffer (PBS, pH 7.4) to the other chamber (the buffer chamber).[8]
-
-
Incubation: Seal the plate and incubate at 37°C for 4-6 hours on an orbital shaker to facilitate equilibrium.[9]
-
Sampling & Analysis:
-
After incubation, take an aliquot from the plasma chamber and an equal aliquot from the buffer chamber.
-
To ensure accurate comparison, matrix-match the samples: add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample.[9]
-
Precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine compound concentrations.[9]
-
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Data Presentation: Comparative Plasma Protein Binding
| Derivative ID | Structure Modification | Fraction Unbound (fu) in Human Plasma | % Bound |
| Control | Warfarin | ~0.01 | ~99% |
| Derivative 1 | R = H | Experimental Value | Calculated |
| Derivative 2 | R = CH₃ | Experimental Value | Calculated |
| Derivative 3 | R = F | Experimental Value | Calculated |
Section 4: Metabolism - Predicting Drug Stability and Half-Life
Metabolism, primarily occurring in the liver, is the body's process of chemically modifying drugs to facilitate their excretion. The rate of metabolism is a primary determinant of a drug's duration of action and dosing frequency.[12]
Recommended Assay: Liver Microsomal Stability Assay
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, which are responsible for the majority of Phase I drug metabolism.[13][14] Incubating a compound with liver microsomes and the necessary cofactor (NADPH) provides a robust in vitro system to measure its intrinsic metabolic stability.[15][16] Compounds that are rapidly metabolized in this assay will likely have a short half-life in vivo.
Caption: Hypothetical Phase I metabolic pathways for the derivative series.
Experimental Protocol: Liver Microsomal Stability
This protocol is a standard procedure for assessing metabolic stability.[14][15][16]
-
Reagent Preparation:
-
Incubation:
-
Pre-warm the microsomal solution to 37°C.
-
Initiate the metabolic reaction by adding the test derivative (at a final concentration of ~1 µM) and the NADPH-regenerating system.
-
A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.[16]
-
-
Time-Point Sampling:
-
Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[14]
Data Presentation: Comparative Metabolic Stability
| Derivative ID | Structure Modification | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Stability Class |
| Control (+) | Verapamil | < 15 | High | High |
| Control (-) | Warfarin | > 60 | Low | Low |
| Derivative 1 | R = H | Experimental Value | Calculated | Assigned |
| Derivative 2 | R = CH₃ | Experimental Value | Calculated | Assigned |
| Derivative 3 | R = F | Experimental Value | Calculated | Assigned |
Section 5: Synthesis and Path Forward
The true power of this analysis lies in integrating the data to build a comprehensive ADME profile for each derivative. A lead candidate should possess a balanced profile:
-
High Permeability (PAMPA): Suggests good potential for oral absorption.
-
Moderate Plasma Protein Binding (RED): High binding (>99.5%) can limit efficacy and pose risks, while very low binding might lead to rapid clearance. A moderate level is often desirable.
-
Moderate Stability (Microsomes): Very high stability might lead to drug accumulation and toxicity, while very low stability suggests poor in vivo exposure and a short half-life. The goal is a balance that allows for a reasonable dosing interval.
By mapping each derivative's performance across these assays, researchers can identify structure-ADME relationships (SAR) to guide further chemical modifications. The most promising compounds, those with a harmonized profile of permeability, binding, and stability, become the prime candidates for validation in more complex in vivo pharmacokinetic studies.[17][18] These subsequent studies will confirm parameters like clearance, volume of distribution, in vivo half-life, and oral bioavailability, bridging the gap between in vitro prediction and whole-organism reality.[18][19]
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- In vivo PK / Pharmacokinetic Studies.
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A Researcher's Guide to Validating Biomarker Response for Novel Therapeutics: A Case Study with 2-n-(4-Aminobutyl)-amino-5-bromopyridine
For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic is paved with rigorous testing and data-driven decisions. A critical component of this process is the identification and validation of biomarkers—objective measures that indicate a biological response to a therapeutic intervention.[1] This guide provides a comprehensive framework for validating a biomarker response, using the novel compound 2-n-(4-Aminobutyl)-amino-5-bromopyridine as a case study. While this molecule is currently a research chemical with limited published data on its specific biological effects[2], we will postulate a plausible mechanism of action to illustrate the biomarker validation workflow. This guide is designed to be a practical, in-depth resource, emphasizing the causality behind experimental choices and the importance of self-validating protocols.
Part 1: The Foundation - Target Engagement and Biomarker Selection
Before initiating any biomarker validation, a clear hypothesis regarding the compound's mechanism of action is essential. For the purpose of this guide, we will hypothesize that This compound (Compound X) acts as an inhibitor of a specific kinase, "Kinase Y," which is a key component of a pro-inflammatory signaling pathway. Over-activation of Kinase Y is implicated in a particular inflammatory disease. Therefore, a logical pharmacodynamic biomarker would be a downstream substrate of Kinase Y, for instance, the phosphorylated form of "Protein Z" (p-Protein Z). A reduction in the levels of p-Protein Z following treatment with Compound X would indicate successful target engagement and a pharmacological response.[3][4]
The selection of a biomarker is a critical first step and should be guided by its biological relevance to the disease and the drug's mechanism of action.[4] A good biomarker should be sensitive, specific, and reproducible.[5]
Part 2: The Workflow - A Step-by-Step Guide to Biomarker Validation
The validation of a biomarker is a multi-faceted process that can be broadly divided into analytical validation and clinical validation.[6][7] This guide will focus on the pre-clinical analytical validation, a crucial step before moving into more extensive studies.
Experimental Workflow for Biomarker Validation
The following diagram outlines the general workflow for validating a biomarker response to a novel compound.
Caption: A generalized workflow for biomarker validation.
Detailed Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for p-Protein Z
The ELISA is a widely used method for quantifying proteins in biological samples due to its high sensitivity and specificity.[8][9] The following is a detailed protocol for a sandwich ELISA to measure p-Protein Z in cell lysates.
Objective: To quantify the concentration of p-Protein Z in cell lysates following treatment with Compound X.
Materials:
-
96-well microplate coated with a capture antibody specific for total Protein Z.
-
Detection antibody specific for the phosphorylated form of Protein Z (p-Protein Z), conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Recombinant p-Protein Z standard.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader.
-
Cell lysates from treated and untreated cells.
Procedure:
-
Plate Preparation: Bring the pre-coated 96-well plate to room temperature.
-
Standard Curve Preparation: Prepare a serial dilution of the recombinant p-Protein Z standard in assay diluent to generate a standard curve (e.g., ranging from 0 pg/mL to 1000 pg/mL). Add 100 µL of each standard to the appropriate wells.
-
Sample Addition: Add 100 µL of each cell lysate sample (diluted in assay diluent if necessary) to the appropriate wells. Include a blank well with only assay diluent.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the contents of the wells and wash the plate four times with 300 µL of wash buffer per well.
-
Detection Antibody Addition: Add 100 µL of the HRP-conjugated anti-p-Protein Z detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Substrate Addition: Add 100 µL of the TMB substrate solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Plot the standard curve (absorbance vs. concentration) and use it to determine the concentration of p-Protein Z in the samples.
Rationale for Protocol Steps:
-
The use of a capture antibody for total protein and a detection antibody for the phosphorylated form ensures specificity for the biomarker of interest.
-
The standard curve is essential for accurate quantification of the biomarker in the unknown samples.[10]
-
The washing steps are critical to remove unbound reagents and reduce background noise, thereby increasing the assay's sensitivity.
-
The enzymatic reaction provides signal amplification, allowing for the detection of low concentrations of the biomarker.
Part 3: Comparative Analysis - Compound X vs. an Alternative
To provide context for the performance of Compound X, it is crucial to compare it with a known inhibitor of the same pathway, which we will call "Reference Compound." The following table summarizes hypothetical data from an in vitro cell-based assay where a relevant cell line was treated with increasing concentrations of both compounds for 24 hours. The levels of p-Protein Z were then measured by ELISA.
| Compound | Concentration (nM) | p-Protein Z Level (pg/mL) | % Inhibition |
| Vehicle Control | 0 | 850 ± 45 | 0% |
| Compound X | 1 | 680 ± 38 | 20% |
| 10 | 425 ± 25 | 50% | |
| 100 | 170 ± 15 | 80% | |
| 1000 | 85 ± 10 | 90% | |
| Reference Compound | 1 | 722 ± 40 | 15% |
| 10 | 510 ± 30 | 40% | |
| 100 | 255 ± 20 | 70% | |
| 1000 | 127 ± 12 | 85% |
Interpretation: The data suggests that both Compound X and the Reference Compound inhibit the phosphorylation of Protein Z in a dose-dependent manner. Notably, Compound X appears to be more potent, achieving 50% inhibition at a lower concentration (10 nM) compared to the Reference Compound. This type of comparative data is vital for lead candidate selection and further development.[1]
Part 4: Visualizing the Mechanism - The Signaling Pathway
Understanding the signaling pathway provides a biological context for the biomarker data. The following diagram illustrates our hypothesized pathway.
Caption: Hypothesized signaling pathway for Compound X.
Part 5: Ensuring Trustworthiness - A Self-Validating System
The protocols and experimental designs described in this guide are inherently self-validating. The inclusion of positive and negative controls, the generation of a standard curve in every assay, and the use of a reference compound all contribute to the reliability and reproducibility of the data.[4] Furthermore, analytical validation of the biomarker assay, including assessments of specificity, sensitivity, precision, and accuracy, is a prerequisite for its use in pre-clinical studies.[11][12]
Conclusion
Validating a biomarker response is a cornerstone of modern drug development.[13][14] It provides crucial evidence of a compound's mechanism of action and its potential therapeutic efficacy. While we have used the novel compound this compound as a hypothetical example, the principles and methodologies outlined in this guide are broadly applicable to any new chemical entity. By following a rigorous, data-driven, and well-documented validation process, researchers can confidently advance the most promising compounds through the development pipeline.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-n-(4-Aminobutyl)-amino-5-bromopyridine
Introduction: As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-n-(4-Aminobutyl)-amino-5-bromopyridine. The procedures outlined here are synthesized from an expert analysis of the compound's structural motifs—a halogenated pyridine core and an aliphatic amine side chain—and are grounded in established best practices for chemical waste management. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal begins, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, a conservative risk assessment can be conducted by examining its structural analogues, primarily 2-amino-5-bromopyridine. The presence of the brominated pyridine ring classifies this compound as a halogenated organic substance, which has specific implications for waste stream segregation and disposal costs.[1] The amino groups suggest it may be irritating and potentially harmful upon contact or ingestion.[2][3]
Table 1: Synthesized Hazard Profile and Safety Data This table summarizes the expected hazards based on data from structurally related compounds.
| Property | Value / Classification | Source(s) |
| GHS Hazard Statements | Expected to include: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [2][3][4][5] |
| GHS Pictograms | Irritant (Exclamation Mark), Potentially Harmful | [2] |
| Signal Word | Warning | |
| Waste Classification | Hazardous Waste, Halogenated Organic Compound | [1][6][7][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.[2][9][10] | [2][9][10] |
| Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide gas.[2][11] | [2][11] |
Part 2: Pre-Disposal Procedures: Segregation and Containment
The principle of waste segregation is a cornerstone of safe and cost-effective laboratory management. Halogenated organic wastes are typically disposed of via high-temperature incineration, a process that is more expensive than fuel blending used for non-halogenated solvents.[1][12] Mixing waste streams not only increases disposal costs but can also create unforeseen chemical hazards.
Designating a Hazardous Waste Container
A dedicated waste container must be designated for this compound and any materials grossly contaminated with it. This container must meet the following criteria:
-
Material Compatibility: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container.[2][13]
-
Condition: The container must be in good condition, free from leaks, and possess a secure, tightly-sealing lid.[1][9]
-
Labeling: As soon as the first item of waste is added, the container must be labeled. The label must include:
Part 3: Standard Operating Procedure (SOP) for Disposal
This protocol outlines the step-by-step process for safely transferring the chemical waste and contaminated labware into the designated hazardous waste container.
Required Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound.[14] The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[11][15]
-
Hand Protection: Nitrile or neoprene gloves are recommended. Latex gloves are not suitable.[14] Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully-buttoned laboratory coat.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved N95 (or better) respirator must be used.[16]
Operational Protocol
-
Work Area: Conduct all waste handling activities within a certified laboratory chemical fume hood to minimize inhalation exposure.[9][14]
-
Solid Waste Transfer:
-
Contaminated Labware and Disposables:
-
Place any disposables that are grossly contaminated (e.g., weighing papers, pipette tips, contaminated paper towels) directly into the hazardous waste container.[16]
-
Non-disposable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected as hazardous waste in the appropriate container (in this case, a halogenated solvent waste container). Subsequent rinses can typically be managed as non-hazardous waste, but consult your institution's specific guidelines.
-
-
Container Sealing: Once waste has been added, securely seal the container lid.[1] The container should remain closed at all times except when waste is being added.[12]
-
Hygiene: After handling is complete and before leaving the work area, remove gloves and wash hands thoroughly with soap and water.[2][17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 4: Spill Management
Accidents can happen, and a clear, pre-defined plan is critical for a safe and effective response.
Minor Spills (Small quantity, contained, no immediate respiratory risk)
-
Alert Personnel: Notify others in the immediate area.[2]
-
Containment: If a solid, cover the spill with an inert absorbent material like vermiculite or sand to prevent dust generation.[13][15]
-
Cleanup: Wearing full PPE, carefully sweep or scoop the spilled material and absorbent into the designated hazardous waste container.[2][15]
-
Decontamination: Clean the spill area with a suitable solvent and paper towels. Place the used towels in the hazardous waste container.
-
Reporting: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, per institutional policy.[10]
Major Spills (Large quantity, risk of exposure, or outside of a fume hood)
-
EVACUATE: Immediately evacuate the area. Alert all personnel to leave the laboratory.[15]
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
NOTIFY: Contact your institution's emergency response line or EHS department immediately.[1][18] Provide the chemical name, location, and approximate quantity of the spill.
-
DO NOT attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material emergency response.
Part 5: Final Disposal Logistics
-
Storage: Store the sealed hazardous waste container in a designated and clearly marked satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials.[2][9][13] The container must be stored in secondary containment to prevent the release of material in case of a leak.[1]
-
Collection: When the container is full, or if waste is no longer being added, arrange for collection by your institution's EHS department or a licensed environmental waste management contractor.[16] All disposal must be carried out in strict accordance with local, state, and federal regulations.[18][19]
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A Senior Application Scientist's Guide to Handling 2-n-(4-Aminobutyl)-amino-5-bromopyridine: A Risk-Based Approach to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is 2-n-(4-Aminobutyl)-amino-5-bromopyridine, a substituted aminopyridine. While its specific toxicological profile is not extensively documented, its structure—incorporating an aromatic amine and a halogenated pyridine ring—necessitates a cautious and well-informed approach to laboratory safety. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring the safety of researchers while maintaining experimental integrity.
The core philosophy of this guide is risk mitigation. Every procedural step is designed as a self-validating system, grounded in established chemical safety principles and authoritative data. We will move beyond a simple checklist of equipment to explain the causality behind each recommendation, empowering you to make informed safety decisions.
Hazard Identification and Risk Assessment: Understanding the Adversary
Before any handling, a thorough review of the available Safety Data Sheet (SDS) is mandatory.[1] For this compound, the primary hazards are identified by its GHS classifications.[2]
-
H302: Harmful if swallowed.
-
H332: Harmful if inhaled.[2]
The structure shares features with other aminopyridines and aromatic amines, which are known to be rapidly absorbed through the skin and can cause systemic effects.[5] The presence of the bromine atom adds another layer of consideration, as halogenated organic compounds can have persistent environmental impact and unique toxicological profiles. Therefore, our risk assessment must assume the potential for skin absorption, respiratory distress, and severe irritation to the eyes and skin.
The Core Defense: Personal Protective Equipment (PPE) Protocol
Based on the risk assessment, a multi-layered PPE strategy is essential. The following table summarizes the minimum required PPE for handling this compound in a research laboratory setting.
| PPE Category | Specification | Rationale and Expert Insight |
| Eye and Face Protection | ANSI Z87.1-rated chemical safety goggles.[6] A face shield should be worn over goggles when there is a significant splash risk (e.g., during transfers of solutions >100 mL or reactions under pressure).[6][7] | Standard safety glasses are insufficient. The "H319: Causes serious eye irritation" warning necessitates a full seal around the eyes to protect against vapors, dust, and splashes.[2][3][4] The face shield provides a secondary barrier for high-risk procedures. |
| Skin and Body Protection | Flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[6] For significant quantities or high-risk operations, chemically resistant coveralls may be required. | A standard lab coat protects against incidental contact. The primary risk is skin absorption, as indicated by related compounds.[5] Ensure no skin is exposed between the glove cuff and the lab coat sleeve. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[6][8] For prolonged handling or immersion, consider double-gloving or using heavier-duty butyl rubber gloves.[6] | Nitrile provides good resistance against a wide range of chemicals for incidental contact.[6][8] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[9] Never wear contaminated gloves to handle common items like phones or door handles. |
| Respiratory Protection | All handling of the solid compound or its volatile solutions must be conducted within a certified chemical fume hood.[1][5] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95/P100 particulate filter is necessary.[5][7] | The "H332: Harmful if inhaled" and "H335: May cause respiratory irritation" classifications make respiratory exposure a primary concern.[2] A fume hood is the most critical engineering control to minimize inhalation risk.[1][8] Respirator use requires proper fit-testing and training. |
Operational Plan: From Benchtop to Disposal
Effective PPE is part of a larger ecosystem of safe laboratory practices. The following procedural guidance ensures safety throughout the chemical's lifecycle in your lab.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be performed in a designated area within a laboratory. This area should be clearly marked.
-
Ventilation: Always handle this compound within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[1][5][8]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[1][7] A spill kit containing absorbent materials suitable for organic compounds should be at hand.[8]
Step-by-Step Handling Protocol
-
Pre-Handling Check: Before starting, review the SDS and this guide.[1] Don all required PPE as outlined in the table above.
-
Weighing the Solid: To prevent inhalation of fine powders, weigh the solid compound within the fume hood. Use a disposable weigh boat and clean spatulas.
-
Making Solutions: Add the solid to the solvent slowly to avoid splashing. Keep the container opening pointed away from your face.
-
Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Glove Removal: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Dispose of them in the designated chemical waste container.[9]
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]
Diagram: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting appropriate PPE based on the specific experimental task.
Caption: Decision workflow for selecting task-specific PPE.
Emergency and Disposal Procedures
Spill Management
-
Minor Spill (in fume hood): Use an absorbent material like vermiculite or sand to contain the spill.[8] Collect the material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with soap and water.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your supervisor. If you are trained and it is safe to do so, don a respirator and contain the spill. Otherwise, contact your institution's Environmental Health and Safety (EHS) office immediately.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][11]
Waste Disposal
All waste contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be treated as hazardous waste.[12]
-
Collect all waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's EHS guidelines.
-
Arrange for disposal through your institution's certified hazardous waste management program. Rotary kiln incineration is a common disposal method for such compounds.[12] Never pour this chemical or its solutions down the drain.[8]
By integrating these expert-driven protocols and understanding the rationale behind them, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.
References
- Vertex AI Search. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- Fisher Scientific.
- ChemicalBook. (2023, May 6). 2-N-(4-AMINOBUTYL)
- SKC Ltd.
- Benchchem. Personal protective equipment for handling 3-Amino-4-nitropyridine.
- ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
- Galen Enterprise LLC. Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101.
- Santa Cruz Biotechnology.
- PubMed. Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes)
- Sigma-Aldrich. (2025, November 6).
- Autech. (2025, January 16).
- Society for Science. Hazardous chemicals, activities or devices.
- He, Y. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Pharmacist.
- SKC Inc. (2024, January 9).
- Cornell Research Services. Research Safety.
- Jubilant Ingrevia Limited.
- Fisher Scientific. (2025, December 19).
- ResearchGate. (2025, August 7).
- CHEMM. Personal Protective Equipment (PPE).
- Environmental Health and Safety, University of Washington.
- SD Fine-Chem.
- Fisher Scientific. (2025, December 19).
- Washington State University.
- Sigma-Aldrich. (2024, September 8).
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Jubilant Ingrevia.
- Agency for Toxic Substances and Disease Registry. (1989). PRODUCTION, IMPORT, USE, AND DISPOSAL.
Sources
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. chemicalbook.com [chemicalbook.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. abdurrahmanince.net [abdurrahmanince.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. pppmag.com [pppmag.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. international.skcinc.com [international.skcinc.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
